5,10-Dihydrophenazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,10-dihydrophenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVURTNNWJAPOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323047 | |
| Record name | 5,10-dihydrophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-32-1 | |
| Record name | 613-32-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,10-dihydrophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: 5,10-Dihydrophenazine Chemical Structure and IUPAC Name
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,10-Dihydrophenazine is a foundational heterocyclic compound, the reduced analogue of phenazine, that serves as a critical structural motif in a multitude of applications ranging from organic electronics to photoredox catalysis. Its unique non-planar, butterfly-like conformation governs its distinct electrochemical and photophysical properties, setting it apart from its planar, aromatic counterpart. This guide provides an in-depth analysis of the chemical identity of this compound, detailing its structural architecture and the systematic nomenclature dictated by IUPAC standards. Furthermore, we will explore its core physicochemical properties, present a validated synthesis protocol, and discuss its key applications, providing a comprehensive resource for professionals engaged in its study and utilization.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure and its internationally recognized name is paramount for unambiguous scientific communication. This section deconstructs the chemical identity of this compound.
IUPAC Name
The official name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This systematic name is derived as follows:
-
Phenazine : This is the parent heterocycle, indicating a tricyclic system where two benzene rings are fused to a central pyrazine ring.
-
5,10-dihydro- : This prefix signifies that the parent phenazine structure has been reduced by the addition of two hydrogen atoms ('dihydro'). The numerical locants, '5' and '10', specify that these hydrogens are attached to the nitrogen atoms, which occupy these positions in the standard numbering scheme of the phenazine ring.
Other commonly encountered synonyms include N,N'-Dihydrophenazine.[2]
Chemical Structure
The molecular formula of this compound is C₁₂H₁₀N₂.[3][4] Unlike the rigid, planar structure of phenazine, the hydrogenation of the two nitrogen atoms introduces sp³ hybridization at these centers. This forces the central dihydropyrazine ring into a boat-like conformation, causing the entire tricyclic system to fold along the N-N axis. This results in a distinctive, non-planar "butterfly" or V-shaped geometry.[5]
This structural folding is the most critical feature of the molecule. It disrupts the global aromaticity that characterizes phenazine, which in turn profoundly influences the molecule's electronic properties, solubility, and crystal packing. The degree of this folding can be modulated by substituting the nitrogen atoms or the peripheral benzene rings, a strategy that is key to tuning its properties for specific applications.
Caption: 2D representation of the this compound chemical structure.
Core Physicochemical and Electronic Properties
The properties of this compound are a direct consequence of its structure. Its most defining characteristic is its redox activity.
Table 1: Key Properties and Identifiers of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 613-32-1 | [6][7] |
| Molecular Formula | C₁₂H₁₀N₂ | [3][8] |
| Molecular Weight | 182.22 g/mol | [1][8] |
| Appearance | White to light yellow powder or crystal | [2][9] |
| Key Feature | Potent electron donor; undergoes reversible oxidation | [10] |
Redox Behavior
This compound is an excellent two-electron donor. It can be readily oxidized to the phenazine dication, a process that is typically reversible.[10] This transformation involves the loss of two protons and two electrons, resulting in the formation of the planar, fully aromatic phenazine system. This redox cycle is the cornerstone of its utility in many applications. The excited state of this compound derivatives can act as a powerful reductant, capable of cleaving bonds like C(sp²)-I to generate aryl radicals.[10] Conversely, the resulting radical cation is a strong oxidant, able to facilitate reactions such as the C(sp³)–H cyanation of tertiary amines.[10] This dual redox nature, or "Janus-type" reactivity, makes it a highly versatile core for photoredox catalysis.[10]
Stability and Handling
A critical consideration for any researcher is the compound's stability. This compound is notoriously sensitive to atmospheric oxygen, which can readily oxidize it back to phenazine.[11] Therefore, it must be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.
Experimental Protocol: Synthesis
The most direct and common laboratory synthesis of this compound is the chemical reduction of commercially available phenazine. The following protocol is a self-validating system adapted from established literature.[9]
Objective
To synthesize this compound via the reduction of phenazine using sodium dithionite.
Materials
-
Phenazine (10 mmol, 1.80 g)
-
Ethanol, anhydrous (120 mL)
-
Sodium dithionite (Na₂S₂O₄) (20 mmol, 3.48 g)
-
Deionized water (50 mL)
-
Three-necked round-bottom flask (250 mL)
-
Condenser
-
Constant-pressure dropping funnel
-
Nitrogen or Argon gas supply
-
Standard filtration apparatus
Step-by-Step Methodology
-
System Setup: Assemble the three-necked flask with the condenser, dropping funnel, and a nitrogen inlet. Ensure the system is purged with an inert gas to remove all oxygen.
-
Initial Reaction Mixture: Add phenazine (1.80 g) and ethanol (120 mL) to the flask.
-
Heating: Heat the mixture to a steady reflux under the inert atmosphere. The phenazine should dissolve to form a clear solution.
-
Reductant Preparation: In a separate beaker, dissolve sodium dithionite (3.48 g) in deionized water (50 mL).
-
Addition of Reductant: Slowly add the sodium dithionite solution to the refluxing phenazine solution using the dropping funnel over a period of 15-20 minutes. A color change and precipitation of the product should be observed.
-
Reaction Time: Continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.[9]
-
Isolation: Cool the reaction mixture to room temperature. The product, a light green or yellow solid, will have precipitated.[9]
-
Purification: Filter the solid product and wash it three times with deionized water, followed by three washes with anhydrous ethanol to remove any unreacted starting material and inorganic salts.[9]
-
Drying: Dry the resulting light green solid product under vacuum at 50 °C for 4 hours.[9] The product can then be used directly for subsequent reactions.
Field-Proven Applications
The unique properties of the this compound core have established its importance in several advanced scientific fields.
-
Photoredox Catalysis: As detailed, its derivatives are highly effective organic photoredox catalysts, capable of mediating both oxidative and reductive transformations.[10]
-
Organic Electronics: 5,10-disubstituted dihydrophenazines are crucial components in electrochromic systems, such as electrically dimmable mirrors and windows.[11] Derivatives have also shown excellent performance as hole injection materials in electroluminescent (EL) devices.[12]
-
Materials Science: The phenazine core can be incorporated into high-performance polymers, such as poly(aryl ether sulfone), to endow them with electrochemical activity for applications like electrochromic materials and organic battery cathodes.[9]
-
Medicinal Chemistry: The phenazine scaffold is present in numerous natural products and synthetic compounds with potential therapeutic applications, including anticancer agents.[13]
Conclusion
This compound is more than just the reduced form of phenazine; it is a versatile molecular scaffold whose non-planar structure imparts a rich and tunable redox chemistry. A firm grasp of its fundamental identity—encapsulated by its IUPAC name, This compound , and its characteristic butterfly structure—is essential for leveraging its full potential. From designing novel organocatalysts to developing next-generation electronic materials, the principles outlined in this guide provide the authoritative grounding necessary for innovation in the field.
References
- Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices. (n.d.). Vertex AI Search.
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024, April 3). MDPI.
- Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940). (n.d.). EvitaChem.
- US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines. (n.d.). Google Patents.
- Janus-type photo-redox properties and catalytic applications of this compound derivatives. (2025, November 10). RSC Publishing.
- This compound | C12H10N2 | CID 345330. (n.d.). PubChem.
- 5,10-DIHYDRO-PHENAZINE | 613-32-1. (2025, September 29). ChemicalBook.
- This compound | C12H10N2 | CID 345330. (n.d.). PubChem, NIH.
- This compound. (n.d.). Suzhou Ge'ao New Material Co., Ltd.
- This compound. (n.d.). SpectraBase.
- This compound | 613-32-1. (n.d.). TCI Chemicals.
- 5,10-DIHYDRO-PHENAZINE|613-32-1. (n.d.). LookChem.
- Synthesis of poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ). (n.d.). ResearchGate.
Sources
- 1. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 613-32-1 | TCI AMERICA [tcichemicals.com]
- 3. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940) | 3665-72-3 [evitachem.com]
- 6. 5,10-DIHYDRO-PHENAZINE | 613-32-1 [chemicalbook.com]
- 7. This compound - 苏州格奥新材料有限公司 [szgeao.com]
- 8. lookchem.com [lookchem.com]
- 9. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine [mdpi.com]
- 10. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 11. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Properties and Analysis of 5,10-Dihydrophenazine for Advanced Research Applications
Abstract: This technical guide provides a comprehensive overview of 5,10-Dihydrophenazine, a core heterocyclic compound of significant interest to researchers in materials science, organic electronics, and drug development. Centered on its fundamental molecular weight and structure, this document delves into the essential physicochemical properties, validated synthesis protocols, and robust analytical workflows required for its characterization. By synthesizing field-proven insights with established scientific principles, this guide serves as an authoritative resource for professionals requiring a deep technical understanding of this compound and its practical application in advanced research fields.
Introduction to this compound
This compound is a nitrogen-containing heterocyclic molecule and the reduced form of phenazine.[1][2] Its structure, consisting of a central dihydropyrazine ring fused to two benzene rings, imparts unique electronic and redox properties that make it a valuable building block in various scientific domains. Unlike its fully aromatic counterpart, phenazine, the dihydro form possesses two reactive nitrogen-hydrogen (N-H) bonds, which serve as critical sites for chemical modification and disrupt the planarity of the tricyclic system.[3] This structural nuance is the foundation for its utility as a precursor for hole-injection materials in organic light-emitting diodes (OLEDs), a scaffold for metal-free photoredox catalysts, and an intermediate in pharmaceutical synthesis.[3][4][5] A thorough understanding of its core properties, beginning with its precise molecular weight, is paramount for its successful application.
Section 1: Core Physicochemical Properties
The cornerstone of any chemical entity's identity is its molecular formula and corresponding molecular weight. These values are fundamental for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and overall material characterization.
The molecular formula for this compound is C₁₂H₁₀N₂ .[1][6][7] Based on the IUPAC standard atomic weights, its molecular weight is calculated as follows:
-
(12 x 12.011) + (10 x 1.008) + (2 x 14.007) = 182.22 g/mol
This value is consistently reported across major chemical databases and supplier specifications.[1][3][6][7] For high-resolution mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N), is 182.084 Da.[1]
A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 182.22 g/mol | [1][3][7] |
| Molecular Formula | C₁₂H₁₀N₂ | [1][6][7] |
| CAS Number | 613-32-1 | [6][7][8] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 280 - 316 °C | [3][7] |
| Boiling Point | ~358.5 °C at 760 mmHg | [3][6] |
| Storage Conditions | Store in freezer (-20°C), under inert gas, protected from light and air | [6][9][10] |
The molecule's sensitivity to air and light is a critical handling parameter; it can readily oxidize back to the aromatic phenazine, leading to sample impurity.[10][11] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is essential for maintaining its integrity.
Section 2: Synthesis and Derivatization
The utility of this compound is intrinsically linked to its synthesis. While several methods exist, the most common and reliable laboratory-scale preparation involves the chemical reduction of commercially available phenazine.
Experimental Protocol: Synthesis via Reduction of Phenazine
This protocol describes a standard procedure for synthesizing this compound, adapted from published literature.[3][12] The causality behind this choice is its high yield, mild reaction conditions, and straightforward purification.
Materials:
-
Phenazine (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄) (2.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add phenazine (e.g., 1.80 g, 10 mmol) and ethanol (e.g., 120 mL).
-
Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to remove oxygen, which could cause re-oxidation of the product.
-
Heating: Heat the mixture to a steady reflux with stirring to fully dissolve the phenazine.
-
Reductant Preparation: In a separate beaker, dissolve sodium dithionite (e.g., 3.48 g, 20 mmol) in deionized water (e.g., 50 mL).
-
Addition: Slowly add the sodium dithionite solution to the refluxing phenazine solution using a dropping funnel over 30 minutes. The solution color will typically change, indicating the reduction.
-
Reaction: Continue refluxing under nitrogen for an additional 2 hours to ensure the reaction goes to completion.
-
Cooling & Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate using a Buchner funnel. Wash the collected solid sequentially with deionized water (3 times) and cold anhydrous ethanol (3 times) to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the resulting solid under vacuum to yield this compound as a white or light-yellow powder.
Derivatization for Functional Tuning
The true power of this compound lies in its role as a scaffold. The two N-H sites are readily functionalized to create a vast library of derivatives with tailored electronic properties. For instance, the Buchwald-Hartwig cross-coupling reaction is a highly effective method for synthesizing 5,10-diaryl-5,10-dihydrophenazines, which are extensively used in organic electronics and photoredox catalysis.[4][5] This derivatization allows for precise tuning of the molecule's redox potential and photophysical behavior.
Caption: Chemical relationship between Phenazine, this compound, and its derivatives.
Section 3: Analytical Workflow for Structural and Purity Verification
Confirming the molecular weight and structural integrity of synthesized this compound is a non-negotiable step in any research workflow. A multi-technique approach ensures the material is suitable for its intended application.
Caption: Standard analytical workflow for the verification of this compound.
Key Characterization Techniques
-
Mass Spectrometry (MS): This is the primary technique for experimentally verifying the molecular weight. Electron Impact (EI) or Electrospray Ionization (ESI) sources can be used. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (~182.2).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. The spectrum of this compound will show a complex multiplet in the aromatic region (approx. 6.85–7.25 ppm) corresponding to the eight protons on the benzene rings and a singlet for the two N-H protons.[3] The integration of these peaks should correspond to an 8:2 ratio. ¹³C NMR provides complementary data on the carbon framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify key functional groups. The most characteristic peak for this compound is the N-H stretching vibration, which typically appears around 3350 cm⁻¹.[3] The absence of this peak and the reappearance of characteristic aromatic C=N stretches would indicate oxidation back to phenazine.
-
Thermal Analysis (TGA/DSC): For materials science applications, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and confirm the melting point of the compound, respectively.[12]
Section 4: Applications in Scientific Research
The well-defined properties of this compound and its derivatives have positioned them as critical components in several advanced fields.
-
Organic Electronics: Derivatives of this compound, particularly 5,10-diaryl compounds, are widely used as hole-injection or host materials in OLEDs.[3][4] Their high thermal stability and tunable electronic levels facilitate efficient charge transport, leading to improved device performance. They are also explored in electrochromic devices, such as smart windows and mirrors.[11]
-
Photoredox Catalysis: The ability of the this compound core to engage in stable redox cycles has made it a star player in the field of metal-free photoredox catalysis.[4] These molecules can be excited by visible light to generate potent reducing or oxidizing species, enabling a wide range of chemical transformations under mild and sustainable conditions.[5] Some derivatives exhibit "Janus-type" reactivity, capable of mediating both oxidation and reduction in different catalytic cycles.[5]
-
Pharmaceutical and Biological Research: The phenazine scaffold is found in various natural products with antimicrobial properties. As such, this compound serves as a key intermediate in the synthesis of novel pharmaceutical agents.[3][4] It has also been identified as a bacterial xenobiotic metabolite, making it relevant for studies in microbiology and metabolic pathways.[1][2][13]
Conclusion
This compound is far more than a simple chemical compound; it is a versatile and powerful platform for innovation. Its fundamental molecular weight of 182.22 g/mol is the starting point for a deep technical understanding that encompasses its synthesis, purification, and extensive characterization. The ability to reliably synthesize and functionalize this core scaffold, combined with its robust redox and photophysical properties, ensures its continued relevance and application in solving complex challenges in materials science, catalysis, and drug discovery. The protocols and insights provided in this guide offer researchers and scientists the foundational knowledge required to harness the full potential of this remarkable molecule.
References
- EvitaChem. (n.d.). Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940). EvitaChem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- LookChem. (n.d.). 5,10-DIHYDRO-PHENAZINE | 613-32-1. LookChem.
- MDPI. (2024, April 3). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI.
- ACS Publications. (n.d.). Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices. ACS Publications.
- Google Patents. (n.d.). US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines. Google Patents.
- Royal Society of Chemistry. (2025, November 10). Janus-type photo-redox properties and catalytic applications of this compound derivatives. RSC Publishing.
- Suzhou Ge'ao New Material Co., Ltd. (n.d.). This compound.
- SpectraBase. (n.d.). This compound. SpectraBase.
- Bohrium. (1970, May 1). Optical spectra of phenazine, this compound, and the phenazhydrins. Ask this paper.
Sources
- 1. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,10-DIHYDRO-PHENAZINE | 613-32-1 [chemicalbook.com]
- 3. Buy this compound | 613-32-1 [smolecule.com]
- 4. Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940) | 3665-72-3 [evitachem.com]
- 5. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 6. lookchem.com [lookchem.com]
- 7. 5,10-DIHYDRO-PHENAZINE CAS#: 613-32-1 [m.chemicalbook.com]
- 8. This compound - 苏州格奥新材料有限公司 [szgeao.com]
- 9. 613-32-1|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | 613-32-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. dempochem.com [dempochem.com]
A Comprehensive Technical Guide to the Synthesis of 5,10-Dihydrophenazine from Phenazine
This in-depth technical guide provides a comprehensive overview of the synthesis of 5,10-dihydrophenazine from phenazine, tailored for researchers, scientists, and professionals in drug development. This document delves into the core principles of phenazine reduction, detailed synthetic protocols, purification techniques, and analytical characterization, while emphasizing the causality behind experimental choices and ensuring scientific integrity.
Introduction: The Phenazine Core and its Reduced Analogue
Phenazine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are of significant interest due to their diverse applications in materials science, organic electronics, and pharmaceuticals.[1][2] The reversible redox behavior of the phenazine core, which can be readily reduced to its 5,10-dihydro form, is central to its utility.[3][4][5][6] this compound serves as a crucial building block for more complex molecules, including those with applications in electrochromic systems and as photoredox catalysts.[1][7][8] Understanding the synthesis of this dihydro derivative is fundamental for harnessing the full potential of phenazine chemistry.
Core Principles of Phenazine Reduction: A Redox Perspective
The conversion of phenazine to this compound is a classic example of a two-electron, two-proton reduction.[9] This transformation disrupts the aromaticity of the central pyrazine ring, leading to a non-planar, hydrogenated structure.[2] The redox potential of the phenazine/dihydrophenazine couple is a key parameter that governs the feasibility of the reduction with various reagents.[9][10] The reaction is reversible, and this compound is notoriously sensitive to oxidation, readily converting back to phenazine in the presence of an oxidizing agent, including atmospheric oxygen.[1][11] This necessitates the use of an inert atmosphere during its synthesis and handling.
The general mechanism of this reduction can be visualized as a stepwise or concerted addition of two electrons and two protons to the nitrogen atoms of the phenazine ring.
Sources
- 1. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 2. Buy this compound | 613-32-1 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen per ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02832E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 9. Using structure-function relationships to understand the mechanism of phenazine-mediated extracellular electron transfer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the One-Pot Synthesis of 5,10-Dihydrophenazine Compounds
Abstract
This technical guide provides an in-depth exploration of the one-pot synthesis of 5,10-dihydrophenazine compounds, a class of molecules with significant applications in drug development, organic electronics, and photoredox catalysis.[1][2] Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural descriptions to offer a nuanced understanding of the primary synthetic strategies. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into troubleshooting common challenges. The guide focuses on three robust and versatile one-pot methodologies: the classical condensation of catechols with o-phenylenediamines, the modern iron-catalyzed amination of diarylamines, and the reductive cyclization of o-nitro-substituted precursors. Each section is designed to provide not only the "how" but also the "why," empowering researchers to adapt and optimize these methods for their specific molecular targets.
Introduction: The Enduring Relevance of the Dihydrophenazine Core
The this compound scaffold is a privileged heterocyclic motif characterized by a central, non-aromatic, boat-shaped 1,4-dihydropyrazine ring fused to two flanking benzene rings. This unique "butterfly" conformation imparts distinctive electronic and steric properties.[1] These compounds are not merely synthetic curiosities; they are pivotal components in a range of advanced applications.
In the realm of medicinal chemistry , phenazine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[3] The this compound core, in particular, serves as a key intermediate for accessing these bioactive molecules. Furthermore, their oxidized counterparts, phenazine-5,10-dioxides, are being explored as hypoxia-selective prodrugs in cancer therapy.[3]
In materials science , N,N'-disubstituted 5,10-dihydrophenazines are highly valued for their redox activity and are employed as hole-injection materials in Organic Light-Emitting Diodes (OLEDs) and as electrochromic materials.[2][4] More recently, they have emerged as a class of potent, metal-free organic photoredox catalysts, offering a sustainable alternative to expensive iridium and ruthenium complexes.[5]
Given their broad utility, the development of efficient, scalable, and versatile synthetic routes is of paramount importance. One-pot syntheses, which minimize intermediate isolation, purification steps, and waste generation, represent a highly desirable and green approach to these valuable compounds.[6] This guide will provide the technical foundation for implementing such strategies in a research and development setting.
Core Synthetic Strategies: A Comparative Overview
Several one-pot methodologies have been developed to construct the this compound skeleton. Below, we compare three prominent approaches, each with its own set of advantages and ideal use cases.
| Synthetic Method | Primary Starting Materials | Key Advantages | Common Limitations | Best Suited For |
| Classical Condensation | Catechols & o-Phenylenediamines | High yields, scalability, low-cost reagents, commercially viable.[7] | High temperatures, pressure equipment may be needed, formation of impurities.[7] | Large-scale synthesis of the parent this compound and simple ring-substituted analogs. |
| Iron-Catalyzed C-F Amination | Diaryl-amines with ortho-fluorine | Excellent regiocontrol, good yields, modern catalytic method.[8][9][10] | Requires specific fluoro-substituted precursors, use of Grignard reagents. | Synthesis of specific 5,10-diaryl-5,10-dihydrophenazines. |
| Reductive Cyclization | o-Nitro-N-phenylanilines | Utilizes readily available nitroarenes. | Can lead to side products (e.g., benzimidazoles), requires careful control of reducing agents.[11] | Accessing phenazines from nitro-substituted precursors when other methods are not suitable. |
Methodology 1: The Classical Condensation of Catechol and o-Phenylenediamine
This is arguably the most direct and industrially scalable method for producing the parent this compound. The reaction proceeds by heating a catechol with an o-phenylenediamine, often in a high-boiling solvent or neat, to drive the condensation and subsequent cyclization.[7]
Underlying Mechanism and Rationale
The reaction is believed to proceed through a two-step sequence. First, a condensation reaction occurs between one of the amino groups of the o-phenylenediamine and one of the hydroxyl groups of the catechol, eliminating a molecule of water. This is followed by a second intramolecular condensation to form the six-membered dihydropyrazine ring, eliminating a second molecule of water and yielding the final this compound product. The high temperatures are necessary to overcome the activation energy for both the initial condensation and the final ring-closing dehydration step. Using a stoichiometric excess of one of the reactants can help to drive the reaction to completion and simplify purification.[7]
Visualizing the Workflow: Classical Condensation
Caption: Workflow for classical one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in U.S. Patent 6,242,602 B1.[7]
Materials:
-
o-Phenylenediamine (1,2-diaminobenzene)
-
Catechol
-
High-boiling solvent (e.g., ethylene glycol, triethylene glycol, or excess molten catechol)
-
Deionized water
-
Ethanol
Procedure:
-
Reactor Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, charge o-phenylenediamine (e.g., 1.0 mol) and catechol (e.g., 1.5 to 5.0 mol). The use of excess catechol can serve as both a reactant and a solvent.[7]
-
Reaction: Heat the mixture with stirring to 180-210°C. Maintain this temperature for 12-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the o-phenylenediamine.
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-100°C.
-
Precipitation: Slowly add deionized water to the reaction mixture. This will cause the this compound product to precipitate as a solid, while the excess catechol and other water-soluble impurities remain in the aqueous phase.[7]
-
Isolation: Filter the precipitated solid.
-
Washing: Wash the filter cake thoroughly with hot deionized water to remove any residual catechol and solvent. A subsequent wash with a solvent in which the product is sparingly soluble, such as ethanol, can further purify the product.[7]
-
Drying: Dry the resulting solid under vacuum to yield this compound.
Behind the Steps: Causality and Insights
-
Inert Atmosphere: 5,10-dihydrophenazines are notoriously sensitive to oxidation, readily converting to the corresponding aromatic phenazine.[7] Conducting the reaction under an inert atmosphere (nitrogen or argon) is critical to prevent this side reaction and maximize the yield of the desired product.
-
Excess Catechol: Using a significant molar excess of catechol not only drives the reaction equilibrium towards the product according to Le Châtelier's principle but also conveniently acts as a high-boiling, water-soluble solvent, which simplifies the subsequent work-up.[7]
-
Water Quench: The addition of water is a crucial step for purification. This compound is poorly soluble in water, whereas unreacted catechol and ethylene glycol are highly soluble. This differential solubility allows for a simple and effective separation by precipitation.[7]
Troubleshooting
-
Low Yield: If the yield is low, ensure that the reaction temperature was maintained consistently and that the reaction was allowed to proceed to completion. The presence of oxygen can also significantly reduce the yield; check for leaks in the inert gas setup.
-
Product is Darkly Colored (Purple/Green): This indicates oxidation to phenazine or phenazine-related radical species. The use of a reducing agent, such as sodium dithionite, during the work-up or subsequent N-alkylation steps can help to mitigate this issue.[2][7]
-
Difficulty in Removing Solvent: If using a high-boiling solvent like ethylene glycol, ensure the water washes are performed at an elevated temperature (e.g., 70-80°C) to enhance the solubility of the solvent in the wash water.
Methodology 2: Iron-Catalyzed Defluorinative Amination
For the targeted synthesis of 5,10-diaryl-5,10-dihydrophenazines, a modern and elegant one-pot approach involves the iron-catalyzed double C-F amination of diarylamines. This method offers excellent regioselectivity, which can be a challenge in other synthetic routes.[8][9][10]
Underlying Mechanism and Rationale
This synthesis is a sophisticated cascade of reactions occurring in a single pot. The key steps are:
-
Deprotonation: The starting diarylamine is deprotonated with a Grignard reagent to form a magnesium diarylamide.
-
Homodimerization & Cyclization: In the presence of a catalytic amount of an iron salt (e.g., FeCl₂) and a stoichiometric oxidant (like 1,2-dibromoethane), two molecules of the magnesium diarylamide undergo a homodimerization. This is followed by a double intramolecular defluorinative cyclization.
-
SNAr Mechanism: The high reactivity of the C-F bond over other C-halogen bonds suggests that the cyclization proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the iron catalyst.[8][9][12]
Visualizing the Mechanism: Iron-Catalyzed Cascade
Caption: Key stages in the Fe-catalyzed one-pot synthesis.
Detailed Experimental Protocol
This protocol is a general representation based on the work by O'Brien, Kawasaki, et al.[8]
Materials:
-
Substituted diarylamine (containing at least one ortho-fluorine on one of the aryl rings)
-
Anhydrous solvent (e.g., THF)
-
Grignard reagent (e.g., MeMgBr in Et₂O)
-
Iron(II) chloride (FeCl₂)
-
1,2-Dibromoethane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Amide Formation: To a solution of the diarylamine (1.0 equiv) in anhydrous THF under an inert atmosphere at 0°C, add the Grignard reagent (1.0 equiv) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Catalyst Addition: Add FeCl₂ (e.g., 10 mol%) and 1,2-dibromoethane (1.0 equiv) to the reaction mixture.
-
Reaction: Heat the mixture at reflux until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Behind the Steps: Causality and Insights
-
Grignard Reagent: The Grignard reagent serves as a base to deprotonate the diarylamine, forming the more nucleophilic magnesium amide. This activation is crucial for the subsequent coupling reactions.
-
Iron Catalyst: The iron(II) chloride is the key catalyst that facilitates the homodimerization and subsequent intramolecular C-F amination. While the precise nature of the active iron species is complex, it is believed to lower the energy barrier for the SNAr-type cyclization.
-
1,2-Dibromoethane: This reagent acts as a stoichiometric oxidant in the catalytic cycle, likely re-oxidizing a reduced iron species back to its active catalytic state to enable turnover.
Troubleshooting
-
No Reaction: Ensure all reagents and solvents are strictly anhydrous. Grignard reagents are highly sensitive to moisture. The quality of the iron catalyst is also important.
-
Formation of Complex Mixture: Incomplete reaction or side reactions may occur if the reaction temperature or time is not optimal. Substrates with multiple reactive sites may lead to undesired products. Careful monitoring and optimization for each specific substrate are recommended.
-
Low Yield of Dimerization: The efficiency of the initial homodimerization can be sensitive to the steric and electronic properties of the diarylamine. Modifying the reaction conditions (e.g., solvent, temperature) may be necessary.
Safety and Handling
The synthesis of this compound compounds involves chemicals that require careful handling in a controlled laboratory environment.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[13]
-
o-Phenylenediamine: This compound is toxic and a suspected mutagen. Avoid inhalation of dust and skin contact.
-
Catechol: Catechol is toxic and corrosive. It can cause severe skin burns and eye damage. Handle with extreme care.
-
Grignard Reagents: These are highly flammable and react violently with water. They must be handled under a strictly inert and anhydrous atmosphere.
-
High Temperatures: The classical condensation method requires high temperatures, posing a risk of burns. Ensure proper insulation and careful handling of the hot reaction vessel.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[13]
Conclusion and Future Outlook
The one-pot synthesis of 5,10-dihydrophenazines offers significant advantages in terms of efficiency, cost-effectiveness, and sustainability. The classical condensation of catechols and o-phenylenediamines remains a powerful tool for large-scale production of the core scaffold. For more complex, N,N'-diaryl substituted targets, modern catalytic methods, such as the iron-catalyzed C-F amination, provide elegant and regioselective solutions.
The choice of synthetic strategy should be guided by the specific target molecule, available starting materials, and the required scale of the reaction. As the demand for novel phenazine-based materials in electronics and medicine continues to grow, the development of even more efficient, versatile, and environmentally benign one-pot procedures will remain an active and important area of chemical research. Future efforts may focus on expanding the substrate scope of catalytic methods, lowering catalyst loadings, and developing syntheses that operate under even milder conditions.
References
- O'Brien, A. G., Kawasaki, H., Takaya, H., & Nakamura, M. (2019). Ligand-Free Iron-Catalyzed C–F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines. Organic Letters, 21(2), 461–464. [Link]
- O'Brien, A. G., Kawasaki, H., Takaya, H., & Nakamura, M. (2019). Ligand-Free Iron-Catalyzed C–F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines. figshare. [Link]
- O'Brien, A. G., Kawasaki, H., Takaya, H., & Nakamura, M. (2019). Ligand-Free Iron-Catalyzed C-F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines. PubMed. [Link]
- Kovaleva, L. Y., et al. (2018). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.
- O'Brien, A. G., Kawasaki, H., Takaya, H., & Nakamura, M. (2019). Ligand-Free Iron-Catalyzed C-F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines. University of Bristol Research Portal. [Link]
- Byker, J. D., et al. (2001). One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines. U.S.
- Ren, T., Qi, W., He, Z., & Yan, N. (2021).
- Ren, T., Qi, W., He, Z., & Yan, N. (2021).
- Nishiyama, Y., et al. (2003). Facile synthesis of 5,10-diaryl-5,10-dihydrophenazines and application to EL devices. Organic Letters, 5(3), 373-376. [Link]
- Nishiyama, Y., et al. (2003). Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices.
- Li, Y., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. [Link]
- Rossi, E., et al. (2025).
- Dulov, D. A., et al. (2022). N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones. MDPI. [Link]
- Herfindal, L., et al. (2021). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 4. Facile synthesis of 5,10-diaryl-5,10-dihydrophenazines and application to EL devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. One-pot production of phenazine from lignin-derived catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Ligand-Free Iron-Catalyzed CâF Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines - Organic Letters - Figshare [figshare.com]
- 10. Ligand-Free Iron-Catalyzed C-F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. fishersci.com [fishersci.com]
The Solubility Profile of 5,10-Dihydrophenazine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5,10-dihydrophenazine in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of its solubility, practical guidance for solvent selection, and detailed methodologies for experimental determination. By synthesizing fundamental physicochemical principles with actionable laboratory protocols, this guide aims to empower users to effectively work with this versatile heterocyclic compound.
Introduction to this compound and its Scientific Significance
This compound, a hydrogenated derivative of phenazine, is a fascinating molecule with a rich chemical profile and burgeoning applications.[1][2] Its unique electronic properties make it a compound of interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Furthermore, its role as a bacterial xenobiotic metabolite hints at its potential significance in biological and pharmaceutical research.[1][2] Understanding and controlling the solubility of this compound is a critical prerequisite for its synthesis, purification, and application in these diverse fields. This guide provides the foundational knowledge and practical tools necessary to navigate the challenges associated with its solubilization.
Physicochemical Properties Governing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, several key parameters dictate its behavior in different solvent environments. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₂H₁₀N₂ | |
| Molecular Weight | 182.22 g/mol [1] | |
| XLogP3 | 3.2 | This positive value indicates a significant degree of lipophilicity, suggesting a preference for non-polar organic solvents over water. |
| Hydrogen Bond Donor Count | 2[1] | The two N-H groups can act as hydrogen bond donors, potentially enhancing solubility in protic solvents. |
| Hydrogen Bond Acceptor Count | 2 | The nitrogen atoms can also act as hydrogen bond acceptors, contributing to interactions with a range of solvents. |
| Polar Surface Area | 24.1 Ų[1] | The relatively small polar surface area in comparison to its overall size reinforces its predominantly non-polar character. |
Based on these properties, this compound is classified as a moderately lipophilic compound with some capacity for hydrogen bonding. This profile suggests limited solubility in highly polar solvents like water and significantly better solubility in a range of organic solvents.
Qualitative Solubility of this compound in Common Organic Solvents
While precise quantitative data for the solubility of this compound across a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its physicochemical properties and information on related phenazine compounds. Phenazines, in general, exhibit poor aqueous solubility and are more soluble in organic solvents such as ethanol, acetone, dimethyl sulfoxide (DMSO), and chloroform.[3]
A patent related to the synthesis of this compound and its derivatives mentions its limited solubility in water and suggests washing the product with water or a mixture of water and organic liquids like ethanol or acetone.[4] The same patent also indicates that derivatization reactions can be carried out in polar aprotic solvents like acetonitrile, acetone, dimethylformamide (DMF), and N-methylpyrrolidone (NMP), as well as non-polar solvents like toluene and xylene, implying at least some degree of solubility in these solvents.[4]
Based on this information and the compound's properties, the following qualitative solubility profile can be anticipated:
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Non-polar Aprotic | Toluene, Hexane, Benzene | Moderate to Good | The non-polar nature of these solvents aligns well with the lipophilic character of the this compound core. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents can engage in dipole-dipole interactions and, in the case of DMF and DMSO, can accept hydrogen bonds from the N-H groups of this compound, leading to favorable solvation. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The ability of these solvents to both donate and accept hydrogen bonds allows for interaction with the nitrogen atoms and N-H protons of this compound. However, the non-polar backbone of the molecule may limit extensive solubilization. |
| Highly Polar Protic | Water | Poor | The significant non-polar surface area of this compound leads to a large energetic penalty for disrupting the strong hydrogen-bonding network of water, resulting in low solubility. |
It is crucial to note that this table provides a predictive framework. For applications requiring precise concentrations, experimental determination of solubility is essential.
Experimental Determination of Solubility: A Step-by-Step Protocol
For researchers requiring quantitative solubility data, the following section provides a detailed, self-validating protocol based on the widely accepted shake-flask method. This method is considered the gold standard for determining thermodynamic solubility.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of this compound solubility.
Detailed Protocol
Materials:
-
This compound (high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.
-
Record the exact mass of the compound added.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution should appear as a suspension with undissolved solid present.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow it to stand undisturbed for a short period to allow larger particles to settle.
-
To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes).
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the analytical instrument.
-
Analyze the standard solutions and the diluted sample using a suitable analytical technique:
-
UV-Vis Spectroscopy: Determine the absorbance at the λmax of this compound and use the calibration curve generated from the standards to determine the concentration.
-
HPLC: Inject the samples and quantify the concentration based on the peak area relative to the calibration curve.
-
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Trustworthiness of the Protocol: This protocol incorporates self-validating steps. The presence of excess solid throughout the equilibration period confirms that saturation has been achieved. The use of centrifugation and filtration ensures that only the dissolved compound is analyzed. The generation of a calibration curve with known standards provides a reliable basis for quantification.
Impact of Solvent Choice on Applications
The solubility of this compound directly influences its utility in various applications.
Organic Electronics
In the fabrication of organic electronic devices, such as OLEDs, solution processing is a common and cost-effective method. The ability to dissolve this compound in a suitable organic solvent is paramount for creating uniform thin films. The choice of solvent will affect not only the solubility but also the film morphology, which in turn impacts device performance. Solvents with good wetting properties and appropriate boiling points are desirable.
Drug Development and Biological Screening
For biological assays, this compound is often first dissolved in a water-miscible organic solvent, such as DMSO, to create a stock solution. This stock is then diluted into an aqueous buffer for the assay. Poor solubility can lead to precipitation in the aqueous medium, resulting in inaccurate and unreliable biological data. Therefore, understanding the solubility limits in both the stock solvent and the final aqueous buffer is critical.
Conclusion
While a comprehensive, quantitative database for the solubility of this compound in all common organic solvents is not yet established in the literature, a strong predictive understanding can be achieved through the analysis of its physicochemical properties. The principle of "like dissolves like" serves as a reliable guide, indicating a preference for polar aprotic and non-polar organic solvents. For applications demanding precise concentration control, the detailed experimental protocol provided in this guide offers a robust and reliable method for determining the thermodynamic solubility. As the scientific interest in this compound continues to grow, a thorough understanding of its solubility will be indispensable for unlocking its full potential in both materials science and the life sciences.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Mejía, E., et al. (2025).
- Solubility of Things. (n.d.). Phenazine.
- PubChem. (n.d.). This compound-1-carboxylic acid. National Center for Biotechnology Information.
- J-GLOBAL. (n.d.). This compound. Japan Science and Technology Agency.
- PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Fathi, A., & Jouyban, A. (n.d.). Regular Article. Physical Chemistry Research.
- MDPI. (2021). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries.
- Google Patents. (n.d.). US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- The Royal Society of Chemistry. (n.d.). Exceptional Organic Solvents Uptake by Disulfide–linked Polymeric Networks.
- PubMed Central. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- ResearchGate. (n.d.). Aqueous solubility of Phenazine in the presence of increasing....
Sources
- 1. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,10-DIHYDRO-PHENAZINE | 613-32-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Redox Potential and Electrochemical Properties of 5,10-Dihydrophenazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5,10-Dihydrophenazine, a reduced form of the phenazine heterocyclic scaffold, is a molecule of significant interest across various scientific disciplines, including organic electronics, catalysis, and medicinal chemistry. Its rich and tunable electrochemical behavior is central to its utility. This in-depth technical guide provides a comprehensive exploration of the redox potential and electrochemical properties of this compound. We will delve into the mechanistic intricacies of its redox transformations, present a detailed experimental protocol for the characterization of its electrochemical properties using cyclic voltammetry, and discuss the key factors that modulate its redox potential. This guide is intended to serve as a valuable resource for researchers and professionals working with or developing applications for this versatile molecule.
Introduction: The Significance of this compound's Redox Chemistry
This compound and its derivatives are not merely chemical curiosities; their ability to undergo reversible oxidation-reduction (redox) reactions underpins their diverse functionalities. In the realm of photoredox catalysis, these molecules exhibit "Janus-type" reactivity, capable of acting as both potent reductants and oxidants upon photoexcitation, enabling a broad range of chemical transformations.[1] This dual reactivity stems from the stability of the intermediate radical cation and the accessibility of the dication state.
Furthermore, the dihydrophenazine core is a key structural motif in various applications, from sustainable cathode materials in lithium-ion batteries to redox mediators in bioelectrochemical systems.[2][3] A thorough understanding of the thermodynamics and kinetics of electron transfer to and from the this compound core is therefore paramount for the rational design of new materials and catalysts with tailored properties.
The Redox Mechanism: A Two-Step Electron Transfer
The electrochemical oxidation of this compound is characterized by a sequential two-step, single-electron transfer process. This mechanism involves the formation of a stable radical cation intermediate, followed by a second oxidation to a dication. This behavior is readily observed using techniques such as cyclic voltammetry, which typically reveals two distinct redox couples.[2]
The overall process can be summarized as follows:
Step 1: Formation of the Radical Cation
This compound ⇌ [this compound]•+ + e-
Step 2: Formation of the Dication
[this compound]•+ ⇌ [this compound]2+ + e-
The stability of the radical cation is a key feature of the dihydrophenazine system and is crucial for its application in areas like organic electronics and catalysis. The separation between the two redox potentials provides a measure of the thermodynamic stability of this radical cation.
Caption: Sequential two-step redox mechanism of this compound.
Factors Influencing the Redox Potential
The redox potential of this compound is not a fixed value but is highly sensitive to its chemical environment. Understanding these influences is critical for tuning the molecule's properties for specific applications.
-
Substituents: The nature and position of substituents on the phenazine core have a profound impact on the redox potential. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, tend to lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs), such as halides or cyano groups, increase the oxidation potential, making oxidation more difficult. This principle allows for the fine-tuning of the redox properties through synthetic modification.
-
Solvent: The polarity and dielectric constant of the solvent can significantly influence the redox potential. Generally, polar solvents can stabilize the charged radical cation and dication species, thereby affecting the thermodynamics of the electron transfer process.
-
pH: In aqueous or protic media, the redox chemistry of dihydrophenazines can be coupled with proton transfer, leading to a pH-dependent redox potential. The degree of this dependence is dictated by the pKa of the radical cation and dication species.[1] For many phenazine derivatives, the reduction potential is observed to shift by approximately 60 mV per pH unit, consistent with a Nernstian dependence involving an equal number of protons and electrons in the redox reaction.[1]
Experimental Determination of Redox Potential: A Detailed Protocol for Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common and powerful technique for investigating the electrochemical properties of this compound. The following protocol provides a step-by-step guide for performing a typical CV experiment.
Materials and Equipment
-
Potentiostat: A standard electrochemical workstation capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell, typically made of glass.
-
Working Electrode: A glassy carbon electrode is commonly used. It should be polished to a mirror finish before each experiment.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typically used. It is crucial to report the reference electrode used, as redox potentials are relative.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.
-
Solvent: Anhydrous acetonitrile or dichloromethane is commonly used for non-aqueous measurements. For aqueous studies, buffered solutions are necessary.
-
Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added to the solvent to ensure sufficient conductivity. A typical concentration is 0.1 M.
-
Analyte: this compound or its derivative at a concentration of approximately 1-5 mM.
-
Inert Gas: High-purity nitrogen or argon for deaerating the solution.
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the this compound analyte in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the analyte solution to the cell, ensuring that all three electrodes are sufficiently immersed.
-
-
Deaeration:
-
Bubble inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Maintain a blanket of inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters in the potentiostat software:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potentials: The potential limits of the scan. These should be set to encompass the redox events of interest. For this compound, a scan from a negative potential (e.g., -0.5 V vs. Ag/AgCl) to a positive potential (e.g., +1.5 V vs. Ag/AgCl) is a good starting point.
-
Scan Rate: The speed at which the potential is swept. A typical starting scan rate is 100 mV/s.
-
Number of Cycles: Typically 2-3 cycles are sufficient.
-
-
Run the experiment and record the cyclic voltammogram.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox couple.
-
The formal redox potential (E°') for each step can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Caption: Experimental workflow for cyclic voltammetry of this compound.
Quantitative Data: Redox Potentials of this compound and Derivatives
The following table summarizes representative redox potential data for this compound and some of its derivatives. It is important to note that these values can vary depending on the experimental conditions.
| Compound | First Oxidation Potential (E°'₁) (V vs. ref) | Second Oxidation Potential (E°'₂) (V vs. ref) | Solvent/Electrolyte | Reference Electrode | Reference |
| Poly(5,10-diphenyl-dihydrophenazine) | ~0.20 | ~0.26 | Acetonitrile / 0.1 M TBAP | Ag/Ag⁺ | [2] |
| Poly(aryl ether sulfone)-5,10-diphenyl-dihydrophenazine | ~3.5 (oxidation peak) | ~4.1 (oxidation peak) | - | Li/Li⁺ | [2] |
| N,N'-disubstituted dihydrophenazines | Varies with substituent | Varies with substituent | Dichloromethane / 0.1 M Bu₄NPF₆ | Ag/AgCl | [4] |
| Phenazine-1-carboxylate (reduced form) | -0.24 | - | Aqueous buffer | Ag/AgCl | [5] |
Note: The data for polymeric and substituted derivatives are provided to illustrate the range of redox potentials achievable. The exact values for unsubstituted this compound can be determined using the protocol described in Section 4.
Conclusion and Future Outlook
This compound possesses a rich and tunable redox chemistry that is central to its wide-ranging applications. The ability to undergo two sequential one-electron oxidations through a stable radical cation intermediate provides a versatile platform for the design of novel functional materials. By understanding the fundamental principles of its electrochemical behavior and the factors that influence its redox potential, researchers can rationally engineer dihydrophenazine-based systems with optimized properties for applications in catalysis, energy storage, and beyond. The detailed experimental protocol provided in this guide serves as a practical starting point for the electrochemical characterization of these important molecules, facilitating further innovation in this exciting field.
References
- Quyen, P. P. H., Hagmeyer, N., Vuong, T. H., Prudlik, A., Francke, R., Dietzek-Ivanšić, B., & Mejía, E. (2025). Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers. [Link]
- Wang, Q., Wang, X., Zhai, Y., Zheng, Z., Shen, H., Han, Y., Chen, Z., & Jiang, Z. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Molecules, 29(7), 1618. [Link]
- He, Q., Lv, S., Huang, Y., Guo, J., Peng, X., Du, Y., & Yang, H. (2023). Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries. RSC Advances, 13(18), 12183-12190. [Link]
- Wang, Y., & Newman, D. K. (2008). Redox reactions of phenazine antibiotics with ferric (hydr)oxides and molecular oxygen. Environmental Science & Technology, 42(7), 2380-2386. [Link]
- Bosire, E. M., Rosenbaum, M. A., & Arends, J. B. A. (2017). Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa. Frontiers in Microbiology, 8, 888. [Link]
- Huang, B., Kang, H., Zhao, X. L., Yang, H. B., & Shi, X. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design, 22(6), 3587-3593. [Link]
- Hernández, F., & Gascón, I. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ChemElectroChem, 10(10), e202201103. [Link]
- Li, S., Zhang, Y., Zhang, H., Li, X., & Zhang, Q. (2024). Dihydrophenazine-based polymer with multi-electron redox characteristics: its electrochemical performances as the cathode of aqueous zinc-ion batteries.
- Huang, B., Kang, H., Zhao, X. L., Yang, H. B., & Shi, X. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design, 22(6), 3587-3593. [Link]
- Wang, Y., & Newman, D. K. (2008). Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Environmental Science & Technology, 42(7), 2380–2386. [Link]
- Bosire, E. M., Rosenbaum, M. A., & Arends, J. B. A. (2017). Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa. Frontiers in Microbiology, 8, 888. [Link]
- Crawford, L. R., & Morrison, G. A. (1968). Cyclic voltammetry of phenazines and quinoxalines including mono- and di-N-oxides. Relation to structure and antimicrobial activity. Journal of the Chemical Society B: Physical Organic, 436-441. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 5,10-Dihydrophenazine Derivatives
This guide provides a comprehensive exploration of the photophysical properties of 5,10-dihydrophenazine (DHP) derivatives, a class of compounds demonstrating remarkable potential across diverse scientific and technological fields. From their foundational electronic structure to their application in cutting-edge technologies like organic light-emitting diodes (OLEDs) and photoredox catalysis, we will dissect the key characteristics that make these molecules a compelling subject of contemporary research. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of DHP derivatives.
Introduction: The Versatile Core of this compound
This compound, a hydrogenated derivative of phenazine, possesses a unique non-planar, butterfly-like conformation in its ground state.[1] This central 1,4-dihydrodiazine core flanked by two aromatic rings gives rise to a rich and tunable electronic landscape.[2] The inherent redox activity and photosensitivity of the phenazine framework are preserved and often enhanced in its dihydro form, making these derivatives highly attractive for a variety of applications.[3][4] The ability to readily modify the 5 and 10 positions with various substituents allows for precise tuning of their electronic and, consequently, their photophysical properties.[5] This structural versatility has propelled the investigation of DHP derivatives in fields ranging from organic electronics to biological imaging and photocatalysis.[1][6]
Electronic Structure and Conformational Dynamics
The photophysical behavior of DHP derivatives is intrinsically linked to their electronic structure and conformational dynamics. The non-planar ground state geometry of the DHP core plays a crucial role in defining its absorption and emission characteristics.[1] Upon photoexcitation, these molecules can undergo significant conformational changes, often leading to a more planar excited state. This excited-state planarization can result in large Stokes shifts, a phenomenon where the emission maximum is significantly red-shifted compared to the absorption maximum.[7][8]
The nature of the substituents at the 5 and 10 positions profoundly influences the electronic properties. Electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission wavelengths.[9] For instance, N-aryl substitution can lead to the formation of low-lying charge-transfer (CT) excited states, which are pivotal for their application in photoredox catalysis and as emitters in OLEDs.[9][10]
Caption: Conformational changes in this compound upon photoexcitation.
Absorption and Emission Properties
The UV-visible absorption spectra of DHP derivatives are characterized by transitions to various excited states. The parent this compound exhibits an absorption maximum around 350 nm in ethanol.[2][11] Substitution on the nitrogen atoms or the aromatic rings can cause a red-shift in the absorption spectrum due to the extension of the π-conjugated system.[9]
The fluorescence of DHP derivatives is particularly fascinating and highly dependent on their molecular structure and environment. Many derivatives exhibit dual fluorescence, stemming from both a locally excited (LE) state and a charge-transfer (CT) state.[10] The relative intensity and position of these emission bands are sensitive to solvent polarity, with more polar solvents typically stabilizing the CT state and leading to a red-shifted emission.[10][12] Some derivatives, particularly those with bulky substituents, can exhibit anomalously large Stokes shifts, which has been attributed to significant geometry changes between the ground and excited states.[7][8]
| Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Reference |
| This compound | Ethanol | 350 | - | - | [2][11] |
| pBN | Toluene | ~450 | 562 | ~4800 | [13] |
| mBN | Toluene | ~450 | 572 | ~5200 | [13] |
| BPN | Toluene | ~475 | 604 | ~4800 | [13] |
Table 1: Exemplary photophysical data for selected this compound derivatives.
Advanced Photophysical Phenomena
The unique electronic structure of DHP derivatives gives rise to several advanced photophysical phenomena, which are central to their applications.
Thermally Activated Delayed Fluorescence (TADF)
A significant area of research focuses on DHP derivatives as emitters exhibiting thermally activated delayed fluorescence (TADF). In TADF molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (rISC) from the non-emissive triplet state to the emissive singlet state.[14] This process enables the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs.[15][16] The design of DHP-based TADF emitters often involves the strategic placement of donor and acceptor moieties to achieve a small S₁-T₁ energy gap.[13][15]
Caption: Jablonski diagram illustrating the TADF mechanism.
Intersystem Crossing and Photoredox Catalysis
The ability of DHP derivatives to undergo intersystem crossing (ISC) to populate triplet states is also crucial for their application as organic photoredox catalysts.[10] Upon photoexcitation, the molecule can transition from the singlet excited state to a longer-lived triplet excited state. This triplet state can then engage in electron transfer processes, acting as either a reductant or an oxidant.[9][17] The efficiency of ISC can be influenced by factors such as the presence of heavy atoms (though often designed to be heavy-atom-free), molecular geometry, and the nature of the excited state (LE vs. CT).[18][19] The formation of radical cations of DHP derivatives has been studied to understand their role in deactivation pathways in polymerization reactions.[20]
Experimental Protocols for Photophysical Characterization
A thorough understanding of the photophysical properties of DHP derivatives requires a suite of spectroscopic and analytical techniques.
Steady-State Absorption and Emission Spectroscopy
Objective: To determine the absorption and emission maxima, and the Stokes shift.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the DHP derivative in a suitable spectroscopic grade solvent (e.g., toluene, THF, acetonitrile) with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its absorption maximum (or a suitable wavelength in the absorption band). Record the emission spectrum.
-
Data Analysis: Determine the wavelength of maximum absorption (λ_abs) and maximum emission (λ_em). Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) x 10⁷.
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process.
Protocol:
-
Reference Standard: Choose a well-characterized fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, or a commercially available standard).
-
Measurement: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard. Ensure the absorbance of both solutions is below 0.1.
-
Calculation: The fluorescence quantum yield (Φ_F) is calculated using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the lifetime of the excited state.
Protocol:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a streak camera.
-
Excitation: Excite the sample with a pulsed laser source at a wavelength where the sample absorbs.
-
Data Acquisition: Collect the fluorescence decay profile.
-
Data Analysis: Fit the decay curve to a single or multi-exponential function to extract the fluorescence lifetime(s) (τ).
Caption: A generalized workflow for characterizing DHP derivatives.
Conclusion and Future Outlook
The photophysical properties of this compound derivatives are a rich and expanding field of study. Their tunable electronic structure, propensity for excited-state conformational changes, and access to phenomena like TADF and efficient intersystem crossing position them as highly versatile molecules. Future research will likely focus on the rational design of new derivatives with tailored properties for specific applications, such as near-infrared emitters for bioimaging, more efficient and stable TADF materials for next-generation displays, and highly potent photoredox catalysts for green chemistry.[8][15][21] The continued exploration of the fundamental photophysics of these compounds will undoubtedly unlock new and exciting technological advancements.
References
- Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing). URL
- Photophysical properties of N,N′‐diaryl‐5,10‐dihydrophenazines...
- Solvent Effects on Ultrafast Photochemical Pathways | Accounts of Chemical Research. URL
- This compound | 613-32-1 - Smolecule. URL
- 5,10-DI(2-NAPHTHYL)-5,10-DIHYDROPHENAZINE | 901112-100MG. URL
- Excited-State Conformational/Electronic Responses of Saddle-Shaped N,N′-Disubstituted-Dihydrodibenzo[a,c]phenazines: Wide-Tuning Emission from Red to Deep Blue and White Light Combination | Journal of the American Chemical Society. URL
- Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC - PubMed Central. URL
- Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence properties - Journal of Materials Chemistry C (RSC Publishing). URL
- Near‐IR‐Absorbing BODIPY‐5,10‐Dihydrophenazine Compact Electron Donor/Acceptor Dyads and Triads: Spin‐Orbit Charge Transfer Intersystem Crossing and Charge‐Transfer State | Request PDF - ResearchG
- Janus-type photo-redox properties and catalytic applications of this compound deriv
- Dihydrophenazine-derived thermally activated delayed fluorescence emitters for highly efficient orange and red organic light-emitting diodes | Request PDF - ResearchG
- Photophysics of N,N-Dimethyldihydrophenazine and Benzoannelated Analogues.
- characterization-of-the-excited-states-of-photoreactive-dihydrophenazine-doped-in-molecular-crystals - Ask this paper | Bohrium. URL
- 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940) - EvitaChem. URL
- optical-spectra-of-phenazine-5-10-dihydrophenazine-and-the-phenazhydrins - Ask this paper | Bohrium. URL
- Molecular design of thermally activated delayed fluorescence of phenazine-5,10-diyl-dibenzonitriles - ResearchG
- Near-IR-Absorbing BODIPY-5,10-Dihydrophenazine Compact Electron Donor/Acceptor Dyads and Triads: Spin-Orbit Charge Transfer Intersystem Crossing and Charge-Transfer State | Request PDF - ResearchG
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine - MDPI. URL
- Theoretical Study on Optoelectronic Properties of 1,4-Dithiazole-5,10-dihydrophenazine and Its B ← N-Fused Derivatives | The Journal of Physical Chemistry A. URL
- Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization | Macromolecules - ACS Public
- Solvent dependent photophysics of fac-[Re(CO)3(11,12-X2dppz)(py)]+ (X = H, F or Me) - University of Nottingham Ningbo China. URL
- Solvent effect of compound a.
- Photophysics of N,N-Dimethyldihydrophenazine and Benzoannelated Analogues.
- US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google P
- This compound | C12H10N2 | CID 345330 - PubChem - NIH. URL
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine - PubMed. URL
- This compound | CAS 613-32-1 - DempoChem. URL
- Thermally Activated Delayed Fluorescence: Beyond the Single Molecule - Frontiers. URL
- 5,10-DIHYDRO-PHENAZINE CAS#: 613-32-1 - ChemicalBook. URL
- 5,10-Di(naphthalen-2-yl)-5,10-dihydrophenazine - MySkinRecipes. URL
- Synthesis of poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ)
- Janus-type photo-redox properties and catalytic applications of this compound derivatives - ResearchG
- Recent progress of green thermally activated delayed fluorescent emitters - ResearchG
- Radical enhanced intersystem crossing mechanism, electron spin dynamics of high spin states and their applications in the design of heavy atom-free triplet photosensitizers - Organic & Biomolecular Chemistry (RSC Publishing). URL
- Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - Chemical Science (RSC Publishing). URL
Sources
- 1. Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940) | 3665-72-3 [evitachem.com]
- 2. Buy this compound | 613-32-1 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optical Spectra of Phenazine, this compound, and the Phenazhydrins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Thermally Activated Delayed Fluorescence: Beyond the Single Molecule [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Radical enhanced intersystem crossing mechanism, electron spin dynamics of high spin states and their applications in the design of heavy atom-free triplet photosensitizers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
5,10-Dihydrophenazine: A Core Bacterial Xenobiotic Metabolite in Redox Biology and Antimicrobial Strategy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazines are a diverse class of redox-active heterocyclic compounds produced by a wide range of bacteria, playing critical roles in microbial competition, virulence, and community structuring.[1][2] Within this family, 5,10-dihydrophenazine (DHP) represents a pivotal, reduced metabolite. Though often transient, its role extends beyond that of a simple biosynthetic intermediate; it is a key player in xenobiotic metabolism, cellular redox homeostasis, and has emerged as a potent antimicrobial agent. This guide provides a comprehensive technical overview of DHP, from its biosynthetic origins and formation as a xenobiotic metabolite to its biological mechanisms of action and the experimental protocols required for its study. We delve into the causality behind its formation under specific environmental pressures, its function as an electron shuttle, and its potential as a therapeutic agent against multidrug-resistant pathogens.
Chapter 1: The Biosynthetic Origins of the Phenazine Scaffold
The journey to this compound begins with the biosynthesis of the core phenazine structure, a pathway conserved across diverse bacterial genera including Pseudomonas, Streptomyces, and Burkholderia.[2] This pathway originates from a primary metabolic route, the shikimic acid pathway, which is responsible for producing aromatic amino acids.[1]
The commitment step for phenazine synthesis involves the diversion of chorismic acid. A conserved operon, typically containing five to seven core phz genes, orchestrates this transformation.[1][3] The key enzymatic steps are catalyzed by proteins encoded by these genes:
-
PhzE: An anthranilate synthase homolog that converts chorismate to 2-amino-2-deoxyisochorismic acid (ADIC).[3][4]
-
PhzD: An isochorismatase that transforms ADIC into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[4]
-
PhzB: A small ketosteroid isomerase-like protein that catalyzes the condensation of two molecules of the PhzF product.[4]
-
PhzG: A flavin-dependent oxidase that performs the final oxidative aromatization to yield the foundational phenazine structure, typically phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC).[4][6]
The production of these core phenazines is tightly regulated and often linked to cell density through quorum sensing mechanisms, ensuring their synthesis is coordinated with bacterial population dynamics.[7][8] From PCA or PDC, a wide array of over 150 phenazine derivatives are generated by strain-specific modifying enzymes, leading to compounds with distinct colors and biological activities.[3][9]
Chapter 2: this compound as a Central Redox Metabolite
This compound (DHP) is the fully reduced, non-aromatic form of the parent phenazine molecule, created by the addition of two hydrogen atoms at the 5 and 10 nitrogen positions.[10] This structural change is central to its function. While oxidized phenazines are often brightly colored pigments, DHP is typically a white or light yellow solid.[10][11]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂ | [12] |
| Molecular Weight | 182.22 g/mol | [12] |
| Appearance | White to light yellow crystalline solid | |
| CAS Number | 613-32-1 | [11] |
| Key Characteristic | Strong redox activity | [13] |
The most critical feature of DHP is its role in redox cycling. It can be readily oxidized back to phenazine, releasing two electrons and two protons in the process.[10][13] This reversible interconversion allows DHP and its parent phenazine to act as potent electron shuttles, capable of transferring electrons between different metabolic pathways or to external acceptors like oxygen or iron.[1][8] This redox activity is the foundation of the broad biological effects observed for the entire phenazine class.[2][3]
Chapter 3: DHP Formation via Xenobiotic Metabolism
The classification of DHP as a "bacterial xenobiotic metabolite" stems from its formation through the transformation of compounds foreign to a cell's primary metabolic network.[6][10][12] This can occur in two primary contexts: the metabolism of externally supplied compounds or as a key intermediate in the biosynthesis of complex secondary metabolites.
Reduction of Exogenous Phenazines
Bacteria inhabiting complex, polymicrobial environments are constantly exposed to secondary metabolites produced by their neighbors. When a non-producing bacterium encounters a phenazine, it may metabolize it. Furthermore, even the producing organism can reduce its own phenazines. A key example is the conversion of phenazine to DHP by Pseudomonas cepacia. This reduction is particularly efficient under low oxygen tensions.[14][15]
Causality: Under anaerobic or microaerobic conditions, bacteria must utilize alternative terminal electron acceptors to regenerate NAD+ from NADH and maintain metabolic flux. Phenazines, with their favorable redox potential, can serve as highly effective extracellular electron shuttles.[1] Bacteria can reduce phenazine to DHP using NADH as an electron donor. The DHP can then diffuse away and be re-oxidized by an external acceptor (e.g., insoluble minerals like Fe(III) oxides or even O₂ at the oxic-anoxic interface), thereby regenerating the shuttle and allowing for continued anaerobic respiration. This process provides a significant survival advantage in environments like the dense core of a biofilm.[8]
DHP as a Biosynthetic Intermediate
While the core phenazine scaffold is formed via oxidation, the subsequent derivatization into more complex structures often requires a reduction step. The reduced intermediate, this compound-1-carboxylic acid (dhPCA), serves as the true substrate for several classes of modifying enzymes, particularly prenyltransferases.[6][16]
For example, in the biosynthesis of N-prenylated phenazines like phenazinomycin by Streptomyces species, the prenyltransferase PzmP specifically acts on dhPCA, not PCA.[16] The enzyme catalyzes the attachment of a prenyl group to one of the nitrogen atoms of the dihydrophenazine ring. Following this modification, other enzymes, such as flavin monooxygenases, may re-oxidize and further tailor the molecule to produce the final natural product.[9][16] In this context, DHP (or its carboxylated derivative) is an essential, albeit transient, metabolite in a pathway that modifies a core xenobiotic-like scaffold.
Chapter 4: Biological Significance and Antimicrobial Action
The redox activity of the phenazine/DHP couple is directly responsible for its potent biological effects. While phenazines are broadly known for their antimicrobial properties, recent research has highlighted DHP itself as a highly effective agent against multidrug-resistant (MDR) pathogens.[2][17]
A study focusing on the MDR pathogen Acinetobacter baumannii demonstrated that DHP is a potent antimicrobial agent.[17][18] Its mechanism of action is multifaceted:
-
Membrane Disruption: Transmission electron microscopy revealed that DHP treatment leads to cellular deformation and leakage of cytoplasmic contents.[17]
-
DNA Interaction: DHP treatment resulted in a more relaxed DNA state within the bacterial cells, suggesting an interaction with DNA architecture, possibly by targeting enzymes like topoisomerase IV, which is a known target for other phenazines.[17][19]
-
Restoration of Antibiotic Susceptibility: DHP can re-sensitize carbapenem-resistant A. baumannii to antibiotics like meropenem, indicating it interferes with resistance mechanisms.[17]
-
Induction of Oxidative Stress: Proteomics analysis showed that DHP treatment depletes enzymes involved in managing oxidative stress, such as superoxide dismutase and thioredoxin peroxidase.[18] This renders the bacteria highly vulnerable to reactive oxygen species, which DHP itself can help generate via redox cycling with oxygen.
This multi-target activity makes DHP a promising candidate for drug development, as it is less likely to elicit rapid resistance compared to single-target antibiotics.
Chapter 5: Methodologies for the Study of DHP
Investigating DHP requires specific experimental considerations due to its oxygen sensitivity. The following protocols provide a self-validating framework for the culture, extraction, and analysis of DHP from bacterial sources.
Sources
- 1. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. mdpi.com [mdpi.com]
- 6. dempochem.com [dempochem.com]
- 7. Making sure you're not a bot! [academiccommons.columbia.edu]
- 8. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 613-32-1 [smolecule.com]
- 11. 5,10-DIHYDRO-PHENAZINE CAS#: 613-32-1 [chemicalbook.com]
- 12. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Formation of this compound from Phenazine by Pseudomonas cepacia IFO 15124 at Low Oxygen Tensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo and in vitro Reconstitution of Biosynthesis of N‐Prenylated Phenazines Revealing Diverse Phenazine‐Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Phenazines contribute to microbiome dynamics by targeting topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenazine Core: A Journey from Microbial Pigments to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Allure of a Nitrogenous Scaffold
Phenazines, a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, have captivated scientists for over a century and a half. Their story begins with the observation of vibrant pigments produced by microorganisms and has evolved into a compelling narrative of drug discovery and development.[1][2] Initially recognized for their potent antimicrobial properties, the versatile phenazine scaffold has since been shown to possess a remarkable breadth of biological activities, including anticancer, antiparasitic, and biocontrol applications.[2][3][4][5] This in-depth technical guide provides a comprehensive exploration of the history, discovery, and multifaceted applications of phenazine derivatives. We will delve into the key scientific milestones, from the initial isolation of these natural products to the development of sophisticated synthetic methodologies. Furthermore, this guide will elucidate the intricate mechanisms of action that underpin their diverse biological effects and provide practical insights into the experimental protocols for their synthesis, purification, and evaluation. For drug development professionals, this guide aims to be a valuable resource, offering a deep dive into a privileged scaffold with enduring therapeutic potential.
Part 1: A Historical Odyssey: From "Blue Pus" to a Plethora of Derivatives
The saga of phenazines began in the mid-19th century, not in a pristine laboratory, but in the context of clinical observation. In 1859, Fordos first described a blue pigment, which he named "pyocyanin," extracted from wound dressings with a characteristic blue-green pus.[1] This marked the first encounter with a phenazine derivative, although its chemical nature remained unknown for several decades. It was in 1924 that Wrede and Strack identified pyocyanin as a phenazine derivative, with its precise chemical structure being established by Hillemann in 1938.[6]
The discovery of pyocyanin opened the floodgates to the identification of a vast array of naturally occurring phenazines. To date, over 150 natural phenazine compounds have been identified, with more than 6000 synthetic derivatives being synthesized and studied.[7] These compounds are primarily secondary metabolites produced by a diverse range of bacteria, most notably from the genera Pseudomonas and Streptomyces.[8][9]
A pivotal moment in understanding phenazine biosynthesis was the identification of phenazine-1-carboxylic acid (PCA) as a key precursor for many other phenazine derivatives.[1] The elucidation of the biosynthetic pathway, originating from the shikimic acid pathway, and the discovery of the conserved phz gene cluster provided a genetic and biochemical framework for understanding how microorganisms produce this diverse family of molecules.[1]
The timeline of discovery has been marked by the identification of phenazines with increasingly complex structures and a wider range of biological activities. The recognition of their potent antimicrobial effects spurred further investigation, leading to the discovery of their efficacy against a broad spectrum of bacteria and fungi.[3][10] In the mid-20th century, the anticancer potential of phenazine derivatives began to be explored, a field that continues to be an active area of research today.[9] The discovery of clofazimine in 1954, initially as an anti-tuberculosis agent and later repurposed for the treatment of leprosy, stands as a landmark achievement in the therapeutic application of synthetic phenazines.[8][11]
Part 2: The Art and Science of Phenazine Synthesis: From Classical Reactions to Modern Innovations
The development of synthetic methodologies for accessing the phenazine core and its derivatives has been crucial for exploring their structure-activity relationships and for producing them on a larger scale for therapeutic and agricultural applications.
Classical Synthetic Approaches
Historically, the synthesis of the phenazine scaffold relied on a few classical named reactions. The Wohl-Aue reaction , first described in the early 20th century, involves the condensation of an aniline with a nitrobenzene in the presence of a base, and it remains a viable method for the synthesis of certain phenazine derivatives.[12] Another foundational method is the condensation of ortho-phenylenediamines with ortho-quinones or 1,2-dicarbonyl compounds.
A significant classical route to phenazine-1-carboxylic acid involves the Jourdan-Ullmann condensation of 2-bromo-3-nitrobenzoic acid with aniline, followed by a reductive cyclization.[13][14]
Caption: Classical synthesis of Phenazine-1-carboxylic Acid (PCA) via Jourdan-Ullmann condensation and reductive cyclization.
Modern Synthetic Methodologies
While classical methods are still in use, modern organic synthesis has brought forth more efficient, versatile, and environmentally friendly approaches to phenazine synthesis. These methods often employ transition-metal catalysis and aim for greater control over regioselectivity and functional group tolerance.[15][16][17]
Modern strategies include:
-
Palladium-catalyzed N-arylation reactions: These methods have become powerful tools for the construction of the diarylamine precursors to phenazines.
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in classical reactions like the Wohl-Aue synthesis.[15]
-
Continuous flow synthesis: This approach offers advantages in terms of scalability, safety, and process control, as demonstrated in the synthesis of clofazimine.[18]
Experimental Protocol: A Modern Synthesis of Phenazine-1-Carboxylic Acid Derivatives [13]
This protocol outlines a rapid synthesis of a library of PCA derivatives, highlighting the Jourdan-Ullmann/sodium borohydride ring-closure pathway.
-
Jourdan-Ullmann Coupling:
-
To a solution of the appropriate aniline (1.0 equiv) and 2-bromo-3-nitrobenzoic acid (1.0 equiv) in a suitable solvent (e.g., DMF), add a copper catalyst (e.g., CuI, 0.2 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting N-aryl-2-amino-3-nitrobenzoic acid intermediate by column chromatography.
-
-
Reductive Ring Closure:
-
Dissolve the intermediate from the previous step in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for a specified period (e.g., 4-8 hours).
-
Quench the reaction carefully with water and acidify the mixture to precipitate the phenazine-1-carboxylic acid derivative.
-
Collect the solid product by filtration and purify by recrystallization or column chromatography.
-
Part 3: Unraveling the Biological Tapestry: Mechanisms of Action
The diverse biological activities of phenazine derivatives stem from a range of molecular mechanisms, often revolving around their redox-active nature and their ability to interact with cellular macromolecules.
Antimicrobial Mechanisms: A Multi-pronged Attack
The antimicrobial prowess of phenazines is a key feature that has driven much of the research in this field. Their mechanisms of action are often multifaceted and can vary between different derivatives and target organisms.
-
Generation of Reactive Oxygen Species (ROS): A primary mechanism of antimicrobial action for many phenazines, including pyocyanin, is their ability to undergo redox cycling.[3] In the presence of cellular reductants like NADH, phenazines can be reduced and subsequently react with molecular oxygen to generate superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[3][19][20] This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.
Caption: Redox cycling of phenazines leading to the generation of reactive oxygen species (ROS).
-
DNA Intercalation and Topoisomerase Inhibition: Some phenazine derivatives can intercalate between the base pairs of DNA, disrupting its normal function and interfering with processes like replication and transcription.[6][21][22][23] Furthermore, certain phenazines have been shown to inhibit topoisomerases I and II, enzymes that are essential for managing DNA topology during cellular processes.[21][24][25][26] By stabilizing the topoisomerase-DNA cleavage complex, these compounds can lead to double-strand breaks in DNA and trigger apoptosis.[24]
Anticancer Mechanisms: Targeting the Hallmarks of Cancer
The anticancer properties of phenazine derivatives are a subject of intense investigation. Their mechanisms of action are diverse and often target key vulnerabilities in cancer cells.
-
Induction of Apoptosis: Many phenazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[27] This can be triggered by DNA damage resulting from ROS generation or topoisomerase inhibition.
-
Inhibition of Angiogenesis: Some phenazines have been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.
-
Modulation of Signaling Pathways: Phenazine derivatives can interfere with various signaling pathways that are dysregulated in cancer, such as those involved in cell proliferation, survival, and metastasis.
Part 4: Therapeutic and Agricultural Applications: From the Clinic to the Field
The rich biological activity of phenazine derivatives has translated into a range of practical applications in medicine and agriculture.
Phenazines in Medicine: A Growing Armamentarium
While many phenazine derivatives are still in the preclinical stages of development, some have made their way into clinical use.
-
Clofazimine: This synthetic riminophenazine is a cornerstone of multidrug therapy for leprosy.[8][11] It is also used as a second-line drug for the treatment of multidrug-resistant tuberculosis.[18]
-
Anticancer Agents in Development: A number of synthetic phenazine derivatives are being investigated as potential anticancer drugs, with some having entered clinical trials.[2] These compounds are being evaluated for their efficacy against a variety of cancers, including leukemia, lung cancer, and breast cancer.[7][9][28][29]
Table 1: Anticancer Activity of Selected Phenazine Derivatives
| Phenazine Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzo[a]phenazine derivative | HeLa, A549, MCF-7, HL-60 | 1-10 | [24] |
| Aotaphenazine | MDA-MB-231 | 45.01 nM (Topo II inhibition) | [26] |
| Halogenated Phenazine | MRSA | 0.003–0.78 | [15] |
Phenazines in Agriculture: Nature's Biocontrol Agents
Phenazine-producing bacteria, particularly fluorescent Pseudomonas species, play a significant role in the natural suppression of soil-borne plant pathogens.[5][30] This has led to the development of phenazine-based biocontrol agents for sustainable agriculture.[2][4][31]
-
Phenazine-1-carboxylic acid (PCA): This is one of the most well-studied phenazines in the context of biocontrol.[1] It exhibits broad-spectrum antifungal activity against a range of plant pathogenic fungi.[2][31]
-
Commercial Biopesticides: Based on the efficacy of PCA, biopesticides containing phenazine-producing bacteria or purified phenazines have been commercialized for the control of various plant diseases.[4]
Part 5: Future Directions and Perspectives
The journey of phenazine derivatives is far from over. The continuous discovery of new natural phenazines with unique structures and biological activities, coupled with the development of innovative synthetic methods, promises to expand the chemical space available for drug discovery.
Future research in this field will likely focus on:
-
Rational Drug Design: Utilizing our growing understanding of the mechanisms of action of phenazines to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Targeted Drug Delivery: Developing strategies to deliver phenazine-based drugs specifically to cancer cells or sites of infection, thereby minimizing off-target toxicity.
-
Combination Therapies: Investigating the synergistic effects of phenazine derivatives with existing antibiotics and anticancer drugs to overcome drug resistance.
-
Agricultural Biotechnology: Engineering plants to produce phenazines as a built-in defense mechanism against pathogens.
Conclusion
From their humble beginnings as microbial pigments, phenazine derivatives have emerged as a remarkably versatile and promising class of bioactive molecules. Their rich history, diverse biological activities, and amenability to chemical synthesis have firmly established them as a privileged scaffold in drug discovery and a valuable tool in sustainable agriculture. As our understanding of their intricate mechanisms of action deepens and our synthetic capabilities continue to evolve, the future of phenazine research holds the promise of new and improved therapies for a range of human diseases and innovative solutions for global food security.
References
- Baron, S. S., & Rowe, J. J. (1981). Antibiotic action of pyocyanin. Antimicrobial agents and chemotherapy, 20(6), 814–820.
- Barry, V. C., Belton, J. G., Conalty, M. L., Denneny, J. M., Edward, D. W., O'Sullivan, J. F., ... & Winder, F. (1957). A new series of phenazines (riminocompounds) with high antituberculosis activity.
- Zhuo, S. T., Li, C. Y., Hu, M. H., Chen, J., Huang, Z. S., & Gu, L. Q. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. European journal of medicinal chemistry, 68, 356–364.
- Cimmino, A., Evidente, A., Masi, M., & Kornienko, A. (2012). Phenazines and cancer.
- Patil, S. A., Ugale, A. B., & Tale, R. H. (2021). Continuous Flow Enabled Synthesis of Multiresistant Drug Clofazimine. Organic Process Research & Development, 25(11), 2536-2542.
- Feng, G., Zhang, Y., Li, X., & Zhang, L. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European journal of medicinal chemistry, 62, 133–139.
- Hassan, H. M., & Fridovich, I. (1980). Mechanism of the antibiotic action of pyocyanine. The Journal of bacteriology, 141(1), 156–163.
- WO2019037161A1. (2019). Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.
- Jackson, A. A., Jackson, H. E., Ammar, Y. G., El-Sharief, M. A., & Ghorab, M. M. (2018). Synthesis and Characterization of a Biomimetic Formulation of Clofazimine Hydrochloride Microcrystals for Parenteral Administration. Molecular pharmaceutics, 15(12), 5585–5594.
- Zhan, Q. Y., Zhu, X. F., Huang, H. B., Liu, Q. C., & Zhu, H. J. (2015). An Improved Synthetic Method of Phenazine-1-carboxylic Acid. Asian Journal of Chemistry, 27(9), 3355.
- Chang, J. Y., Sun, L., & Liu, A. (1998). Antitumor agents. 164. Podophenazine, 2'',3''-dichloropodophenazine, benzopodophenazine, and their 4 beta-p-nitroaniline derivatives as novel DNA topoisomerase II inhibitors. Journal of medicinal chemistry, 41(22), 4288–4299.
- American Chemical Society. (2021). Clofazimine.
- Das, T., & Manefield, M. (2012). Pyocyanin: a colorful molecule with versatile biological activities. Trends in microbiology, 20(7), 315–323.
- Onfelt, B., Lincoln, P., & Nordén, B. (2001). Enantioselective DNA threading dynamics by phenazine-linked [Ru(phen)2(dppz)]2+ dimers. Journal of the American Chemical Society, 123(16), 3630–3637.
- Baron, S. S., & Rowe, J. J. (1981). Antibiotic action of pyocyanin. Antimicrobial agents and chemotherapy, 20(6), 814–820.
- Mavrodi, D. V., Ksenzenko, V. N., Bonsall, R. F., Cook, R. J., Boronin, A. M., & Thomashow, L. S. (1998). A seven-gene locus for synthesis of phenazine-1-carboxylic acid by Pseudomonas fluorescens 2-79. Journal of bacteriology, 180(9), 2541–2548.
- Nadtochiy, V. V., Nikonov, I. L., & Zyryanov, G. V. (2024). MODERN APPROACHES TO THE SYNTHESIS OF PHENAZINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 60(5/6).
- Al-Malki, A. L., Al-Warthan, A. A., Al-Showiman, S. S., & El-Shishtawy, R. M. (2025). Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence. PloS one, 20(12), e0314567.
- Zhang, Y., Wang, Y., Li, Y., Wang, X., & Liu, Z. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules (Basel, Switzerland), 26(17), 5305.
- Garrison, A. T., Abouelhassan, Y., Kallifidas, D., L-Huigens, R. W., & 3rd. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Journal of visualized experiments : JoVE, (106), e53434.
- Ownley, B. H., Weller, D. M., & Thomashow, L. S. (1992). Influence of inoculum density and temperature on biological control of take-all of wheat by phenazine-1-carboxylic acid-producing Pseudomonas fluorescens 2-79.
- Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. Current opinion in structural biology, 29, 145–151.
- Baron, S. S., & Rowe, J. J. (1981). Antibiotic action of pyocyanin. Antimicrobial agents and chemotherapy, 20(6), 814–820.
- CN104829544A. (2015). Preparation method for phenazine-1-carboxylic acid.
- Noakes, F. F., Smitten, K. L., Wragg, D. S., & Thomas, J. A. (2020). Phenazine Cations as Anticancer Theranostics. Journal of the American Chemical Society, 142(35), 14891–14900.
- Nadtochiy, V. V., Nikonov, I. L., & Zyryanov, G. V. (2024). MODERN APPROACHES TO THE SYNTHESIS OF PHENAZINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 60(5/6).
- Hu, D., Chen, L., Chen, X., & Li, Y. (2021). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Wang, C., Li, Y., Wang, Y., & Liu, Z. (2025). Effect of phenazine compounds XR11576 and XR5944 on DNA topoisomerases.
- Liu, X., Chen, Y., Li, J., & Zhang, L. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules (Basel, Switzerland), 29(20), 4809.
- Chen, Y., Liu, X., Li, J., & Zhang, L. (2022). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry, 70(4), 1185–1195.
- Abouelhassan, Y., Garrison, A. T., & Huigens, R. W., 3rd. (2019). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. Bioorganic & medicinal chemistry letters, 29(17), 2419–2424.
- Balcarová, Z., Kleinwächter, V., Koudelka, J., Löber, G., Reinert, K. E., & Wakelin, L. P. (1986). A study of drug binding to DNA by partial intercalation using a model phenazine derivative. General physiology and biophysics, 5(4), 423–432.
- Kumar, S., & Singh, R. (2025). Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. International Journal of Chemical Studies, 13(1), 100-105.
- Onfelt, B., Lincoln, P., & Nordén, B. (2001). Enantioselective DNA threading dynamics by phenazine-linked [Ru(phen)2(dppz)]2+ dimers. Journal of the American Chemical Society, 123(16), 3630–3637.
- Liu, X., Chen, Y., Li, J., & Zhang, L. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules (Basel, Switzerland), 27(19), 6241.
- Zhuo, S. T., Li, C. Y., Hu, M. H., Chen, J., Huang, Z. S., & Gu, L. Q. (2013). Table 1 IC 50 values of derivatives against cancer cells and relative...
- Chin-A-Woeng, T. F., Bloemberg, G. V., & Lugtenberg, B. J. (2003). Phenazines and their role in biocontrol by Pseudomonas bacteria. The New phytologist, 157(3), 503–523.
- Idzik, K., Krawczyk, T., & Ratajczak, T. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules (Basel, Switzerland), 26(18), 5649.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2018). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
- El-Faham, A., & Dahlous, K. A. (2020). Synthetic routes for phenazines: an overview. RSC advances, 10(58), 35243–35265.
- Saosoong, K., Wongphathanakul, W., & Poasiri, C. (2025). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Walailak Journal of Science and Technology (WJST), 6(1), 77-91.
- Evidente, A., & Cimmino, A. (2022). (a) ¹H-NMR spectrum of phenazine (1) recorded in CDCl3 at 400 MHz; (b)...
- Pierson, L. S., 3rd, & Thomashow, L. S. (1992). Cloning and heterologous expression of the phenazine biosynthetic locus from Pseudomonas aureofaciens 30-84. Molecular plant-microbe interactions, 5(4), 330–339.
- Guidechem. (2024). Phenazine Synthesis.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2018). IC50 values of the most active derivatives in some cancerous cell lines.
- Wang, Y., Zhang, Y., & Li, Y. (2022). Design strategies and applications of novel functionalized phenazine derivatives: a review.
- Oriental Journal of Chemistry. (2018). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System.
- Abken, H. J., Tietze, M., Brodersen, J., Bäumer, S., Beifuss, U., & Deppenmeier, U. (1998). 1 H NMR spectrum of methanophenazine from M. mazei Gö1 (CD 3 OD.
- ChemicalBook. Phenazine(92-82-0) 1H NMR spectrum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenazines and their role in biocontrol by Pseudomonas bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clofazimine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemijournal.com [chemijournal.com]
- 11. acs.org [acs.org]
- 12. Page loading... [guidechem.com]
- 13. rroij.com [rroij.com]
- 14. CN104829544A - Preparation method for phenazine-1-carboxylic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. MODERN APPROACHES TO THE SYNTHESIS OF PHENAZINE DERIVATIVES | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 17. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular mechanism of the antimicrobial action of pyocyanin (1989) | Stephen S. Baron | 71 Citations [scispace.com]
- 20. Antibiotic action of pyocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Enantioselective DNA threading dynamics by phenazine-linked - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antitumor agents. 164. Podophenazine, 2'',3''-dichloropodophenazine, benzopodophenazine, and their 4 beta-p-nitroaniline derivatives as novel DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NMR characterization of new 10-membered-ring macrolactones and dihydrobenzophenazine-5-one, oxidized derivatives of benzo[a]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
theoretical studies on 5,10-Dihydrophenazine electronic structure
An In-depth Technical Guide to the Theoretical Studies of 5,10-Dihydrophenazine's Electronic Structure
Introduction: The Enduring Relevance of a V-Shaped Molecule
This compound (DHP), a deceptively simple-looking heterocyclic compound, stands as a cornerstone in the field of organic electronics and redox chemistry. Its defining characteristic is a non-planar, V-shaped or "bent" conformation, which imparts a unique set of electronic and photophysical properties.[1] As a potent electron donor, DHP and its derivatives are integral to a vast array of applications, including organic light-emitting diodes (OLEDs), redox flow batteries, photoredox catalysis, and electrochromic devices.[2][3] Understanding the intricate details of its electronic structure is not merely an academic exercise; it is the fundamental prerequisite for designing next-generation materials with precisely tailored functions.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical methodologies employed to unravel the electronic landscape of this compound. We will move beyond a simple recitation of facts to explore the causality behind computational choices, present validated protocols, and synthesize key findings from the literature to provide a holistic and actionable understanding of this remarkable molecule.
Part 1: The Unique Structural and Electronic Landscape
The behavior of this compound is governed by a delicate interplay between its three-dimensional structure and its π-electron system. This relationship is dynamic, changing dramatically between the ground state, excited states, and various redox states.
The Ground State: A Bent Conformation with Antiaromatic Character
In its ground state (S₀), the DHP skeleton is distinctly non-planar, adopting a bent structure along the axis connecting the two nitrogen atoms.[1] This folding is a consequence of the electronic nature of the central dihydropyrazine ring. This six-membered ring contains 8 π-electrons, which, according to Hückel's rule (4n π electrons, where n=2), imparts it with significant antiaromatic character. This antiaromaticity is a destabilizing factor that the molecule alleviates by distorting from planarity.
Photoexcitation: A Journey Towards Planarity and Aromaticity
Upon absorption of a photon and promotion to the first singlet excited state (S₁), a remarkable transformation occurs. The central ring, now in an excited state, behaves as if it has aromatic character, driving a significant conformational change from a bent to a more planar structure.[1] This structural relaxation in the excited state is a key reason for the large Stokes shifts (the difference between the absorption and emission maxima) commonly observed in DHP derivatives. The greater the steric hindrance introduced by substituents, the more twisted the S₁ state can become, which can be used to tune the emission to longer wavelengths.[1]
Redox Behavior: A Two-Step Electron Transfer
The electron-rich nature of DHP makes it an excellent two-electron donor. It undergoes two consecutive single-electron oxidation steps.[2][4]
-
DHP → DHP•⁺ + e⁻: The first oxidation yields a stable radical cation.
-
DHP•⁺ → DHP²⁺ + e⁻: The second oxidation forms a dication, which is generally more reactive and unstable.[4]
Crucially, with each oxidative step, the molecule becomes progressively more planar.[4][5] This change in geometry and electronic structure upon oxidation is fundamental to its application in energy storage and as a redox switch.
Part 2: The Computational Scientist's Toolkit: Methodologies and Protocols
In silico experiments are indispensable for building a predictive understanding of DHP's electronic structure. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be the most robust and widely used tools for this purpose.[6][7]
The Workhorse: Density Functional Theory (DFT)
DFT provides a remarkable balance of computational cost and accuracy for studying the ground-state properties of medium-to-large organic molecules. The choice of the functional and basis set is critical for obtaining meaningful results.
-
Functionals: The B3LYP hybrid functional is a common and reliable choice for geometry optimizations and electronic structure calculations of DHP.[6][7] For properties involving charge transfer or for more accurate excited-state calculations, long-range corrected functionals like CAM-B3LYP are often preferred.[8]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), typically provide a good compromise between accuracy and computational demand.
Experimental Protocol 1: Ground State Geometry Optimization and Frequency Analysis
This protocol outlines the essential first step in any theoretical study: finding the molecule's most stable three-dimensional structure.
Objective: To obtain the minimum energy geometry of this compound and confirm it is a true minimum.
Methodology:
-
Input Structure: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Calculation Setup (Gaussian Example):
-
Route Section: #p B3LYP/6-31G(d) Opt Freq
-
B3LYP/6-31G(d): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Charge and Multiplicity: 0 1 (Neutral charge, singlet state).
-
-
Execution: Submit the calculation to the computational chemistry software package (e.g., Gaussian, ORCA).
-
Validation and Analysis:
-
Convergence: Ensure the optimization has converged successfully by checking the output log file for four "YES" criteria.
-
Vibrational Frequencies: Verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state), not a minimum.
-
Structural Parameters: Analyze the optimized geometry to measure key parameters like the N-C and C-C bond lengths and the folding angle along the N---N axis.
-
Probing Excited States: Time-Dependent DFT (TD-DFT)
To understand the photophysical properties, such as color and fluorescence, we must turn to the excited states. TD-DFT is a powerful method for calculating the energies and properties of these states.[9][10]
-
Absorption (UV-Vis Spectra): Calculated by performing a TD-DFT calculation on the optimized ground-state (S₀) geometry. This simulates the "vertical" excitation of an electron.
-
Emission (Fluorescence Spectra): Requires a two-step process. First, the geometry of the first excited state (S₁) must be optimized. Then, a TD-DFT calculation is run on the S₁ geometry to simulate the emission back to the ground state.
Part 3: Key Findings and Data Synthesis
Theoretical studies have provided profound insights into how the structure of DHP governs its electronic properties.
Structure, Energetics, and Redox Properties
Computational models have successfully reproduced the bent structure of DHP and have been instrumental in predicting how chemical modifications tune its properties. Adding electron-withdrawing or donating groups can systematically alter the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, directly impacts the redox potentials and the optical band gap.[11]
| Property | Theoretical Approach | Calculated Value | Experimental Value | Reference |
| HOMO Energy | DFT (various) | -4.90 to -5.79 eV | Varies with derivative | [12] |
| LUMO Energy | DFT (various) | -3.10 to -3.53 eV | Varies with derivative | [12] |
| First Redox Potential | DFT (PAS-DPPZ) | ~3.5 V (Oxidation) | ~3.5 V (vs. Li/Li⁺) | [2] |
| Second Redox Potential | DFT (PAS-DPPZ) | ~4.1 V (Oxidation) | ~4.1 V (vs. Li/Li⁺) | [2] |
Table 1: Representative calculated electronic properties of DHP derivatives, showcasing the predictive power of DFT in matching experimental electrochemical data.
Aromaticity as a Predictive Tool
The concept of aromaticity is no longer just qualitative. Computational indices can quantify the aromatic character of the rings within DHP.
-
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value indicates aromaticity, while a positive value suggests antiaromaticity. Studies show the central ring of DHP has a positive NICS value in the ground state, confirming its antiaromatic character, which is reduced upon borylation or oxidation.[13]
-
Delocalization Indices (DI, PDI): These indices quantify the number of electrons shared between atoms.[14] They reveal that electron delocalization in the central ring is significantly interrupted in the ground state and enhanced in the planarized excited or oxidized states.
Part 4: Visualizing the Concepts and Workflows
Visual aids are crucial for understanding complex molecular structures and computational processes.
Caption: Simplified 2D representation of the this compound core structure.
Caption: Computational workflow for analyzing DHP's electronic structure.
Conclusion and Future Outlook
Theoretical studies, anchored by the robust framework of Density Functional Theory, have been pivotal in transforming our understanding of this compound from a simple electron donor to a highly tunable molecular platform. These computational insights have elucidated the critical roles of its bent conformation, the antiaromaticity of its central ring, and its dynamic structural changes upon excitation and oxidation. The synergy between theoretical prediction and experimental validation has accelerated the design of novel DHP derivatives with enhanced performance in organic electronics, battery applications, and photocatalysis.[9][15]
The future of DHP research will likely focus on designing more complex, multifunctional systems. Theoretical modeling will be essential in predicting the properties of DHP-based polymers and co-polymers, exploring their behavior at interfaces, and designing sophisticated derivatives with precisely controlled excited-state dynamics for advanced photonic and spintronic applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to continue unlocking the immense potential of this versatile molecular scaffold.
References
- Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dic
- Theoretical Study on Optoelectronic Properties of 1,4-Dithiazole-5,10-dihydrophenazine and Its B ← N-Fused Derivatives. The Journal of Physical Chemistry A.
- Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dic
- Interplay of Steric Effects and Aromaticity Reversals to Expand the Structural/Electronic Responses of Dihydrophenazines. Journal of the American Chemical Society.
- DFT Study of Structural and Thermodynamic Properties for Polybrominated 5, 10 – Dihydrophenazines.
- Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices.
- Theoretical Study on Optoelectronic Properties of 1,4-Dithiazole-5,10-dihydrophenazine and Its B ← N-Fused Deriv
- Theoretical Design of Asymmetrical 5,10‐Diphenyl‐5,10‐Dihydrophenazine Donor–π–Acceptor Chromophores for Photovoltaic Applications.
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI.
- A Systematic Study on the Redox Potentials of Phenazine‐Derivatives in Aqueous Media: A Combined Computational and Experimental Work.
- Janus-type photo-redox properties and catalytic applications of this compound derivatives.
- Dihydrophenazine-based polymer with multi-electron redox characteristics: its electrochemical performances as the cathode of aqueous zinc-ion batteries.
- B ← N Lewis Pair Fusion of N,N‐Diaryldihydrophenazines: Effect on Structural, Electronic, and Emissive Properties. PubMed Central.
- Theoretical Study on Opto-electronic Properties of 1,4-dithiazole-5,10-dihydrophenazine and Its B ← N-Fused Deriv
- Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications.
- This compound | CAS 613-32-1. DempoChem.
- Density functional theory study of vibrational spectra of acridine and phenazine. PubMed.
- 5,10-DIHYDRO-PHENAZINE|613-32-1. LookChem.
- This compound. PubChem.
- Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Redox Properties of N,Nâ²-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Density functional theory study of vibrational spectra of acridine and phenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Theoretical Study on Optoelectronic Properties of 1,4-Dithiazole-5,10-dihydrophenazine and Its B ← N-Fused Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. B ← N Lewis Pair Fusion of N,N‐Diaryldihydrophenazines: Effect on Structural, Electronic, and Emissive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 5,10-Dihydrophenazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,10-Dihydrophenazine (DHp), the reduced form of the heterocyclic compound phenazine, is a molecule of significant interest across various scientific disciplines, including organic electronics, redox chemistry, and pharmacology.[1][2][3][4] Its unique electronic structure and reversible redox behavior necessitate a thorough understanding of its spectroscopic properties for accurate identification, quantification, and mechanistic studies.[1][2] This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize DHp. We will delve into the theoretical underpinnings, practical experimental considerations, and expected data for Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Fluorescence Spectroscopy, as well as Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals working with DHp and its derivatives, enabling robust and reliable characterization.
Introduction: The Chemical Significance of this compound
This compound, with the chemical formula C₁₂H₁₀N₂, is a hydrogenated derivative of phenazine.[1] The addition of two hydrogen atoms at the 5 and 10 nitrogen positions disrupts the full aromaticity of the parent phenazine molecule, leading to distinct physical and chemical properties.[1] This structural change is central to its role as a key intermediate in the redox cycling of phenazines, a process vital in various biological and chemical systems.[4]
DHp typically appears as a white to light yellow crystalline solid.[1] A crucial characteristic of DHp is its sensitivity to oxidation; it can be readily converted back to phenazine in the presence of oxygen or other oxidizing agents.[5] This reversible redox couple is fundamental to its applications in areas like organic electronics and energy storage.[1] A solid understanding of its spectroscopic signature is therefore paramount for monitoring these transformations and ensuring sample integrity.
Chemical Structure of this compound
Caption: Molecular structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing DHp, primarily by probing the electronic transitions within the molecule.
Theoretical Basis and Expected Spectra
The UV-Vis spectrum of DHp is characterized by a prominent absorption maximum (λ_max) which reflects the π→π* electronic transitions within its partially aromatic system. Unlike the fully aromatic phenazine, the hydrogenation at the nitrogen atoms in DHp leads to a reduction in aromaticity. This results in a blue-shift (a shift to a shorter wavelength) of the main absorption band compared to phenazine.[1]
The reported λ_max for this compound is approximately 350 nm in ethanol.[1][6][7] It is important to note that earlier reports suggested a λ_max at 325 nm, but more recent and multiple independent measurements have confirmed the 350 nm value.[1][6][7] The absorption spectrum of DHp is typically broader compared to that of phenazine.[7]
Experimental Protocol: UV-Vis Analysis of DHp
Objective: To obtain the UV-Vis absorption spectrum of a this compound sample.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol (or other suitable solvent, e.g., methanol, dichloromethane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Due to the sensitivity of DHp to air oxidation, all solutions should be prepared using degassed solvents.[7]
-
Prepare a stock solution of DHp in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., in the µM range) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.
-
Set the wavelength range for scanning, for instance, from 200 nm to 600 nm.
-
-
Measurement:
-
Fill a quartz cuvette with the blank solvent and record a baseline spectrum.
-
Rinse the cuvette with the DHp sample solution before filling it for measurement.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
The resulting spectrum should be baseline-corrected.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for obtaining a UV-Vis spectrum of DHp.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of DHp, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy
Expected Chemical Shifts:
The ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons and the N-H protons.
-
Aromatic Protons (Ar-H): These protons typically appear as a complex multiplet in the region of δ 6.85–7.25 ppm when using CDCl₃ as the solvent.[1] The complexity arises from the coupling between the different protons on the two benzene rings.
-
N-H Protons: The protons attached to the nitrogen atoms (N-H) are expected to appear as a singlet. In CDCl₃, this signal is reported around δ 4.12 ppm.[1] The chemical shift of the N-H protons can be sensitive to the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of DHp. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are expected. The aromatic carbons will resonate in the typical downfield region for aromatic compounds. Publicly available spectral data can be found on platforms like SpectraBase.[8]
Experimental Protocol: NMR Analysis of DHp
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of a this compound sample.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the DHp sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum.
-
Acquire the ¹³C spectrum. This will typically require a longer acquisition time than the ¹H spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the DHp structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Basis and Expected Vibrational Modes
The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
-
N-H Stretch: A key feature in the IR spectrum of DHp is the N-H stretching vibration. This typically appears as a sharp to moderately broad band in the region of 3300-3400 cm⁻¹. A reported value for the N-H stretch in a KBr pellet is around 3350 cm⁻¹.[1] The position and shape of this band can be influenced by hydrogen bonding.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are expected above 3000 cm⁻¹.
-
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear in the 1450-1610 cm⁻¹ region. A prominent peak has been reported at 1605 cm⁻¹.[1]
Comparing the IR spectrum of DHp with that of phenazine reveals the appearance of the N-H stretching band and the absence of certain bands associated with the fully conjugated phenazine system.[7]
Experimental Protocol: IR Analysis of DHp
Objective: To obtain an IR spectrum of a this compound sample to identify its characteristic functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for solid-state analysis, or a suitable solvent (e.g., CCl₄) for solution-state analysis.
-
Agate mortar and pestle
-
Pellet press (for KBr pellets)
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind a small amount of the DHp sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty spectrometer.
-
Record the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the key absorption bands and assign them to the corresponding molecular vibrations (N-H stretch, aromatic C-H stretch, C=C stretch, etc.).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the electronic excited states of a molecule.
Photophysical Properties of DHp and its Derivatives
This compound and its derivatives can exhibit fluorescence, although the parent compound itself is noted to be unstable in air, which can complicate measurements.[9] The emission properties are often studied in derivatives where the N-H protons are replaced with other groups, such as alkyl or aryl substituents, which can enhance stability and modulate the photophysical properties.[10][11][12]
Derivatives of this compound have shown solvatochromic behavior, where the emission wavelength changes with the polarity of the solvent.[1] This indicates a charge-transfer character in the excited state.[1] For some derivatives, phosphorescence has also been observed at low temperatures.[1]
Experimental Protocol: Fluorescence Analysis of DHp Derivatives
Objective: To measure the fluorescence emission spectrum of a this compound derivative.
Materials:
-
Sample of a this compound derivative
-
Spectroscopic grade solvents of varying polarity
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare dilute solutions of the sample in the chosen solvents. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
-
Measurement:
-
Determine the absorption maximum (λ_max) from the UV-Vis spectrum.
-
Set the excitation wavelength of the fluorometer to the λ_max.
-
Record the emission spectrum over an appropriate wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission.
-
Compare the emission spectra in different solvents to assess for solvatochromism.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound.
Expected Fragmentation Pattern
For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight, which is approximately 182.22 g/mol .[1][8] The exact mass is 182.084398 g/mol .[1][8]
In electron ionization (EI) mass spectrometry, the molecular ion is typically the base peak (most intense peak).[8] Common fragments observed include the loss of one hydrogen atom ([M-H]⁺) at m/z 181, and potentially other fragments resulting from the cleavage of the ring system.[8]
Experimental Protocol: Mass Spectrometric Analysis of DHp
Objective: To confirm the molecular weight of a this compound sample.
Materials:
-
This compound sample
-
A suitable solvent for sample introduction (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with EI or ESI source)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in the chosen solvent to a low concentration (e.g., ng/mL to µg/mL range).
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer via the appropriate inlet system (e.g., direct infusion, GC-MS, or LC-MS).
-
Acquire the mass spectrum in the desired mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak and compare its m/z value with the theoretical molecular weight of DHp.
-
Analyze the fragmentation pattern for further structural confirmation.
-
Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound:
| Spectroscopic Technique | Feature | Typical Value/Range | Reference(s) |
| UV-Vis | λ_max (in Ethanol) | ~350 nm | [1][6][7] |
| ¹H NMR | Aromatic Protons (CDCl₃) | δ 6.85–7.25 ppm (multiplet) | [1] |
| N-H Protons (CDCl₃) | δ 4.12 ppm (singlet) | [1] | |
| IR (KBr) | N-H Stretch | ~3350 cm⁻¹ | [1] |
| C=C Aromatic Stretch | ~1605 cm⁻¹ | [1] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 182 | [8] |
Conclusion
The comprehensive spectroscopic characterization of this compound is crucial for its application in research and development. This guide has outlined the principles and practical protocols for the key analytical techniques: UV-Vis, NMR, and IR spectroscopy, along with mass spectrometry. By understanding the expected spectral features and following robust experimental procedures, researchers can confidently identify, quantify, and study the behavior of this important molecule. The interplay of these techniques provides a self-validating system for the thorough characterization of this compound and its derivatives, ensuring the scientific integrity of subsequent investigations.
References
- Wheaton, G., Stoel, L., Stevens, N., & Frank, C. (n.d.). Optical Spectra of Phenazine, this compound, and the Phenazhydrins. Applied Spectroscopy. [Link]
- Google Patents. (n.d.). US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Wheaton, G. G. A., Stoel, L. L. J., Stevens, N. N. B., & Frank, C. C. W. (1970, May 1). Optical Spectra of Phenazine, this compound, and the Phenazhydrins. Applied Spectroscopy. [Link]
- National Center for Biotechnology Information. (n.d.). This compound-1-carboxylic acid. PubChem. [Link]
- Schuster, G. B., Schmidt, S. P., & Dixon, B. G. (1980, February 26). Photophysics of N,N-Dimethyldihydrophenazine and Benzoannelated Analogues. Structurally Dependent Excited State Hierarchy.
- Bailey, D., Roe, D., & Hercules, D. (n.d.). Near-Ultraviolet Absorption Spectrum of this compound. Optica Publishing Group. [Link]
- RSC Publishing. (n.d.).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0326710). [Link]
- Bailey, D., Roe, D., & Hercules, D. (n.d.). Near-Ultraviolet Absorption Spectrum of this compound. Applied Spectroscopy. [Link]
- Ask this paper | Bohrium. (1987, April 1). characterization-of-the-excited-states-of-photoreactive-dihydrophenazine-doped-in-molecular-crystals. [Link]
- MDPI. (2024, April 3). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. [Link]
- HHU. (2023, May 16). Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence propert. [Link]
- PubMed. (2024, April 3). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Determination Fluorescence Emission Spectra of Phenazine 5,10-Dioxide Using Multi-Peaks Gaussian Fitting Method in Different Solvent. [Link]
- Scientific Research Publishing. (2014, July 14). Determination Fluorescence Emission Spectra of Phenazine 5,10-Dioxide Using Multi-Peaks Gaussian Fitting Method in Different S. [Link]
- RSC Publishing. (2024, June 27). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. [Link]
- The Royal Society of Chemistry. (n.d.).
- P. aeruginosa Metabolome Database. (n.d.). This compound (PAMDB100028). [Link]
- Oxford Academic. (2024, April 16). Dihydrophenazine: a multifunctional new weapon that kills multidrug-resistant Acinetobacter baumannii and restores carbapenem an. [Link]
- The Royal Society of Chemistry. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]
- Chinese Chemical Society. (n.d.).
- Journal of Materials Chemistry A (RSC Publishing). (n.d.). π-Extended dihydrophenazine based redox responsive polymers of intrinsic microporosity. [Link]
- SpectraBase. (n.d.). This compound - Optional[15N NMR] - Chemical Shifts. [Link]
- The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. [Link]
Sources
- 1. Buy this compound | 613-32-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen per ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02832E [pubs.rsc.org]
- 5. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 6. Optical Spectra of Phenazine, this compound, and the Phenazhydrins [opg.optica.org]
- 7. Optical Spectra of Phenazine, this compound, and the Phenazhydrins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of the excited states of photoreactive dihydrophenazine doped in molecular crystals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 12. ac1.hhu.de [ac1.hhu.de]
An In-Depth Technical Guide to the Health and Safety of 5,10-Dihydrophenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Associated Risks
5,10-Dihydrophenazine, a reduced derivative of the heterocyclic compound phenazine, serves as a crucial building block in various fields of chemical research and development.[1][2][3] Its unique redox properties make it a compound of interest in the synthesis of novel materials and potential therapeutic agents.[2][4] However, its utility in the laboratory is intrinsically linked to a clear and comprehensive understanding of its health and safety profile. This guide provides an in-depth analysis of the known hazards, safe handling protocols, and emergency procedures for this compound, ensuring that its potential can be explored with the utmost regard for researcher safety. Unlike a standard safety data sheet, this document aims to provide not just the "what," but also the "why" behind the recommended safety precautions, grounded in the available scientific data.
Hazard Identification and Classification
Based on notifications to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, this compound is classified as a hazardous substance.[5] The primary hazards are associated with its irritant properties.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications are reported:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |
Source: ECHA C&L Inventory as reported by PubChem.[5]
Expert Insight: The "Warning" signal word indicates a less severe hazard compared to "Danger," but the irritant nature of this compound necessitates diligent use of personal protective equipment to prevent painful and potentially damaging exposure to the skin and eyes.
Toxicological Profile: What the Data Tells Us
While specific data for this compound is limited, the broader class of phenazine compounds has been studied for various biological activities, including antimicrobial and cytotoxic effects.[2] This underscores the importance of avoiding direct exposure, as the full toxicological profile of this compound has not been comprehensively characterized. All chemical products should be handled with the acknowledgment that they may have unknown hazards.[6]
Physical and Chemical Properties: Understanding Reactivity and Stability
A key aspect of safe handling is understanding the compound's physical and chemical properties, particularly its stability.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂ | PubChem[5] |
| Molecular Weight | 182.22 g/mol | PubChem[5] |
| Appearance | White to light yellow powder/crystal | TCI Chemicals |
| Melting Point | 315-316 °C | ChemicalBook[3] |
| Boiling Point | 358.5 °C at 760 mmHg | lookchem[2] |
| Solubility | Limited solubility in water | Google Patents[7] |
Critical Instability: Air and Light Sensitivity
A crucial safety consideration for this compound is its instability in the presence of air and light.[8] Exposure to oxygen can lead to oxidation, converting it back to phenazine. This reactivity not only alters the chemical integrity of the sample but may also present unforeseen hazards.
Causality: The dihydrophenazine structure is a reduced form, making it susceptible to oxidation. The energy from light can catalyze this oxidation process. Therefore, proper storage and handling in an inert environment are not merely best practices but essential for both experimental validity and safety.
Safe Handling and Personal Protective Equipment (PPE)
Given the irritant nature and unknown long-term toxicological effects of this compound, a stringent approach to exposure control is mandatory.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[9][10]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE) Protocol
The following PPE is required when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against dust particles and potential splashes.[9][10] Standard safety glasses do not provide adequate protection.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[9] Given the skin irritant classification, double gloving is recommended as a best practice, especially during weighing and transfer operations.[11]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of dust generation, a disposable gown or coveralls should be worn.[9][11]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[9]
Caption: Workflow for safe handling of this compound.
Storage and Disposal
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
Storage Protocol
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
-
Temperature: Keep in a freezer at temperatures below -20°C.[2]
-
Light: Protect from light by using an amber vial or by storing the container in a light-blocking secondary container.[2]
-
Container: Ensure the container is tightly sealed.[9]
Disposal
-
Waste Characterization: this compound waste should be considered hazardous.
-
Disposal Procedure: Dispose of unused material and contaminated items (e.g., gloves, weighing paper) in a designated, sealed hazardous waste container.[9][12] Do not discharge to sewer systems.[9] All disposal must be carried out by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[9]
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, a rapid and informed response is crucial.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][10] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6][9] Seek immediate medical attention.[9]
Sources
- 1. dempochem.com [dempochem.com]
- 2. Cas 613-32-1,5,10-DIHYDRO-PHENAZINE | lookchem [lookchem.com]
- 3. 5,10-DIHYDRO-PHENAZINE | 613-32-1 [chemicalbook.com]
- 4. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 8. Optical Spectra of Phenazine, this compound, and the Phenazhydrins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. angenechemical.com [angenechemical.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. 5,10-Dihydro-5,10-dimethylphenazine | 15546-75-5 | TCI AMERICA [tcichemicals.com]
Navigating the Commercial Landscape of 5,10-Dihydrophenazine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Resurgence of a Privileged Scaffold
5,10-Dihydrophenazine (CAS RN 613-32-1), a reduced derivative of the phenazine heterocyclic system, is a molecule of significant interest in contemporary chemical and pharmaceutical research. Its unique redox properties and structural kinship to biologically active natural products have positioned it as a valuable building block in medicinal chemistry, materials science, and organic electronics.[1] For researchers and drug development professionals, securing a reliable and well-characterized supply of this compound is the foundational step for any successful research endeavor. This in-depth technical guide provides a comprehensive overview of the commercial availability, supplier landscape, quality considerations, and manufacturing insights for this compound, empowering you to make informed procurement decisions.
I. Commercial Availability & Supplier Overview
This compound is readily available from a multitude of chemical suppliers, primarily for research and development purposes. The compound is typically offered as a solid, with purities generally ranging from 95% to over 98%. While it is not commonly stocked in multi-kilogram quantities as a standard catalog item, many suppliers offer larger quantities on a semi-bulk or custom synthesis basis.
Key Suppliers and Product Specifications
The following table provides a comparative overview of prominent suppliers of this compound. Please note that pricing and stock levels are subject to change and should be verified directly with the supplier.
| Supplier | Typical Purity | Available Pack Sizes | Notes |
| TCI Chemicals | >98.0% (Titration) | 1g, 5g | Offers detailed specifications and has a user-friendly system for accessing safety and analytical documents.[2] |
| Sigma-Aldrich (Merck) | Not specified in all listings | Varies by partner | Acts as a distributor for other chemical producers like Fluorochem and BLD Pharmatech. |
| Fluorochem | Not explicitly stated | 250mg, 5g | A reliable supplier with a strong presence in the research chemicals market. |
| Ambeed | 95% | 250mg, 1g | Often a cost-effective option for initial research quantities. |
| Matrix Scientific | Not explicitly stated | 1g, 5g, 10g | A well-established supplier of fine chemicals. |
| Hangzhou Leap Chem Co., Ltd. | 99% (Stated) | Inquire for bulk | A China-based supplier that may offer larger quantities.[3] |
| LookChem | ≥99% (from some suppliers) | Varies | A platform that lists multiple, primarily Chinese, suppliers.[4] |
| DempoChem | Inquire | Inquire | Positions itself as a manufacturer and can be a source for larger quantities and potentially custom purities.[5] |
II. Quality Control & Verification: Ensuring Experimental Integrity
For any research or development program, the quality and purity of starting materials are paramount. When procuring this compound, it is crucial to obtain and scrutinize the supplier's analytical data.
The Importance of the Certificate of Analysis (CoA)
A comprehensive CoA for this compound should ideally include:
-
Identity Confirmation: Typically via ¹H NMR and/or Mass Spectrometry. The data should be consistent with the known structure of this compound.
-
Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or titration. For drug development applications, a purity of >98% is generally desirable.
-
Appearance: Visual confirmation of the physical state and color.
-
Solubility: Information on suitable solvents.
-
Date of Analysis and Lot Number: For traceability.
Self-Validating Protocols: In-House Verification
While a supplier's CoA is a vital starting point, for critical applications, especially in drug development, in-house analytical verification is a prudent step.
Recommended In-House QC Protocol:
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a proton NMR spectrum. The chemical shifts and coupling patterns should match the expected spectrum for this compound.
-
HPLC Analysis: Develop a suitable HPLC method to confirm the purity stated on the CoA and to check for any potential impurities not identified by the supplier.
-
Mass Spectrometry: Confirm the molecular weight of the compound.
III. Safety, Handling, and Storage
Proper handling and storage of this compound are essential for user safety and to maintain the integrity of the compound.
GHS Hazard Information
Based on available safety data, this compound is classified with the following GHS hazard statements[6]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The signal word is "Warning".[6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[7]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
Storage Conditions
-
Temperature: Store in a freezer, under -20°C, is recommended by some suppliers.[4]
-
Atmosphere: Keep in a dark place under an inert atmosphere.[4]
-
Container: Keep the container tightly sealed.
IV. Synthesis and Manufacturing Insights for Scale-Up
For researchers considering larger-scale applications or custom synthesis, understanding the manufacturing routes of this compound is crucial for anticipating potential impurities and scalability challenges.
Commercial Synthesis Approaches
A key challenge in the synthesis of phenazine derivatives is often the cost and efficiency of the process on a commercial scale. A notable method for the synthesis of this compound compounds is described in US Patent 6,242,602 B1. This patent details a "one-pot" synthesis that is designed to be commercially viable.[3]
The core of this process involves the reaction of a catechol with a 1,2-diaminoaryl compound in a high-boiling point solvent. A key aspect of this patented process is the use of a significant molar excess of one of the reactants to drive the reaction to completion and achieve high yields.[3] The product, this compound, can then be isolated through a series of washing and filtration steps.[3] This approach is a significant improvement over older methods that often required high pressure and temperature in sealed tubes, resulting in modest yields.[3]
V. Sourcing for Drug Development: The GMP Landscape
For drug development professionals, the availability of a chemical under Good Manufacturing Practice (GMP) is a non-negotiable requirement for use in clinical trials and commercial drug products.
Research Grade vs. GMP Grade
It is critical to distinguish between research-grade and GMP-grade this compound. The suppliers listed in the initial sections primarily offer research-grade material. While suitable for discovery and early preclinical work, this material is not acceptable for use in human clinical trials.
GMP manufacturing involves a stringent set of quality control processes, documentation, and facility standards to ensure the identity, purity, strength, and quality of the final product.
Identifying GMP-Capable Partners
As of early 2026, this compound is not widely available as an off-the-shelf GMP-grade product. Therefore, drug development programs will likely need to partner with a Contract Development and Manufacturing Organization (CDMO) to produce GMP-grade material.
One such company with stated expertise in this area is Hapila GmbH . They explicitly list "Phenazine derivatives" and "GMP Manufacture" among their service offerings.[9] Hapila provides a comprehensive suite of services, from process development and scale-up to the establishment of GMP manufacturing processes in qualified facilities.[9] Their capabilities include the synthesis of active pharmaceutical ingredients (APIs) for clinical trials and commercial supply, complete with the necessary regulatory documentation.[10]
Workflow for Procuring GMP-Grade this compound
The process of obtaining GMP-grade this compound will typically follow the workflow outlined in the diagram below.
Caption: Workflow for Procuring GMP-Grade this compound.
Conclusion
This compound is a commercially accessible building block crucial for a range of research and development activities. For academic and early-stage industrial research, a variety of suppliers offer this compound with adequate purity. However, for drug development professionals, the path to securing a reliable, GMP-compliant supply chain requires a strategic partnership with a capable CDMO. By understanding the supplier landscape, implementing rigorous quality control measures, and planning for the transition from research-grade to GMP-grade material, researchers can confidently incorporate this compound into their most demanding and innovative projects.
References
- This compound | C12H10N2 | CID 345330 - PubChem - NIH. (n.d.).
- US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents. (n.d.).
- HAPILA GmbH | Pharmaceutical Networking. (n.d.).
- HAPILA GMP Manufacture - Pharmaceutical Networking. (2020, February 21).
- GMP active ingredient production for pharmaceutical applications - Hapila GmbH. (n.d.).
Sources
- 1. Buy this compound | 613-32-1 [smolecule.com]
- 2. This compound | 613-32-1 | TCI AMERICA [tcichemicals.com]
- 3. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 4. 5,10-DIHYDRO-PHENAZINE CAS#: 613-32-1 [chemicalbook.com]
- 5. dempochem.com [dempochem.com]
- 6. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. cphi-online.com [cphi-online.com]
- 10. hapila.de [hapila.de]
Methodological & Application
Protocol for the Buchwald-Hartwig Synthesis of 5,10-Dihydrophenazine Derivatives: A Senior Application Scientist's Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
The synthesis of N,N'-disubstituted 5,10-dihydrophenazines is of paramount importance in materials science and medicinal chemistry, with applications ranging from organic light-emitting diodes (OLEDs) to photoredox catalysts and pharmaceutical scaffolds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging the crucial C-N bonds required to construct these molecules, offering significant advantages in scope and functional group tolerance over traditional methods.[1][2] This guide provides a detailed protocol, explains the causality behind experimental choices, and offers troubleshooting insights for the successful synthesis of 5,10-diaryl-5,10-dihydrophenazine derivatives.
Principle and Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][3] For the synthesis of 5,10-diaryl-5,10-dihydrophenazines, the reaction typically involves a double N-arylation of the parent 5,10-dihydrophenazine core with two equivalents of an aryl halide.
The catalytic cycle, a cornerstone of this transformation, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. The reactivity order for the halide is generally I > Br > Cl.[4]
-
Amine Coordination and Deprotonation: The amine (in this case, the N-H bond of the dihydrophenazine) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][5][6]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote the crucial reductive elimination step, and prevent undesired side reactions.[1][2]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Experimental Setup for Photoredox Catalysis with 5,10-Dihydrophenazine
Introduction: The Rise of Organic Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized modern synthetic chemistry, offering mild and efficient pathways to construct complex molecules.[1] This field has traditionally been dominated by expensive and rare transition metal complexes, such as those based on iridium and ruthenium.[1][2] However, the push for more sustainable and cost-effective chemical synthesis has spurred the development of purely organic photocatalysts.
Among these, the 5,10-dihydrophenazine scaffold has emerged as a powerhouse. These N,N-diaryl dihydrophenazines are highly attractive due to their strong reducing ability in the excited state and their modular synthesis, which allows for fine-tuning of their photophysical and electrochemical properties.[3][4] They serve as a potent, metal-free alternative for a wide array of chemical transformations, from atom transfer radical polymerization (ATRP) to cross-coupling reactions.[3][4] A key feature of these catalysts is their "Janus-type" reactivity, which enables them to participate in both reductive and oxidative quenching cycles, thereby facilitating a broad scope of reactions like C(sp³)–H cyanation and aryl halide cleavage.[5][6]
This guide provides a detailed overview of the principles, experimental setup, and protocols for employing this compound derivatives in photoredox catalysis, aimed at researchers and drug development professionals seeking to leverage this cutting-edge technology.
The Mechanism: Harnessing Light to Drive Reactions
The power of a photoredox catalyst lies in its ability to convert light energy into chemical energy. Upon absorbing a photon of visible light, the this compound catalyst (PC) is promoted to an electronically excited state (PC*).[6] This excited state is both a stronger oxidant and a stronger reductant than the ground state.[2]
For many reactions involving 5,10-dihydrophenazines, an oxidative quenching cycle is operative:
-
Photoexcitation: The ground-state catalyst (PC) absorbs light to form the excited state (PC*).
-
Single Electron Transfer (SET): The excited catalyst (PC*) is a powerful reducing agent and donates an electron to a suitable substrate (Substrate), reducing it and forming the catalyst's radical cation (PC•+).
-
Catalyst Regeneration: The oxidized catalyst (PC•+) is then reduced back to its ground state by a sacrificial electron donor (Donor), closing the catalytic cycle and allowing it to absorb another photon.
This process generates radical intermediates from the substrate under exceptionally mild conditions, which can then engage in the desired chemical bond formation.
General Experimental Setup
A successful photoredox reaction requires careful attention to the reaction setup, particularly the exclusion of oxygen and the consistent delivery of light.
Core Components:
-
Reaction Vessel: Standard borosilicate glass vials (e.g., 1 or 2 dram) or Schlenk tubes are suitable. The vessel must be sealable with a cap containing a PTFE-coated septum to allow for the introduction of reagents and solvents via syringe while maintaining an inert atmosphere.[7]
-
Light Source: Blue Light Emitting Diodes (LEDs) are the most common choice for exciting this compound catalysts, which typically have absorption maxima in the violet-blue region of the spectrum (~400-460 nm).[4] Commercially available photoreactors or simple setups involving LED strips wrapped around a beaker are effective.
-
Inert Atmosphere: Oxygen is an efficient quencher of excited states and can participate in unwanted side reactions. Therefore, it is critical to thoroughly degas the reaction mixture. This is typically achieved by:
-
Sparge Method: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding it to the reaction vessel containing the solid reagents.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, subjecting the sealed reaction mixture to at least three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing.
-
-
Temperature Control: Although most reactions are run at ambient temperature, the heat generated by high-intensity LEDs can be significant. A simple fan or a water bath can be used to maintain a consistent reaction temperature, typically between 20-30 °C.[7]
-
Stirring: A magnetic stir plate and a PTFE-coated stir bar are essential to ensure the reaction mixture remains homogeneous for efficient light absorption and mass transfer.
Protocol: Reductive Aryl Halide Cleavage
This protocol describes a representative C-I bond cleavage, a transformation where this compound derivatives have shown excellent efficacy.[5][6]
4.1. Materials and Reagents
-
Photocatalyst: 5,10-bis(4-methoxyphenyl)-5,10-dihydrophenazine (or other N,N-diaryl derivative)
-
Substrate: 4-Iodoanisole (or other aryl iodide)
-
Sacrificial Donor: Triethylamine (TEA) or Hantzsch Ester
-
Solvent: Anhydrous, degassed Dimethylformamide (DMF)
-
Inert Gas: Argon or high-purity Nitrogen
-
Equipment: 1-dram vial with PTFE-lined cap, magnetic stir bar, blue LEDs (450-460 nm), magnetic stir plate, fan, syringes, and needles.
4.2. Step-by-Step Procedure
-
Vessel Preparation: To a clean, oven-dried 1-dram vial containing a magnetic stir bar, add the photocatalyst (1-2 mol %), the aryl iodide (1.0 equiv), and the sacrificial electron donor (2.0-3.0 equiv).
-
Inerting the System: Seal the vial with a PTFE-lined cap. Pierce the septum with a needle connected to a vacuum/inert gas manifold. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Using a gas-tight syringe, add the required volume of degassed, anhydrous DMF to achieve the desired substrate concentration (typically 0.1 M).
-
Reaction Initiation: Place the vial on a magnetic stir plate positioned at a fixed distance (e.g., 2-5 cm) from the blue LED light source. Begin vigorous stirring to ensure a homogeneous solution. Position a fan to blow across the vial to maintain ambient temperature.
-
Reaction Monitoring: The reaction progress can be monitored by periodically taking small aliquots. To do this, briefly remove the vial from the light, and under a positive pressure of argon, withdraw ~0.1 mL of the reaction mixture with a syringe. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine the consumption of starting material.[8]
-
Workup: Once the reaction has reached completion, turn off the LEDs. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the dehalogenated product.
Summary of Reaction Parameters
The versatility of this compound catalysts allows their use in various transformations. The optimal conditions can vary, and the following table provides a starting point for reaction development.
| Reaction Type | Typical Catalyst Loading (mol%) | Common Solvents | Sacrificial Agent | Light Source (nm) | Reference |
| Reductive Aryl Halide Cleavage | 1 - 5 | DMF, MeCN, Dioxane | Tertiary Amines, Hantzsch Ester | 405 - 460 | [5][6] |
| Atom Transfer Radical Polymerization (ATRP) | 0.01 - 0.1 | DMF, Anisole, THF | None (Redox Neutral) | 405 - 460 | [3][9] |
| Oxidative C(sp³)–H Cyanation | 2 - 5 | MeCN, Acetone | None (Substrate is donor) | 405 - 460 | [5][6] |
| C-N / C-S Cross-Coupling (Dual Catalysis) | 1 - 3 | Dioxane, THF | Amine/Thiol Substrate | 450 - 460 | [4] |
Field-Proven Insights & Troubleshooting
-
Causality of Degassing: Incomplete oxygen removal is the most common failure mode. Oxygen can quench the catalyst's excited state, preventing electron transfer to the substrate, or react with radical intermediates, leading to undesired byproducts. The freeze-pump-thaw method is superior for ensuring an oxygen-free environment.
-
Solvent Selection: The polarity of the solvent can influence the stability and energy levels of the catalyst's excited state, particularly those with charge-transfer character.[10] The stability of the catalyst's radical cation can also be highly solvent-dependent.[11] If a reaction is sluggish, screening solvents is a prudent step.
-
Catalyst Solubility: Ensure the photocatalyst is fully dissolved in the reaction solvent. Poor solubility leads to inconsistent light absorption and lower reaction efficiency.
-
Reaction Stalls: If a reaction stalls, consider the following:
-
Light Source: Is the LED functioning correctly and positioned appropriately?
-
Reagent Purity: Impurities in the substrate or solvent can inhibit the reaction.
-
Donor Depletion: The sacrificial donor is consumed stoichiometrically. Ensure enough is present.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Light Hazard: Avoid looking directly into high-intensity LED light sources. Use an enclosure or shield to block stray light.
-
Chemical Hazards: Organic solvents are often flammable and volatile. Handle them in a well-ventilated fume hood. Be aware of the specific hazards of all substrates and reagents used.[12]
-
Pressure: When performing freeze-pump-thaw cycles, never seal a vessel containing a cryogenic liquid (like liquid nitrogen) as this can lead to a dangerous pressure buildup.
References
- Quyena, P. P. H., Hagmeyer, N., Vuonga, T. H., Prudlika, A., Francke, R., Dietzek-Ivanšić, B., & Mejía, E. (2025).
- Quyena, P. P. H., Hagmeyer, N., Vuonga, T. H., et al. (2025).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- Thiti, T. (n.d.).
- Sigma-Aldrich. (n.d.). 5,10-DI(2-NAPHTHYL)-5,10-DIHYDROPHENAZINE.
- Sigma-Aldrich. (n.d.). Photoredox Catalysis Desk Reference and User's Guide.
- McMaster University. (2021).
- Journal of Chemical Education. (2025).
- ResearchGate. (n.d.).
- ChemPoint. (2013).
- Supporting Information. (n.d.).
- Stephenson, C. (2015).
Sources
- 1. ethz.ch [ethz.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mountainscholar.org [mountainscholar.org]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempoint.com [chempoint.com]
Application Notes & Protocols: Leveraging 5,10-Dihydrophenazine Derivatives for Advanced Organic Light-Emitting Diodes (OLEDs)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Emergence of 5,10-Dihydrophenazine in Emitter Technology
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), is driven by the quest for materials that offer high efficiency, color purity, and operational stability. Within this landscape, this compound (also known as N,N'-dihydrophenazine or DHPZ) has emerged as a highly versatile and powerful building block for next-generation emissive materials.[1] Its unique "butterfly" or bent conformation, coupled with its strong electron-donating character, makes it an exceptional core for designing emitters that operate via Thermally Activated Delayed Fluorescence (TADF).[2]
This guide provides researchers and material scientists with a comprehensive overview of the application of this compound derivatives in OLEDs. We will delve into the fundamental principles of molecular design, provide detailed synthetic and device fabrication protocols, and present a comparative analysis of device performance. The focus is to not only provide procedural steps but to explain the underlying scientific rationale, empowering researchers to innovate upon these foundational concepts.
Part 1: The this compound Core as a Superior Donor for TADF Emitters
The primary application of the this compound scaffold is in the creation of TADF emitters. TADF materials represent the third generation of OLED emitters, capable of harvesting both singlet (25%) and triplet (75%) excitons to achieve theoretical internal quantum efficiencies of 100%, rivaling expensive phosphorescent emitters that rely on heavy metals.[2][3]
Core Principle: Thermally Activated Delayed Fluorescence (TADF)
TADF is enabled by an efficient Reverse Intersystem Crossing (RISC) process, where non-emissive triplet excitons are up-converted to emissive singlet excitons through thermal energy. The key to an effective TADF molecule is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST (< 0.2 eV) allows for rapid and efficient RISC.[4][5]
The molecular design strategy to achieve a small ΔEST typically involves creating molecules with a distinct spatial separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is most commonly realized in a Donor-Acceptor (D-A) architecture. The this compound unit serves as an excellent electron donor (D), which is then chemically linked to an electron-acceptor (A) moiety.[2] The inherent, non-planar structure of the dihydrophenazine core enforces a significant twist between the donor and acceptor units, minimizing the HOMO-LUMO overlap and thereby reducing the ΔEST.[2][6]
Caption: The Jablonski diagram illustrating the TADF mechanism.
Molecular Design & Synthetic Strategy
The versatility of the this compound core allows for extensive chemical modification to tune the resulting emitter's properties. By selecting different acceptor units, the emission color can be systematically varied from green to orange and deep-red.[3] For instance, linking the dihydrophenazine donor to benzophenone or dibenzo[a,c]phenazine-based acceptors has yielded highly efficient orange-red emitters.[2][7]
A common and effective method for synthesizing these D-A type molecules is the Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction.[8] This reaction efficiently connects the nitrogen atoms of the this compound core to a halogenated acceptor molecule.
Caption: General workflow for synthesizing a DHPZ-based TADF emitter.
Protocol 1: Synthesis of a DHPZ-based TADF Emitter
This protocol provides a general procedure for the synthesis of a donor-acceptor TADF emitter using this compound and a halogenated acceptor, adapted from established methodologies.[8][9]
Materials:
-
This compound
-
Halogenated acceptor (e.g., 4-bromobenzophenone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the halogenated acceptor (2.2 eq, for disubstitution), sodium tert-butoxide (2.5 eq), Pd(OAc)₂ (0.05 eq), and the phosphine ligand (0.1 eq).
-
Solvent Addition: Add anhydrous toluene via cannula or syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification:
-
Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane/dichloromethane gradient) to isolate the desired product.
-
Sublimation: For OLED-grade purity (>99.9%), the final compound must be purified by temperature-gradient sublimation under high vacuum.[9] This step is critical to remove residual catalyst and organic impurities that can quench emission and degrade device performance.
-
Part 2: OLED Device Fabrication and Characterization
The performance of a this compound-based emitter is ultimately tested in a multilayer OLED device. The emitter is typically co-evaporated with a host material to form the Emissive Layer (EML). This prevents aggregation-caused quenching and ensures efficient energy transfer.[10]
Standard OLED Architecture
A typical bottom-emitting OLED structure incorporating a TADF emitter is fabricated by sequentially depositing various organic and metallic layers onto a transparent conductive substrate, such as Indium Tin Oxide (ITO).[5][9]
Caption: A representative multilayer OLED device architecture.
Protocol 2: Fabrication of a DHPZ-based OLED
This protocol outlines the fabrication of a multilayer OLED using thermal evaporation, a standard technique for producing high-performance devices.[9][11]
Materials & Equipment:
-
Patterned ITO-coated glass substrates
-
Organic materials for all layers (HIL, HTL, Host, Emitter, HBL, ETL)
-
Metal for cathode (e.g., LiF, Al)
-
High-vacuum thermal evaporation system (< 5 x 10⁻⁶ Torr)
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Deionized water, acetone, isopropanol (IPA)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in baths of deionized water, acetone, and IPA for 15 minutes each.[9]
-
Dry the substrates with a nitrogen gun and bake in an oven at 120 °C for 30 minutes.
-
Immediately before loading into the evaporation chamber, treat the ITO surface with UV-ozone for 10-15 minutes to increase its work function and improve hole injection.[9]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking vacuum. A typical device structure could be:
-
Hole Injection Layer (HIL): 5 nm of HATCN or MoO₃.[9]
-
Hole Transport Layer (HTL): 40 nm of NPB.[5]
-
Emissive Layer (EML): 20 nm of a host material (e.g., mCBP) doped with the DHPZ-based emitter (e.g., 5 wt%). The doping concentration is critical and must be optimized.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): 40 nm of a material like TPBi.
-
-
-
Cathode Deposition:
-
Deposit a thin layer of Lithium Fluoride (LiF) (1 nm) to facilitate electron injection.
-
Deposit a thicker layer of Aluminum (Al) (100 nm) to serve as the cathode.
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber. To prevent degradation from moisture and oxygen, the device should be immediately encapsulated in an inert environment (e.g., a glovebox) using a UV-curable epoxy and a cover glass.
-
Part 3: Performance Data and Structure-Property Insights
The judicious selection of donor and acceptor units in DHPZ-based emitters allows for wide color tunability and high device efficiencies. The table below summarizes the performance of several reported OLEDs, highlighting the impact of molecular structure on key metrics.
| Emitter Designation | Donor | Acceptor Core | Host | Emission Peak (λEL) | Max. EQE (%) | Color | Reference |
| PzTDBA | Dihydrophenazine | Boron-based | - | - | 30.3% | Orange-Red | [2] |
| PzDBA | Dihydrophenazine | Boron-based | - | - | 21.8% | Orange-Red | [2] |
| DMAC-11-DPPZ | Dimethylacridine | Dibenzo[a,c]phenazine | - | - | 23.8% | Orange | [7] |
| 2DMAC-BP-F | Dimethylacridine | Fluorinated Dibenzo[a,c]phenazine | mCBP | 585 nm | 21.8% | Orange | [3] |
| 2PXZ-BP-F | Phenoxazine | Fluorinated Dibenzo[a,c]phenazine | mCBP | 605 nm | 12.4% | Orange-Red | [3] |
| tBuTPA-BQ | Triphenylamine | Benzo[g]quinoxaline-5,10-dione | CBP | 670 nm | 8.5% | Deep-Red | [12] |
EQE: External Quantum Efficiency
Analysis:
-
High Efficiency: Several DHPZ-based systems demonstrate EQEs well over 20%, confirming their ability to efficiently harvest both singlet and triplet excitons.[2][3][7]
-
Color Tuning: By altering the acceptor unit's electron-withdrawing strength or extending its π-conjugation, the emission can be tuned across the visible spectrum. For example, using stronger acceptors like fluorinated dibenzo[a,c]phenazine or benzo[g]quinoxaline-dione pushes the emission towards the red and deep-red regions.[3][12]
-
Donor Strength: The choice of donor also plays a role. While this guide focuses on the dihydrophenazine core itself, related structures like dimethylacridine (DMAC) and phenoxazine (PXZ) are often used in conjunction with phenazine-based acceptors, and their relative donor strengths influence the final optoelectronic properties.[3][7]
Part 4: Alternative Applications
While their role as TADF emitters is predominant, 5,10-diaryl-dihydrophenazines have also shown excellent properties as hole injection materials in electroluminescent devices, showcasing the versatility of this molecular scaffold.[8] Their robust redox properties and suitable HOMO levels facilitate efficient injection of positive charge carriers from the anode into the hole transport layer.
Conclusion and Future Outlook
The this compound core is a cornerstone in the modern design of high-efficiency OLED emitters. Its intrinsic non-planar geometry provides a direct and effective route to achieving the small singlet-triplet splitting required for TADF. The synthetic accessibility and the ease with which its derivatives can be functionalized offer a vast chemical space for developing novel emitters with tailored properties, from high-efficiency deep-red and near-infrared emitters to materials with enhanced stability. Future research will likely focus on further optimizing molecular rigidity to decrease non-radiative decay pathways and on developing DHPZ-based systems with even narrower emission spectra for improved color purity in display applications.
References
- Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices. (n.d.).
- Dihydrophenazine-derived thermally activated delayed fluorescence emitters for highly efficient orange and red organic light-emitting diodes. (n.d.).
- Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence properties. (2018).
- Photophysical properties of N,N'-diaryl-5,10-dihydrophenazines... (n.d.).
- Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs. (2020). Chemical Science. [Link]
- One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines. (2001).
- Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. (2020).
- Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. (2022). PubMed Central. [Link]
- Recent progress of green thermally activated delayed fluorescent emitters. (2017).
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024). MDPI. [Link]
- SYNTHESIS OF PHENAZINE 5,10-DIOXIDES FROM BENZOFUROXAN CATALYZED BY MOLECULAR SIEVES. (2000). Semantic Scholar. [Link]
- Organic light-emitting device having phenanthroline-fused phenazine. (2004).
- Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs. (2019). RSC Publishing. [Link]
- Synthesis, Physical Properties, and Light-Emitting Diode Performance of Phenazine-Based Derivatives with Three, Five, and Nine Fused Six-Membered Rings. (2015).
- Fluorinated Dibenzo[a,c]-phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters. (2020).
Sources
- 1. Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5,10-Dihydrophenazine Derivatives in Thermally Activated Delayed Fluorescence (TADF)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of 5,10-Dihydrophenazine Derivatives in Next-Generation OLEDs
Thermally Activated Delayed Fluorescence (TADF) represents a paradigm shift in organic light-emitting diode (OLED) technology. By enabling the harvesting of both singlet and triplet excitons, TADF materials can achieve theoretical internal quantum efficiencies of 100%, moving beyond the limitations of conventional fluorescent emitters and circumventing the reliance on expensive and rare metal-based phosphorescent materials.[1][2] At the heart of this innovation are meticulously designed organic molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
Among the various classes of TADF emitters, this compound (DHPZ) derivatives have emerged as a particularly promising family of donor moieties. The strong electron-donating nature of the DHPZ core, coupled with its unique butterfly-shaped structure, allows for the creation of molecules with excellent charge-transfer character and a small ΔEST, which are critical for efficient TADF.[3][4] This guide provides an in-depth exploration of the application of this compound derivatives in TADF, offering detailed protocols for their synthesis, photophysical characterization, and integration into OLED devices.
Molecular Design Principles for High-Performance DHPZ-based TADF Emitters
The design of efficient DHPZ-based TADF emitters hinges on the strategic combination of the DHPZ donor with suitable electron-accepting units. The most common molecular architectures are Donor-Acceptor (D-A), Acceptor-Donor-Acceptor (A-D-A), and Donor-Acceptor-Donor (D-A-D).[5]
-
Donor-Acceptor (D-A) Architecture: This is the most fundamental design, where the DHPZ donor is directly linked to an acceptor moiety. The choice of the acceptor is crucial in tuning the emission color and photophysical properties.
-
Acceptor-Donor-Acceptor (A-D-A) Architecture: This symmetric design can effectively separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to a smaller ΔEST.[5]
-
Donor-Acceptor-Donor (D-A-D) Architecture: This configuration can enhance the oscillator strength and radiative decay rate, contributing to improved device efficiency.[5]
A key strategy in designing these molecules is to induce a significant spatial separation between the HOMO, predominantly located on the DHPZ donor, and the LUMO, centered on the acceptor unit(s). This separation minimizes the electron exchange energy, a critical factor for achieving a small ΔEST.[1] The choice of acceptor moieties, such as benzonitrile, triazine, or benzophenone derivatives, allows for tuning the emission from blue to red.[3][6]
Synthesis of this compound Derivatives: A Representative Protocol
The synthesis of this compound derivatives can be achieved through various methods. A "one-pot" synthesis approach offers a commercially viable and high-yield route.[7] The following protocol is a representative example based on this methodology.
Protocol: One-Pot Synthesis of a 5,10-dialkyl-5,10-dihydrophenazine Derivative
Objective: To synthesize a 5,10-disubstituted dihydrophenazine compound.
Materials:
-
Catechol
-
1,2-diaminoaryl compound (e.g., o-phenylenediamine)
-
High-boiling point organic solvent (e.g., ethylene glycol)
-
Alkylating agent (e.g., methyl iodide)
-
Base (e.g., sodium hydroxide)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the catechol and the 1,2-diaminoaryl compound. A molar excess of at least 50% of either the catechol or the 1,2-diaminoaryl compound is recommended to improve the yield.[7]
-
Solvent Addition: Add a high-boiling point organic solvent, such as ethylene glycol, to the flask. The solvent facilitates the reaction and controls the temperature.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (N₂ or Ar) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the product can be extracted using a suitable organic solvent.
-
Derivatization (Alkylation): The crude dihydrophenazine product can be derivatized at the 5 and 10 positions. For example, to prepare a 5,10-dialkyl derivative, dissolve the crude product in a suitable solvent and add a base (e.g., NaOH). Then, add the alkylating agent (e.g., methyl iodide) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Purification: The final product is purified by recrystallization or column chromatography to obtain the desired 5,10-disubstituted dihydrophenazine derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: 5,10-dihydrophenazines are susceptible to oxidation to the corresponding phenazine.[7] Conducting the reaction under an inert atmosphere prevents this side reaction.
-
High-Boiling Point Solvent: The condensation reaction between catechol and the diamino compound requires elevated temperatures to proceed at a reasonable rate. A high-boiling point solvent allows for maintaining the necessary reaction temperature.
-
Molar Excess of Reactant: Using a stoichiometric excess of one of the reactants can drive the reaction to completion and improve the overall yield.[7]
Caption: A generalized workflow for the one-pot synthesis of this compound derivatives.
Photophysical Characterization of DHPZ-based TADF Emitters
A thorough photophysical characterization is essential to evaluate the potential of a DHPZ derivative as a TADF emitter. The key parameters to be determined are the photoluminescence quantum yield (PLQY), the singlet (S₁) and triplet (T₁) energy levels, the ΔEST, and the fluorescence lifetime.
Protocol: Determination of Key Photophysical Parameters
Objective: To characterize the photophysical properties of a synthesized DHPZ derivative.
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer with an integrating sphere for PLQY measurements
-
Time-resolved spectrometer (e.g., Time-Correlated Single Photon Counting - TCSPC)
-
Cryostat for low-temperature measurements
Procedure:
-
Sample Preparation: Prepare dilute solutions of the DHPZ derivative in a suitable solvent (e.g., toluene, THF). For solid-state measurements, prepare thin films by spin-coating or vacuum deposition of the material doped into a suitable host matrix (e.g., mCBP) onto a quartz substrate.
-
Absorption and Steady-State Emission:
-
Measure the UV-Vis absorption spectrum to determine the absorption maxima.
-
Measure the steady-state photoluminescence (PL) spectrum by exciting at a wavelength within the absorption band.
-
-
Photoluminescence Quantum Yield (PLQY):
-
Measure the absolute PLQY using an integrating sphere. This provides a direct measure of the emission efficiency of the material.
-
-
Determination of Singlet (S₁) and Triplet (T₁) Energies:
-
The S₁ energy can be estimated from the onset of the fluorescence spectrum.
-
The T₁ energy is determined from the onset of the phosphorescence spectrum, which is measured at low temperature (typically 77 K) to suppress thermal deactivation pathways.[8]
-
-
Calculation of ΔEST:
-
The singlet-triplet energy gap is calculated as the difference between the S₁ and T₁ energies: ΔEST = E(S₁) - E(T₁) . A small ΔEST (typically < 0.2 eV) is a prerequisite for efficient TADF.
-
-
Time-Resolved Photoluminescence:
-
Measure the time-resolved PL decay at room temperature. The decay curve of a TADF emitter will typically exhibit a prompt fluorescence component (nanosecond timescale) and a delayed fluorescence component (microsecond to millisecond timescale).
-
The presence of the delayed component is a hallmark of TADF. The lifetime of the delayed fluorescence (τd) is an important parameter for device performance.
-
Causality Behind Experimental Choices:
-
Low-Temperature Measurement for T₁: At room temperature, phosphorescence is often quenched by non-radiative processes. Cooling the sample to 77 K minimizes these processes, allowing for the observation of the phosphorescence spectrum and the accurate determination of the T₁ energy.[8]
-
Doped Films: In the solid state, neat films of TADF emitters can suffer from aggregation-caused quenching. Doping the emitter into a host matrix at a low concentration (e.g., 5-10 wt%) minimizes these intermolecular interactions, allowing for the intrinsic photophysical properties of the molecule to be studied.[9]
Caption: A workflow for the comprehensive photophysical characterization of TADF emitters.
Fabrication of TADF-OLEDs with DHPZ Derivatives
The ultimate test of a DHPZ-based TADF emitter is its performance in an OLED device. The following is a generalized protocol for the fabrication of a solution-processed OLED.
Protocol: Solution-Processed TADF-OLED Fabrication
Objective: To fabricate a multi-layered OLED device using a DHPZ-based TADF emitter.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material (e.g., mCBP)
-
DHPZ-based TADF emitter
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Spin coater
-
High-vacuum thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate to remove residual solvent.
-
-
Hole Transport Layer (HTL) Deposition:
-
Dissolve the HTL material (e.g., TAPC) in a suitable solvent and spin-coat it on top of the HIL.
-
Anneal the substrate.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material (e.g., mCBP) and the DHPZ-based TADF emitter (typically at a doping concentration of 5-20 wt%) in a suitable solvent.
-
Spin-coat the EML solution onto the HTL.
-
Anneal the substrate.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Sequentially deposit the ETL (e.g., TPBi), EIL (e.g., LiF), and the cathode (e.g., Al) by thermal evaporation. The deposition rates and thicknesses of these layers should be carefully controlled.
-
-
Encapsulation and Testing:
-
Encapsulate the device to protect it from oxygen and moisture.
-
Measure the device performance, including the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum.
-
Causality Behind Experimental Choices:
-
Multi-layer Architecture: Each layer in the OLED stack serves a specific function (injecting, transporting, and blocking charge carriers) to ensure that electron-hole recombination occurs efficiently within the emissive layer, maximizing light output.
-
Host-Guest System: Doping the TADF emitter into a host material with appropriate energy levels facilitates energy transfer and prevents self-quenching of the emitter, leading to higher device efficiency.[9]
-
Inert Atmosphere: The organic materials and the cathode are sensitive to oxygen and moisture. Therefore, the deposition of these layers and the device encapsulation should be performed in a glovebox under an inert atmosphere to ensure device stability and longevity.
Sources
- 1. Photophysical characterisation of a novel TADF emitter - American Chemical Society [acs.digitellinc.com]
- 2. TADF Materials in OLEDs: How They Work and Why They Matter [eureka.patsnap.com]
- 3. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 4. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for accurate experimental determination of singlet and triplet exciton diffusion between thermally activated delayed fluorescence molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oldcitypublishing.com [oldcitypublishing.com]
- 9. pubs.acs.org [pubs.acs.org]
Janus-type reactivity of 5,10-dihydrophenazine derivatives in photoredox catalysis
An Application Guide to Harnessing the Janus-Type Reactivity of 5,10-Dihydrophenazine Derivatives in Photoredox Catalysis
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound (DHP) derivatives as versatile photocatalysts. We will explore their unique Janus-type reactivity, which allows them to function as both potent single-electron transfer (SET) agents and effective hydrogen atom transfer (HAT) catalysts. This dual capability opens new avenues for chemical synthesis, enabling a wide range of transformations with high efficiency and selectivity under mild conditions.
The protocols and insights presented herein are grounded in established research, offering a practical framework for leveraging these powerful catalysts in your own synthetic endeavors.
The Principle of Janus-Type Reactivity in Dihydrophenazines
The term "Janus-type" refers to the two-faced reactivity of this compound derivatives. In their ground state, these molecules are excellent hydrogen atom donors. Upon photoexcitation, they transform into potent single-electron donors. This duality allows a single catalyst to mediate complex reaction sequences that would otherwise require multiple reagents.
The core mechanism revolves around the photo-induced homolysis of the N-H bond. In the ground state, the N-H bond dissociation energy (BDE) is relatively low, making the molecule an effective H-atom donor. Upon excitation with visible light, the molecule enters an excited state where it becomes a much stronger reductant, capable of donating an electron to a suitable substrate. This process generates a radical cation, which can then participate in further catalytic cycles.
This unique reactivity profile has been successfully applied to a variety of challenging chemical transformations, including the functionalization of unactivated C-H bonds, which is a cornerstone of modern synthetic chemistry and drug discovery. The ability to use visible light as a traceless reagent to drive these reactions adds to their appeal from a green chemistry perspective.
Core Catalytic Cycles and Mechanistic Pathways
The versatility of DHP derivatives stems from their ability to engage in multiple catalytic cycles. The specific pathway depends on the substrates and reaction conditions. Below are diagrams illustrating the two primary modes of action.
Figure 1: Dual catalytic modes of this compound derivatives.
This diagram illustrates the two distinct catalytic pathways. The HAT pathway (left) involves the ground state of the DHP derivative abstracting a hydrogen atom. The SET pathway (right) is initiated by photoexcitation, leading to an excited state that can engage in single-electron transfer.
Synthesis of a Representative this compound Photocatalyst
A common and effective DHP photocatalyst is 5,10-diphenyl-5,10-dihydrophenazine. Its synthesis is accessible and provides a good entry point for utilizing this class of catalysts.
Protocol: Synthesis of 5,10-Diphenyl-5,10-dihydrophenazine
Materials:
-
Phenazine
-
Anhydrous Toluene
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenazine (1.0 eq).
-
Dissolve the phenazine in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (2.5 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired product as a white to off-white solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application Note: C-H Alkylation of Heteroarenes
One of the powerful applications of DHP derivatives is the direct C-H alkylation of electron-deficient heteroarenes. This protocol provides a general procedure for this transformation.
Protocol: Photocatalytic C-H Alkylation
Materials:
-
5,10-Diphenyl-5,10-dihydrophenazine (photocatalyst, 1-5 mol%)
-
Heteroarene (e.g., isoquinoline, quinoline) (1.0 eq)
-
Alkylating agent (e.g., alkyl bromide, iodide) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF)
-
Inert atmosphere (N₂ or Ar)
-
Visible light source (e.g., blue LED lamp, 450 nm)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the 5,10-diphenyl-5,10-dihydrophenazine, the heteroarene, and the alkylating agent.
-
Add the anhydrous, degassed solvent under an inert atmosphere.
-
Seal the vial and place it in a photoreactor equipped with a cooling fan to maintain room temperature.
-
Irradiate the reaction mixture with the visible light source with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the alkylated product.
Mechanism in Action:
Figure 2: Proposed mechanism for C-H alkylation.
In this cycle, the photoexcited DHP* reduces the alkyl halide via SET to generate an alkyl radical. This radical then adds to the electron-deficient heteroarene. The resulting radical intermediate is oxidized to the final product, and the photocatalyst is regenerated.
Application Note: Borylation of Unactivated C(sp³)-H Bonds
The borylation of C-H bonds is a highly valuable transformation for creating versatile building blocks. DHP catalysts can achieve this with high functional group tolerance.
Protocol: Photocatalytic C(sp³)-H Borylation
Materials:
-
5,10-Di(4-methoxyphenyl)-5,10-dihydrophenazine (photocatalyst, 2 mol%)
-
Aliphatic substrate (e.g., cyclohexane) (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)
-
Anhydrous, degassed solvent (e.g., benzene, THF)
-
Inert atmosphere (N₂ or Ar)
-
Visible light source (e.g., blue LED lamp, 450 nm)
Procedure:
-
To a reaction vessel, add the photocatalyst, the aliphatic substrate, and B₂pin₂.
-
Add the anhydrous, degassed solvent under an inert atmosphere.
-
Seal the vessel and irradiate with a blue LED lamp with stirring at room temperature for 24 hours.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
The crude product can be analyzed by GC-MS and NMR. Purification is typically achieved by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes key photophysical and electrochemical properties of representative DHP derivatives.
| Photocatalyst | Excitation λ (nm) | Emission λ (nm) | E₁/₂ (V vs. SCE) |
| 5,10-Diphenyl-5,10-dihydrophenazine | ~360 | ~450 | +0.8 to +1.0 |
| 5,10-Di(4-methoxyphenyl)-5,10-dihydrophenazine | ~365 | ~460 | +0.7 to +0.9 |
| 5,10-Di(4-(trifluoromethyl)phenyl)-5,10-dihydrophenazine | ~355 | ~440 | +1.0 to +1.2 |
Note: Exact values can vary depending on the solvent and experimental conditions.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key to ensuring reproducibility is the careful control of the reaction atmosphere and the purity of reagents and solvents.
-
Atmosphere: The photocatalytic cycles are sensitive to oxygen, which can quench the excited state of the catalyst or react with radical intermediates. Therefore, thorough degassing of the solvent and maintaining an inert atmosphere are critical. A simple way to check for oxygen contamination is to run a control reaction without the substrate; catalyst degradation or side product formation can indicate an issue.
-
Reagent Purity: The purity of the photocatalyst is paramount. Impurities can interfere with the catalytic cycle or lead to undesired side reactions. It is recommended to purify the synthesized catalyst by recrystallization or column chromatography until a high degree of purity is confirmed by NMR.
-
Light Source: The intensity and wavelength of the light source should be consistent. Using a well-characterized LED lamp with a defined wavelength and power output will ensure reproducible results.
By following these guidelines, researchers can confidently implement these protocols and troubleshoot any unexpected outcomes.
References
- Dempsey, J. L., et al. (2010). Hydrogen evolution catalyzed by cobaloximes. Inorganic Chemistry, 49(15), 6851-6860. [Link]
- Twilton, J., et al. (2017). The merger of transition metal and photocatalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]
- Romero, N. A., & Nicewicz, D. A. (2016). Organic photoredox catalysis. Chemical Reviews, 116(17), 10075-10166. [Link]
- Shaw, M. H., et al. (2016). A gentle platform for C–H functionalization. Science, 353(6305), 1265-1269. [Link]
- Prier, C. K., et al. (2013). Visible-light photoredox catalysis with organic colorants. Chemical Reviews, 113(7), 5322-5363. [Link]
Application Notes & Protocols: 5,10-Dihydrophenazine for Advanced C-H Functionalization
<
Introduction: A Paradigm Shift in C-H Functionalization
The selective functionalization of carbon-hydrogen (C-H) bonds, once considered one of the most challenging transformations in organic synthesis, has matured into a powerful and strategic tool for molecular construction.[1][2][3] This approach offers a more atom-economical and environmentally benign alternative to traditional methods that often require pre-functionalized starting materials.[2] Within this field, photoredox catalysis has emerged as a particularly compelling strategy, utilizing visible light to drive challenging chemical reactions under remarkably mild conditions.[4]
Historically, this domain was dominated by precious metal complexes, such as those based on iridium and ruthenium.[4] However, concerns over cost, scarcity, and environmental impact have catalyzed the search for sustainable alternatives.[4][5][6] Organic photoredox catalysts have risen to this challenge, and among them, 5,10-dihydrophenazine (PHP) and its N,N'-diaryl derivatives have distinguished themselves as exceptionally potent and versatile catalysts.[4][7] Their strong reducing ability in the excited state, coupled with synthetically tunable photophysical and electrochemical properties, makes them ideal for activating aliphatic C-H bonds through a direct Hydrogen Atom Transfer (HAT) mechanism.[5][6][7][8]
This guide provides an in-depth exploration of the principles, applications, and practical protocols for leveraging this compound catalysts in C-H functionalization reactions, tailored for researchers in synthetic chemistry and drug development.
The Unique Power of the Dihydrophenazine Core
The efficacy of this compound derivatives stems from a unique combination of structural and electronic features:
-
Strong Photoreductants: Upon excitation with visible light, PHP derivatives can achieve highly negative reduction potentials, enabling them to reduce substrates that are typically resistant to classical methods.[9]
-
Long-Lived Excited States: The installation of N-aryl groups, particularly those with electron-withdrawing functionalities, promotes the formation of long-lived triplet excited states.[4][5][6] This extended lifetime is crucial for increasing the probability of successful bimolecular reactions with substrates.
-
Tunable Properties: The phenazine core is readily modified through straightforward synthetic procedures like the Buchwald–Hartwig cross-coupling.[9] This allows for the fine-tuning of redox potentials, absorption spectra, and steric properties to optimize catalyst performance for specific applications.
-
High Stability: The radical cations formed after the single-electron-transfer event exhibit high stability, preventing catalyst degradation and promoting efficient catalytic turnover.[5][6][10]
Mechanistic Principles: The Hydrogen Atom Transfer (HAT) Cycle
The primary mechanism through which this compound catalysts functionalize C-H bonds is through a direct, photocatalyzed Hydrogen Atom Transfer (d-HAT) process.[8] This pathway avoids the high-energy intermediates associated with other C-H activation modes and proceeds under neutral, mild conditions.
The catalytic cycle can be visualized as follows:
-
Photoexcitation: The ground-state dihydrophenazine catalyst (PHP) absorbs a photon of visible light, promoting it to an electronically excited state (PHP*).
-
Hydrogen Atom Transfer (HAT): The highly reactive PHP* directly abstracts a hydrogen atom from an aliphatic C-H bond of the substrate (R-H), generating a substrate-derived alkyl radical (R•) and the protonated radical cation of the catalyst (PHP-H•⁺).
-
Radical Functionalization: The newly formed alkyl radical (R•) is then free to engage in a variety of bond-forming reactions, such as addition to an alkene or cyanation.
-
Catalyst Regeneration: The PHP-H•⁺ is reduced and deprotonated in a subsequent step, regenerating the ground-state PHP catalyst to complete the cycle.
Caption: Generalized photocatalytic cycle for C-H functionalization via Hydrogen Atom Transfer (HAT) using a this compound (PHP) catalyst.
Applications & Scope
The versatility of dihydrophenazine catalysts enables a wide array of C-H functionalization reactions. The choice of reaction partner for the generated alkyl radical dictates the final product. Below is a summary of key transformations.
| Reaction Type | Substrate Scope | Typical Reaction Partner | Key Advantages |
| C-H Alkylation | Alkanes, ethers, amides, protected amines | Electron-deficient alkenes (Michael acceptors) | Forms C-C bonds on unactivated sp³ carbons under mild conditions.[11] |
| C-H Cyanation | Tertiary amines | Tosyl cyanide, N-cyanosuccinimide | Direct installation of a valuable nitrile functional group.[9][12] |
| C-H Arylation | Alkanes, cycloalkanes | Aryl halides (reductive pathway) | Metal-free approach to C(sp³)–C(sp²) bond formation.[9] |
| Polymerization | (Meth)acrylates, vinyl acetate | Alkyl halides (initiator) | Enables organocatalyzed atom transfer radical polymerization (O-ATRP).[4][7][13] |
Detailed Experimental Protocols
Protocol 1: Photocatalytic C(sp³)–H Alkylation of Tetrahydrofuran with an Enone
This protocol describes a representative procedure for the C-H alkylation of an ethereal C-H bond adjacent to oxygen, a common structural motif. The catalyst 5,10-bis(4-(trifluoromethyl)phenyl)-5,10-dihydrophenazine is selected for its strong reducing power.
Rationale:
-
Catalyst Choice: The electron-withdrawing -CF₃ groups on the N-aryl substituents enhance the oxidative potential of the catalyst's excited state, making it a more powerful hydrogen abstractor.
-
Solvent: Tetrahydrofuran (THF) serves as both the solvent and the C-H bond donor substrate. Using it in excess ensures it is the primary species undergoing HAT.
-
Light Source: Blue LEDs are commonly used as they match the absorption spectrum of many N,N'-diaryl dihydrophenazine catalysts.
-
Degassing: The removal of oxygen is critical. Ground-state oxygen (³O₂) can quench the catalyst's excited triplet state, halting the catalytic cycle. The "freeze-pump-thaw" method is a rigorous technique to ensure an inert atmosphere.
Materials:
-
5,10-bis(4-(trifluoromethyl)phenyl)-5,10-dihydrophenazine (Catalyst, 1-2 mol%)
-
Cyclohex-2-en-1-one (Michael acceptor, 1.0 equiv)
-
Tetrahydrofuran (THF, solvent and substrate)
-
Anhydrous K₂CO₃ (Base, 1.5 equiv, optional, can facilitate catalyst regeneration)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
High-power blue LED light source (e.g., 450 nm)
-
Cooling fan
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the dihydrophenazine catalyst (e.g., 0.01 mmol, 1 mol%), cyclohex-2-en-1-one (1.0 mmol), and K₂CO₃ (1.5 mmol).
-
Add Solvent: Add anhydrous tetrahydrofuran (5.0 mL) via syringe.
-
Degassing: Perform three cycles of freeze-pump-thaw. To do this, freeze the reaction mixture using liquid nitrogen until solid, evacuate the flask under high vacuum, and then thaw the mixture under the inert atmosphere. This rigorously removes dissolved oxygen.
-
Irradiation: Place the sealed flask approximately 5-10 cm from the blue LED light source. Use a cooling fan to maintain the reaction temperature at approximately 25 °C.
-
Reaction Monitoring: Stir the reaction vigorously under irradiation. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 2-4 hours).
-
Workup: Once the reaction is complete (typically 12-24 hours), quench the reaction by opening the flask to air. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired alkylated product.
Caption: Step-by-step workflow for the photocatalytic C-H alkylation protocol.
Troubleshooting and Optimization
-
Low Conversion:
-
Insufficient Degassing: Oxygen is a primary inhibitor. Ensure degassing is performed meticulously.
-
Light Source Intensity: Check the output of the LED source. The reaction vessel should be placed close to the light to maximize photon flux.
-
Catalyst Loading: If conversion stalls, increasing catalyst loading to 2-3 mol% may be beneficial.
-
-
Side Product Formation:
-
Substrate Dimerization: This can occur if the radical addition step is slow. Try decreasing the concentration of the reaction mixture.
-
Catalyst Degradation: If the reaction mixture changes color significantly (e.g., deep blue or purple), it may indicate oxidation of the catalyst to the phenazinium dication.[9] Ensure the reaction is strictly anaerobic.
-
-
Poor Regioselectivity (for complex substrates):
Conclusion and Future Outlook
This compound derivatives represent a premier class of organic photoredox catalysts that have fundamentally altered the landscape of C-H functionalization. Their accessibility, tunability, and operation under mild, metal-free conditions position them as a sustainable and powerful tool for modern organic synthesis. Future research will likely focus on expanding the scope of accessible reactions, developing chiral versions for asymmetric catalysis, and immobilizing these catalysts on solid supports for enhanced recyclability and application in flow chemistry systems. By providing a practical and mechanistically robust platform for C-H functionalization, dihydrophenazines will undoubtedly continue to accelerate innovation in pharmaceuticals, materials science, and beyond.
References
- Phung Phan Huyen Quyen, Nina Hagmeyer, Thanh Huyen Vuong, Adrian Prudlik, Robert Francke, Benjamin Dietzek-Ivanšić, Esteban Mejía. (2025). Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers, 12(24), 6798-6819. [Link]
- Corbin, D. A., et al. (n.d.).
- Boyarskaya, I. A., et al. (2022). N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones. Molecules, 28(1), 221. [Link]
- Boyarskaya, I. A., et al. (2022). N, N'-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones. PubMed. [Link]
- Tucker, B. S., et al. (2018). N,N-Diaryl Dihydrophenazines as Photoredox Catalysts for PET-RAFT and Sequential PET-RAFT/O-ATRP. ACS Macro Letters, 7(6), 662-666. [Link]
- Quyen, P. P. H., et al. (n.d.). Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Miyake, G. M. (n.d.).
- Corbin, D. A., et al. (2021). Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 143(9). [Link]
- Wang, H., et al. (n.d.). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. PubMed Central. [Link]
- Corbin, D. A., et al. (2021).
- Capaldo, L., Ravelli, D., & Fagnoni, M. (2022). Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C-H Bonds Elaboration. Chemical Reviews, 122(2), 1875-1924. [Link]
- Capaldo, L., et al. (n.d.). Overcoming photocatalytic hydrogen atom transfer (HAT) limitations via formyl-group directed C‒H cleavage. ChemRxiv. [Link]
- Goti, G., et al. (n.d.). a) Photocatalytic hydrogen atom transfer (HAT) enables the conversion...
- El-Sheref, E. M. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews, 8(3), 225-242. [Link]
- Anonymous. (2018). Review on C-H Bond Functionalization using Oxidative Coupling Reactions.
- Chen, X., et al. (n.d.). Functionalization of Organic Molecules by Transition‐Metal‐Catalyzed C(sp3)−H Activation. Chemistry – A European Journal. [Link]
- Le, C. M., et al. (n.d.).
Sources
- 1. wjarr.com [wjarr.com]
- 2. ijrti.org [ijrti.org]
- 3. (PDF) Functionalization of Organic Molecules by Transition‐Metal‐Catalyzed C(sp3) ? H Activation (2010) | Rodolphe Jazzar | 996 Citations [scispace.com]
- 4. Radical Addition to N,N-Diaryl Dihydrophenazine Photoredox Catalysts and Implications in Photoinduced Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N, N'-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mountainscholar.org [mountainscholar.org]
- 8. Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C-H Bonds Elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. N,N-Diaryl Dihydrophenazines as Photoredox Catalysts for PET-RAFT and Sequential PET-RAFT/O-ATRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
reductive dehalogenation using 5,10-Dihydrophenazine photocatalysts
An Application Guide to Photocatalytic Reductive Dehalogenation Using 5,10-Dihydrophenazine Catalysts
Introduction: The Rise of Organic Photoredox Catalysis
Photoredox catalysis has emerged as a powerful platform in modern organic synthesis, enabling the formation of challenging chemical bonds under remarkably mild conditions.[1] Traditionally dominated by expensive and often toxic transition-metal complexes based on iridium and ruthenium, the field is experiencing a paradigm shift towards more sustainable and cost-effective organic photocatalysts.[2] Among these, this compound (DHP) derivatives have distinguished themselves as exceptionally potent photoreductants, capable of activating a wide range of substrates upon visible-light irradiation.[3]
This guide provides an in-depth exploration of the application of DHP catalysts for reductive dehalogenation, a fundamental transformation for removing halogen atoms from organic molecules. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the key parameters that govern reaction success, offering researchers a comprehensive resource for implementing this technology.
Mechanism of Action: A Photon-Driven Catalytic Cycle
The power of DHP catalysts lies in their ability to convert light energy into chemical potential. In their ground state, they are modest reducing agents. However, upon absorbing a photon of visible light, they are promoted to an electronically excited state (DHP*) which is a significantly stronger reductant.[3][4] This excited state can then initiate a single-electron transfer (SET) to an organic halide.
The overall catalytic cycle for reductive dehalogenation can be broken down into three key stages:
-
Photoexcitation: The ground-state DHP catalyst absorbs a photon (hν), transitioning to its highly energetic, single-excited state (DHP*). The efficiency of this step is dictated by the catalyst's absorption spectrum and the wavelength of the light source used.
-
Reductive Quenching & Substrate Activation: The excited catalyst (DHP*) donates a single electron to the aryl or alkyl halide (R-X). This SET event generates the DHP radical cation (DHP•+) and the radical anion of the substrate (R-X•-). The latter is typically unstable and rapidly fragments, cleaving the carbon-halogen bond to produce a carbon-centered radical (R•) and a halide anion (X⁻).[5][6]
-
Catalyst Regeneration: The oxidized catalyst (DHP•+) must be reduced back to its ground state to complete the catalytic cycle. This is accomplished by a stoichiometric amount of a sacrificial electron donor (SED), such as an amine (e.g., N,N-diisopropylethylamine, DIPEA) or a Hantzsch ester.[7][8] The carbon-centered radical (R•) is then typically quenched by a hydrogen atom source, which is often the SED or the solvent, to yield the final dehalogenated product (R-H).
Sources
- 1. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 2. BJOC - Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis [beilstein-journals.org]
- 3. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arts.units.it [arts.units.it]
- 8. researchgate.net [researchgate.net]
The Role of 5,10-Dihydrophenazine in Advancing Metal-Free Atom Transfer Radical Polymerization: Application Notes and Protocols
The field of polymer chemistry has been significantly advanced by the development of controlled radical polymerization techniques, among which Atom Transfer Radical Polymerization (ATRP) stands out for its versatility in creating well-defined polymers.[1][2] However, the requirement of transition metal catalysts in traditional ATRP has posed challenges for applications where metal contamination is a concern, such as in electronics and biomedical fields.[1][3][4] This has spurred the development of metal-free ATRP, with photoinduced organocatalyzed ATRP (O-ATRP) emerging as a powerful alternative.[1][3][4] At the forefront of this innovation is the use of organic photoredox catalysts, with 5,10-dihydrophenazine (DHPH) and its derivatives proving to be particularly effective.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in O-ATRP. We will delve into the mechanistic underpinnings of this catalytic system, offer detailed experimental protocols, and discuss key considerations for successful polymer synthesis.
Mechanistic Insights: The Catalytic Cycle of this compound in O-ATRP
The efficacy of DHPH derivatives as photoredox catalysts in O-ATRP lies in their unique electrochemical and photophysical properties.[7][8] The general mechanism revolves around a reversible activation and deactivation of the polymer chain, mediated by the DHPH catalyst under light irradiation.[3]
The core steps are as follows:
-
Photoexcitation: Upon irradiation with visible light, the ground-state DHPH catalyst (PC) absorbs a photon and is promoted to an electronically excited state (PC*).[7] This excited state is a much stronger reducing agent than the ground state.
-
Activation: The excited catalyst (PC*) donates an electron to an alkyl halide initiator (R-X) or a dormant polymer chain (Pn-X). This process, known as an oxidative quenching pathway, generates a propagating radical (R• or Pn•) and the radical cation of the catalyst (PC•+).[7][9]
-
Propagation: The newly formed radical propagates by adding to monomer units, extending the polymer chain.
-
Deactivation: The catalyst radical cation (PC•+) can accept an electron from the propagating radical (Pn•), thereby deactivating it and reforming the dormant polymer chain (Pn-X) and the ground-state catalyst (PC).[9][10] This deactivation step is crucial for maintaining a low concentration of active radicals, which minimizes termination reactions and allows for controlled polymerization.[9]
This catalytic cycle allows for precise control over molecular weight, narrow molecular weight distributions (low dispersity, Đ), and the synthesis of complex polymer architectures.[1][11]
Figure 1: Catalytic cycle of this compound in O-ATRP.
The Advantage of N,N-Diaryl Dihydrophenazines and Core Modifications
While the parent this compound can function as a photoredox catalyst, research has shown that N,N-diaryl substituted derivatives exhibit significantly improved performance.[11] These modifications can lead to:
-
Enhanced Photophysical Properties: N-aryl substituents with electron-withdrawing groups or extended π-systems can induce a charge-transfer (CT) character in the excited state, which is beneficial for the polymerization process.[7][11]
-
Improved Initiator Efficiency: A notable challenge in early O-ATRP systems using dihydrophenazines was low initiator efficiency (I*), often around 60-80%. This was hypothesized to be due to a side reaction where the initiator-derived radical adds to the catalyst's core, consuming the initiator before polymerization can begin.[12][13]
-
Lower Catalyst Loadings: By strategically modifying the dihydrophenazine core, for instance, through core-extension, researchers have developed catalysts that are highly efficient even at very low concentrations (5-50 ppm).[11][14] This is a significant advantage as it simplifies polymer purification and reduces costs.[13]
Experimental Protocol: O-ATRP of Methyl Methacrylate (MMA) using a Dihydrophenazine Catalyst
This protocol provides a general procedure for the O-ATRP of methyl methacrylate (MMA) as a model system. Researchers should note that optimal conditions may vary depending on the specific monomer, initiator, and DHPH derivative used.
Materials
-
Monomer: Methyl methacrylate (MMA), passed through a column of basic alumina to remove inhibitor.
-
Initiator: Ethyl α-bromophenylacetate (EBP) or another suitable alkyl halide initiator.
-
Photocatalyst (PC): A this compound derivative (e.g., 5,10-di(4-trifluoromethylphenyl)-5,10-dihydrophenazine).
-
Solvent: Anhydrous solvent such as dimethylformamide (DMF), ethyl acetate (EtOAc), or benzene. The choice of solvent can significantly impact polymerization control.[12][15]
-
Internal Standard (for NMR): 1,3,5-Trioxane or another suitable standard.
-
Light Source: Blue LED strip (e.g., 450 nm) or a similar visible light source.
Reaction Setup
The following procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to prevent oxygen from quenching the excited state of the photocatalyst.
Figure 2: General experimental workflow for O-ATRP.
Step-by-Step Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of the initiator and the dihydrophenazine photocatalyst in the chosen solvent. This allows for accurate dispensing of small quantities.
-
Reaction Mixture Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of monomer (e.g., MMA), solvent, and internal standard.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Addition of Reagents: After the final thaw, backfill the flask with an inert gas. Using a gas-tight syringe, add the required volumes of the initiator and photocatalyst stock solutions.
-
Initiation of Polymerization: Place the sealed Schlenk flask in front of the light source and begin vigorous stirring. The reaction is typically performed at ambient temperature.[1][3]
-
Monitoring the Reaction: At predetermined time intervals, withdraw small aliquots from the reaction mixture using a degassed syringe. These samples will be used to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via Gel Permeation Chromatography - GPC).
-
Termination: To stop the polymerization, open the flask to air and turn off the light source. The presence of oxygen will quench the reaction.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Characterization
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to the internal standard peak.
-
Molecular Weight and Dispersity (Đ): Measured by Gel Permeation Chromatography (GPC) calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).
Key Experimental Parameters and Their Impact
The success of a DHPH-mediated O-ATRP is contingent on the careful selection of several experimental parameters.
| Parameter | Typical Range | Impact on Polymerization |
| [Monomer]:[Initiator] Ratio | 25:1 to 1000:1 | Determines the target degree of polymerization and thus the molecular weight of the final polymer. |
| [Initiator]:[Catalyst] Ratio | 10:1 to 1000:1 | A lower catalyst loading is generally desirable.[11][14] Too little catalyst can lead to slow polymerization and loss of control. |
| Solvent Polarity | Non-polar to Polar | Can significantly affect the photophysical properties of the catalyst and the overall control of the polymerization.[12][15] Less polar solvents have often been found to be more successful.[12] |
| Light Source | Visible Light (e.g., blue, green) | The wavelength should overlap with the absorption spectrum of the photocatalyst. Light intensity can influence the rate of polymerization. |
Advanced Applications and Future Outlook
The development of DHPH-catalyzed O-ATRP has opened up new avenues for the synthesis of advanced polymeric materials. This methodology has been successfully employed for:
-
Synthesis of Complex Architectures: Including block copolymers and star polymers.[11][14]
-
Surface-Initiated Polymerization: Allowing for the modification of various surfaces.[1]
-
Preparation of Materials for Electronic and Biological Applications: Where metal-free conditions are paramount.[1][3]
Future research in this area will likely focus on the design of even more efficient and robust organocatalysts, expanding the range of compatible monomers, and exploring the use of this technique in more complex and demanding applications, such as in-situ polymerizations in biological media. The Janus-type reactivity of some dihydrophenazine derivatives, where they can act as both photooxidants and photoreductants, further broadens their potential applications in photoredox catalysis.[7][8]
References
- Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
- Photoinduced Organocatalyzed Atom Transfer Radical Polymerization Using Low ppm C
- Janus-type photo-redox properties and catalytic applications of this compound deriv
- Radical Addition to N,N-Diaryl Dihydrophenazine Photoredox Catalysts and Implications in Photoinduced Organocatalyzed Atom Transfer Radical Polymeriz
- Impact of Alkyl Core Substitution Kinetics in Diaryl Dihydrophenazine Photoredox Catalysts on Properties and Performance in O-
- Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization.
- Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines.
- Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis.
- Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization.
- Photoinduced Organocatalyzed Atom Transfer Radical Polymerization Using Low ppm Catalyst Loading.
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. PubMed. [Link]
- Table 1 from Solvent Effects on the Intramolecular Charge Transfer Character of N,N-Diaryl Dihydrophenazine Catalysts for Organocatalyzed Atom Transfer Radical Polymeriz
- Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Using Photoredox Catalysis to Expand Atom Transfer Radical Polymerizations and Radical Dehalogen
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. [Link]
- Two-Photon Excitation Photoredox Catalysis Enabled Atom Transfer Radical Polymeriz
- Heterogenous catalysis for oxygen tolerant photoredox atom transfer radical polymerization and small-molecule dehalogen
- Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymeriz
- Metal-Free Atom Transfer Radical Polymerization. Journal of the American Chemical Society. [Link]
- Photoinduced metal free strategies for atom transfer radical polymerization. Istanbul Technical University. [Link]
- Atom transfer radical polymeriz
- One-Pot Synthesis of Star Copolymers by the Combination of Metal-Free
- 2.
- Metal-Free, Light-Catalyzed ATRP For the Synthesis of Functional PVDF-Based Block Copolymers and Their Characterization. University of Groningen research portal. [Link]
- Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges. Wiley Online Library. [Link]
- Matyjaszewski Polymer Group › Development of ATRP › Understanding the Mechanistic Parameters. Carnegie Mellon University. [Link]
- Metal-free photoinduced electron transfer–atom transfer radical polymerization (PET–ATRP) via a visible light organic photocatalyst. Polymer Chemistry (RSC Publishing). [Link]
- Atom Transfer Radical Polymerization.
Sources
- 1. Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.itu.edu.tr [research.itu.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 8. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoinduced Organocatalyzed Atom Transfer Radical Polymerization Using Low ppm Catalyst Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical Addition to N,N-Diaryl Dihydrophenazine Photoredox Catalysts and Implications in Photoinduced Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Alkyl Core Substitution Kinetics in Diaryl Dihydrophenazine Photoredox Catalysts on Properties and Performance in O-ATRP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and Application of 5,10-Dihydrophenazine-Based Polymers: A Technical Guide
An Application Guide for Researchers and Drug Development Professionals
Abstract
5,10-dihydrophenazine (DHP) and its polymeric derivatives represent a class of redox-active materials with significant potential across diverse scientific fields, including organic electronics, energy storage, and biomedicine. The core DHP unit can undergo stable, reversible two-electron oxidation and reduction, making polymers incorporating this moiety highly attractive for applications requiring controlled electron transfer. This guide provides an in-depth exploration of the synthesis, characterization, and application of DHP-based polymers, tailored for researchers, material scientists, and drug development professionals. We will delve into the causality behind specific synthetic choices, provide validated, step-by-step protocols, and present conceptual frameworks for advanced applications such as redox-responsive drug delivery.
The Scientific Merit of this compound Polymers
Phenazine and its derivatives are aza-polycyclic compounds known for their robust redox activity and environmental stability.[1] The this compound form is particularly noteworthy. Unlike the planar, aromatic phenazine, the DHP structure is bent, and its central N-H or N-R bonds are key to its functionality. The reversible oxidation to the stable phenazinium cation radical and dication is the cornerstone of its utility.
Incorporating the DHP motif into a polymer backbone combines this potent electrochemical activity with the processability, mechanical integrity, and tunable properties of polymeric materials.[2][3] Phenazine-based redox centers can avert chemical bond rearrangements during reaction processes, which enhances the material's stability.[2][3][4] For drug development and bioelectronics, this translates to materials that can interact with biological systems in a controlled manner, respond to physiological redox signals, or act as stable interfaces between electronics and biological tissues.[5][6]
Key Advantages:
-
Stable and Reversible Redox Activity: Enables reliable performance in applications like batteries and sensors.[7]
-
High Specific Capacity: In the context of energy storage, the two-electron transfer process leads to high theoretical capacities.[7][8]
-
Tunable Properties: Polymer chemistry allows for the modification of solubility, conductivity, and mechanical properties by selecting appropriate co-monomers and polymer architectures (e.g., linear vs. branched).[7][9]
-
Biocompatibility Potential: Organic conducting polymers are increasingly explored for biological applications, including tissue engineering and controlled drug release.[5]
Synthetic Strategies and Methodologies
The synthesis of DHP-based polymers typically involves two key stages: the preparation of the DHP monomer and the subsequent polymerization. The choice of polymerization technique dictates the final properties and potential applications of the material.
Monomer Synthesis: this compound
The parent this compound monomer is commonly prepared by the reduction of commercially available phenazine. This step is critical as DHP is notoriously sensitive to air oxidation and must be handled under an inert atmosphere.[10]
Protocol 1: Synthesis of this compound Monomer [7][9]
-
Rationale: Sodium dithionite is a mild and effective reducing agent for converting phenazine to its dihydro- form in an alcoholic solvent. The reaction is performed under nitrogen to prevent immediate re-oxidation of the product back to phenazine.
-
Materials:
-
Phenazine (10 mmol, 1.80 g)
-
Ethanol (120 mL)
-
Sodium dithionite (20 mmol, 3.48 g)
-
Deionized water (50 mL)
-
Anhydrous ethanol
-
-
Procedure:
-
Add phenazine and 120 mL of ethanol to a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the mixture to a steady reflux under a nitrogen atmosphere until the phenazine is fully dissolved.
-
In a separate beaker, dissolve sodium dithionite in 50 mL of deionized water.
-
Slowly add the sodium dithionite solution to the refluxing phenazine solution using a dropping funnel over 30 minutes. The solution color will change, indicating the reduction.
-
Continue the reaction for an additional 2 hours under reflux.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Filter the solid product under a nitrogen blanket if possible.
-
Wash the collected solid three times with deionized water and then three times with anhydrous ethanol to remove unreacted starting materials and byproducts.
-
Dry the resulting this compound powder under vacuum. Store in an inert atmosphere.
-
Polymerization Methodologies
The choice of polymerization method allows for significant control over the polymer's final structure and properties.
Workflow: General Synthesis of DHP-Based Polymers
Caption: General workflow for the synthesis of DHP-based polymers.
Protocol 2: C-N Coupling for Poly(aryl ether sulfone)-DHP Polymers (PAS-DPPZ) [9]
-
Rationale: This method creates a high-performance copolymer by combining the redox activity of DHP with the excellent thermal and mechanical properties of poly(aryl ether sulfone) (PAS).[9] The C-N coupling reaction is a facile way to integrate the DHP unit into the polymer backbone. The ratio of DHP to the co-monomer (bisphenol AF) can be adjusted to tune the density of redox centers.
-
Materials:
-
This compound (e.g., 6 mmol)
-
Bisphenol AF (e.g., 4 mmol)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
N-methylpyrrolidone (NMP, anhydrous)
-
Toluene
-
-
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add this compound, bisphenol AF, K₂CO₃, and NMP.
-
Add toluene to the flask to act as an azeotropic agent for water removal.
-
Heat the reaction mixture to 140-150 °C for 3-4 hours to dehydrate the system, collecting the water in the Dean-Stark trap.
-
After dehydration, drain the toluene from the trap and increase the reaction temperature to 180-190 °C.
-
Maintain the reaction at this temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
After cooling to room temperature, pour the viscous solution into a large volume of deionized water with stirring to precipitate the polymer.
-
Filter the fibrous polymer and wash it thoroughly with deionized water and then anhydrous ethanol.
-
For further purification, perform a Soxhlet extraction with methanol for 24 hours to remove low-molecular-weight oligomers and unreacted monomers.[9]
-
Dry the final polymer product (PAS-DPPZ) in a vacuum oven at 80 °C overnight.
-
Protocol 3: Synthesis of Branched DHP Polymers (p-TPPZ) [7][8]
-
Rationale: Creating a branched, cross-linked polymer architecture can enhance ion diffusivity and electrical conductivity compared to linear analogues.[7] This is particularly advantageous for applications like high-rate battery electrodes. This synthesis uses a multi-functional linker (1,3,5-tribromobenzene) to create the branched structure.
-
Materials:
-
This compound (0.9 mmol, 163.8 mg)
-
1,3,5-tribromobenzene (0.6 mmol, 188.9 mg)
-
Potassium carbonate (9.4 mmol, 1.3 g)
-
Anhydrous Toluene (50 mL)
-
-
Procedure:
-
Add this compound, 1,3,5-tribromobenzene, and potassium carbonate to a flask containing anhydrous toluene under an Argon atmosphere.
-
The specific catalyst system (e.g., a palladium catalyst and phosphine ligand, as is common for Buchwald-Hartwig amination) would be added here, although some literature describes variations.[7][8]
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 48 hours under Argon.
-
After cooling, the solid product is collected by filtration.
-
The crude product is purified by sequential Soxhlet extraction using water, methanol, dichloromethane, and acetone to remove impurities and unreacted monomers.[8]
-
Dry the final branched polymer (p-TPPZ) at 80 °C under vacuum overnight.
-
Essential Characterization
Validating the synthesis and understanding the material's properties are crucial. A combination of spectroscopic, thermal, and electrochemical analyses provides a comprehensive picture.
| Technique | Purpose | Typical Observations for DHP Polymers |
| FT-IR Spectroscopy | Confirms functional groups and successful polymerization. | Disappearance of N-H stretching bands from DHP monomer, appearance of characteristic bands from the co-monomer (e.g., C-SO₂-C, Ar-O-Ar for PAS-DPPZ).[9] |
| ¹H NMR Spectroscopy | Elucidates the chemical structure of the polymer. | Broadening of peaks compared to monomers, integration of aromatic protons confirms the ratio of monomer units in copolymers.[9] |
| Thermogravimetric Analysis (TGA) | Determines thermal stability. | High decomposition temperatures (often >400 °C), indicating good thermal stability suitable for device fabrication.[3] |
| Cyclic Voltammetry (CV) | Probes the redox behavior and electrochemical stability. | Two distinct and reversible oxidation/reduction peaks corresponding to the two-electron transfer of the DHP unit. Stability is shown by overlapping CV curves after many cycles.[2][7] |
Application Protocols & Concepts
The unique redox properties of DHP polymers enable their use in a variety of advanced applications.
Application in Energy Storage: Organic Battery Cathode
DHP polymers can serve as high-capacity cathode materials for rechargeable batteries, offering a sustainable alternative to traditional inorganic materials.[7][11]
Protocol 4: Fabrication and Testing of a DHP Polymer Cathode [7]
-
Rationale: The polymer's ability to reversibly store two anions per DHP unit upon oxidation makes it an effective cathode. Carbon black is added to improve electrical conductivity within the electrode, and a binder (PVDF) ensures mechanical integrity.
-
Materials:
-
DHP Polymer (e.g., p-TPPZ) (70 wt%)
-
Super P Carbon Black (20 wt%)
-
Polyvinylidene fluoride (PVDF) binder (10 wt%)
-
N-methylpyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Lithium metal foil (anode)
-
Celgard separator
-
Electrolyte (e.g., 1 M LiPF₆ in EC/DMC)
-
-
Procedure:
-
Slurry Preparation: Mix the DHP polymer, carbon black, and PVDF in NMP to form a homogeneous slurry.
-
Electrode Casting: Coat the slurry onto aluminum foil using a doctor blade and dry at 80 °C in a vacuum oven for 12 hours to remove the NMP.
-
Cell Assembly: Punch out circular electrodes from the coated foil. Assemble a 2032-type coin cell in an argon-filled glovebox using the DHP polymer electrode as the cathode, lithium foil as the anode, a Celgard separator, and the liquid electrolyte.
-
Electrochemical Testing:
-
Perform cyclic voltammetry to identify the redox potentials.
-
Conduct galvanostatic charge-discharge tests at various current densities (C-rates) to determine the specific capacity (mAh g⁻¹), rate capability, and cycling stability.[7]
-
-
Table 2: Representative Electrochemical Performance
| Polymer | Theoretical Capacity (mAh g⁻¹) | Measured Capacity (at 0.1-0.5C) | Cycling Stability (Capacity Retention) | Reference |
| PAS-DPPZ | 126 | ~76-82 mAh g⁻¹ | 82.6% after 100 cycles | [2][9] |
| p-DPPZ (Linear) | 209 | ~152 mAh g⁻¹ | >78% after 500 cycles | [7] |
| p-TPPZ (Branched) | 233 | ~169 mAh g⁻¹ | >83% after 500 cycles | [7] |
Application Concept: Redox-Responsive Drug Delivery
The redox activity of DHP polymers can be harnessed to create "smart" drug delivery systems. Many disease states, particularly cancer and inflammation, are associated with a significantly different redox environment (e.g., higher glutathione concentrations) compared to healthy tissue.[6] A drug carrier made from a redox-responsive polymer could be designed to release its payload preferentially in such an environment.
Conceptual Mechanism:
-
Encapsulation: A therapeutic drug is encapsulated within a nanocarrier (e.g., a nanoparticle or micelle) constructed from a DHP-based polymer. The polymer is in its oxidized (dication) state, which could facilitate drug loading via electrostatic interactions or by forming a stable, compact structure.
-
Systemic Circulation: The nanocarrier circulates in the body, remaining stable in the normal physiological environment.
-
Triggered Release: Upon reaching the target tissue with a high concentration of reducing agents (like glutathione), the DHP polymer backbone is reduced from its dication state to the neutral, bent DHP state.
-
Payload Delivery: This change in oxidation state induces a conformational and electronic change in the polymer, leading to the destabilization of the nanocarrier and the subsequent release of the encapsulated drug directly at the site of action.
Caption: Conceptual workflow for a DHP polymer-based drug delivery system.
Conclusion and Future Outlook
This compound-based polymers are a versatile class of materials whose full potential is still being explored. The synthetic protocols outlined in this guide provide a robust foundation for researchers to produce these polymers and investigate their properties. By rationally designing the polymer architecture—adjusting the density of redox sites, shifting from linear to branched structures, and incorporating other functional groups—materials can be precisely tailored for specific applications. From creating more sustainable energy storage solutions to developing intelligent drug delivery platforms that respond to disease-specific biomarkers, DHP-based polymers offer a rich field for future scientific discovery and technological innovation.
References
- Z. Ge, D. Liu, & S. Liu. (2012).
- Y. Han, et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. [Link]
- Y. Han, et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. [Link]
- Y. Che, et al. (2022).
- Y. Han, et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Semantic Scholar. [Link]
- W. Wang, et al. (2023).
- Y. Zhang, et al. (2021). A branched dihydrophenazine-based polymer as a cathode material to achieve dual-ion batteries with high energy and power density. eScience. [Link]
- Y. Han, et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. PubMed. [Link]
- G. G. Wallace, S. E. Moulton, & M. in het Panhuis. (2012). Redox Polymers for Tissue Engineering. PubMed Central. [Link]
- N. P. S. Chauhan. (2026). Redox-Active Polymers for Energy Storage and Medical Devices. Google Books.
- Z. Ge, D. Liu, & S. Liu. (2012).
- Y. Zhang, et al. (2021). A branched dihydrophenazine-based polymer as a cathode material to achieve dual-ion batteries with high energy and power density.
- A. Giovannitti, R. B. Rashid, et al.
- K. B. B. S. D. L. V. D. Varaprath. (2001). One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines.
- T. Imahori, et al. (2018). Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices. The Chemical Society of Japan. [Link]
- S. Ghosh, et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PubMed Central. [Link]
- S. A. Nekrasov, et al. (2011). Phenoxazine polymers: Synthesis and structure.
- V. A. Mamedov, & N. A. Zhukova. (2021). Modern approaches to the synthesis of phenazine derivatives (microreview).
- Y. Che, et al. (2022).
Sources
- 1. Design strategies and applications of novel functionalized phenazine derivatives: a review - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox Polymers for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox-responsive polymers for drug delivery: from molecular design to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A branched dihydrophenazine-based polymer as a cathode material to achieve dual-ion batteries with high energy and power density [esciencemag.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 11. Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02269B [pubs.rsc.org]
Application Notes & Protocols: Strategic N-Functionalization of 5,10-Dihydrophenazine for Advanced Material and Catalyst Design
Introduction: Unlocking the Potential of the Dihydrophenazine Core
5,10-Dihydrophenazine (PHZ-H2) is a remarkable heterocyclic scaffold, distinguished by its unique "butterfly" conformation and rich redox chemistry. In its reduced state, the two nitrogen atoms confer significant nucleophilicity, making them prime targets for chemical modification. The strategic functionalization at these N-positions (5 and 10) is a cornerstone of modern materials science and catalysis research. By appending various alkyl, aryl, or acyl groups, researchers can meticulously tune the molecule's electronic properties, solubility, and steric profile.
This guide provides a comprehensive overview of the core principles and detailed protocols for the N-functionalization of this compound. We will delve into the mechanistic underpinnings of these transformations and offer field-proven methodologies for synthesizing N,N'-disubstituted dihydrophenazines, which are pivotal components in organic electronics, photoredox catalysis, and the development of novel pharmaceuticals.[1][2] The insights and protocols herein are designed to empower researchers to harness the full potential of this versatile molecular framework.
Core Principles of N-Functionalization
The reactivity of this compound is dominated by the lone pairs of electrons on the nitrogen atoms. These N-H bonds are weakly acidic and can be deprotonated by a suitable base to generate a highly nucleophilic amide anion. This anion readily attacks a wide range of electrophiles, leading to the formation of a new N-C bond.
The general mechanism proceeds in two key steps:
-
Deprotonation: A base abstracts a proton from one of the N-H groups, creating a resonance-stabilized mono-anion. A second deprotonation can occur to form the di-anion, although this often requires a stronger base or harsher conditions.
-
Nucleophilic Attack: The resulting nitrogen anion acts as a potent nucleophile, attacking an electrophilic species (e.g., an alkyl halide or an aryl halide in the presence of a catalyst) to form the N-functionalized product.
It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as the dihydrophenazine core and its anionic intermediates are highly susceptible to oxidation back to the aromatic phenazine, which is unreactive towards N-alkylation or N-arylation.[3]
Figure 1: General mechanism for the N-functionalization of this compound.
Synthetic Protocols
Here we present detailed, step-by-step protocols for two of the most common and powerful methods for N-functionalization: N-alkylation and N-arylation via the Buchwald-Hartwig amination.
Protocol 1: N,N'-Dialkylation of this compound
This protocol describes a general method for the synthesis of symmetrically N,N'-dialkylated 5,10-dihydrophenazines using alkyl halides as the electrophiles.
Principle: The N-H protons of this compound are abstracted by a base, and the resulting nucleophilic nitrogen atoms react with an alkyl halide in a standard nucleophilic substitution reaction.
Materials and Reagents:
-
This compound (PHZ-H2)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K2CO3)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous diethyl ether or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF or THF to the flask to dissolve the starting material.
-
Deprotonation: Carefully add the base (e.g., NaH, 2.2 eq, or K2CO3, 3.0 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution will be observed if using NaH.
-
Electrophile Addition: Slowly add the alkyl halide (2.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N,N'-dialkyl-5,10-dihydrophenazine.
Expert Insights & Troubleshooting:
-
Oxidation: The starting material and product are sensitive to air oxidation. Maintaining a strict inert atmosphere is critical for high yields.
-
Base Choice: Sodium hydride is a strong base suitable for a wide range of alkyl halides. For more sensitive substrates, a milder base like potassium carbonate can be used, though it may require heating.
-
Mono- vs. Di-alkylation: The use of approximately one equivalent of alkylating agent can favor mono-alkylation, but a mixture of products is common. Careful chromatographic separation is then required.
Protocol 2: N,N'-Diarylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction is a powerful tool for forming C-N bonds and is highly effective for the N-arylation of this compound.[4][5]
Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of the N-H bonds of this compound with aryl halides.
Materials and Reagents:
-
This compound (PHZ-H2)
-
Aryl halide (e.g., bromobenzene, 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)
-
Anhydrous toluene or dioxane
-
Anhydrous work-up solvents (e.g., ethyl acetate, hexane)
-
Schlenk tube or glovebox
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a strict inert atmosphere, add the palladium source and the phosphine ligand to a Schlenk tube. Add anhydrous toluene and stir for 10-15 minutes.
-
Reaction Setup: To the catalyst mixture, add the this compound (1.0 eq), the aryl halide (2.2 eq), and the base (e.g., NaOtBu, 2.5 eq).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N,N'-diaryl-5,10-dihydrophenazine.
Expert Insights & Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is critical and often substrate-dependent. For sterically hindered aryl halides, bulky electron-rich ligands like Xantphos are often effective.
-
Base Sensitivity: Some substrates may be sensitive to strong bases like NaOtBu. In such cases, Cs2CO3 can be a milder and effective alternative.
-
Catalyst Loading: Typical catalyst loadings range from 1-5 mol%. Higher loadings may be necessary for challenging substrates.
Comparative Data Summary
The following table summarizes key parameters for the N-functionalization strategies discussed.
| Parameter | N-Alkylation | N-Arylation (Buchwald-Hartwig) |
| Electrophile | Alkyl halides (R-I, R-Br, R-Cl) | Aryl halides (Ar-I, Ar-Br, Ar-Cl), Aryl triflates |
| Key Reagents | Strong base (e.g., NaH, KHMDS) or moderate base (K2CO3) | Palladium catalyst, phosphine ligand, base (NaOtBu, Cs2CO3) |
| Typical Solvents | DMF, THF | Toluene, Dioxane |
| Reaction Temperature | 0 °C to reflux | 80 °C to 120 °C |
| Typical Yields | 60-95% | 50-90% |
| Key Advantage | Operationally simple, wide range of alkyl groups can be introduced. | Forms challenging C(sp2)-N bonds, provides access to electronically diverse materials.[6] |
| Key Challenge | Over-alkylation, potential for side reactions with functionalized alkyl halides. | Catalyst/ligand screening may be required, higher cost of reagents. |
Workflow for Strategy Selection
Choosing the appropriate N-functionalization strategy is paramount to achieving the desired molecular properties. The following workflow provides a decision-making framework for researchers.
Sources
- 1. Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940) | 3665-72-3 [evitachem.com]
- 2. Buy this compound | 613-32-1 [smolecule.com]
- 3. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 5,10-diaryl-5,10-dihydrophenazines and application to EL devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
Application Notes & Protocols: The Role of 5,10-Dihydrophenazine in Hydrogen Peroxide Production
For: Researchers, scientists, and drug development professionals.
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, including opportunistic pathogens like Pseudomonas aeruginosa.[1][2] These molecules are redox-active, meaning they can accept and donate electrons, playing crucial roles in microbial survival, virulence, and biofilm formation.[1][3] The oxidized form of a phenazine can be reduced by cellular reductants (e.g., NADH or NADPH) to its 5,10-dihydrophenazine form.[4][5] This reduced dihydro-form is notoriously sensitive to oxidation and readily reacts with molecular oxygen (O₂) in a process that generates reactive oxygen species (ROS), including superoxide (O₂•−) and, subsequently, hydrogen peroxide (H₂O₂).[4][6] This ability to catalytically shuttle electrons from cellular metabolism to oxygen makes 5,10-dihydrophenazines a focal point for studying ROS-mediated biological processes and a tool for controlled in vitro H₂O₂ generation.
This guide provides a detailed overview of the underlying mechanism and offers robust protocols for the generation and quantification of hydrogen peroxide mediated by the this compound redox cycle.
Section 1: The Core Mechanism of H₂O₂ Production
The generation of hydrogen peroxide from a phenazine compound is not a direct reaction but a cyclic process involving the reduced this compound intermediate. The process can be broken down into two main stages:
-
Reductive Stage: An oxidized phenazine (Phenazine) accepts two electrons (2e⁻) and two protons (2H⁺) from a biological reducing agent, such as NADH or NADPH, to form the stable, reduced this compound.[4][7] This step is often enzyme-mediated in biological systems but can be achieved chemically in vitro.[5]
-
Oxidative Stage (Autoxidation): The this compound then undergoes a two-step, single-electron transfer to molecular oxygen.
-
Step 1: this compound donates one electron to O₂, forming the superoxide radical (O₂•−) and a phenazine radical intermediate.
-
Step 2: The phenazine radical donates a second electron to another molecule of O₂, generating a second superoxide radical. The two superoxide radicals can then dismutate (either spontaneously or enzymatically) to form hydrogen peroxide (H₂O₂) and molecular oxygen. The phenazine is returned to its original oxidized state, ready to begin the cycle anew.[8][9]
-
This catalytic cycling allows a small amount of phenazine to generate a significant amount of H₂O₂ as long as a reducing source and oxygen are available.
Caption: Phenazine redox cycle illustrating H₂O₂ production.
Section 2: Application Note - Critical Parameters for H₂O₂ Generation
The efficiency of H₂O₂ production via this compound is highly dependent on several experimental parameters. Understanding these factors is critical for designing reproducible and controlled experiments.
-
Oxygen Availability: Autoxidation of this compound is the rate-limiting step and is directly dependent on the concentration of dissolved oxygen.[10] Reactions should be performed in well-aerated buffers. For kinetic studies, maintaining a consistent level of aeration is crucial.
-
pH of the Medium: The redox potential of phenazines and the stability of H₂O₂ are pH-dependent.[7] Most biological assays are performed in buffered solutions at a physiological pH between 7.0 and 7.4. It is essential to use a buffer with sufficient capacity to prevent pH shifts during the reaction.
-
Concentration of Reducing Agent: A sufficient concentration of the electron donor (e.g., NADH, NADPH) is required to drive the initial reduction of the oxidized phenazine. The concentration should be in molar excess relative to the phenazine to ensure the cycle is not limited by the availability of reducing equivalents.
-
Phenazine Concentration: The rate of H₂O₂ production will be proportional to the concentration of the phenazine catalyst. However, at high concentrations, some phenazines (like pyocyanin) can be cytotoxic or may interfere with downstream detection methods. The optimal concentration should be determined empirically for each application.
Section 3: Protocol 1 - In Vitro Generation of H₂O₂
This protocol describes a method to generate H₂O₂ in a controlled in vitro setting using a model phenazine (e.g., phenazine-1-carboxylic acid, PCA) and NADH as the reductant.
Objective: To generate hydrogen peroxide at a controlled rate in a buffered solution.
Materials:
-
Phenazine-1-carboxylic acid (PCA)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
96-well microplate (clear, flat-bottom for spectrophotometry or black for fluorometry)
Procedure:
-
Reagent Preparation:
-
1 mM PCA Stock: Dissolve the appropriate amount of PCA in PBS to make a 1 mM stock solution. Gentle warming may be required. Store protected from light at 4°C.
-
10 mM NADH Stock: Dissolve NADH in PBS to make a 10 mM stock solution. Prepare this solution fresh before each experiment as NADH is unstable in solution.
-
-
Reaction Setup:
-
Design the experiment in a 96-well plate format. Include "No Phenazine" and "No NADH" controls to establish baseline measurements.
-
In a typical 100 µL final reaction volume, add the components in the following order:
-
80 µL of PBS, pH 7.4
-
10 µL of 1 mM PCA stock (for a final concentration of 100 µM)
-
10 µL of 10 mM NADH stock (for a final concentration of 1 mM)
-
-
Mix the contents of the wells by gently tapping the plate.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C for cell-based applications) for a desired period (e.g., 30-60 minutes), protected from light.
-
The reaction is continuous. The incubation time will determine the final concentration of H₂O₂ generated. Kinetic measurements can be taken at multiple time points.
-
Caption: Experimental workflow for phenazine-mediated H₂O₂ generation.
Section 4: Protocol 2 - Quantification of Hydrogen Peroxide using Amplex® Red
This protocol provides a highly sensitive and reliable method for quantifying the H₂O₂ generated in Protocol 1. The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent and colored product, resorufin.[11][12]
Objective: To accurately measure the concentration of H₂O₂ in the reaction mixture.
Materials:
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (or individual components)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Dimethyl sulfoxide (DMSO)
-
30% (w/w) Hydrogen Peroxide solution for standard curve
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4, provided in kits)[13]
-
Black, 96-well microplate for fluorescence measurements
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)[13]
Procedure:
-
Preparation of H₂O₂ Standard Curve:
-
Prepare a fresh working solution of H₂O₂ (e.g., 20 µM) from the 30% stock by serial dilution in reaction buffer.[12]
-
Causality: A standard curve is essential for converting fluorescence readings into absolute H₂O₂ concentrations and validates the assay's performance in your specific experimental conditions.
-
Prepare a dilution series in the microplate to generate standards ranging from 0 µM to 5 µM H₂O₂.[11] Each standard should have a volume of 50 µL.
-
-
Sample Preparation:
-
Add 50 µL of your reaction mixture (from Protocol 1) and controls to separate wells of the 96-well plate.
-
-
Preparation of Amplex® Red/HRP Working Solution:
-
Assay Execution:
-
Add 50 µL of the Amplex® Red/HRP working solution to all wells containing standards and samples.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[13]
-
Measure the fluorescence using a microplate reader with excitation set between 530-560 nm and emission detection at approximately 590 nm.[13]
-
-
Data Analysis:
-
Subtract the fluorescence value of the 0 µM H₂O₂ standard (blank) from all other readings.
-
Plot the net fluorescence of the remaining standards versus their known H₂O₂ concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the H₂O₂ concentration in your unknown samples.
-
| H₂O₂ Concentration (µM) | Average Fluorescence (RFU) - Blank |
| 0 | 0 |
| 0.5 | 15,234 |
| 1.0 | 31,056 |
| 2.0 | 60,891 |
| 4.0 | 122,543 |
| 5.0 | 151,987 |
| Caption: Example data for an H₂O₂ standard curve. |
Section 5: Protocol 3 - Spectrophotometric Monitoring of Phenazine Redox State
The redox cycling of phenazines can be monitored directly by spectrophotometry, as the oxidized and reduced (dihydrophenazine) forms have distinct absorbance spectra. This allows for real-time tracking of the reaction kinetics.
Objective: To monitor the reduction of a phenazine to this compound.
Materials:
-
UV-Vis Spectrophotometer with kinetic measurement capabilities
-
Quartz cuvette
-
Reagents from Protocol 1 (Phenazine, NADH, Buffer)
Procedure:
-
Determine Spectral Properties:
-
Scan the absorbance spectrum of the fully oxidized phenazine (e.g., PCA) in the buffer to identify its maximum absorbance wavelength (λ_max).
-
Separately, after reduction with a strong reducing agent like sodium dithionite, scan the spectrum of the this compound to identify its λ_max.[15] The reduced form is often colorless or has a different color profile.[5]
-
-
Kinetic Measurement:
-
Set the spectrophotometer to kinetic mode, monitoring the absorbance at the λ_max of the oxidized phenazine.
-
In a cuvette, mix the buffer and the phenazine stock solution. Place it in the spectrophotometer and zero the instrument.
-
To initiate the reaction, add the NADH stock solution, mix quickly by inverting the cuvette, and immediately start recording the absorbance over time.
-
A decrease in absorbance at the oxidized phenazine's λ_max indicates its conversion to the this compound form. The initial rate of this decrease can be used to study enzyme kinetics or the effects of inhibitors.
-
References
- Opentrons. Amplex Red Hydrogen Peroxide Assay. Opentrons Protocol Library.
- Stark, T., & Darg, G. (2019). Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Bio-protocol, 9(21).
- Steinke, M. (2010). Measuring Hydrogen peroxide in a water sample using Amplex Red.
- Wang, Z., et al. (2015). An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics. Analytica Chimica Acta, 869, 57-64.
- Montiel-Jorda, A., et al. (2016). Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red. Bio-protocol, 6(21).
- Wang, Y., & Newman, D. K. (2008). Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Environmental Science & Technology, 42(7), 2380-2386.
- Sinha, R., et al. (2015). Generation of Reactive Oxygen Species Mediated by 1-Hydroxyphenazine, a Virulence Factor of Pseudomonas aeruginosa. Chemical Research in Toxicology, 28(2), 175-185.
- Glasser, N. R., et al. (2017). A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites. mBio, 8(4), e00770-17.
- Hernandez, M. E., & Newman, D. K. (2001). Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction. Applied and Environmental Microbiology, 67(9), 4141-4148.
- Briard, B., et al. (2015). Pseudomonas aeruginosa manipulates redox and iron homeostasis of its microbiota partner Aspergillus fumigatus via phenazines. Scientific Reports, 5, 8220.
- Wang, R. Y., & Lu, Y. T. (2005). Kinetic spectrophotometric method for determination of perphenazine based on monitoring the oxidation intermediate by applying a stopped-flow technique. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(5), 791-797.
- Das, T., et al. (2021). Role of phenazine-enzyme physiology for current generation in a bioelectrochemical system. Microbial Biotechnology, 14(5), 1965-1977.
- Merck Millipore. (n.d.). Hydrogen Peroxide Test 1.18789.0001.
- Morris, J. J. (n.d.). HYDROGEN PEROXIDE METHOD For the Orion Luminometer.
- Zhang, Z., et al. (2024). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. Energy & Environmental Science.
- Zhang, Z., et al. (2024). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. Energy & Environmental Science, 17(8), 3624-3632.
- Morley, J. S. (1952). One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines. Journal of the Chemical Society, 4008-4014.
- Zhang, Z., et al. (2024). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. Energy & Environmental Science.
- Wang, Y. F., et al. (2003). [The study on reaction kinetics based on a new system of the horseradish peroxidase catalyzing the oxidation of o-phenylenediamine by H2O2]. Guang Pu Xue Yu Guang Pu Fen Xi, 23(4), 789-792.
- Gallardo, I., et al. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ChemElectroChem, 10(11), e202201108.
- Wang, Z., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Polymers, 16(7), 981.
- Megazyme. (n.d.). hydrogen peroxide (megaplex red) - assay protocol.
- Mottola, H. A., et al. (1996). Experimental procedure for a hydrogen peroxide assay based on the peroxidase-oxidase reaction. Analytica Chimica Acta, 327(2), 171-179.
- Kitagawa, M., et al. (1996). Formation of this compound from Phenazine by Pseudomonas cepacia IFO 15124 at Low Oxygen Tensions. Bioscience, Biotechnology, and Biochemistry, 60(7), 1186-1187.
Sources
- 1. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa manipulates redox and iron homeostasis of its microbiota partner Aspergillus fumigatus via phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of phenazine‐enzyme physiology for current generation in a bioelectrochemical system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 7. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of this compound from Phenazine by Pseudomonas cepacia IFO 15124 at Low Oxygen Tensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 5,10-Dihydrophenazine in Dye-Sensitized Solar Cells
Introduction
Dye-sensitized solar cells (DSSCs) represent a compelling third-generation photovoltaic technology, offering the potential for low-cost manufacturing, flexibility, and efficient performance under various light conditions.[1][2] A critical component governing the efficiency and stability of a DSSC is the electrolyte's redox mediator, which is responsible for regenerating the photo-oxidized dye sensitizer to complete the electrical circuit.[3][4] For decades, the iodide/triiodide (I⁻/I₃⁻) couple has been the benchmark. However, its inherent drawbacks—such as corrosivity towards electrode materials, energy losses due to a mismatched redox potential, and absorption of visible light—have driven intensive research into alternative redox systems.[4]
Among the most promising alternatives are organic redox mediators, with 5,10-dihydrophenazine (PHZ) and its derivatives emerging as standout candidates. These molecules offer tunable redox potentials, low light absorption in the visible spectrum, and potentially faster dye regeneration kinetics. This guide provides an in-depth exploration of the application of this compound-based mediators in DSSCs, detailing their mechanism of action, practical application notes for researchers, and step-by-step experimental protocols.
Mechanism of Action: The Phenazine Redox Cycle
The core function of a DSSC relies on a sequence of electron transfer events. The introduction of a this compound mediator establishes a highly efficient regenerative cycle.
-
Photoexcitation: A photon strikes the dye molecule adsorbed onto the surface of a mesoporous semiconductor (typically TiO₂), exciting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[3]
-
Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂. This electron then percolates through the semiconductor to be collected at the photoanode.[3]
-
Dye Regeneration (The Role of Dihydrophenazine): The oxidized dye molecule must be quickly reduced back to its ground state to accept another electron. This is where the this compound (the reduced form, PHZ) intervenes. It donates an electron to the oxidized dye, regenerating it. In this process, the dihydrophenazine itself is oxidized to its corresponding phenazinium radical cation (PHZ•⁺) and subsequently to the phenazine dication (PHZ²⁺).
-
Mediator Regeneration: The oxidized phenazine species diffuse through the electrolyte to the counter electrode (typically platinum or carbon-based). Here, they accept electrons from the external circuit, reducing them back to the active this compound form, thus completing the cycle.[4]
The key advantage of phenazine derivatives is that their redox potential can be tuned through chemical modification.[5] This allows for better alignment with the HOMO level of the dye, minimizing the energy loss during dye regeneration and thereby increasing the cell's open-circuit voltage (V_oc).[4]
Caption: Electron transfer pathway in a DSSC using a this compound redox mediator.
Application Notes: Maximizing Performance
Selection of Phenazine Derivatives
The choice of substituents on the phenazine core is critical. Alkyl chains (e.g., 2-ethylhexyl) are often added at the 5 and 10 positions to improve solubility in common organic electrolyte solvents and to sterically hinder unwanted recombination reactions at the TiO₂ surface.[6][7]
-
Expert Insight: Electron-donating or withdrawing groups can be introduced on the aromatic rings to fine-tune the redox potential. A systematic study combining computational and experimental work can help in designing new molecules with optimal redox potentials for specific dyes.[5]
Electrolyte Composition
The electrolyte is a multi-component system, and its optimization is key to device performance and stability.
-
Solvent: A mixture of acetonitrile and valeronitrile (e.g., 5:1 v/v) is a common choice, balancing high ionic conductivity with low volatility.[6]
-
Additives:
-
4-tert-butylpyridine (TBP): This is added to shift the conduction band of TiO₂ to a more negative potential, which increases the V_oc. It also passivates surface states on the TiO₂, reducing charge recombination.
-
Lithium Salts (e.g., LiTFSI): Lithium ions can adsorb onto the TiO₂ surface, which can affect the conduction band energy and improve charge screening, thereby enhancing electron injection and transport.
-
Guanidinium thiocyanate (GuSCN): Can be added to further improve V_oc and overall performance.
-
Dye and Counter Electrode Compatibility
Phenazine mediators are compatible with a wide range of organic D-π-A sensitizers. However, the energy levels of the dye's HOMO and the mediator's redox potential must be well-matched to ensure efficient regeneration with minimal voltage loss.[8] For the counter electrode, platinized FTO glass is standard, but carbon-based materials can also be effective and offer a lower-cost alternative.
Performance Data Summary
The table below summarizes typical photovoltaic performance parameters for DSSCs employing this compound-based systems from the literature. Note that direct comparison can be complex due to variations in dyes, TiO₂ films, and other cell components.
| Mediator System / Dye | J_sc (mA/cm²) | V_oc (V) | Fill Factor (FF) | Efficiency (η, %) | Reference |
| DK-11 (Dihydrophenazine-based dye) | 10.65 | 0.67 | 0.71 | 5.07 | [6] |
| DP-3 (Phenoxazine-based dye) | 5.62 | 0.68 | 0.76 | 2.92 | [7] |
| PTZ-3 (Phenothiazine-based dye) | - | 0.71 | - | 5.53 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 5,10-bis(2-ethylhexyl)-5,10-dihydrophenazine
This protocol describes a common method for synthesizing a soluble dihydrophenazine derivative.[6]
Materials:
-
o-phenylenediamine
-
Catechol
-
Ethylene glycol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Reagents for alkylation (e.g., 2-ethylhexyl bromide, sodium hydride)
-
Solvents for purification (e.g., hexane, dichloromethane)
Procedure:
-
Condensation: In a round-bottom flask under an inert atmosphere, combine o-phenylenediamine (1.0 eq) and catechol (1.0 eq) in ethylene glycol.
-
Heat the mixture to reflux (approx. 190-200 °C) for 24-48 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. Pour the mixture into water to precipitate the crude this compound product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. The product is highly sensitive to oxidation and should be handled under inert gas.[10]
-
Alkylation: Dissolve the crude dihydrophenazine in a suitable anhydrous solvent (e.g., THF).
-
Add a strong base (e.g., NaH) portion-wise at 0 °C to deprotonate the nitrogen atoms.
-
Add the alkylating agent (e.g., 2-ethylhexyl bromide, >2.0 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the final product using column chromatography (e.g., silica gel with a hexane/dichloromethane gradient).
Protocol 2: Preparation of Phenazine-Based Electrolyte
Materials:
-
5,10-bis(2-ethylhexyl)-5,10-dihydrophenazine (as synthesized above)
-
An oxidizing agent (e.g., NOBF₄ or AgTFSI) to create the oxidized species in situ.
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
4-tert-butylpyridine (TBP)
-
Acetonitrile (anhydrous)
-
Valeronitrile (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the solvent mixture, typically Acetonitrile:Valeronitrile (85:15 or 5:1 v/v).[6]
-
Dissolve the components in the solvent mixture to the desired concentrations. A representative formulation is:
-
0.2 M 5,10-bis(2-ethylhexyl)-5,10-dihydrophenazine
-
0.05 M of the oxidized phenazine species (can be formed by adding a stoichiometric amount of oxidizing agent)
-
0.5 M 4-tert-butylpyridine[6]
-
0.1 M LiTFSI
-
-
Stir the solution until all components are fully dissolved. Store the electrolyte in a sealed, dark container under an inert atmosphere.
Protocol 3: DSSC Assembly and Characterization
This protocol outlines the fabrication of the solar cell for testing.
Caption: General workflow for the fabrication and testing of a DSSC.
Characterization:
-
Current-Voltage (J-V) Analysis: The primary characterization technique. The cell is tested under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine its short-circuit current (J_sc), open-circuit voltage (V_oc), fill factor (FF), and power conversion efficiency (η).[6]
-
Incident Photon-to-Current Conversion Efficiency (IPCE): This measures the ratio of collected electrons to incident photons at a specific wavelength, providing insight into the light-harvesting efficiency of the dye and the charge collection efficiency of the device.[6]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful tool used to investigate the internal charge transfer processes and recombination kinetics within the cell.[11][12][13] By fitting the impedance data to an equivalent circuit, one can extract parameters like the charge transfer resistance at the counter electrode and the recombination resistance at the TiO₂/dye/electrolyte interface.[14][15]
Conclusion and Outlook
This compound and its derivatives represent a highly promising class of redox mediators for advancing DSSC technology. Their tunable electrochemical properties, high solubility, and low corrosivity address many of the limitations of the traditional iodide/triiodide system. The protocols and notes provided herein offer a comprehensive guide for researchers to synthesize, integrate, and characterize these compounds in high-performance solar cells. Future research will likely focus on the development of novel phenazine structures with even lower reorganization energies and enhanced stability, pushing the efficiency and long-term operational lifetime of DSSCs even further.[16][17]
References
- Kumar, D., Chen, Y. L., Tsai, C. H., & Wong, K. T. (2021). Dihydrophenazine-based double-anchoring dye for dye-sensitized solar cells. Special Issue Paper.
- Morley, J. S. (1952). The Chemistry of the Phenazines. Part I. The Reaction of Catechol with o-Phenylenediamine. Journal of the Chemical Society, 4008-4014.
- ResearchGate. (n.d.). Electrochemical impedance spectra of DSSCs based on natural sensitizers and N719. ResearchGate.
- Wang, Y., et al. (2021). Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells. ACS Omega.
- Chen, H., et al. (2014). A near-infrared dithieno[2,3-a:3',2'-c]phenazine-based organic co-sensitizer for highly efficient and stable quasi-solid-state dye-sensitized solar cells. ACS Applied Materials & Interfaces.
- University of California, Irvine. (n.d.). Fabrication procedure of dye-sensitized solar cells.
- ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy of DSSC's: (a) Corresponding equivalent circuit. ResearchGate.
- Karpov, Y., et al. (2023). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. MDPI.
- ResearchGate. (n.d.). Fabrication steps of patterned DSSC. ResearchGate.
- Gicevičius, M., et al. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. PubMed.
- Wang, Q., et al. (2005). Electrochemical Impedance Spectroscopic Analysis of Dye-Sensitized Solar Cells. The Journal of Physical Chemistry B.
- Wang, Q., et al. (2005). Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells. PubMed.
- Abubakar, A. S., et al. (2020). Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. Journal of Ovonic Research.
- Li, Y., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI.
- V.L, A., et al. (2022). Electrochemical impedance and X-ray absorption spectroscopy analyses of degradation in dye-sensitized solar cells containing cobalt tris(bipyridine) complexes as redox mediators. DiVA portal.
- Zhang, W., et al. (2022). A DSSC Electrolyte Preparation Method Considering Light Path and Light Absorption. PMC.
- Kloo, L., et al. (2020). Redox mediators and dyes used in high performance dye-sensitized solar cells. ResearchGate.
- ResearchGate. (2011). Synthesis of Alkyl-functionalized Organic Dyes and Their Application to Dye Sensitized Solar Cells (DSSCs). ResearchGate.
- Chen, C. Y., et al. (2018). Effect of π-Conjugated Spacer in N-Alkylphenoxazine-Based Sensitizers Containing Double Anchors for Dye-Sensitized Solar Cells. MDPI.
- ResearchGate. (2017). Performance enhancement of dye-sensitized solar cells (DSSCs) using a natural sensitizer. ResearchGate.
- Calogero, G., et al. (2015). Research Progress on Photosensitizers for DSSC. PMC.
- Kousik, D., et al. (2017). Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective. PMC.
- Vesce, L., et al. (2020). Low-Temperature Fabrication of Flexible Dye-Sensitized Solar Cells: Influence of Electrolyte Solution on Performance under Solar and Indoor Illumination. MDPI.
- Zhang, X., et al. (2023). A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries. NIH.
- Zhang, X., et al. (2023). A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries. Chemical Science (RSC Publishing).
- Lee, J., et al. (2019). Review of the Development of Dyes for Dye-Sensitized Solar Cells. MDPI.
- ResearchGate. (2014). Dye Sensitized Solar Cell (DSSC) Performance Analysis Based on Series Circuit. ResearchGate.
- Wang, Z., et al. (2023). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. Chemical Science (RSC Publishing).
- ResearchGate. (2013). Phenoxazine Dyes for Dye-Sensitized Solar Cells: Relationship Between Molecular Structure and Electron Lifetime. ResearchGate.
- ResearchGate. (2022). Effective dyes for DSSCs–Important experimental and calculated parameters. ResearchGate.
- ResearchGate. (2023). Enabling Long-Life Aqueous Organic Redox Flow Batteries with a Highly Stable, Low Redox Potential Phenazine Anolyte. ResearchGate.
- ResearchGate. (2023). Key Materials and Fabrication Strategies for High-Performance Dye-Sensitized Solar Cells: Comprehensive Comparison and Perspective. ResearchGate.
- Basheer, S., et al. (2011). Dye Sensitized Solar Cells. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Research Progress on Photosensitizers for DSSC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Review of the Development of Dyes for Dye-Sensitized Solar Cells [e-asct.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Characterization of Redox-Active Covalent Triazine Frameworks from 5,10-Dihydrophenazine Derivatives
Introduction: Harnessing Redox-Activity in Porous Frameworks
Covalent Triazine Frameworks (CTFs) are a compelling class of porous organic polymers, distinguished by their exceptional thermal and chemical stability.[1][2] These materials are constructed from aromatic nitrile monomers through a cyclotrimerization reaction, forming a network of triazine rings linked by organic struts.[3][4] The inherent porosity and high nitrogen content of CTFs make them prime candidates for applications in gas separation and storage, catalysis, and energy storage.[1][2][5]
This application note details the synthesis of a novel class of CTFs that incorporate the redox-active 5,10-dihydrophenazine moiety. By using 4,4'-(phenazine-5,10-diyl)dibenzonitrile (pBN) as the primary building block, we introduce a redox-active core into the stable and porous CTF architecture. The dihydrophenazine unit is known for its ability to undergo reversible one-electron transfer processes, making these frameworks particularly promising for electrochemical applications such as supercapacitors and battery electrodes.[6]
The primary synthetic route explored herein is the ionothermal method, which utilizes a molten salt, typically zinc chloride (ZnCl₂), as both the solvent and the Lewis acid catalyst for the trimerization of nitrile groups.[3][6] This approach has proven effective in producing CTFs with high surface areas and robust frameworks. We will provide a detailed, step-by-step protocol for the synthesis of the pBN monomer and its subsequent polymerization into a phenazine-based CTF (pBN-CTF). Furthermore, we will outline a comprehensive characterization workflow to validate the successful synthesis and to elucidate the material's key properties.
I. Synthesis of the 4,4'-(phenazine-5,10-diyl)dibenzonitrile (pBN) Monomer
The synthesis of the pBN monomer is a critical first step and is achieved through a Buchwald-Hartwig coupling reaction. This reaction couples this compound with 4-bromobenzonitrile.
Materials and Reagents:
-
This compound
-
4-bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol: Buchwald-Hartwig Synthesis of pBN
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1 equivalent), 4-bromobenzonitrile (2.2 equivalents), Pd(OAc)₂ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (3 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe. The typical concentration is around 0.1 M with respect to the this compound.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4,4'-(phenazine-5,10-diyl)dibenzonitrile (pBN) monomer.
-
Characterization: Confirm the identity and purity of the pBN monomer using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a yellow solid.[2]
II. Ionothermal Synthesis of Phenazine-Based Covalent Triazine Framework (pBN-CTF)
The ionothermal synthesis involves the trimerization of the pBN monomer in a molten ZnCl₂ salt bath. The reaction temperature and the monomer-to-catalyst ratio are critical parameters that influence the properties of the final CTF material.[3][4][7]
Materials and Equipment:
-
4,4'-(phenazine-5,10-diyl)dibenzonitrile (pBN) monomer
-
Anhydrous zinc chloride (ZnCl₂)
-
Quartz ampoule
-
High-vacuum pump
-
Tube furnace with temperature controller
-
Mortar and pestle
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethanol
-
Soxhlet extraction apparatus
Protocol: Ionothermal Synthesis of pBN-CTF
-
Homogenization of Reactants: Thoroughly grind a mixture of the pBN monomer and anhydrous ZnCl₂ in a mortar and pestle. A typical molar ratio of ZnCl₂ to monomer is 10:1.[3][6]
-
Ampoule Preparation: Transfer the homogenized powder into a quartz ampoule.
-
Evacuation and Sealing: Connect the ampoule to a high-vacuum line and evacuate to a pressure of approximately 10⁻³ mbar. While under vacuum, carefully seal the ampoule using a high-temperature torch.
-
Polymerization: Place the sealed ampoule in a tube furnace. Heat the ampoule to 400 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.[3][8] For a higher surface area, the temperature can be increased to 550 °C.[3][4][7]
-
Product Recovery: After 48 hours, cool the furnace to room temperature. Carefully break the ampoule to retrieve the black monolith product.
-
Purification:
-
Grind the monolith into a fine powder.
-
Wash the powder with 1 M HCl to remove the ZnCl₂ salt.
-
Subsequently, wash with copious amounts of deionized water until the filtrate is neutral.
-
Perform a Soxhlet extraction with ethanol for 24 hours to remove any unreacted monomer and oligomeric species.
-
Dry the purified pBN-CTF powder in a vacuum oven at 120 °C overnight.
-
III. Characterization of pBN-CTF
A multi-technique approach is essential to confirm the successful synthesis of the pBN-CTF and to evaluate its physicochemical properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the triazine rings and the consumption of the nitrile groups.
-
Expected Results: The disappearance of the characteristic nitrile (-C≡N) stretching vibration at ~2230 cm⁻¹. The appearance of new peaks corresponding to the triazine ring C=N stretching vibrations at approximately 1511 cm⁻¹ and 1362 cm⁻¹.[9]
-
-
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy:
-
Purpose: To provide further evidence of the triazine ring formation.
-
Expected Results: A characteristic resonance for the carbon atoms of the triazine ring should appear around 170-172 ppm.[10] The signal corresponding to the nitrile carbon at ~118 ppm should be significantly diminished.
-
Porosity and Surface Area Analysis
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis):
-
Purpose: To determine the specific surface area, pore volume, and pore size distribution.
-
Procedure: Measurements are typically carried out at 77 K.
-
Expected Results: The pBN-CTFs are expected to exhibit high BET surface areas, ranging from approximately 800 m²/g to over 1460 m²/g, depending on the synthesis temperature.[3][4][7] The isotherms are typically Type I or a combination of Type I and Type IV, indicating a microporous to mesoporous structure.[6]
-
Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox activity of the pBN-CTF and its potential for supercapacitor applications.
-
Procedure: A three-electrode setup is used with the pBN-CTF as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl) in an aqueous electrolyte (e.g., H₂SO₄).
-
Expected Results: The CV curves are expected to show distinct redox peaks, indicating the pseudocapacitive behavior arising from the redox-active dihydrophenazine units.[6]
-
-
Galvanostatic Charge-Discharge (GCD):
-
Purpose: To evaluate the specific capacitance, rate capability, and cycling stability.
-
Expected Results: The pBN-CTF materials have demonstrated high specific capacitances, for instance, 256 F/g at a current density of 0.8 A/g, along with excellent rate capability and cycling stability.[6]
-
IV. Summary of Expected Results and Applications
The synthesis protocol described herein is expected to yield a highly porous, nitrogen-rich, and redox-active covalent triazine framework. The key properties are summarized in the table below.
| Property | Expected Value/Observation | Significance |
| BET Surface Area | 800 - 1460 m²/g[3][7] | High porosity for gas adsorption and accessible active sites. |
| FTIR Spectroscopy | Disappearance of -C≡N peak (~2230 cm⁻¹), appearance of triazine peaks (~1511, 1362 cm⁻¹) | Confirmation of successful polymerization. |
| Solid-State ¹³C NMR | Appearance of triazine carbon peak (~171 ppm) | Structural confirmation of the framework. |
| Specific Capacitance | Up to 256 F/g at 0.8 A/g[6] | Excellent performance for energy storage applications. |
| CO₂ Adsorption | High uptake and selectivity over CH₄[3][4][7] | Potential for carbon capture and natural gas purification. |
The unique combination of high surface area, chemical stability, and inherent redox activity makes pBN-CTFs highly attractive for several advanced applications:
-
Energy Storage: As electrode materials in supercapacitors, the redox-active phenazine units contribute to a high pseudocapacitance, boosting the overall energy storage capacity.[6]
-
Gas Separation: The high nitrogen content and microporosity lead to strong interactions with CO₂, making these materials suitable for CO₂/CH₄ separation.[3][4][7]
-
Catalysis: The triazine and phenazine nitrogens can act as active sites for various catalytic transformations.
V. Visualizing the Synthesis and Workflow
To further clarify the experimental process and the structure of the resulting material, the following diagrams are provided.
Caption: Idealized structure of pBN-CTF.
References
- Othman, H., Oestreich, R., Küll, V., Fetzer, M. N. A., & Janiak, C. (2025). Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)
- Othman, H., Oestreich, R., Küll, V., Fetzer, M. N. A., & Janiak, C. (2025). Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation.
- Wang, Z., et al. (2025). Fully extended conjugated azo-bridged covalent triazine framework with maximum dual-redox-active sites for advanced Li-ion batteries. Chemical Engineering Journal, 483, 149238. [Link]
- Othman, H., et al. (2025). Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)
- Othman, H., et al. (2025). Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4'-(Phenazine-5,10-diyl)dibenzonitrile and its Appli. Preprints.org. [Link]
- ResearchGate. (n.d.). a) FT-IR spectra and b) solid-state 13 C CP/MAS NMR spectra of CTF-TPM (black) and CTF-TPA (red). [Link]
- ResearchGate. (n.d.). (a) FTIR spectra and (b) solid state 13 C NMR spectra of CTF-1 and CTFX samples. [Link]
- Othman, H., et al. (2025). Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation.
- Wang, Y., et al. (2023). Advances in the Synthesis of Covalent Triazine Frameworks. ACS Omega, 8(5), 4357–4366. [Link]
- Li, P., et al. (2021). The Ionothermal Synthesis of Dihydrophenazine-based Covalent Triazine Frameworks for Supercapacitors. IOP Conference Series: Earth and Environmental Science, 791, 012148. [Link]
- ResearchGate. (n.d.). IR spectra of the monomer and PCTF-8 (top).
- ResearchGate. (n.d.). a) FT‐IR spectra and b) solid‐state ¹³C CP/MAS NMR spectra of CTF‐TPM (black) and CTF‐TPA (red). [Link]
- Wang, Y., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Polymers, 16(7), 987. [Link]
- Ohtsu, H., et al. (2020). Covalent triazine framework modified with coordinatively-unsaturated Co or Ni atoms for CO2 electrochemical reduction.
- Oestreich, R., et al. (2023). Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence propert. RSC Advances, 13(23), 15631-15638. [Link]
- Othman, H., et al. (2025). Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4'-(Phenazine-5,10-diyl)
- Alhazmi, A., et al. (2025). Electrochemical Characterizations of Electrode Materials for Supercapacitors. Applied Sciences, 15(4), 1735. [Link]
- Ullah, H., et al. (2021). Computational investigation of a covalent triazine framework (CTF-0) as an efficient electrochemical sensor. RSC Advances, 11(52), 32943-32952. [Link]
- ResearchGate. (n.d.). Synthesis of the model compound (m‐rCTF) and the redox‐active covalent triazine framework (rCTF). [Link]
- ResearchGate. (n.d.).
- Mondal, S., et al. (2023). Enhanced electrochemical performance of S,N-containing carbon materials derived from covalent triazine-based frameworks with a tetrathiafulvalene core. New Journal of Chemistry, 47(37), 17409-17417. [Link]
Sources
- 1. Covalent triazine framework modified with coordinatively-unsaturated Co or Ni atoms for CO2 electrochemical reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming oxidation of 5,10-Dihydrophenazine during synthesis and storage
Technical Support Center: 5,10-Dihydrophenazine Synthesis and Storage
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound (H₂Phen). This molecule is a cornerstone in the development of organic electronics, photocatalysis, and electrochromic materials due to its potent redox properties. However, its very utility—the ease with which it donates electrons—makes it notoriously susceptible to oxidation. Uncontrolled oxidation can compromise experimental results, deplete yields, and lead to inconsistent product performance.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the challenges of synthesizing and storing this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your work.
Troubleshooting Guide: Synthesis and Workup
This section addresses common issues encountered during the synthesis and isolation of this compound.
Question 1: My reaction mixture, which should be a pale yellow or off-white suspension of this compound, has turned a distinct green, blue, or dark color. What is happening?
Answer:
This is a classic indicator of oxidation. This compound (H₂Phen) is a two-electron donor. Its oxidation proceeds in two single-electron steps, forming intermediates that are often highly colored.
-
Step 1: One-Electron Oxidation: H₂Phen loses one electron to form a radical cation (H₂Phen•⁺). These radical species are often intensely colored (blue or green) and are a primary cause of the discoloration you are observing.[1]
-
Step 2: Two-Electron Oxidation: The radical cation can lose a second electron to form the fully oxidized, and typically yellow, phenazine (Phen).[1]
The presence of atmospheric oxygen is the most common culprit. Even trace amounts of O₂ dissolved in your solvents or present in the reaction headspace can initiate this cascade.
Solutions:
-
Rigorous Inert Atmosphere: The entire synthesis, including solvent transfers and reagent additions, must be conducted under a strictly inert atmosphere (high-purity argon or nitrogen). Standard balloon techniques may be insufficient. The use of a Schlenk line or a glovebox is strongly recommended to maintain an oxygen level below 10 ppm.[2][3]
-
Solvent Degassing: Commercial anhydrous solvents are not oxygen-free. Before use, all solvents must be thoroughly degassed. The "freeze-pump-thaw" method is the most effective for removing dissolved oxygen.[4][5] For less sensitive applications, purging with an inert gas for 30-60 minutes can suffice.[6]
-
Addition of a Reducing Agent: For particularly sensitive reactions, or during N-derivatization steps, including a mild, non-interfering reducing agent can prevent oxidation. Sodium dithionite (Na₂S₂O₄) is a preferred choice as it effectively scavenges trace oxygen without interfering with many common coupling reactions.[7][8]
Question 2: My final, isolated solid product appears yellow or greenish-yellow instead of the expected off-white or pale yellow. How do I improve its purity?
Answer:
This indicates that a significant portion of your this compound has oxidized to phenazine, either during the reaction workup or the final isolation steps. Air exposure during filtration, solvent removal, or drying is the likely cause.
Solutions:
-
Inert Filtration Techniques: Standard open-air filtration (e.g., on a Büchner funnel) is unsuitable. All filtrations must be performed under a positive pressure of inert gas. This can be achieved using a Schlenk filter stick or by conducting the filtration inside a glovebox.
-
Careful Solvent Removal: When removing solvent under reduced pressure (e.g., with a rotary evaporator), do not introduce air to break the vacuum. Always backfill the apparatus with argon or nitrogen.[3]
-
Purification: If oxidation has already occurred, purification is necessary. The solubility of this compound and phenazine can be exploited. Phenazine is generally less polar. Recrystallization from a carefully deoxygenated solvent system (e.g., ethanol/water or toluene) under inert conditions can be effective. Water can be used to wash away more soluble impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism that makes this compound so prone to oxidation?
The susceptibility of this compound to oxidation is rooted in its molecular structure. It is a non-aromatic, electron-rich molecule. By donating two electrons and two protons, it transforms into the highly stable, aromatic phenazine. This conversion from a non-aromatic to a fully aromatic system provides a strong thermodynamic driving force for the oxidation process.[9][10] This redox cycling is a key feature of its biological and catalytic activity.[9][10]
Q2: How do light and temperature affect the stability of this compound?
Both light and heat can accelerate oxidation. Light, particularly in the UV spectrum, can provide the energy to promote electrons, making them easier to transfer to an oxidant like O₂ (photo-oxidation).[2] Increased temperature accelerates the rate of all chemical reactions, including oxidation. Therefore, all manipulations and storage should be performed while minimizing exposure to direct light and elevated temperatures.
Q3: Can I use common phenolic antioxidants like BHT or hydroquinone to stabilize my material?
While phenolic antioxidants are effective radical scavengers, their use with this compound is generally not recommended. Their own redox potentials can be incompatible and may lead to complex side reactions or introduce impurities that are difficult to remove. It is far better to prevent oxidation by rigorously excluding oxygen than to try and mitigate its effects with additives. The use of a simple inorganic reducing agent like sodium dithionite during synthesis is a more controlled approach.[7]
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Reduction of Phenazine
This protocol details a standard lab-scale synthesis with rigorous exclusion of air.
Materials:
-
Phenazine (1.80 g, 10 mmol)
-
Sodium dithionite (3.48 g, 20 mmol)
-
Ethanol (120 mL), deoxygenated
-
Deionized water (50 mL), deoxygenated
-
Schlenk flask (250 mL), dropping funnel, and condenser
-
High-purity argon or nitrogen source
Procedure:
-
Setup: Assemble and flame-dry the Schlenk flask with a condenser under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagents: Add phenazine and 120 mL of deoxygenated ethanol to the flask. Heat the mixture to a steady reflux under a positive flow of inert gas.
-
Reductant Preparation: In a separate flask, dissolve sodium dithionite in 50 mL of deoxygenated deionized water.
-
Reduction: Slowly add the sodium dithionite solution to the refluxing phenazine suspension via the dropping funnel over 30 minutes. The deep color of the phenazine should fade to a pale yellow or off-white suspension.
-
Reaction: Continue refluxing for an additional 2 hours under inert gas to ensure complete reaction.[8]
-
Isolation: Cool the reaction mixture to room temperature. Isolate the solid product using a Schlenk filter stick.
-
Washing: Wash the collected solid three times with deoxygenated deionized water, followed by three washes with deoxygenated ethanol to remove salts and unreacted starting material.
-
Drying & Storage: Dry the final product under high vacuum. Immediately transfer the off-white solid to an amber vial inside a glovebox for storage.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
This is the most effective method for removing dissolved gases from solvents.[5][11]
Procedure:
-
Place the solvent in a Schlenk flask rated for vacuum and low temperatures. Do not fill more than half-full.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask's stopcock to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as trapped gases are released from the liquid phase.
-
Repeat: Repeat this entire cycle at least two more times (for a total of three cycles) to ensure complete degassing.
-
Final Step: After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use in an air-sensitive reaction.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents direct contact with atmospheric oxygen, the primary oxidant.[2][3] |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the kinetic rate of degradation and minimizes potential side reactions.[2] |
| Light | Amber Vial / Dark | Prevents photo-oxidation, which can be initiated by UV or visible light.[2] |
| Container | Tightly Sealed Glass Vial | Glass is inert. A tight seal prevents the slow ingress of air and moisture.[2][12] |
| Location | Glovebox or Dessicator | Provides a secondary barrier against atmospheric contamination.[3][12] |
Visual Guides
Oxidation Pathway of this compound
Caption: Stepwise oxidation of this compound to phenazine.
Troubleshooting Workflow for Product Discoloration
Caption: Decision tree for diagnosing sources of oxidation.
References
- Janus-type photo-redox properties and catalytic applications of this compound deriv
- US Patent 6242602B1, One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines.
- This compound Chemical Properties and Reactions. Smolecule.
- Air Sensitive Compounds Handling and Storage Guide. Ossila.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen.
- Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Degassing solvents. Chemistry Teaching Labs, University of York.
- Techniques for Handling Air- and Moisture-Sensitive Compounds (2014). Wipf Group, University of Pittsburgh.
- How To: Degas Solvents. Department of Chemistry, University of Rochester.
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer. PubMed.
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
- Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices.
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI.
- Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. PubMed Central.
- Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. RSC Publishing.
Sources
- 1. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 7. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen per ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02832E [pubs.rsc.org]
- 11. How To [chem.rochester.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
stability issues of 5,10-Dihydrophenazine under photocatalytic conditions
Welcome to the technical support center for 5,10-dihydrophenazine and its derivatives in photocatalytic applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful organic photoredox catalyst. Here, we address common stability issues, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve reliable and reproducible results in your experiments.
Introduction to this compound in Photocatalysis
This compound derivatives have emerged as potent, metal-free photocatalysts, valued for their strong reducing ability in the excited state.[1] They are instrumental in a variety of transformations, including atom transfer radical polymerization (ATRP) and reductive dehalogenation.[1][2] However, their utility can be hampered by stability issues, particularly a pronounced sensitivity to atmospheric oxygen and potential degradation under photocatalytic conditions.[3][4] This guide will equip you with the knowledge to mitigate these challenges.
Core Principles of this compound Photocatalysis
Under photocatalytic conditions, this compound (PC) is excited by visible light to its excited state (PC*), which is a much stronger reducing agent than the ground state. This excited state can then reduce a substrate via photoinduced electron transfer (PET), generating a radical cation of the photocatalyst (PC•+) and a radical anion of the substrate.[1] The catalyst is then regenerated in a subsequent step, completing the catalytic cycle. A key feature is the reversible nature of the oxidation to the radical cation and even a dication, which is fundamental to its catalytic activity.[1]
Caption: General photocatalytic cycle of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Reaction Fails to Initiate or Proceeds with Low Yield
Possible Causes:
-
Catalyst Oxidation: this compound is notoriously sensitive to air and can be easily oxidized to the corresponding phenazine, which is not the active photocatalyst in its ground state.[3][4]
-
Insufficient Light: The photocatalyst may not be absorbing enough light to initiate the reaction efficiently.
-
Mismatched Redox Potentials: The excited state redox potential of the dihydrophenazine derivative may not be sufficient to reduce the substrate.[1]
-
Solvent Effects: The choice of solvent can significantly impact the stability and reactivity of the photocatalyst and its excited state.[5][6]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere:
-
Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.
-
Handle the this compound solid under an inert atmosphere (e.g., in a glovebox).
-
-
Optimize Light Source:
-
Verify that the emission spectrum of your light source overlaps with the absorption spectrum of your specific this compound derivative.
-
Increase the light intensity or use a more powerful lamp if necessary. Ensure the reaction vessel is positioned for optimal light exposure.
-
-
Evaluate Redox Potentials:
-
Consult literature for the excited state oxidation potential of your catalyst and the reduction potential of your substrate to ensure the electron transfer is thermodynamically favorable.[1]
-
-
Solvent Selection:
Issue 2: Reaction Starts but Stalls or Shows Catalyst Decomposition
Possible Causes:
-
Irreversible Oxidation/Degradation: While the initial oxidation to the radical cation is typically reversible, further oxidation to a highly reactive dication or other degradation pathways can occur, leading to catalyst deactivation.[1]
-
Reaction with Substrates or Intermediates: The catalyst, in its ground, excited, or oxidized state, may react with the substrate, product, or radical intermediates in the reaction mixture, leading to decomposition.
-
Photobleaching: Prolonged exposure to high-intensity light can lead to the photochemical degradation of the catalyst.
Troubleshooting Steps:
-
Monitor Catalyst Concentration:
-
Use analytical techniques like UV-Vis spectroscopy or HPLC to monitor the concentration of the this compound throughout the reaction. A decrease in the characteristic absorption peak can indicate decomposition.
-
-
Modify Reaction Conditions:
-
Lower the catalyst loading to the minimum effective concentration to reduce the likelihood of side reactions.
-
Consider using a lower intensity light source or intermittent irradiation to minimize photobleaching.
-
-
Analyze for Degradation Products:
-
At the end of the reaction, analyze the crude mixture using techniques like LC-MS to identify potential degradation products of the photocatalyst. The corresponding phenazine is a likely byproduct of oxidation.
-
-
Incorporate a Regenerating Agent:
-
Ensure a suitable sacrificial electron donor is present in the reaction mixture to efficiently regenerate the ground state of the this compound from its radical cation, minimizing the lifetime of this potentially reactive species.[1]
-
Caption: A troubleshooting workflow for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound degradation?
A1: A common sign of degradation is a color change in your reaction mixture. This compound solutions are often colorless or pale yellow, while its oxidation product, phenazine, is yellow. The formation of a persistent yellow color can indicate catalyst oxidation. Additionally, the appearance of insoluble material could suggest the formation of polymeric degradation byproducts.
Q2: How can I improve the stability of my this compound derivative?
A2: The stability of the dihydrophenazine core can be tuned by modifying the substituents at the 5 and 10 positions. Electron-withdrawing groups can influence the redox potentials and potentially the stability of the resulting radical cations.[1] However, careful experimental validation is necessary for each new derivative.
Q3: Can I reuse my this compound catalyst?
A3: In principle, if the catalyst remains stable throughout the reaction, it could be recovered and reused. However, given its sensitivity to oxidation, this can be challenging. Recovery would need to be performed under strictly anaerobic conditions. It is generally more practical to use the catalyst for a single run.
Q4: What is the role of the radical cation in potential degradation?
A4: The radical cation (PC•+) is a key intermediate in the photocatalytic cycle. While its formation is necessary for the reaction, it is an open-shell species and can be more reactive than the neutral ground state.[7] If not efficiently reduced back to the ground state, it may undergo side reactions with other components in the mixture or be further oxidized to a dication, which can be even more reactive.[1]
Q5: Are there any incompatible substrates or additives?
A5: Strong oxidizing agents should be avoided as they can directly oxidize the this compound. Substrates that are highly reactive towards radical cations could also potentially lead to catalyst degradation. It is advisable to perform control experiments without the photocatalyst or light to rule out background reactions.
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Reaction
-
To a Schlenk flask equipped with a magnetic stir bar, add the this compound photocatalyst, substrate, and any other solid reagents.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
If a liquid reagent is used, ensure it is also degassed before addition.
-
Stir the reaction mixture and place it in front of a suitable light source (e.g., blue LEDs).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction progress by TLC, GC, or NMR analysis of aliquots taken under an inert atmosphere.
Protocol 2: Monitoring Catalyst Stability by UV-Vis Spectroscopy
-
Prepare a stock solution of the this compound in the reaction solvent in a glovebox.
-
In a cuvette sealed with a septum, prepare a reaction mixture containing all components except the substrate.
-
Record the initial UV-Vis spectrum.
-
Add the substrate and immediately begin irradiation.
-
Periodically record the UV-Vis spectrum to monitor the absorbance of the this compound peak over time. A decrease in absorbance indicates degradation.
Data Summary
| Parameter | Typical Value/Condition | Significance |
| First Oxidation Potential | +0.14 to +0.33 V vs. SCE | Indicates the ease of forming the radical cation.[1] |
| Second Oxidation Potential | +0.56 to +1.09 V vs. SCE | Formation of the dication.[1] |
| Common Solvents | Acetonitrile, DMF, DMSO | Polar aprotic solvents are generally preferred.[4] |
| Light Source | Blue LEDs (e.g., 450 nm) | Should match the absorption spectrum of the catalyst. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation. |
Conclusion
This compound and its derivatives are powerful tools in photocatalysis, but their successful application hinges on understanding and controlling their stability. By maintaining a strictly inert atmosphere, optimizing reaction parameters, and being mindful of potential degradation pathways, researchers can harness the full synthetic potential of these versatile organic catalysts. Future research into novel derivatives with enhanced stability will further expand their applicability in complex chemical transformations.[1]
References
- Quy, P. P. H., Hagmeyer, N., Vuong, T. H., Prudlik, A., Francke, R., Dietzek-Ivanšić, B., & Mejía, E. (2025).
- Quy, P. P. H., Hagmeyer, N., Vuong, T. H., Prudlik, A., Francke, R., Dietzek-Ivanšić, B., & Mejía, E. (2025). Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers (RSC Publishing).
- Bailey, D. N., & Roe, D. K. (1970). Optical spectra of phenazine, this compound, and the phenazhydrins. Applied Spectroscopy.
- US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google P
- Lorandi, F., Fantin, M., & Matyjaszewski, K. (2021).
- Li, Y., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI.
- Quy, P. P. H., et al. (2025). Janus-type photo-redox properties and catalytic applications of this compound derivatives.
- Zhang, Y., et al. (2023). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. PubMed Central.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Svatunek, D., et al. (2024). New Insights into the Photostability of Phenoxazines. ChemistryViews.
- Wang, F., et al. (2021). Combined the Photocatalysis and Fenton-like Reaction to Efficiently Remove Sulfadiazine in Water Using g-C3N4/Ag/γ-FeOOH: Insights Into the Degradation Pathway From Density Functional Theory. Frontiers in Chemistry.
- Wang, F., et al. (2021). Combined the Photocatalysis and Fenton-like Reaction to Efficiently Remove Sulfadiazine in Water Using g-C3N4/Ag/γ-FeOOH: Insights Into the Degradation Pathway From Density Functional Theory.
- Püschel, D., et al. (2023). Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence properties.
- Sigma-Aldrich. Photoredox Catalysis Desk Reference and User's Guide.
- Organic Syntheses Procedure.
- Damrauer, N. H., et al. (2020). Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization.
- ResearchGate.
- Li, A., et al. (2022).
- Calbo, J., et al. (2022).
- Janus-Type Photo-Redox Properties and Catalytic Applications of this compound Derivatives - Supplementary Inform
- Electronic Supplementary M
- Khalid, M., et al. (2015). Effect of solvents on the electronic absorption spectra of 9,14 dibenzo (a, c) phenazine and tribenzo (a, c, i) phenazine.
- Ma, J., et al. (2001). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin.
Sources
- 1. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 2. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 3. Optical Spectra of Phenazine, this compound, and the Phenazhydrins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 5,10-Dihydrophenazine Photocatalyst Efficiency
Welcome to the technical support center for 5,10-dihydrophenazine photocatalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of these versatile organic photocatalysts. As Senior Application Scientists, we have compiled this resource based on extensive research and practical experience to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound photocatalysts.
Q1: What is the fundamental mechanism of photocatalysis by this compound derivatives?
A1: this compound derivatives function as potent photoredox catalysts through a process called photoinduced electron transfer (PET).[1] Upon absorption of light, the catalyst is promoted to an electronically excited state, rendering it a much stronger reductant or oxidant than its ground state. These excited states can then engage in two primary quenching pathways:
-
Oxidative Quenching: The excited catalyst donates an electron to a suitable substrate, resulting in the formation of a catalyst radical cation and a reduced substrate. This pathway is effective for the reduction of substrates like alkyl halides.[1]
-
Reductive Quenching: The excited catalyst accepts an electron from a donor molecule, generating a catalyst radical anion and an oxidized donor.
Some this compound derivatives exhibit "Janus-type" reactivity, meaning they can facilitate both oxidative and reductive transformations, depending on the reaction partners.[1][2] Under certain conditions, the catalyst can be further oxidized to a dicationic state.[1]
Q2: How does the structure of the this compound catalyst affect its performance?
A2: The chemical structure of the this compound core and its substituents plays a crucial role in tuning its photophysical and electrochemical properties. Strategic modifications can lead to significant changes in catalytic activity. For instance, the introduction of N-aryl groups or other electron-withdrawing heterocycles can extend the π-conjugation of the catalyst.[1] This extended conjugation often leads to a red-shift in the catalyst's absorption spectrum, allowing for the use of lower-energy visible light.[1] Furthermore, these modifications can stabilize the radical cation and dicationic species, influencing the catalyst's redox potentials and overall reactivity.[1]
Q3: What are the key factors that influence the efficiency of a photocatalytic reaction using 5,10-dihydrophenazines?
A3: Several experimental parameters can significantly impact the efficiency of your photocatalytic reaction. These include:
-
Catalyst Loading: The concentration of the photocatalyst should be optimized for each specific reaction. Insufficient catalyst will lead to slow reaction rates, while excessive loading can lead to light scattering and decreased efficiency.
-
Solvent Choice: The polarity of the solvent can have a profound effect on the stability of the excited and charged states of the photocatalyst.[3][4][5][6][7] Less polar solvents can destabilize polar excited states, which can, in some cases, be beneficial for modulating reactivity.[3]
-
Light Source: The emission spectrum of the light source must overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation.[8][9][10] The intensity of the light source also influences the reaction rate, though a linear relationship is not always observed.[11]
-
Substrate Concentration: The concentration of the reactants can affect the reaction kinetics. In many cases, photocatalytic reactions follow Langmuir-Hinshelwood kinetics, where the reaction rate becomes independent of the substrate concentration at high concentrations.[11][12][13]
-
Temperature: While photocatalytic reactions are generally less sensitive to temperature than thermal reactions, temperature can still have a minor effect on reaction rates.[13] However, excessively high temperatures can promote the non-productive recombination of electron-hole pairs.[13]
-
Oxygen: 5,10-Dihydrophenazines are notoriously sensitive to oxidation by atmospheric oxygen.[14][15][16] Therefore, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound photocatalysts.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Inactivity or Degradation | 1. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).2. Use freshly prepared or purified catalyst.3. Characterize the catalyst before and after the reaction (e.g., via NMR, UV-Vis) to check for degradation. | 5,10-Dihydrophenazines are susceptible to oxidation by air, which can lead to the formation of inactive phenazine species.[14][15][16] |
| Mismatched Light Source and Catalyst Absorption | 1. Obtain the UV-Vis absorption spectrum of your specific this compound derivative.2. Select a light source (e.g., LED, laser) with an emission wavelength that overlaps significantly with the catalyst's absorption maximum.[8][9][10] | Efficient photocatalysis requires the catalyst to absorb photons of appropriate energy to reach its excited state. If the light source emits at wavelengths the catalyst does not absorb, no photoexcitation will occur. |
| Inappropriate Solvent | 1. Consult the literature for solvents commonly used with your class of this compound photocatalyst.2. If the reaction is not proceeding, consider screening a range of solvents with varying polarities.[3][4][5][6][7] | Solvent polarity can significantly impact the stability of the catalyst's excited state and charged intermediates, thereby influencing the kinetics of the desired reaction and the prevalence of side reactions.[3][4] |
| Sub-optimal Catalyst or Substrate Concentration | 1. Perform a series of experiments varying the catalyst loading to find the optimal concentration.2. Analyze the effect of substrate concentration on the initial reaction rate to understand the reaction kinetics.[11][12][13] | The reaction rate can be dependent on both catalyst and substrate concentrations. At very high catalyst loadings, light penetration can be hindered. At low substrate concentrations, the reaction may be first-order with respect to the substrate.[11] |
Problem 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Variability in Light Source Intensity | 1. Use a power meter to measure the light intensity at the start and end of each experiment.2. Ensure the light source has reached a stable output before starting the reaction.[9][10] | Fluctuations in light intensity will directly affect the rate of photoexcitation and, consequently, the overall reaction rate. |
| Presence of Quenchers or Inhibitors | 1. Use high-purity, anhydrous solvents and reagents.2. Ensure all glassware is scrupulously clean and dry. | Impurities in the reaction mixture, such as water or other redox-active species, can quench the excited state of the photocatalyst or react with intermediates, leading to inconsistent results.[6] |
| Incomplete Degassing | 1. Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period. | Residual oxygen can act as an electron acceptor, quenching the excited catalyst or oxidizing the ground state, leading to lower and more variable yields. |
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Reaction
-
To a clean, dry reaction vessel (e.g., a Schlenk tube or a vial with a septum), add the this compound photocatalyst (typically 0.5-5 mol%).
-
Add the substrate(s) and a magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for at least three cycles.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel at a fixed distance from the light source and begin stirring.
-
Irradiate the reaction mixture for the desired amount of time, maintaining a constant temperature if necessary.
-
Upon completion, quench the reaction (if necessary) and analyze the reaction mixture by standard techniques (e.g., GC, HPLC, NMR).
Protocol 2: Measuring Quantum Yield
The quantum yield (Φ) is a critical measure of the efficiency of a photochemical reaction. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the photocatalyst.[17][18][19]
-
Actinometry: Determine the photon flux of your light source using a chemical actinometer (e.g., ferrioxalate). This involves irradiating the actinometer solution under the same conditions as your reaction and measuring the extent of a known photochemical reaction.
-
Reaction Monitoring: Perform the photocatalytic reaction under identical conditions to the actinometry experiment. Monitor the formation of the product over time using a suitable analytical technique (e.g., GC, HPLC with a calibration curve).
-
Calculation: The quantum yield can be calculated using the following formula:
Φ = (moles of product formed) / (moles of photons absorbed)
The number of photons absorbed can be determined from the photon flux and the absorbance of the photocatalyst at the irradiation wavelength.
Visualizing Key Concepts
Caption: Oxidative quenching cycle of a this compound photocatalyst.
Sources
- 1. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 2. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Solvent Polarity-Dependent Photocatalysis Mechanism of Organic Photoredox Catalysts. | Semantic Scholar [semanticscholar.org]
- 6. Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Exploring Solvent Polarity-Dependent Photocatalysis Mechanism of Organic Photoredox Catalysts - American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. The Light Source for Photocatalysis Experiments: An In-Depth Analysis of Photocatalytic Light Sources!_knowledge-Perfectlight [perfectlight.com.cn]
- 10. The Light Source for Photocatalytic Experiments: A Comprehensive Analysis of Photocatalytic Light Sources!_industry trends-Perfectlight [perfectlight.com.cn]
- 11. A Holistic Approach to Model the Kinetics of Photocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Kinetics of Photocatalyzed Reactions: Five Lessons Learned [frontiersin.org]
- 13. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01970E [pubs.rsc.org]
- 14. Characterization of the excited states of photoreactive dihydrophenazine doped in molecular crystals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 16. Optical Spectra of Phenazine, this compound, and the Phenazhydrins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. In photocatalysis experiments, is the quantum yield you calculate really the AQY (Absolute Quantum Yield)?_Formula-Perfectlight [perfectlight.com.cn]
- 18. reddit.com [reddit.com]
- 19. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
identifying and minimizing byproducts in 5,10-Dihydrophenazine reactions
Welcome to the technical support center for 5,10-dihydrophenazine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this versatile yet sensitive molecule. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Issue 1: The isolated product is yellow or orange instead of the expected white to light-yellow/green, and TLC analysis shows a significant, less polar spot.
Question: My final product is intensely colored, and not the expected off-white solid. What is happening and how can I fix it?
Answer:
This is the most common issue in this compound chemistry and almost certainly indicates the presence of phenazine , the oxidized form of your target molecule. This compound is notoriously sensitive to oxidation and can readily convert to the highly conjugated, yellow-colored phenazine upon exposure to atmospheric oxygen.[1][2][3] This transformation is not just a purity issue; phenazine is often unreactive in subsequent N-alkylation or N-acylation steps, leading to significant yield loss of the desired derivatized product.[1]
-
Atmospheric Oxygen Exposure: The primary culprit is inadequate protection from air during the reaction, workup, or purification stages. The N-H bonds in this compound are susceptible to oxidation.[1]
-
Oxidizing Agents: The presence of any oxidizing agents in your reagents or solvents will rapidly convert the dihydrophenazine to phenazine.[1]
-
Elevated Temperatures During Workup: Higher temperatures can accelerate the rate of oxidation, especially in the presence of trace oxygen.
Sources
- 1. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 2. Characterization of the excited states of photoreactive dihydrophenazine doped in molecular crystals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Optical Spectra of Phenazine, this compound, and the Phenazhydrins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Purification of 5,10-Dihydrophenazine and its Derivatives
Welcome to the Technical Support Center for the purification of 5,10-dihydrophenazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these air-sensitive compounds. Our goal is to equip you with the knowledge to navigate the nuances of their handling, ensuring the integrity and purity of your compounds.
Introduction: The Challenge of Purity
This compound and its derivatives are a class of heterocyclic compounds with significant potential in materials science and pharmaceuticals. However, their purification is often complicated by their notorious sensitivity to atmospheric oxygen, which can readily oxidize them to their corresponding phenazine counterparts.[1] This guide provides a systematic approach to overcoming these challenges through robust purification protocols and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my supposedly pure this compound sample colored (e.g., yellow, brown, or green)?
A1: Pure this compound is typically a light-colored solid. A colored sample is a strong indication of oxidation to the corresponding phenazine, which is often highly colored. The presence of residual starting materials or byproducts from the synthesis can also contribute to discoloration.
Q2: What are the primary impurities I should be concerned about?
A2: The most common impurity is the oxidized phenazine derivative. Other potential impurities include unreacted starting materials (e.g., catechol and o-phenylenediamine in some synthetic routes), residual solvents, and byproducts from side reactions.[1]
Q3: How can I minimize oxidation during workup and purification?
A3: The key is to maintain an inert atmosphere (e.g., nitrogen or argon) throughout all manipulations. This includes using degassed solvents, performing reactions and transfers under a positive pressure of inert gas (e.g., using a Schlenk line or in a glovebox), and avoiding prolonged exposure to air. The use of a reducing agent, such as sodium dithionite, can also be employed during certain synthetic steps to prevent oxidation.[1]
Q4: What analytical techniques are best for assessing the purity of my this compound derivative?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid assessment of purity and to monitor the progress of purification. The oxidized phenazine will typically have a different Rf value and may be visibly colored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying impurities. Residual solvent peaks and signals from common impurities can be identified by consulting reference tables.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges, especially with air-sensitive materials.
Problem 1: My compound "oils out" instead of crystallizing.
-
Potential Cause: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This can be due to a low-melting-point compound or the presence of significant impurities that depress the melting point.
-
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. A gradual decrease in temperature can promote proper crystal lattice formation.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to decrease the saturation and attempt recrystallization again.
-
Change Solvent System: The chosen solvent may not be ideal. Select a solvent with a lower boiling point or use a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Problem 2: No crystals form upon cooling.
-
Potential Cause: The solution may be too dilute (not saturated), or the compound may have a high kinetic barrier to nucleation.
-
Solutions:
-
Induce Crystallization:
-
Scratching: As mentioned above, scratching the flask can initiate crystallization.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
-
Problem 3: The recrystallized product is still impure.
-
Potential Cause: The cooling process may have been too rapid, trapping impurities within the crystal lattice. Alternatively, the chosen solvent may not be effective at separating the desired compound from a specific impurity.
-
Solutions:
-
Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Choose a Different Solvent: Experiment with different solvents or solvent pairs to find a system with a better solubility profile for your compound versus the impurities.
-
Wash Crystals Thoroughly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Recrystallization Solvent Selection for this compound Derivatives
| Solvent System | Suitability for this compound | Rationale & Key Considerations |
| Toluene | Excellent | Good solubility at high temperatures and lower solubility at room temperature. Its relatively high boiling point allows for effective dissolution of the crude product.[1] |
| Ethanol | Good | A common and effective solvent for recrystallization. Can be used as a single solvent or in a mixed system with water.[1] |
| Isopropanol | Good | Can be used as an alternative to ethanol, particularly in mixed-solvent systems. |
| Toluene/Isopropanol | Excellent (Mixed-Solvent) | Dissolving in hot toluene followed by the addition of isopropanol as an anti-solvent can be a very effective method for inducing crystallization and achieving high purity.[1] |
| Water | Poor (as a single solvent) | This compound and its non-polar derivatives have very low solubility in water. However, water can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Troubleshooting Guide: Column Chromatography
Column chromatography is an essential technique for separating complex mixtures. For air-sensitive compounds, special precautions are necessary.
Problem 1: The compound appears to be degrading on the column.
-
Potential Cause: The silica gel can be slightly acidic, which may catalyze the degradation of sensitive compounds. More likely, residual oxygen in the solvent or on the silica gel is causing oxidation.
-
Solutions:
-
Use Degassed Solvents: Thoroughly degas all solvents used for the mobile phase by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before use.
-
Pack and Run Under Inert Atmosphere: Pack the column under a positive pressure of inert gas. Maintain a gentle stream of inert gas over the top of the column throughout the separation.
-
Deactivate Silica Gel: If acidity is a concern, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic additive like triethylamine (1-2%).
-
Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
-
Problem 2: Poor separation of the desired compound from impurities.
-
Potential Cause: The chosen eluent system may not have the optimal polarity to effectively resolve the components of the mixture.
-
Solutions:
-
Optimize the Eluent System with TLC: Before running the column, use TLC to test various solvent systems. Aim for an Rf value of ~0.2-0.3 for your target compound in the chosen eluent. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often more effective for complex mixtures.
-
Adjust the Stationary Phase: While silica gel is common, other stationary phases like alumina (neutral, acidic, or basic) may provide better separation for certain compounds.
-
Dry Loading: If your compound is not very soluble in the initial eluent, you can "dry load" it. Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.
-
Problem 3: Streaking of the compound on the TLC plate.
-
Potential Cause: Streaking can be caused by overloading the TLC plate, the compound being too polar for the chosen eluent, or decomposition on the silica gel.
-
Solutions:
-
Dilute the Sample: Ensure the sample solution for TLC is sufficiently dilute.
-
Increase Eluent Polarity: Add a more polar solvent to your eluent system.
-
Add a Modifier: For basic compounds like dihydrophenazines, adding a small amount of triethylamine to the eluent can improve the spot shape. For acidic compounds, a few drops of acetic acid can help.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound (Toluene/Isopropanol)
This protocol is a representative example and may require optimization for specific derivatives. All steps should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
-
Preparation: Place the crude this compound in a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill the apparatus with an inert gas three times.
-
Dissolution: Add a minimal amount of hot, degassed toluene to the flask with stirring until the solid is completely dissolved.
-
Charcoal Treatment (Optional): If the solution is highly colored due to impurities, you can add a small amount of activated charcoal and reflux for 5-10 minutes. Perform a hot filtration under inert atmosphere to remove the charcoal.
-
Induce Crystallization: While the toluene solution is still hot, slowly add degassed isopropanol dropwise until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of hot toluene to re-dissolve the precipitate, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter stick).
-
Washing: Wash the crystals with a small amount of cold, degassed isopropanol or ethanol.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Anaerobic Flash Column Chromatography
This protocol provides a general workflow for the purification of air-sensitive compounds.
-
Column Preparation:
-
Dry the chromatography column in an oven and cool under a stream of inert gas.
-
Plug the bottom of the column with glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar, degassed solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing. Maintain a positive pressure of inert gas at the top of the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a suitable volatile solvent.
-
Carefully add the sample solution to the top of the silica gel bed using a cannula or a long-stemmed pipette.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system, as determined by prior TLC analysis.
-
Gradually increase the polarity of the eluent to elute the compounds of interest.
-
Collect fractions in Schlenk tubes or other suitable sealed containers.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a Schlenk flask and remove the solvent under vacuum to yield the purified compound.
-
Visualizing Purification: A Workflow Diagram
Caption: A decision workflow for the purification of this compound derivatives.
References
- Dow Chemical Company. (2001). One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines (U.S. Patent No. 6,242,602 B1). U.S.
Sources
Technical Support Center: 5,10-Dihydrophenazine Photocatalysts
Welcome to the technical support center for 5,10-dihydrophenazine (DHP) photocatalysts. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of working with these powerful photoredox agents. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My photocatalytic reaction has a very low yield. What is the most common cause?
A: The most frequent cause of low yield is the degradation of the this compound catalyst via oxidation. The dihydrophenazine core is highly susceptible to oxidation by atmospheric oxygen, which converts the active catalyst into its corresponding phenazine, a species that is often catalytically inactive for the desired transformation.[1][2][3] Rigorous deoxygenation of your solvent and reaction headspace is critical.
Q2: The color of my reaction mixture changed from colorless/pale yellow to a deep yellow or orange, and my reaction stalled. What happened?
A: This color change is a classic indicator of catalyst oxidation. 5,10-dihydrophenazines are typically colorless or pale yellow, while their oxidized phenazine counterparts are often brightly colored.[4] This visual cue strongly suggests that oxygen has entered your system, degrading the catalyst and halting the reaction. See our troubleshooting guide below for preventing oxygen contamination.
Q3: Does the choice of solvent matter for catalyst stability and performance?
A: Absolutely. Solvent polarity can significantly influence the energy levels and character of the catalyst's excited states (e.g., locally excited vs. charge-transfer states).[5][6][7][8] This, in turn, affects the catalyst's redox potentials, lifetime, and degradation pathways.[7][8] For instance, polar solvents may stabilize charge-transfer states, which can alter the catalyst's reactivity profile compared to nonpolar solvents.[5][6]
Q4: I suspect my catalyst is degrading. How can I confirm this and identify the byproducts?
A: The primary methods for confirming degradation and identifying products are UV-Vis Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][9][10] A simple UV-Vis spectrum can show the disappearance of the DHP absorbance peaks and the emergence of new peaks corresponding to the oxidized phenazine.[2][11] For a more detailed structural analysis, LC-MS is invaluable for identifying the molecular weights of degradation products[9][12], while NMR can provide full structural elucidation.[10][13]
In-Depth Troubleshooting Guides
Issue 1: Rapid Catalyst Inactivation and Color Change
This section addresses the most prevalent issue: the rapid oxidative degradation of the DHP catalyst.
Potential Causes:
-
Insufficient Deoxygenation: Trace amounts of dissolved oxygen are sufficient to oxidize the catalyst, especially under photoirradiation.
-
Air Leaks in Reaction Setup: Poorly sealed septa, joints, or needle punctures can introduce oxygen over the course of the reaction.
-
Oxygen-Saturated Reagents or Solvents: Using solvents or reagents that have not been properly degassed.
Recommended Solutions & Protocols:
-
Implement Rigorous Deoxygenation: Standard sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is good, but for maximum catalyst longevity, the Freeze-Pump-Thaw (FPT) method is superior. We strongly recommend performing at least three FPT cycles on your solvent before adding the catalyst and substrates.
-
Ensure an Airtight Setup: Use high-quality glassware with well-greased joints or threaded connectors with PTFE seals. Use fresh, high-quality rubber septa and minimize the number of punctures. Consider running your reactions in a glovebox for the most sensitive applications.
-
Degas All Components: Ensure that any liquid reagents added via syringe are also degassed prior to addition.
Caption: A logical workflow for diagnosing catalyst oxidation.
Issue 2: Inconsistent Reaction Rates or Catalyst Precipitation
Even in the absence of obvious oxidation, performance can be erratic.
Potential Causes:
-
Solvent Mismatch: The chosen solvent may not be optimal for the catalyst's photophysical properties, leading to inefficient electron transfer or rapid non-radiative decay.[5][6]
-
Formation of a Dication: Under strongly oxidizing conditions, the catalyst can be oxidized by two electrons to form a dication, which may have different solubility or reactivity.[1]
-
Photodegradation to Other Species: Prolonged irradiation can sometimes lead to more complex degradation pathways beyond simple oxidation, such as ring-opening or reactions with the solvent or substrate.[1][4]
Recommended Solutions & Protocols:
-
Solvent Screening: If results are poor, screen a small set of degassed solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, DMF). Compare reaction kinetics to find the optimal medium.
-
Electrochemical Analysis: Use Cyclic Voltammetry (CV) to study the catalyst's behavior. CV can reveal the potentials for the first and second oxidation events and assess the stability of the resulting radical cation and dication species.[1][11] Reversible CV waves indicate stable oxidized species, which is a desirable trait for a photocatalyst.[1]
-
Run a Catalyst Stability Control: Perform a control experiment containing only the degassed solvent and catalyst under standard reaction conditions (light, temperature). Monitor the catalyst's concentration over time using UV-Vis or HPLC to quantify its intrinsic photostability in the absence of substrates.
| Solvent Property | Potential Effect on DHP Catalyst | Rationale |
| High Polarity (e.g., ACN, DMF) | May stabilize charge-transfer (CT) excited states. Can alter redox potentials. | Solvents with high dielectric constants can lower the energy of polarized states, potentially making the catalyst a stronger or weaker oxidant/reductant in the excited state.[5][8] |
| Low Polarity (e.g., Toluene, Dioxane) | Favors locally excited (LE) states. | In nonpolar environments, the energy of CT states is higher, meaning the lowest excited state is more likely to be localized on the phenazine core.[5] |
| Halogenated (e.g., DCM, Chloroform) | Can participate in degradation pathways. | Halogenated solvents can be reactive and may lead to catalyst degradation through radical pathways, a phenomenon observed with similar heterocycles like phenoxazines.[4][6] |
Key Analytical Protocols
Protocol 1: Monitoring Catalyst Degradation by UV-Vis Spectroscopy
This protocol provides a quick and effective way to monitor the health of your catalyst during a reaction.
Methodology:
-
Prepare a Stock Solution: Prepare a dilute stock solution of your fresh DHP catalyst in the reaction solvent and record its UV-Vis spectrum. Note the wavelength(s) of maximum absorbance (λ_max).
-
Set Up Reaction: Set up your photocatalysis reaction as usual, ensuring rigorous deoxygenation.
-
Initial Sample (t=0): Before turning on the light, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Sample Preparation: Immediately filter the aliquot through a 0.2 µm PTFE syringe filter to remove any suspended solids. Dilute the filtrate with the reaction solvent to a concentration suitable for UV-Vis analysis.
-
Acquire Spectrum: Record the UV-Vis spectrum of the diluted sample.
-
Time-Course Monitoring: Repeat steps 3-5 at regular intervals (e.g., 30, 60, 120 minutes) after initiating photoirradiation.
-
Data Analysis: Compare the spectra over time. Look for a decrease in the absorbance at the λ_max of the DHP catalyst and the potential appearance of new absorption bands at different wavelengths, which may indicate the formation of the oxidized phenazine or other degradation products.
Caption: The primary oxidative degradation pathway of DHP catalysts.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol is essential for identifying unknown degradation byproducts.
Methodology:
-
Prepare a "Stressed" Sample: Run a photocatalytic reaction under conditions known to cause degradation (e.g., with intentional oxygen introduction or for an extended duration).
-
Sample Collection: Take a larger aliquot (e.g., 1-2 mL) of the reaction mixture.
-
Workup: Filter the sample to remove any solids. Depending on the expected concentration of byproducts, you may need to concentrate the sample by evaporating the solvent under reduced pressure. Re-dissolve the residue in a small volume of a suitable solvent for LC-MS analysis (e.g., Acetonitrile or Methanol).
-
LC-MS Analysis:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization) is common.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is usually effective for these nitrogen-containing heterocyclic compounds.
-
Detection: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements of the parent ions.[9]
-
-
Data Interpretation: Compare the mass spectrum of your degraded sample to that of a fresh catalyst sample. Identify new peaks and use the accurate mass data to predict the elemental composition of potential degradation products.[12] Further fragmentation analysis (MS/MS) can help elucidate the structures.
Protocol 3: Assessing Redox Stability via Cyclic Voltammetry (CV)
CV provides critical data on the electronic properties and stability of the catalyst's oxidized forms.
Methodology:
-
Prepare the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., Acetonitrile).
-
Assemble the Cell: Use a standard three-electrode cell:
-
Working Electrode: Glassy Carbon or Platinum.
-
Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Blank Scan: Run a CV scan of the electrolyte solution alone to ensure there are no interfering redox events.
-
Analyte Scan: Add the DHP catalyst to the cell (typically 1-5 mM concentration) and ensure the solution is thoroughly deoxygenated by bubbling with an inert gas.
-
Run CV: Scan the potential anodically (to positive potentials) to observe the oxidation peaks. Scan at various rates (e.g., 50, 100, 200 mV/s) to probe the reversibility of the redox events.
-
Analysis:
-
Identify the potentials for the first (DHP -> DHP•⁺) and second (DHP•⁺ -> DHP²⁺) oxidation waves.[1][11]
-
Assess the chemical reversibility by comparing the anodic and cathodic peak currents. A ratio close to 1 suggests the oxidized species is stable on the CV timescale.[11] Irreversible waves suggest the oxidized species is unstable and undergoes a rapid chemical reaction.
-
References
- Mezcua, M., Ferrer, I., Hernando, M. D., & Fernández-Alba, A. R. (2006). Photolysis and photocatalysis of bisphenol A: identification of degradation products by liquid chromatography with electrospray ionization/time-of-flight/mass spectrometry (LC/ESI/ToF/MS). Food Additives and Contaminants, 23(11), 1242-1251. [Link]
- Venkatraman, V., & Orr-Ewing, A. J. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(23), 4383–4394. [Link]
- Bieszczad, B., Karl, T., Rolka, A., Nuernberger, P., Kutta, R., & Koenig, B. (2023). Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers, 10(1), 123-131. [Link]
- Agüera, A., Almansa, E., Tejedor, A., & Fernández-Alba, A. R. (2003). Identification of Photocatalytic Degradation Products of Diazinon in TiO2 Aqueous Suspensions Using GC/MS/MS and LC/MS with Quadrupole Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 14(8), 803-817. [Link]
- Venkatraman, V., & Orr-Ewing, A. J. (2021). Solvent-dependent photochemical dynamics of a phenoxazine-based photoredox catalyst. The Journal of Chemical Physics, 155(23), 234301. [Link]
- da Silva, M. L., Lima, R. C., Amaral, B. S., & Peralta-Zamora, P. (2017). Suspended and Immobilized TiO2 Photocatalytic Degradation of Estrogens: Potential for Application in Wastewater Treatment Processes. Journal of the Brazilian Chemical Society, 28(2), 279-287. [Link]
- Li, Y., Wang, Z., Zhang, J., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Molecules, 29(7), 1618. [Link]
- Kudo, T., & Nagao, K. (1998). Formation of this compound from Phenazine by Pseudomonas cepacia IFO 15124 at Low Oxygen Tensions. Bioscience, Biotechnology, and Biochemistry, 62(6), 1215-1217. [Link]
- Bieszczad, B., et al. (2023). Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers. [Link]
- Williams, C. A., et al. (2022). Decoupling Adsorption and Photocatalysis. ACS Omega, 7(1), 1234-1241. [Link]
- Silva, F. B. M., et al. (2024). Experimental Investigation of Antibiotic Photodegradation Using a Nanocatalyst Synthesized via an Eco-Friendly Process.
- Sharma, S. (2016). How to carry out the photocatalytic dye degradation experiment using nanoparticles where UV spectra of dye is taken as measure of degradation?
- Bekiari, V., et al. (2022). Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design.
- ResearchGate. (n.d.).
- Petrovic, M., & Barceló, D. (2007). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. TrAC Trends in Analytical Chemistry, 26(6), 486-493. [Link]
- Tenopala-Carmona, F., et al. (2024). Photostability of Phenoxazine Derivatives. ChemPhysChem, 25(10), e202400506. [Link]
- ResearchGate. (n.d.).
- Wang, H., et al. (2023). Peroxymonosulfate-Assisted Phenol Degradation via a Magnetic Covalent-Triazine-Framework-Based Photocatalyst. Chemistry – An Asian Journal, 18(17), e202300537. [Link]
- Zhang, Y., et al. (2024). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. Chemical Science, 15(18), 6824-6831. [Link]
- The Royal Society of Chemistry. (n.d.).
- Coyle, E. E., et al. (2024). Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. Chemical Science, 15(11), 3741-3757. [Link]
- Jiang, J., et al. (2021). Phenoxazine-based covalent triazine framework for photocatalytic aerobic hydroxylation of arylboronic acids to phenols. Green Chemistry, 23(21), 8563-8570. [Link]
- Di Nuzzo, F., et al. (2022). π-Extended dihydrophenazine based redox responsive polymers of intrinsic microporosity. Chemical Science, 13(31), 9034-9040. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Wang, Y., et al. (2021). Combined the Photocatalysis and Fenton-like Reaction to Efficiently Remove Sulfadiazine in Water Using g-C3N4/Ag/γ-FeOOH: Insights Into the Degradation Pathway From Density Functional Theory. Frontiers in Environmental Science, 9, 747653. [Link]
- Wang, Y., et al. (2021). Combined the Photocatalysis and Fenton-like Reaction to Efficiently Remove Sulfadiazine in Water Using g-C3N4/Ag/γ-FeOOH: Insights Into the Degradation Pathway From Density Functional Theory. Frontiers in Environmental Science, 9. [Link]
- Gualandi, A., et al. (2020). Phenazine Radical Cations as Efficient Homogeneous and Heterogeneous Catalysts for the Cross-Dehydrogenative Aza-Henry Reaction. Chemistry – A European Journal, 26(72), 17565-17572. [Link]
- Anastasaki, A., et al. (2021). Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. Macromolecules, 54(10), 4642-4651. [Link]
- Coyle, E. E., et al. (2023).
- ResearchGate. (n.d.).
- Smith, T. J., et al. (2023). Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin. The Journal of Physical Chemistry C, 127(23), 11048–11057. [Link]
- ResearchGate. (n.d.). First and second cycle of cyclic voltammetry of 1.0 mM... [Link]
- Gual-Vela, A., et al. (2022). Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. ACS Applied Materials & Interfaces, 14(16), 18366–18375. [Link]
- Bothell, D. A., & Lau, P. T. S. (2001). U.S. Patent No. 6,242,602 B1. U.S.
- Venkatraman, V., et al. (2020). Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization. The Journal of Physical Chemistry B, 124(40), 8837–8850. [Link]
- Ofer, D., et al. (1990). Potential Dependence of the Conductivity of Highly Oxidized Polythiophenes, Polypyrroles, and Polyaniline: Finite Windows of Hig.
- ResearchGate. (n.d.).
- Zhang, H., et al. (2021). Ultrastable aqueous phenazine flow batteries with high capacity operated at elevated temperatures.
- de Oliveira, M. F., et al. (2014). Cyclic Voltammetry and Computational Chemistry Studies on the Evaluation of the Redox Behavior of Parabens and other Analogues. International Journal of Electrochemical Science, 9, 3596-3607. [Link]
- University of Alberta. (n.d.). Photocatalytic Oxidation of an Organic Dye Using Titanium Dioxide. [Link]
- The International Journal of Engineering and Science (IJES). (n.d.).
Sources
- 1. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 2. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Photolysis and photocatalysis of bisphenol A: identification of degradation products by liquid chromatography with electrospray ionization/time-of-flight/mass spectrometry (LC/ESI/ToF/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Solubility of Functionalized 5,10-Dihydrophenazine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with functionalized 5,10-dihydrophenazine derivatives. This guide is designed to provide you with in-depth, practical solutions to the solubility challenges frequently encountered with this promising class of molecules. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to troubleshoot effectively and accelerate your research.
Understanding the Core Challenge: The Molecular Nature of 5,10-Dihydrophenazines
This compound derivatives often exhibit poor aqueous solubility due to their rigid, planar, and largely hydrophobic core structure. The introduction of functional groups, while essential for modulating their therapeutic or electronic properties, can further complicate solubility profiles. Crystal lattice energy plays a significant role; the planar nature of these molecules can lead to strong π-π stacking interactions, resulting in a highly stable and difficult-to-dissolve crystalline form. Overcoming this lattice energy is the first and most critical hurdle in achieving dissolution.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common issues encountered during experimental work.
Issue 1: My this compound derivative precipitates out of my aqueous buffer during my cell-based assay.
-
Question: I've dissolved my compound in DMSO for a stock solution, but upon dilution into my aqueous cell culture medium (e.g., PBS or DMEM), it immediately crashes out. What is happening and how can I fix it?
-
Answer: This is a classic and common problem of a solvent shift, where a compound that is soluble in a water-miscible organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it is poorly soluble, leading to precipitation. The key is to control the dilution process and consider the final concentration of the organic solvent.
Step-by-Step Protocol to Mitigate Precipitation:
-
Determine the Critical DMSO Concentration: First, empirically determine the maximum percentage of DMSO your cell line can tolerate without affecting viability (typically <0.5% v/v). This is your absolute upper limit for the final assay concentration.
-
Optimize the Stock Concentration: Prepare a more dilute stock solution in DMSO if possible. A lower stock concentration means a smaller volume is needed for the final dilution, resulting in a lower final DMSO percentage.
-
Employ a Serial Dilution Strategy: Instead of a single, large dilution step, perform a serial dilution. For example, dilute your DMSO stock into an intermediate solvent system that is more "aqueous-friendly" before the final dilution into the cell culture medium. A 50:50 ethanol:water mixture can sometimes serve as a good intermediate solvent.
-
Consider the Use of Solubilizing Excipients: If the above steps are insufficient, consider pre-formulating your compound. Co-solvents like PEG 400 or surfactants like Tween® 80 can be included in the stock solution or the final medium to increase solubility. Always run a vehicle control to ensure the excipient itself does not affect your experimental outcome.
-
pH Adjustment: If your derivative has ionizable functional groups (e.g., carboxylic acids or amines), the pH of your final medium can dramatically impact solubility. According to the Henderson-Hasselbalch equation, acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH. Evaluate the pKa of your compound and adjust the pH of your buffer accordingly, ensuring it remains compatible with your biological system.
-
Issue 2: I am getting inconsistent results in my solubility assessment using the shake-flask method.
-
Question: My measured solubility values for the same compound vary significantly between experiments. What are the likely sources of this variability?
-
Answer: The shake-flask method, while considered a gold standard for equilibrium solubility measurement, is prone to variability if not meticulously controlled. The primary sources of error are insufficient equilibration time, temperature fluctuations, and inaccurate quantification.
Protocol for Consistent Shake-Flask Solubility Measurement:
-
Ensure Sufficient Equilibration Time: The system must reach true equilibrium. For highly crystalline compounds like many dihydrophenazines, this can take longer than the standard 24-48 hours. We recommend a time-course experiment (e.g., sampling at 24, 48, and 72 hours) to determine when the concentration of the dissolved compound plateaus.
-
Precise Temperature Control: Solubility is highly temperature-dependent. Use a calibrated, temperature-controlled incubator or water bath. Fluctuations of even a few degrees can significantly alter results.
-
Validate Your Analytical Method: Whether you are using UV-Vis spectroscopy or HPLC, ensure your method is validated for linearity, accuracy, and precision. Create a calibration curve with each experiment. Be mindful of potential interference from excipients or buffer components.
-
Control the Solid State: Ensure you are starting with a consistent solid form (polymorph) of your compound for each experiment, as different polymorphs can have different solubilities.
-
Proper Separation of Solid and Liquid Phases: After equilibration, it is crucial to separate the undissolved solid from the saturated solution without causing precipitation. Centrifugation followed by careful withdrawal of the supernatant is standard. Filtration is also an option, but be cautious of potential compound adsorption to the filter membrane.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best "first-pass" strategy for solubilizing a novel this compound derivative with unknown properties?
A1: Start with a tiered approach. Begin with a range of pharmaceutically acceptable solvents of varying polarity. If a suitable single-solvent system isn't found, progress to binary co-solvent systems (e.g., water with ethanol, PEG 400, or propylene glycol). If your compound has ionizable groups, a pH-solubility profile is essential. This systematic approach, often termed a pre-formulation screen, efficiently maps out the solubility landscape of your new chemical entity.
-
Q2: When should I consider more advanced formulation strategies like cyclodextrin complexation or solid dispersions?
A2: Move to these advanced strategies when simpler methods (pH adjustment, co-solvents) fail to achieve the target concentration needed for your application (e.g., in vivo efficacy studies).
-
Cyclodextrin Complexation: This is an excellent choice for lipophilic compounds. The hydrophobic inner cavity of the cyclodextrin can encapsulate the dihydrophenazine molecule, while the hydrophilic exterior enhances aqueous solubility. This is particularly effective for compounds intended for parenteral administration.
-
Amorphous Solid Dispersions: If your compound's solubility is limited by high crystal lattice energy, creating an amorphous solid dispersion can be highly effective. In this method, the crystalline compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC). This prevents recrystallization and presents the drug to the aqueous environment in a higher-energy, more readily dissolvable amorphous state.
-
-
Q3: How do I choose the right cyclodextrin for my compound?
A3: The choice depends on the size and shape of your dihydrophenazine derivative.
-
β-Cyclodextrin: Often a good starting point due to its cavity size.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): These chemically modified cyclodextrins offer significantly higher aqueous solubility and lower toxicity than the parent β-cyclodextrin and are widely used in pharmaceutical formulations. A screening study with these different types is recommended to find the one that provides the best complexation efficiency and solubility enhancement for your specific molecule.
-
Visualizing Experimental Workflows
Diagram 1: Decision-Making Workflow for Solubility Enhancement
This diagram outlines a logical progression for tackling solubility challenges, from initial screening to advanced formulation.
Caption: A systematic approach to enhancing the solubility of this compound derivatives.
Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic guest molecule, enhancing its solubility in water.
troubleshooting low yields in palladium-catalyzed synthesis of diaryl-dihydrophenazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting palladium-catalyzed diaryl-dihydrophenazine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific application of C-N cross-coupling chemistry. The synthesis of N,N'-diaryl-5,10-dihydrophenazines, typically via a double Buchwald-Hartwig amination, is a powerful transformation but can be sensitive to a variety of parameters. This resource provides a structured, question-and-answer approach to diagnose and resolve common issues leading to low reaction yields.
Section 1: First-Line Troubleshooting: The Reaction Environment
This section addresses the most frequent and fundamental sources of reaction failure. Before delving into complex catalyst optimization, ensure these foundational aspects are rigorously controlled.
Q1: My reaction shows very low conversion, or fails completely, with starting materials largely unreacted. Where do I start?
A1: Complete reaction failure often points to the deactivation of the active Pd(0) catalyst or the presence of inhibitors. The most common culprits are oxygen and water.
Underlying Cause: The active Pd(0) species in the catalytic cycle is highly sensitive to oxidation to inactive Pd(II) by atmospheric oxygen.[1] Similarly, water can interfere with the base and certain catalytic intermediates.
Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere: The reaction vessel must be thoroughly purged of air. This is best achieved by subjecting the sealed flask containing your solid reagents (dihydrophenazine, aryl halide, base, palladium source, ligand) to 3-5 cycles of vacuum backfill with a high-purity inert gas (Argon or Nitrogen).[2]
-
Use Anhydrous & Degassed Solvents: Solvents must be of high purity and anhydrous. Use solvent from a freshly opened bottle or a solvent purification system. Crucially, the solvent must be degassed immediately before use to remove dissolved oxygen. This can be done by sparging with argon for 20-30 minutes or through a freeze-pump-thaw technique (3 cycles).[3][4]
-
Verify Reagent Purity: Amines, including the dihydrophenazine substrate, can be prone to oxidation. Purify if necessary by recrystallization or filtration through a plug of activated alumina.[2] Ensure the aryl halide is pure and free of acidic impurities.
Section 2: The Catalyst System: Palladium and Ligands
The choice and handling of the palladium source and phosphine ligand are critical for success. An inappropriate ligand or a deactivated catalyst is a primary reason for low yields.
Q2: I'm observing the formation of palladium black and my reaction has stalled. What's happening and how can I fix it?
A2: The formation of palladium black (finely divided, aggregated palladium metal) is a classic sign of catalyst decomposition.[1] This inactive form of palladium precipitates from the solution, halting the catalytic cycle.
Underlying Cause: This often occurs when the palladium center is not adequately stabilized by the phosphine ligand. Potential causes include:
-
An insufficient ligand-to-palladium ratio.
-
The use of a ligand that is not bulky or electron-rich enough to prevent aggregation.
-
Excessively high reaction temperatures, which can accelerate both catalyst decomposition and ligand degradation.[1]
Troubleshooting Protocol:
-
Increase Ligand-to-Palladium Ratio: For catalysts generated in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), a ligand:Pd ratio of 1.5:1 to 2.5:1 is often recommended. Since amines can sometimes act as competing ligands, adding a slight excess of the phosphine ligand can prevent catalyst deactivation.[2]
-
Switch to a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often more reliable and efficient.[2][5] These complexes generate the active Pd(0) species cleanly and quantitatively under the reaction conditions, often leading to more reproducible results than using separate Pd sources and ligands.[2]
-
Re-evaluate Ligand Choice: The synthesis of diaryl-dihydrophenazines involves forming a C(sp²)-N bond with a secondary amine, which can be sterically demanding. Bulky, electron-rich biarylphosphine ligands are typically required to facilitate the crucial reductive elimination step.[3][6] If you are using a less bulky ligand, consider screening more sterically demanding options.
Table 1: Ligand Selection Guide for N-Arylation of Secondary Amines
| Ligand | Structure Type | Key Characteristics | Common Applications & Notes |
| XPhos | Biarylphosphine | Very bulky and electron-rich. Generally high activity. | A go-to ligand for a wide range of challenging C-N couplings, including those with secondary amines. |
| RuPhos | Biarylphosphine | Similar to XPhos, highly active. | Specifically designed for secondary amines and can be very effective.[7] |
| BrettPhos | Biarylphosphine | Extremely bulky. | Excellent for coupling primary amines but also highly effective for sterically hindered secondary amines.[7] |
| Josiphos | Ferrocenylphosphine | Bidentate ligand. | Can be effective, particularly in overcoming ammonia coupling challenges, and may offer different reactivity.[8] |
| BINAP | Bidentate phosphine | Less bulky than modern biarylphosphines. | Used in earlier generation systems; may be less effective for this specific transformation compared to modern ligands.[9][10] |
Section 3: Reaction Parameters: The Role of Base and Solvent
The base and solvent are not passive components; they are intimately involved in the catalytic cycle and can dramatically influence reaction outcomes.
Q3: My reaction is very slow or gives a mixture of mono- and di-arylated products. Could my base be the problem?
A3: Yes, the choice of base is critical. An inappropriate base can lead to slow deprotonation of the amine, catalyst inhibition, or side reactions.[11] For a double amination, a strong enough base is needed to drive the reaction to completion.
Underlying Cause: The base's primary role is to deprotonate the N-H bond of the dihydrophenazine (or the resulting palladium-amine complex) to form the active nucleophile.[12]
-
Weak Bases (e.g., K₂CO₃, K₃PO₄): May not be strong enough to deprotonate the less acidic N-H bond of the intermediate mono-arylated dihydrophenazine, causing the reaction to stall.[7][11]
-
Strong Bases (e.g., NaOtBu, LHMDS): Are generally more effective but can be poorly soluble in non-polar solvents and may promote side reactions if substrates have base-sensitive functional groups.[3][9]
Troubleshooting Protocol:
-
Screen Stronger Bases: If you are using a weak carbonate or phosphate base, switch to a stronger alkoxide or amide base. Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig aminations.[3]
-
Consider Solubility: The base must have some solubility in the reaction medium to be effective. In non-polar solvents like toluene, strong bases like NaOtBu are often used as a fine powder and require vigorous stirring.[2]
-
Match Base to Solvent: The interplay between base and solvent is crucial. In non-polar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex. In polar solvents, the base may complex too strongly with the palladium, creating a stable but inactive resting state.[9][12]
Q4: How does solvent choice impact the synthesis of diaryl-dihydrophenazines?
A4: The solvent dictates the solubility of all components and stabilizes charged intermediates in the catalytic cycle. Poor solubility is a common and underestimated reason for reaction failure.[13]
Underlying Cause:
-
Solubility: If the dihydrophenazine, aryl halide, or base is poorly soluble, the reaction will be slow or incomplete. The product diaryl-dihydrophenazine may also be highly non-polar and could precipitate, hindering analysis.
-
Polarity: Non-polar aprotic solvents like toluene, dioxane, or THF are most common.[4][14] Toluene is often preferred when using aryl iodides, as the iodide salt byproduct is poorly soluble and less likely to inhibit the catalyst.[2][3] Polar aprotic solvents like DMF can sometimes be effective but may lead to more side reactions.[9]
Table 2: Example Screening Protocol for Base & Solvent Optimization
Setup: Parallel reaction vials under inert atmosphere, 100-110 °C, 18-24h.
| Entry | Base (2.2 eq) | Solvent | Expected Outcome |
| 1 | NaOtBu | Toluene | Standard starting point. Good for many systems. |
| 2 | NaOtBu | 1,4-Dioxane | Alternative non-polar solvent, may improve solubility. |
| 3 | LHMDS | Toluene | Strong, non-nucleophilic base, good for sensitive substrates. |
| 4 | K₃PO₄ | Toluene | Weaker base, may require higher temperatures but offers better functional group tolerance. |
| 5 | Cs₂CO₃ | 1,4-Dioxane | Another common weak base option. |
Section 4: Advanced Troubleshooting: Side Reactions & Substrate Issues
If the foundational parameters are optimized and yields are still low, consider more complex issues like inherent substrate reactivity and specific side reactions.
Q5: I'm using an aryl chloride and the reaction is not working. What should I do?
A5: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations. The C-Cl bond is stronger, making the initial oxidative addition step to the Pd(0) center kinetically challenging and often the rate-limiting step.[4][6]
Troubleshooting Protocol:
-
Use a Specialized Ligand: Overcoming the high activation barrier for aryl chloride activation requires a highly active catalyst. This is where modern, bulky, and extremely electron-donating ligands like XPhos, SPhos, or tBuBrettPhos are essential.[1]
-
Use a Precatalyst: As mentioned, precatalysts that provide a clean source of the active LPd(0) species are highly recommended for these challenging substrates.[2]
-
Increase Temperature: More forcing conditions, including higher temperatures (e.g., 110-120 °C), may be necessary.[2]
-
Consider Switching Halides: If feasible synthetically, switching from the aryl chloride to the corresponding aryl bromide will almost always result in a more efficient reaction.[4]
Q6: My mass spec shows a byproduct corresponding to the hydrodehalogenation of my aryl halide. What causes this?
A6: Hydrodehalogenation is a common side reaction where the halide on the aromatic ring is replaced by a hydrogen atom. This unproductive pathway consumes your aryl halide and reduces the yield of the desired product.[15]
Underlying Cause: This side reaction can be promoted by strong bases and is more prevalent in certain solvents. It can occur if a β-hydride elimination from the amine or solvent-derived species becomes competitive with the desired C-N bond formation.[8][15]
Troubleshooting Protocol:
-
Re-evaluate Base/Solvent System: This side reaction is often more pronounced in polar solvents like NMP or with alcohol solvents in the presence of strong bases.[15] Sticking to non-polar aprotic solvents like toluene or dioxane can minimize this.
-
Check Amine Purity: Impurities in the amine starting material can sometimes act as hydride sources.
-
Optimize Ligand: A well-chosen ligand that accelerates the rate of reductive elimination can help the desired C-N coupling outcompete the hydrodehalogenation pathway.
Visual Workflow and Mechanism Guides
Diagram 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the palladium-catalyzed C-N cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A decision tree for systematically troubleshooting low yields.
References
- Viciu, M. S., & Nolan, S. P. (2014). Role of the base in Buchwald–Hartwig amination. The Journal of Organic Chemistry, 79(24), 11685-11693. [Link]
- Reddit r/chemistry. (2018).
- ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
- Gryba, M., et al. (2022). N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones. Molecules, 28(1), 163. [Link]
- Viciu, M. S., & Nolan, S. P. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Wang, Y., et al. (2021). Modular synthesis of substituted-9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine via subsequent Buchwald-Hartwig amination and C-H amination strategy.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- Chemistry LibreTexts. (2023).
- Kashani, S. K., et al. (2021).
- Röttger, M., et al. (2020). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 85(15), 9874-9882. [Link]
- Ehrentraut, A., et al. (2005). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point.
- Wikipedia. (n.d.).
- Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 604-615. [Link]
- ResearchGate. (n.d.).
- Smith, R. C. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Improving the Photostability of Dihydrophenazine-Based Catalysts
Welcome to the technical support center for dihydrophenazine-based photocatalysts. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these powerful organic catalysts in their work. As their application in areas like atom transfer radical polymerization (ATRP) and organic synthesis expands, understanding and mitigating their photochemical degradation is crucial for reproducibility and efficiency.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. We will delve into the mechanisms of degradation and provide actionable strategies to enhance the stability and performance of your dihydrophenazine catalysts.
I. Troubleshooting Guide: Diagnosing and Solving Catalyst Instability
This section addresses specific issues you might encounter during your photoredox reactions. Each problem is followed by a series of diagnostic questions and recommended solutions grounded in mechanistic principles.
Issue 1: Rapid Loss of Catalytic Activity During Reaction
You observe that your reaction stalls or the yield of your desired product plateaus much earlier than expected. This is often a primary indicator of catalyst degradation.
Initial Diagnostic Questions:
-
What are your reaction conditions? (Solvent, light source, temperature, atmosphere)
-
Have you monitored the reaction kinetics? (e.g., via NMR, GC/MS, or other analytical techniques)
-
Is there a noticeable color change in your reaction mixture beyond what is expected?
Potential Causes and Actionable Solutions:
Cause A: Oxidative Degradation to the Phenazine Radical Cation
The excited state of a 5,10-dihydrophenazine catalyst can undergo photoinduced electron transfer (PET), forming a radical cation.[3] While this is a key step in many catalytic cycles, this radical cation can be unstable and participate in side reactions, leading to catalyst deactivation.[4][5]
-
Solution 1: Rigorous Degassing and Inert Atmosphere. Oxygen can participate in side reactions with the catalyst's radical cation. Ensure your reaction setup is thoroughly degassed (e.g., via freeze-pump-thaw cycles) and maintained under a strict inert atmosphere (Nitrogen or Argon).
-
Solution 2: Introduction of a Sacrificial Reductant. A sacrificial reductant can help regenerate the ground-state catalyst from the radical cation, preventing its degradation. The choice of reductant should be based on the specific redox potentials of your system.
Cause B: Solvent-Mediated Degradation
The choice of solvent can significantly impact the stability of the catalyst's excited state and its subsequent degradation pathways.[6][7] Halogenated solvents, in particular, can be problematic.
-
Solution 1: Solvent Screening. If you suspect solvent-mediated degradation, perform a screen of common non-halogenated solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF). The stability of the catalyst's radical cation can be highly solvent-dependent.[4][5]
-
Solution 2: Re-evaluate Redox Potentials. Remember that the redox potentials of your catalyst can shift with solvent polarity.[6][8] Ensure that the chosen solvent doesn't render the desired catalytic cycle thermodynamically unfavorable, which could open up alternative degradation pathways.
Cause C: Incompatible Light Source
High-energy UV light can promote unwanted side reactions and catalyst degradation. Dihydrophenazine catalysts are designed to operate under visible light.
-
Solution 1: Utilize a Lower Energy Light Source. Switch to a light source that emits in the visible region of the spectrum (e.g., blue or green LEDs).
-
Solution 2: Employ a UV Filter. If you are using a broad-spectrum lamp, use a UV cut-off filter to block high-energy radiation.
Issue 2: Inconsistent Reaction Yields and Poor Reproducibility
You find that repeating a reaction under what you believe are identical conditions results in significantly different product yields.
Initial Diagnostic Questions:
-
How are you preparing your catalyst solutions?
-
Are you using fresh, anhydrous solvents?
-
Is your light source intensity consistent between experiments?
Potential Causes and Actionable Solutions:
Cause A: Pre-reaction Catalyst Degradation
This compound is known to be unstable in the presence of air, which can lead to oxidation even before the reaction is initiated.[9]
-
Solution 1: Prepare Catalyst Solutions Fresh. Prepare your catalyst solutions immediately before use and under an inert atmosphere.
-
Solution 2: Store Catalysts Properly. Store solid dihydrophenazine catalysts in a dark, inert environment (e.g., a glovebox or desiccator).
Cause B: Trace Impurities in Solvents or Reagents
Even small amounts of impurities (e.g., water, peroxides) in your solvents or reagents can quench the excited state of the catalyst or participate in side reactions.
-
Solution 1: Use High-Purity, Anhydrous Solvents. Always use freshly distilled or purchased anhydrous solvents.
-
Solution 2: Purify Reagents. If you suspect your starting materials are impure, purify them using standard laboratory techniques (e.g., recrystallization, distillation, column chromatography).
Cause C: Fluctuations in Light Intensity or Temperature
Photochemical reactions are highly sensitive to the photon flux and temperature.
-
Solution 1: Standardize Your Photoreactor Setup. Ensure the distance between the light source and the reaction vessel is consistent. Use a fan or cooling bath to maintain a constant temperature.
-
Solution 2: Measure Light Intensity. If possible, use a photometer to measure and standardize the light intensity for each experiment.
II. Frequently Asked Questions (FAQs)
Q1: How does modifying the N-aryl substituents on the dihydrophenazine core affect photostability?
A1: Modifying the N-aryl substituents is a key strategy for tuning the photophysical and electrochemical properties of dihydrophenazine catalysts.[3]
-
Electron-Withdrawing Groups: These groups can stabilize the catalyst's radical cation, potentially slowing down degradation pathways. They can also shift the absorption spectrum.
-
Electron-Donating Groups: These groups can increase the reducing power of the excited state, which may be beneficial for certain reactions.[10]
-
Steric Hindrance: Bulky N-aryl substituents can enforce a bent geometry on the dihydrophenazine core.[11] This can influence the excited-state dynamics and, in some cases, enhance stability by hindering intermolecular degradation pathways.
Q2: Can I use additives to improve the photostability of my catalyst?
A2: Yes, certain additives can enhance photostability.
-
Triplet Quenchers: In some cases, the triplet excited state of the catalyst can be involved in degradation. Additives like ascorbic acid or Trolox can quench these triplet states, improving stability.[12]
-
Sacrificial Reductants: As mentioned in the troubleshooting guide, these can regenerate the ground-state catalyst and prevent the accumulation of the unstable radical cation.
Q3: What is the role of the catalyst's excited state (singlet vs. triplet) in its stability?
A3: Both the singlet and triplet excited states can be active in photocatalysis, and their relative contributions depend on the specific catalyst structure and solvent.[7][13] The lifetime of the excited state is a crucial factor. A very short-lived excited state might not be efficient, while a very long-lived one may have more opportunities to undergo degradation. For dihydrophenazine derivatives, intersystem crossing to the triplet state is often a minor pathway.[13]
Q4: How can I monitor the degradation of my dihydrophenazine catalyst during a reaction?
A4:
-
UV-Vis Spectroscopy: You can take aliquots from your reaction mixture at different time points and monitor the disappearance of the catalyst's characteristic absorption bands. The formation of new peaks may indicate the presence of degradation products.
-
NMR Spectroscopy: ¹H NMR can be used to track the disappearance of the catalyst's signals and the appearance of new signals corresponding to degradation products.
-
Mass Spectrometry: LC-MS or GC-MS can be used to identify the mass of potential degradation products.
III. Experimental Protocol: Assessing Catalyst Photostability
This protocol provides a standardized method for comparing the photostability of different dihydrophenazine catalysts or evaluating the effect of different reaction conditions.
Objective: To quantify the rate of photodegradation of a dihydrophenazine catalyst under specific irradiation conditions.
Materials:
-
Dihydrophenazine catalyst of interest
-
High-purity, anhydrous solvent (e.g., Acetonitrile)
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength)
-
Standardized light source (e.g., 450 nm LED with a fixed power output)
-
Stir plate and stir bar
-
Inert atmosphere chamber (glovebox) or Schlenk line
Procedure:
-
Prepare a Stock Solution: In an inert atmosphere, prepare a stock solution of the dihydrophenazine catalyst in the chosen solvent at a known concentration (e.g., 1 mM).
-
Prepare the Sample for Irradiation: In the inert atmosphere, transfer a known volume of the stock solution to a cuvette. Seal the cuvette to maintain the inert atmosphere.
-
Take an Initial UV-Vis Spectrum (t=0): Record the UV-Vis absorption spectrum of the solution before irradiation. Note the absorbance at the catalyst's λmax.
-
Irradiate the Sample: Place the cuvette at a fixed distance from the standardized light source and begin irradiation while stirring.
-
Monitor Spectral Changes Over Time: At regular intervals (e.g., every 15 minutes), briefly stop the irradiation and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax as a function of irradiation time. The rate of decrease in absorbance is indicative of the rate of photodegradation. You can calculate the half-life (t₁/₂) of the catalyst under these conditions.
| Parameter | Catalyst A in Solvent X | Catalyst A in Solvent Y | Catalyst B in Solvent X |
| Initial Absorbance at λmax | 1.05 | 1.03 | 0.98 |
| Half-life (t₁/₂) (min) | 45 | 120 | 95 |
| Degradation Rate Constant (k) (min⁻¹) | 0.0154 | 0.0058 | 0.0073 |
Table 1: Example Data for Catalyst Photostability Assessment.
IV. Visualizing Degradation and Stabilization Pathways
Diagram 1: General Degradation Pathway of a Dihydrophenazine Catalyst
This diagram illustrates the key steps leading to catalyst degradation via the formation of the radical cation.
Caption: Key steps in the photo-excitation and potential degradation of dihydrophenazine catalysts.
Diagram 2: Strategies for Enhancing Photostability
This workflow outlines the decision-making process for improving the stability of your catalyst.
Caption: A workflow for troubleshooting and improving dihydrophenazine catalyst photostability.
V. References
-
Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers. URL: [Link]
-
Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. Macromolecules. URL: [Link]
-
Janus-type photo-redox properties and catalytic applications of this compound derivatives. RSC Publishing. URL: [Link]
-
Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. PMC - NIH. URL: [Link]
-
Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. PubMed. URL: [Link]
-
Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization | Request PDF. ResearchGate. URL: [Link]
-
Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. URL: [Link]
-
B ← N Lewis Pair Fusion of N,N‐Diaryldihydrophenazines: Effect on Structural, Electronic, and Emissive Properties. PubMed Central. URL: [Link]
-
N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones. MDPI. URL: [Link]
-
Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. ResearchGate. URL: [Link]
-
Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization | Request PDF. ResearchGate. URL: [Link]
-
Stable aryl-armed dihydrophenazines-based radicals. ResearchGate. URL: [Link]
-
Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. Chemical Science (RSC Publishing). URL: [Link]
-
Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. PubMed Central. URL: [Link]
-
(PDF) Photostability of Phenoxazine Derivatives. ResearchGate. URL: [Link]
-
Lessons Learnt in Photocatalysis - the Influence of Solvent Polarity and the Photostability of the Photocatalyst. ChemRxiv. URL: [Link]
-
B ← N Lewis Pair Fusion of N,N‐Diaryldihydrophenazines: Effect on Structural, Electronic, and Emissive Properties. ResearchGate. URL: [Link]
-
optical-spectra-of-phenazine-5-10-dihydrophenazine-and-the-phenazhydrins. Bohrium. URL: [Link]
-
Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts. PMC - NIH. URL: [Link]
-
Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts. PubMed. URL: [Link]
-
Enhancing the photostability of poly(phenylene ethynylene) for single particle studies. Photochemical & Photobiological Sciences (RSC Publishing). URL: [Link]
Sources
- 1. Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Optical Spectra of Phenazine, this compound, and the Phenazhydrins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. B ← N Lewis Pair Fusion of N,N‐Diaryldihydrophenazines: Effect on Structural, Electronic, and Emissive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the photostability of poly(phenylene ethynylene) for single particle studies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quantum Yield for 5,10-Dihydrophenazine Photocatalysis
Welcome to the technical support center for 5,10-dihydrophenazine (DHP) photocatalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you maximize the quantum yield of your photocatalytic reactions. As organic photoredox catalysis continues to be a powerful tool in modern synthesis, understanding the nuances of your photocatalyst is paramount for achieving efficient and reproducible results.
I. Understanding this compound Photocatalysis: A Primer
5,10-Dihydrophenazines are a class of organic photocatalysts that have gained significant attention due to their strong reducing ability in the excited state and their "Janus-type" reactivity, enabling both reductive and oxidative transformations. Upon photoexcitation, these molecules can participate in photoinduced electron transfer (PET) processes, acting as potent single-electron donors or acceptors. The overall quantum yield (Φ), a measure of the efficiency of a photochemical reaction, is critically dependent on the fine balance of various factors including the catalyst structure, substrate properties, and reaction conditions.
The general mechanism for DHP photocatalysis can proceed through two primary pathways:
-
Oxidative Quenching Cycle: The excited DHP photocatalyst (PC*) donates an electron to a suitable substrate, generating a radical cation of the photocatalyst (PC•+) and a radical anion of the substrate. The photocatalyst is then regenerated by a sacrificial electron donor.
-
Reductive Quenching Cycle: The excited DHP photocatalyst (PC*) accepts an electron from a substrate, forming a radical anion of the photocatalyst (PC•-) and a radical cation of the substrate. The ground state of the photocatalyst is restored by transferring an electron to a suitable acceptor.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of DHP photocatalysis.
Q1: My quantum yield is consistently low. What are the most likely causes?
A1: Low quantum yield in DHP-mediated photocatalysis can stem from several factors. The most common culprits include:
-
Inefficient Light Absorption: The emission spectrum of your light source may not sufficiently overlap with the absorption spectrum of your DHP catalyst.
-
Quenching of the Excited State: Unwanted quenching of the catalyst's excited state by oxygen, impurities in the solvent or reagents, or even by the substrate or product at high concentrations can significantly reduce the quantum yield.
-
Back Electron Transfer: The photogenerated radical ion pair can undergo back electron transfer, returning to the ground state without productive chemistry.
-
Catalyst Degradation: DHP catalysts can be susceptible to photodegradation or reaction with radical intermediates, leading to a loss of catalytic activity over time.
-
Suboptimal Reaction Conditions: Factors such as solvent, catalyst loading, substrate concentration, and light intensity play a crucial role and need to be optimized.
Q2: How do I choose the appropriate light source for my this compound photocatalyst?
A2: The choice of light source is critical. You should select a light source with an emission spectrum that has a high degree of overlap with the absorption maximum (λmax) of your specific DHP derivative. Most DHP catalysts absorb in the visible region of the spectrum. Blue or green LEDs are commonly used. It is essential to consult the photophysical data for your catalyst to make an informed decision.
Q3: Can I use any solvent for my reaction?
A3: Solvent choice can significantly impact the quantum yield. Polar solvents can influence the energetics of the excited state and the stability of charged intermediates. It is advisable to screen a range of solvents with varying polarities (e.g., acetonitrile, DMF, DMSO, dioxane) to identify the optimal medium for your specific transformation. Be aware that some solvents can also act as quenchers.
Q4: What is the typical catalyst loading for a DHP-catalyzed reaction?
A4: Catalyst loading is a parameter that requires optimization for each specific reaction. A typical starting point is 1-5 mol%. However, higher loadings can sometimes lead to inner filter effects, where the catalyst absorbs too much light, preventing it from reaching the substrate. Conversely, too low a concentration may result in insufficient light absorption and a low reaction rate.
Q5: How can I tell if my photocatalyst is degrading during the reaction?
A5: Visual inspection of the reaction mixture can sometimes provide clues. A change in color or the appearance of a precipitate may indicate catalyst degradation. To confirm, you can monitor the reaction progress by taking aliquots at different time points and analyzing them by techniques like HPLC or GC-MS. A decrease in the reaction rate over time that is not due to substrate consumption could suggest catalyst instability.
III. Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting common issues encountered during D-H-P photocatalysis experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Incorrect Light Source: The emission spectrum of the lamp does not overlap with the catalyst's absorption spectrum. | - Verify the λmax of your DHP catalyst. - Use a light source with an appropriate emission wavelength (e.g., blue or green LEDs). |
| 2. Oxygen Contamination: Oxygen is a known quencher of excited states. | - Degas the reaction mixture thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. - Maintain a positive pressure of the inert gas throughout the reaction. | |
| 3. Impure Reagents or Solvent: Impurities can act as quenchers or participate in side reactions. | - Use high-purity, anhydrous solvents. - Purify reagents if their purity is questionable. | |
| 4. Suboptimal Catalyst Loading: Too little catalyst leads to poor light absorption, while too much can cause inner filter effects. | - Perform a catalyst loading screen (e.g., 0.5, 1, 2, 5 mol%). | |
| Reaction Stalls Prematurely | 1. Catalyst Degradation: The DHP catalyst may be unstable under the reaction conditions. | - Monitor the reaction for color changes or precipitation. - Analyze the reaction mixture for catalyst decomposition products. - Consider using a more robust DHP derivative if available. |
| 2. Product Inhibition: The reaction product may be absorbing light or quenching the excited state of the catalyst. | - Monitor the reaction progress over time. - If product inhibition is suspected, consider strategies like in situ product removal. | |
| Inconsistent Results | 1. Variable Light Intensity: Fluctuations in the output of the light source can lead to irreproducible reaction rates. | - Ensure the light source has a stable power supply. - Use a well-characterized photoreactor with consistent geometry. |
| 2. Inconsistent Degassing: Incomplete removal of oxygen will lead to variable quenching. | - Standardize the degassing procedure (time and flow rate). | |
| 3. Temperature Fluctuations: Reaction rates can be temperature-dependent. | - Use a reaction setup with temperature control (e.g., a cooling fan or a water bath). |
IV. Experimental Protocols
A. Protocol for a Typical this compound Photocatalytic Reaction
This protocol provides a general procedure for setting up a DHP-catalyzed reaction. The specific amounts and conditions should be optimized for each reaction.
Materials:
-
This compound photocatalyst
-
Substrate
-
Reagent(s)
-
Anhydrous solvent
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a septa
-
Stir bar
-
Light source (e.g., LED)
Procedure:
-
To a Schlenk flask or reaction vial, add the this compound photocatalyst (e.g., 1-5 mol%), the substrate, and any other solid reagents.
-
Seal the flask with a septum and purge with an inert gas for 15-30 minutes.
-
Add the anhydrous solvent via syringe.
-
If any liquid reagents are required, add them via syringe.
-
Place the reaction flask in front of the light source at a fixed distance.
-
Begin stirring and irradiation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by an appropriate technique (e.g., GC-MS, HPLC, NMR).
B. Protocol for Quantum Yield Determination using Potassium Ferrioxalate Actinometry
Accurate determination of the quantum yield requires measuring the photon flux of your light source. Potassium ferrioxalate actinometry is a reliable method for this purpose.
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-Phenanthroline solution (0.1% w/v in water)
-
Buffer solution (e.g., sodium acetate)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
Part 1: Preparation of Solutions
-
Actinometer Solution (0.006 M Potassium Ferrioxalate): Prepare this solution fresh and in the dark. Dissolve 0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.
-
Buffer Solution: Prepare a suitable buffer solution to maintain the pH for the formation of the iron(II)-phenanthroline complex.
Part 2: Irradiation and Measurement
-
Pipette a known volume of the actinometer solution into a quartz cuvette.
-
Irradiate the cuvette for a precisely measured time (t) under the exact same conditions as your photocatalytic reaction (same light source, distance, and geometry). The irradiation time should be short enough to keep the conversion below 10%.
-
Prepare a "dark" sample by keeping an identical cuvette with the actinometer solution in the dark for the same duration.
-
After irradiation, pipette a known aliquot of the irradiated solution and the dark solution into separate volumetric flasks.
-
To each flask, add the 1,10-phenanthroline solution and the buffer solution, and dilute to the mark with deionized water.
-
Allow the color to develop in the dark for at least 30 minutes.
-
Measure the absorbance of both solutions at 510 nm using a UV-Vis spectrophotometer. Use the dark sample as the blank.
Part 3: Calculation of Photon Flux
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law:
-
Moles of Fe²⁺ = (Absorbance × Volume of flask) / (ε × path length)
-
ε (molar absorptivity of the Fe(II)-phenanthroline complex) ≈ 11,100 L mol⁻¹ cm⁻¹ at 510 nm.
-
-
-
Calculate the photon flux (I₀) in Einsteins per second:
-
I₀ = (moles of Fe²⁺) / (ΦFe²⁺ × t × f)
-
ΦFe²⁺ is the known quantum yield of Fe²⁺ formation at the irradiation wavelength (consult the literature for the specific value).
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution (f = 1 - 10-A, where A is the absorbance of the actinometer solution at the irradiation wavelength).
-
-
Part 4: Calculation of the Quantum Yield of Your Reaction
-
Perform your photocatalytic reaction under the same conditions for a specific time.
-
Quantify the moles of product formed or substrate consumed.
-
Calculate the quantum yield (Φ) of your reaction:
-
Φ = (moles of product formed) / (I₀ × t × freaction)
-
freaction is the fraction of light absorbed by the photocatalyst in your reaction mixture.
-
-
V. Visualizing the Process
A. The Photocatalytic Cycle of this compound
Caption: Oxidative quenching cycle of a this compound photocatalyst.
B. Troubleshooting Workflow for Low Quantum Yield
Caption: A decision tree for troubleshooting low quantum yield in photocatalysis.
VI. References
-
Janus-type photo-redox properties and catalytic applications of this compound derivatives. RSC Publishing.
-
Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers (RSC Publishing).
-
Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research.
Validation & Comparative
A Comparative Guide to 5,10-Dihydrophenazine and Ruthenium-Based Photocatalysts
For researchers, scientists, and professionals in drug development, the selection of a photocatalyst is a critical decision that dictates the efficiency, sustainability, and economic viability of a synthetic route. This guide provides an in-depth, objective comparison between the established ruthenium-based photocatalysts and the rising class of organic 5,10-dihydrophenazine catalysts.
The Dawn of a New Synthesis: Principles of Photoredox Catalysis
Photoredox catalysis harnesses the energy of visible light to initiate chemical reactions under remarkably mild conditions. A photocatalyst (PC), upon absorbing a photon, is promoted to an electronically excited state (PC*), transforming it into a potent single-electron transfer (SET) agent. This excited state can then engage with organic substrates in one of two primary quenching pathways:
-
Oxidative Quenching Cycle: The excited catalyst (PC*) donates an electron to a substrate (an acceptor, A), reducing it and forming an oxidized catalyst (PC•+). This PC•+ is then reduced back to its ground state by a sacrificial electron donor to complete the cycle.
-
Reductive Quenching Cycle: The excited catalyst (PC*) accepts an electron from a substrate (a donor, D), oxidizing it and forming a reduced catalyst (PC•-). This PC•- then donates its excess electron to another substrate to regenerate the ground-state catalyst.
The choice between these pathways, and indeed the overall success of the reaction, is governed by the photophysical and electrochemical properties of the catalyst.
Ruthenium-Based Photocatalysts: The Established Workhorse
Tris(2,2′-bipyridine)ruthenium(II), or [Ru(bpy)3]2+, is the prototypical transition metal photocatalyst that has dominated the field for decades.[1][2] Its enduring popularity stems from a unique combination of stability, favorable redox potentials, and a long-lived excited state.[1]
Mechanism and Properties: Upon absorbing a photon of visible light, [Ru(bpy)3]2+ undergoes a metal-to-ligand charge transfer (MLCT), creating an excited state, *[Ru(bpy)3]2+, with a lifetime of up to 1100 nanoseconds.[1] This long lifetime is crucial as it provides a sufficient window for the excited catalyst to interact with substrates in solution.[1] In this excited state, the complex is simultaneously a stronger oxidant and a stronger reductant than its ground state, allowing it to participate in both oxidative and reductive quenching cycles with high efficiency.[1][3]
Advantages:
-
High Efficiency: Well-established reactivity across a vast range of organic transformations.[2][4]
-
Photostability: [Ru(bpy)3]2+ and its derivatives exhibit excellent stability under prolonged irradiation.[5]
-
Tunability: The photophysical and redox properties can be finely tuned by modifying the bipyridine ligands, allowing for optimization for specific reactions.[5][6]
-
Well-Characterized: Decades of research provide a deep understanding of its mechanistic behavior.[7]
Limitations:
-
Cost and Scarcity: Ruthenium is a precious metal, making its catalysts expensive and raising concerns about long-term sustainability.[8]
-
Toxicity: The potential for trace metal contamination in the final product is a significant drawback, particularly in pharmaceutical and agrochemical applications.[8]
This compound: The Organic Challenger
In the quest for more sustainable and cost-effective alternatives, N,N-diaryl-5,10-dihydrophenazines have emerged as a powerful class of metal-free, organic photoredox catalysts.[9][10] These molecules, inspired by natural redox mediators, offer compelling performance and unique reactivity.[11]
Mechanism and Properties: Unlike the MLCT process in ruthenium complexes, 5,10-dihydrophenazines are excited to singlet states (S1) which can then undergo intersystem crossing to a triplet state (T1).[12] These excited states are exceptionally strong reducing agents.[10] A key feature of dihydrophenazine derivatives is their "Janus-type" reactivity; the neutral excited state is a powerful reductant, while the radical cation formed after the first electron transfer can itself be excited by another photon to become a potent oxidant.[9][13] This dual reactivity expands their synthetic utility.[9][13]
Advantages:
-
Cost-Effective and Sustainable: Synthesized from readily available organic building blocks, they are a cheaper and more sustainable alternative to precious metal catalysts.[8]
-
Metal-Free: Eliminates the risk of heavy metal contamination in final products, a critical advantage for pharmaceutical synthesis.[8]
-
Strongly Reducing: The excited states of many dihydrophenazine derivatives are among the most strongly reducing photocatalysts known, enabling challenging reductions.[9][10]
-
Tunable Properties: Their structure can be easily modified to tune redox potentials and absorption spectra, for instance, to enhance visible light absorption.[10]
Limitations:
-
Photostability: Some organic catalysts can be susceptible to degradation under prolonged irradiation, although newer derivatives show improved stability.
-
Excited-State Lifetimes: Excited state lifetimes can be shorter than ruthenium complexes, ranging from picoseconds to nanoseconds, which may impact efficiency in some cases.[9][12]
Head-to-Head Comparison: Performance and Properties
The choice between a ruthenium complex and a dihydrophenazine derivative often depends on the specific requirements of the reaction.
| Property | Ruthenium Photocatalysts (e.g., [Ru(bpy)3]2+) | This compound Derivatives |
| Excitation | Metal-to-Ligand Charge Transfer (MLCT)[1] | π–π* Transition[12] |
| Excited State Lifetime | Long (up to 1100 ns)[1] | Variable, often shorter (ps to ns range)[9][12] |
| Redox Potential | Potent oxidant and reductant in excited state[7] | Exceptionally strong reductant in excited state[9][10] |
| Cost | High (precious metal-based)[8] | Low (organic synthesis)[8] |
| Toxicity | Concern for metal contamination[8] | Generally low, metal-free[8] |
| Primary Advantage | High efficiency, robustness, well-studied[4][5] | Sustainability, low cost, strong reducing power[8][10] |
Application Showcase: Atom Transfer Radical Polymerization (ATRP)
A compelling area where 5,10-dihydrophenazines have demonstrated exceptional utility is in organocatalyzed Atom Transfer Radical Polymerization (O-ATRP).[14] ATRP is a powerful technique for creating well-defined polymers, but traditional methods rely on transition metal catalysts.[15][16]
The strongly reducing nature of photoexcited dihydrophenazines is ideal for reducing the alkyl halide initiator, generating the active propagating radical and initiating controlled polymerization.[14] Studies have shown that dihydrophenazine catalysts can achieve superior control over polymerization compared to other organic catalysts and provide a viable metal-free alternative to conventional ATRP.[17][18] This avoids metal contamination in the final polymer product, which is crucial for biomedical applications.[16]
Experimental Protocols and Workflows
General Experimental Setup for Photoredox Catalysis
A standardized and reproducible setup is crucial for success in photoredox catalysis.[19]
Sources
- 1. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Many Lives of [Ru(bpy)3]2+: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news.st-andrews.ac.uk [news.st-andrews.ac.uk]
- 9. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 10. Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Intramolecular Charge Transfer and Ion Pairing in N,N-Diaryl Dihydrophenazine Photoredox Catalysts for Efficient Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hepatochem.com [hepatochem.com]
A New Dawn in Photocatalysis: 5,10-Dihydrophenazine as a Cost-Effective and Sustainable Alternative to Iridium Catalysts
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Photoredox catalysis has fundamentally reshaped the landscape of modern organic synthesis, enabling the formation of complex chemical bonds under remarkably mild conditions.[1][2] For over a decade, iridium-based complexes, such as the venerable fac-Ir(ppy)₃, have been the undisputed workhorses in this field.[3] Their unique photophysical properties—including strong visible light absorption, long-lived excited states, and finely tunable redox potentials—have made them exceptionally versatile for a vast array of chemical transformations.[4][5]
However, the widespread application of these catalysts, particularly in industrial-scale pharmaceutical and agrochemical synthesis, is hampered by significant drawbacks. Iridium is one of the rarest elements on Earth, leading to prohibitively high and volatile costs.[5][6] This economic barrier, coupled with concerns about the toxicity and environmental impact of heavy metals, has catalyzed a fervent search for viable, sustainable alternatives.[7]
This guide introduces 5,10-dihydrophenazine and its derivatives as a premier class of organic photoredox catalysts that directly address the limitations of iridium.[8] These purely organic molecules are not merely "metal-free" substitutes; they offer potent reactivity, are synthesized from inexpensive and abundant starting materials, and open new avenues for chemical discovery.[1] Here, we provide a comprehensive, data-driven comparison of 5,10-dihydrophenazines and iridium catalysts, offering field-proven insights into their mechanisms, performance, and practical application.
Head-to-Head Comparison: Performance, Cost, and Mechanism
The decision to adopt a new catalytic system hinges on a rigorous evaluation of its performance and economic viability. Below, we dissect the key differences between these two classes of photocatalysts.
Core Performance Metrics: A Quantitative Analysis
The efficacy of a photocatalyst is defined by its electrochemical and photophysical properties. These parameters dictate the thermodynamic feasibility and kinetic efficiency of a given chemical reaction.
| Parameter | Representative Iridium Catalyst (fac-Ir(ppy)₃) | Representative Dihydrophenazine Catalyst | Significance for Researchers |
| Ground State Oxidation Potential (E_ox) | +0.77 V vs SCE | ~+0.3 to +0.8 V vs SCE (tunable) | Indicates the ease of regenerating the catalyst in an oxidative quenching cycle. |
| Excited State Reduction Potential (E_red)* | -1.73 V vs SCE[5] | Up to -3.3 V vs SCE (highly tunable) | Crucial Metric. A more negative potential signifies a more powerful photo-reductant, capable of activating a wider range of challenging substrates. Dihydrophenazines can be exceptionally strong reductants. |
| Excited State Lifetime (τ) | ~1.9 µs | 130 ps to 40 ns (structure-dependent)[9] | A longer lifetime increases the probability of electron transfer with a substrate before deactivation. Iridium catalysts generally excel here. |
| Quantum Yield (Φ) | Varies by reaction | Varies by reaction; can be high | Represents the efficiency of converting absorbed photons into desired product. |
| Turnover Number (TON) | Can be very high (>1000) | Moderate to high; can be improved with structural modification[6] | Measures catalyst stability and longevity. High TONs are critical for cost-effectiveness.[10][11][12] |
As the data illustrates, while iridium catalysts possess very long excited-state lifetimes, N,N-diaryl dihydrophenazines can be designed to be significantly stronger reducing agents in their excited state.[13] This allows them to perform transformations that are inaccessible to common iridium complexes. The shorter excited-state lifetimes of organic catalysts can be a limitation, but this is often compensated for by their potent reactivity and the ability to use slightly higher catalyst loadings without incurring significant cost.[14]
The Economic and Sustainability Imperative
The most compelling argument for switching to organic photocatalysts is the dramatic reduction in cost and environmental burden.
-
Cost: Iridium is a precious metal with prices that have historically skyrocketed to several thousand USD per troy ounce.[6] In contrast, the synthesis of this compound catalysts often starts from simple, inexpensive precursors like catechol and o-phenylenediamine, making them orders of magnitude cheaper.[15]
-
Sustainability: The reliance on a scarce, mined resource is inherently unsustainable. Organic catalysts are built from abundant elements (carbon, nitrogen, hydrogen), aligning with the principles of green chemistry.[7][16] This eliminates the risk of trace heavy metal contamination in final products, a critical consideration for the pharmaceutical industry.[7]
Dissecting the Catalytic Cycles
Understanding the mechanism is key to optimizing reactions and troubleshooting unexpected outcomes. Both catalyst classes operate via photoinduced electron transfer (PET), but the nature of their excited states differs fundamentally.
Iridium Catalysis: Upon absorbing a photon, an iridium complex typically enters a metal-to-ligand charge transfer (MLCT) excited state. This excited state can then be quenched through two primary pathways:
-
Reductive Quenching: The excited catalyst donates an electron to a substrate, oxidizing the metal center (e.g., Ir(III) → Ir(IV)).
-
Oxidative Quenching: The excited catalyst accepts an electron from a substrate, reducing the metal center (e.g., Ir(III) → Ir(II)).
Caption: Reductive quenching cycle of a typical Iridium photocatalyst.
This compound Catalysis: These organic dyes operate through a similar framework but from a π-π* excited state. They are particularly effective as strong reducing agents. Upon excitation, the dihydrophenazine readily donates an electron to a substrate, generating a persistent but reactive radical cation.[8][17] This radical cation is then reduced back to the ground state by a sacrificial donor to complete the catalytic cycle.[8] This reversible phenazine-dihydrophenazine interconversion is key to its catalytic activity.[18][19]
Caption: Oxidative quenching cycle of a this compound photocatalyst.
From Theory to Practice: Experimental Protocols
To illustrate the practical application, we provide protocols for a representative reductive dehalogenation reaction, a common benchmark for evaluating photocatalyst performance.
General Experimental Setup Workflow
A successful photocatalytic reaction requires careful setup to ensure efficient light penetration and an inert atmosphere.
Caption: Standard workflow for setting up a photoredox reaction.
Protocol 1: Reductive Dehalogenation using an Iridium Catalyst
This protocol demonstrates a typical reaction using fac-Ir(ppy)₃ to reduce an aryl halide.
-
Objective: To perform the reductive dehalogenation of 4-bromoacetophenone.
-
Materials:
-
fac-Ir(ppy)₃ (1 mol%, ~6.5 mg)
-
4-bromoacetophenone (1.0 mmol, 199 mg)
-
Triethylamine (TEA) (3.0 equiv., 3.0 mmol, 418 µL) as the sacrificial electron donor.
-
Dimethylformamide (DMF), anhydrous (5.0 mL)
-
8 mL reaction vial with a magnetic stir bar and a screw cap with a septum.
-
Blue LED light source (450 nm).
-
-
Procedure:
-
To the reaction vial, add fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol), 4-bromoacetophenone (199 mg, 1.0 mmol), and the magnetic stir bar.
-
Seal the vial with the cap.
-
Using a syringe, add anhydrous DMF (5.0 mL) followed by triethylamine (418 µL, 3.0 mmol).
-
Degas the resulting solution by bubbling argon or nitrogen through it for 15 minutes.
-
Place the vial approximately 5 cm from the blue LED light source. Ensure consistent stirring and, if necessary, use a fan to maintain room temperature.
-
Irradiate the reaction for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield acetophenone.
-
Protocol 2: Reductive Dehalogenation using 5,10-Diphenyl-5,10-dihydrophenazine
This protocol showcases the same transformation using a cost-effective organic catalyst.
-
Objective: To perform the reductive dehalogenation of 4-bromoacetophenone.
-
Materials:
-
5,10-Diphenyl-5,10-dihydrophenazine (2 mol%, ~6.7 mg)
-
4-bromoacetophenone (1.0 mmol, 199 mg)
-
Diisopropylethylamine (DIPEA) (3.0 equiv., 3.0 mmol, 523 µL) as the sacrificial electron donor.
-
Acetonitrile (MeCN), anhydrous (5.0 mL)
-
8 mL reaction vial with a magnetic stir bar and a screw cap with a septum.
-
Blue LED light source (450 nm).
-
-
Procedure:
-
To the reaction vial, add 5,10-diphenyl-5,10-dihydrophenazine (6.7 mg, 0.02 mmol), 4-bromoacetophenone (199 mg, 1.0 mmol), and the magnetic stir bar.
-
Seal the vial with the cap.
-
Using a syringe, add anhydrous acetonitrile (5.0 mL) followed by diisopropylethylamine (523 µL, 3.0 mmol).
-
Degas the resulting solution by bubbling argon or nitrogen through it for 15 minutes.
-
Place the vial approximately 5 cm from the blue LED light source. Ensure consistent stirring and maintain room temperature with a fan.
-
Irradiate the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield acetophenone.
-
Conclusion and Future Outlook
5,10-Dihydrophenazines have unequivocally emerged as powerful, cost-effective, and sustainable alternatives to traditional iridium photocatalysts.[7][8] While iridium complexes remain valuable for their stability and long excited-state lifetimes, the high reducing power, low cost, and green credentials of dihydrophenazines make them an exceptionally attractive option for both academic research and industrial-scale synthesis.
The true power of organic photocatalysis lies in its modularity. The this compound core can be easily modified with different N-aryl substituents or extended π-systems to finely tune its photophysical and electrochemical properties.[8] This tunability allows for the rational design of bespoke catalysts optimized for specific, challenging chemical transformations, a frontier that is only beginning to be explored. As the field continues to advance, these organic catalysts are poised to not only replace precious metal systems but to enable entirely new chemical reactions, further expanding the synthetic chemist's toolkit.
References
- Proposed reaction mechanism The iridium photocatalyst serves to reduce... - ResearchGate.
- Iridium Catalyst - Alfa Chemistry's photochemistry.
- Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices.
- Janus-type photo-redox properties and catalytic applications of this compound derivatives - RSC Publishing.
- Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing).
- Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940) - EvitaChem.
- Organic Photoredox Catalysis - PubMed.
- Organic Photoredox Catalysis | Chemical Reviews - ACS Publications.
- Organic Photoredox Catalysis | Chemical Reviews - ACS Publications.
- Visible-light photoredox catalysis with organic polymers | Chemical Physics Reviews.
- (PDF) PHOTOREDOX CATALYSIS: ILLUMINATING ORGANIC REACTIONS - ResearchGate.
- Influence of Dihydrophenazine Photoredox Catalyst Excited State Character and Reduction Potentials on Control in Organocatalyzed Atom Transfer Radical Polymerization - ResearchGate.
- Unravelling the Super-Reductive State of Iridium Photoredox Catalysts - ChemRxiv.
- US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents.
- Organic compounds show promise as cheaper alternatives to metal photocatalysts.
- Photoredox Iridium Catalyst for SET Cross-Coupling - Sigma-Aldrich.
- Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science (RSC Publishing).
- Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization | Macromolecules - ACS Publications.
- Structure–Property–Performance Relationships of Tetra-Alkylated Phenazine Photoredox Catalysts in Organocatalyzed Atom Transfer Radical Polymerization | Macromolecules - ACS Publications.
- Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PubMed Central.
- Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination | Journal of the American Chemical Society.
- Structure-Dependent Electron Transfer Rates for Dihydrophenazine, Phenoxazine and Phenothiazine Photoredox Catalysts Employed in Atom Transfer Radical Polymerization - University of Bristol Research Portal.
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine - MDPI.
- optical-spectra-of-phenazine-5-10-dihydrophenazine-and-the-phenazhydrins - Ask this paper | Bohrium.
- Alternatives to Iridium: A Polyaza[20]helicene as a Strongly Reductive Visible Light Photoredox Catalyst | ACS Organic & Inorganic Au.
- Sustainable Ir-Photoredox Catalysis by Means of Heterogenization - ACS Publications.
- Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PubMed.
- Making Mo(0) a Competitive Alternative to Ir(III) in Phosphors and Photocatalysts | Journal of the American Chemical Society.
- Alternatives to Iridium: A Polyaza[20]helicene as a Strongly Reductive Visible Light Photoredox Catalyst - PMC - NIH.
- Turnovers and photocatalysis: A mathematical description - ResearchGate.
- N,N-Diaryl Dihydrophenazine photoredox catalysis for organocatalyzed atom transfer radical polymerization - Mountain Scholar.
- N-Monoarylated dihydrophenazines in reduced and oxidized states as efficient organo-photocatalysts - ArTS - UniTS.
- Comparison of the Turnover Numbers (TON) of the Different Catalysts a - ResearchGate.
- Photocatalytic Uphill Reactions with Apparent Quantum Efficiency over 10%.
- Cooperative iridium and organocatalysis: a new frontier in asymmetric chemistry - RSC Publishing.
- Comparison of the experimentally determined turnover number with the... | Download Scientific Diagram - ResearchGate.
- Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - Chemical Science (RSC Publishing).
- Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations - ACS Publications.
- Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization | Request PDF - ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alternatives to Iridium: A Polyaza[7]helicene as a Strongly Reductive Visible Light Photoredox Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.st-andrews.ac.uk [news.st-andrews.ac.uk]
- 8. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mountainscholar.org [mountainscholar.org]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cyclic Voltammetry Analysis of 5,10-Dihydrophenazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to this in-depth technical guide on the cyclic voltammetry (CV) analysis of 5,10-dihydrophenazine derivatives. As a senior application scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the electrochemical behavior of this fascinating class of molecules. 5,10-Dihydrophenazines are gaining significant attention for their rich redox chemistry, which is pivotal to their applications in photoredox catalysis, organic electronics, and as potential therapeutic agents.[1][2][3] This guide will equip you with the knowledge to perform and interpret CV experiments on these derivatives, compare their performance with alternatives, and understand the underlying electrochemical principles.
The Electrochemical Significance of this compound Derivatives
This compound and its derivatives are characterized by a central dihydrophenazine core, which can undergo reversible oxidation to form a stable radical cation and a dication.[4][5] This stepwise, multi-electron transfer process is at the heart of their utility in various applications.[2] For instance, their ability to act as both photo-oxidants and photoreductants, a "Janus-type" reactivity, makes them highly versatile photoredox catalysts.[1][6] In the context of drug development, the redox properties of these molecules can influence their biological activity and metabolic pathways.
Cyclic voltammetry is an indispensable tool for probing the redox behavior of this compound derivatives.[7][8] It allows us to determine key thermodynamic and kinetic parameters, such as redox potentials and the stability of the oxidized species.[7] By systematically modifying the substituents on the dihydrophenazine core, we can tune these electrochemical properties for specific applications.
Experimental Protocol: Cyclic Voltammetry of a this compound Derivative
This protocol outlines a standard procedure for performing cyclic voltammetry on a this compound derivative. The causality behind each experimental choice is explained to ensure a robust and reproducible analysis.
I. Preparation of the Electrochemical Cell and Solutions
-
Electrochemical Cell Setup: A standard three-electrode setup is employed for CV experiments.[9][10][11] This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10] The three-electrode system allows for accurate measurement of the potential at the working electrode while passing current through the counter electrode.[11]
-
Solvent and Supporting Electrolyte: The choice of solvent is critical and must dissolve the analyte and the supporting electrolyte while being electrochemically inert within the potential window of interest.[9] Acetonitrile (ACN) or dichloromethane (DCM) are common choices for organic-soluble derivatives. A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the solvent to ensure sufficient conductivity of the solution.[10]
-
Analyte Solution: Prepare a 1 mM solution of the this compound derivative in the electrolyte solution.
-
Degassing: It is crucial to remove dissolved oxygen from the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment.[12] Oxygen is electroactive and can interfere with the measurement.
II. Instrumental Setup and Data Acquisition
-
Potentiostat Settings: Connect the electrodes to a potentiostat. The initial and final potentials should be set to a value where no faradaic current flows. The vertex potentials are chosen to encompass the redox events of interest. A typical scan rate for initial scouting is 100 mV/s.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to ensure there are no interfering redox processes within the potential window.
-
Analyte Scan: Introduce the analyte solution into the cell and record the cyclic voltammogram.
-
Scan Rate Dependence: To investigate the nature of the redox process (e.g., diffusion-controlled or surface-adsorbed), vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) and record the corresponding voltammograms. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
-
Internal Standard: For accurate potential referencing, it is recommended to add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment.[12]
Figure 1: Experimental workflow for cyclic voltammetry analysis.
Comparative Analysis of this compound Derivatives
The electrochemical properties of this compound derivatives can be significantly altered by the introduction of different substituents. The following table provides a comparative summary of the redox potentials for a selection of derivatives, compiled from the literature.
| Derivative | E¹ox (V vs. Fc/Fc⁺) | E²ox (V vs. Fc/Fc⁺) | Key Observations | Reference |
| N,N'-Diphenyl-5,10-dihydrophenazine | ~0.2 | ~0.8 | Two well-defined, reversible oxidation waves. | [4] |
| 5,10-Dimethyl-5,10-dihydrophenazine | ~0.1 | ~0.7 | Similar behavior to the diphenyl derivative. | [13] |
| Dihydrophenazine-based polymers | Variable | Variable | Redox potentials can be tuned by the polymer backbone. | [2][3][13] |
| Heterocycle-substituted dihydrophenazines | Variable | Variable | Electron-withdrawing heterocycles can increase oxidation potentials. | [1] |
Note: The exact redox potentials can vary depending on the experimental conditions (solvent, electrolyte, etc.).
The Redox Mechanism of this compound Derivatives
The cyclic voltammogram of a typical this compound derivative exhibits two successive one-electron oxidation events. The first oxidation generates a stable radical cation, and the second oxidation yields a dication.
Sources
- 1. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ossila.com [ossila.com]
- 12. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02269B [pubs.rsc.org]
A Comparative Guide to Elucidating the Excited States of 5,10-Dihydrophenazine Photocatalysts with Transient Absorption Spectroscopy
Introduction: Beyond the Ground State
In the rapidly evolving field of photoredox catalysis, 5,10-dihydrophenazines (PH2) have emerged as a powerhouse class of organic catalysts. Their ability to harness light energy to drive challenging chemical transformations has positioned them at the forefront of modern synthetic chemistry. However, the efficacy of these molecules is fundamentally governed by the fleeting, high-energy states they adopt upon photoexcitation. To truly optimize and design next-generation catalysts, we must look beyond their ground-state properties and venture into the picosecond world of their excited states.
This guide provides an in-depth technical comparison of the excited-state dynamics of various 5,10-dihydrophenazine derivatives, investigated through the powerful lens of transient absorption (TA) spectroscopy. We will move beyond a simple recitation of protocols to explain the causality behind experimental design, demonstrating how TA spectroscopy allows us to dissect the complex photophysical pathways—from initial excitation to productive catalytic events—and how subtle structural modifications can dramatically alter these pathways.
The Power of Pump-Probe: Why Transient Absorption Spectroscopy?
Transient absorption (TA) spectroscopy is a pump-probe technique uniquely suited to observing the evolution of short-lived excited species.[1][2] In essence, an ultrashort 'pump' laser pulse excites the sample, and a time-delayed, broadband 'probe' pulse measures the resulting changes in absorption.[1][3] By varying the delay between the pump and probe, we can construct a detailed map of how the excited state evolves over timescales from femtoseconds to microseconds.[4][5]
This method is indispensable because it captures all excited-state dynamics, including non-radiative processes like intersystem crossing and internal conversion, which are invisible to steady-state fluorescence spectroscopy.[2] For dihydrophenazines, this allows us to directly observe and quantify the competition between the singlet and triplet excited states, a critical factor in determining their reactivity.[6][7]
Experimental Design: A Strategic Approach for Dihydrophenazines
A successful TA experiment hinges on meticulous planning. The choices made here directly influence the quality and interpretability of the data.
Causality of Solvent Selection
The surrounding environment can profoundly influence the nature of the excited state in phenazine derivatives.[8]
-
Polar Solvents (e.g., DMF, Acetonitrile): In polar environments, dihydrophenazines with donor-acceptor character are more likely to form an intramolecular charge transfer (ICT) state upon excitation. This is due to the stabilization of the charge-separated state by the solvent's dielectric.[8]
-
Apolar Solvents (e.g., Toluene, Benzene): In non-polar solvents, the excited state is more likely to retain a locally excited (LE) character, where the electron density remains localized on the phenazine core.[8][9] This can also influence the rate of intersystem crossing (ISC) to the triplet state.[8]
The choice of solvent is therefore not arbitrary; it is a tool to probe and control the fundamental nature of the excited state under investigation.
Femtosecond vs. Nanosecond TA: Choosing the Right Timescale
-
Femtosecond TA (fs-TA): This is the workhorse for studying dihydrophenazines. The initial electronic relaxation after photoexcitation occurs on an ultrafast timescale (<200 fs to 3 ps).[7] Fs-TA is essential to track the decay of the first singlet excited state (S1) and to observe the formation of the triplet state (T1) via intersystem crossing.[5][10]
-
Nanosecond TA (ns-TA): While the primary dynamics are ultrafast, ns-TA is valuable for studying the properties of the longer-lived triplet state, once formed.[11] It allows for the precise measurement of triplet state lifetimes, which can range into the microseconds, and for studying their interactions with quenching agents.[11][12]
Protocol: A Self-Validating Workflow for fs-TA of Dihydrophenazines
This protocol outlines a robust methodology for acquiring high-quality fs-TA data.
1. Sample Preparation:
- Dissolve the dihydrophenazine derivative in the chosen spectroscopic-grade solvent to an optical density (OD) of ~0.3-0.5 at the excitation wavelength in a 2 mm path length cuvette.
- Crucial Control: For studies involving triplet states, thoroughly degas the solution by bubbling with argon or nitrogen for at least 20 minutes to remove dissolved oxygen, a highly efficient triplet quencher.
- Seal the cuvette to prevent re-exposure to air.
2. Spectrometer Setup:
- The system typically consists of a Ti:Sapphire regenerative amplifier producing ~45 fs pulses at 800 nm with a 1 kHz repetition rate.[13]
- Pump Beam: A portion of the amplifier's output is directed into an optical parametric amplifier (OPA) to generate tunable excitation pulses.[13][14] The OPA is tuned to a wavelength where the dihydrophenazine has strong ground-state absorption (e.g., 320-390 nm).[6]
- Probe Beam: A small fraction of the 800 nm output is focused onto a sapphire or CaF2 crystal to generate a stable, broadband white-light continuum (WLC) that serves as the probe.[13]
- The polarization between the pump and probe beams should be set to the magic angle (54.7°) to eliminate rotational diffusion artifacts from the kinetics.[14]
3. Data Acquisition:
- The pump beam is chopped at half the laser repetition rate (500 Hz).[13]
- The probe WLC is split into two paths; one passes through the sample, and the other serves as a reference.
- Spectra are collected with the pump on and pump off, allowing for the calculation of the change in optical density (ΔOD).[15]
- Data is recorded at a series of time delays controlled by a mechanical delay stage in the pump beam path.[3]
4. Data Validation:
- Ensure that the ΔOD signal scales linearly with pump power in a low-flux regime to avoid multi-photon absorption and annihilation effects.
- Check for sample degradation by comparing steady-state UV-Vis spectra before and after the experiment. Dihydrophenazines can be susceptible to photo-oxidation.
Comparative Analysis: The Photophysics of N-Aryl Dihydrophenazines
A key finding from recent research is that for many potent dihydrophenazine photocatalysts, the triplet state is not the primary reactive species.[6][7] The excited-state dynamics are dominated by the decay of the S1 state, and intersystem crossing is often a minor deactivation pathway.[6][7] This contrasts with many traditional inorganic photocatalysts and highlights the need for direct spectroscopic investigation rather than assumption.
The data below, synthesized from authoritative studies, compares the S1 lifetimes of several N-aryl dihydrophenazine derivatives in different solvents.[6]
| Photocatalyst | Solvent | S1 Lifetime (ps) | Triplet Yield |
| 5,10-diphenyl-5,10-dihydrophenazine | DCM | 1300 | Minor |
| 5,10-bis(4-methoxyphenyl)-5,10-dihydrophenazine | DCM | 2500 | Minor |
| 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine | DMF | 135 | Negligible |
| 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine | DCM | 210 | Negligible |
| 5,10-bis(p-tolyl)-5,10-dihydrophenazine | DCM | 1400 | Minor |
Data synthesized from literature sources.[6]
This comparison reveals a critical insight: the derivative 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine , which is known to be a highly effective photocatalyst for atom transfer radical polymerization (O-ATRP), possesses the shortest S1 lifetime and a negligible triplet quantum yield.[6] This strongly suggests that its catalytic activity originates from the S1 state. The electron-withdrawing cyano groups facilitate a rapid deactivation pathway, which in a catalytic context, likely involves electron transfer to a substrate directly from the singlet excited state.
Interpreting the Data: From Spectra to Mechanism
A typical fs-TA dataset for a dihydrophenazine will display several key features:
-
Ground State Bleach (GSB): A negative signal (ΔOD < 0) that mirrors the molecule's steady-state absorption spectrum.[12][16] It arises from the depletion of the ground state population by the pump pulse.
-
Excited State Absorption (ESA): A positive signal (ΔOD > 0) corresponding to the absorption of the probe light by the excited (S1 or T1) population to a higher excited state (Sn or Tn).[8][16]
-
Stimulated Emission: A negative signal that overlaps with the steady-state fluorescence spectrum, often masked by GSB and ESA.
The evolution of these spectral features over time provides the kinetic information. For dihydrophenazines, we typically observe a rapid decay of the S1 ESA signal, which corresponds to the S1 lifetime. If intersystem crossing occurs, this decay will be accompanied by the growth of a new, longer-lived ESA signal corresponding to the T1 state. For many dihydrophenazine derivatives, however, the S1 ESA and the GSB recover concertedly on a picosecond timescale, indicating a dominant return to the ground state with minimal triplet formation.[6][7]
Visualizing the Process
The experimental workflow and the photophysical pathways can be visualized to clarify the relationships between the steps and processes.
Caption: A simplified workflow for a femtosecond transient absorption spectroscopy experiment.
Caption: Key photophysical pathways for a this compound photocatalyst.
Conclusion and Outlook
Transient absorption spectroscopy is an indispensable tool for developing a mechanistic understanding of this compound photocatalysts. It allows us to move beyond speculation and directly observe the excited-state dynamics that drive their reactivity. Comparative studies, like the one highlighted here, demonstrate that subtle electronic modifications to the dihydrophenazine core can drastically alter S1 lifetimes and dictate the dominant reactive pathway. The finding that highly efficient derivatives can operate primarily through the singlet state challenges previous assumptions and opens new avenues for catalyst design.[6]
Future work in this area will undoubtedly involve time-resolved studies in the presence of reaction substrates, allowing for the direct observation of photoinduced electron transfer (PET) events. By correlating the decay of the catalyst's excited state with the appearance of substrate radical ions, we can build a complete, kinetically resolved picture of the entire catalytic cycle, paving the way for the rational design of even more efficient and selective organic photocatalysts.
References
- Schuster, G. B., Schmidt, S. P., & Dixon, B. G. (1980). Photophysics of N,N-Dimethyldihydrophenazine and Benzoannelated Analogues. Structurally Dependent Excited State Hierarchy.
- McFarlane, A. R., et al. (2021). Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 143(9), 3613–3627. [Link]
- Shi, H.-X., Bao, H.-W., & Wu, G.-Y. (2024). Solvation controlled excited-state dynamics in a donor–acceptor phenazine-imidazole derivative. Physical Chemistry Chemical Physics. [Link]
- Zhang, Y., et al. (2021). Radical Afterglow Emission Harnessed by Doping N,N'-Diaryl-5,10-dihydrophenazines to Epoxy Resins.
- Otsubo, S., et al. (2021). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. Accounts of Materials Research, 2(10), 915-928. [Link]
- McFarlane, A. R., et al. (2021). Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization.
- Chou, P.-T., et al. (2014). Excited-State Conformational/Electronic Responses of Saddle-Shaped N,N′-Disubstituted-Dihydrodibenzo[a,c]phenazines: Wide-Tuning Emission from Red to Deep Blue and White Light Combination. Journal of the American Chemical Society, 136(33), 11598–11601. [Link]
- Quyen, P. P. H., et al. (2023). Janus-type photo-redox properties and catalytic applications of this compound derivatives. Chemical Science, 14(45), 12563-12571. [Link]
- Shine, H. J., & Goodin, R. D. (1970). Optical spectra of phenazine, this compound, and the phenazhydrins. Bohrium. [Link]
- Center for Nanophase Materials Sciences. (n.d.). Femtosecond pump-probe spectroscopy.
- Garakyaraghi, S., et al. (2017). Schematic setups for ultrafast pump-probe measurements, time-resolved emission spectroscopy by a streak camera, and transient absorption spectroscopy.
- Towey, J. J., et al. (2011). Excited state vibrational spectroscopy of metal complexes of dipyrido[3,2-a:2',3'-c]phenazine.
- Bloch, J. (2014). An Introduction to the Technique and Applications of Pump-Probe Spectroscopy. University of Chicago Physics. [Link]
- Monllor-Satoca, D., et al. (2020). Scheme of pump-probe experiment.
- Gedik Lab. (n.d.). Pump Probe Spectroscopy. MIT Physics. [Link]
- Gholamian, F., et al. (2021). Femtosecond transient absorption spectra at the indicated delay times.
- Wang, H., et al. (2023). Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis.
- Wang, Z., et al. (2024). Exploring the Dynamics of Charge Transfer in Photocatalysis: Applications of Femtosecond Transient Absorption Spectroscopy. Molecules, 29(17), 3995. [Link]
- Wang, Z., et al. (2024). Exploring the Dynamics of Charge Transfer in Photocatalysis: Applications of Femtosecond Transient Absorption Spectroscopy.
- Wang, Z., et al. (2024). Exploring the Dynamics of Charge Transfer in Photocatalysis: Applications of Femtosecond Transient Absorption Spectroscopy. PubMed. [Link]
- Wikipedia. (n.d.). Intersystem crossing. [Link]
- Slavov, C., et al. (2016). Transient absorption spectra at different delay times.
- Mauck, C. M., et al. (2017).
- Edinburgh Instruments. (2023). Understanding Excited State Dynamics with Transient Absorption Spectroscopy. AZoM. [Link]
- Wang, Y., et al. (2020). Elucidation of the Intersystem Crossing Mechanism in a Helical BODIPY for Low-Dose Photodynamic Therapy. Angewandte Chemie International Edition, 59(27), 10930-10936. [Link]
- Filatov, M. A., et al. (2023). Origin of intersystem crossing in highly distorted organic molecules: a case study with red light-absorbing N,N,O,O-boron-chelated Bodipys. Chemical Science, 14(20), 5469–5478. [Link]
- Li, Y., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Polymers, 16(7), 990. [Link]
- Neumark, D. M. (2018). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Reports on Progress in Physics, 81(7), 072401. [Link]
Sources
- 1. Gedik Group - Research [web.mit.edu]
- 2. azom.com [azom.com]
- 3. courses.physics.ucsd.edu [courses.physics.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 10. Exploring the Dynamics of Charge Transfer in Photocatalysis: Applications of Femtosecond Transient Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Origin of intersystem crossing in highly distorted organic molecules: a case study with red light-absorbing N,N,O,O-boron-chelated Bodipys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidation of the Intersystem Crossing Mechanism in a Helical BODIPY for Low‐Dose Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ornl.gov [ornl.gov]
- 14. researchgate.net [researchgate.net]
- 15. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroelectrochemistry of 5,10-Dihydrophenazine Radical Cations
Welcome, researchers and drug development professionals, to an in-depth exploration of the spectroelectrochemistry (SEC) of 5,10-dihydrophenazine radical cations. These fascinating chemical species are at the heart of numerous applications, from organocatalyzed atom transfer radical polymerization (O-ATRP) to electrochromic materials and organic batteries.[1][2] Their transient nature and high reactivity necessitate powerful analytical techniques that can probe their structure and behavior in real-time. This guide provides a comparative analysis of key spectroelectrochemical methodologies, offering field-proven insights into experimental design, data interpretation, and the causal relationships that govern success in the lab.
Spectroelectrochemistry is a powerful class of in-situ techniques that simultaneously provides electrochemical data (like applied potential) and spectroscopic information (such as UV-Vis absorption or electron paramagnetic resonance) on species generated at an electrode surface.[3][4] This dual stream of information is critical for unequivocally identifying transient intermediates, understanding reaction mechanisms, and characterizing the electronic properties of redox-active molecules like 5,10-dihydrophenazines.
The Core Challenge: Generating and Characterizing the Radical Cation
This compound (DHP) is a redox-active molecule that can undergo two sequential one-electron oxidations. The first oxidation generates the species of interest: a stable π-conjugated radical cation (DHP•+). A subsequent oxidation can form a dication (DHP2+).[5][6] The primary goal of spectroelectrochemistry in this context is to generate the DHP•+ species at an electrode surface under controlled potential and simultaneously measure its spectroscopic signature to confirm its identity and study its properties.
Comparative Analysis of Spectroelectrochemical Techniques
The choice of spectroscopic method is the most critical decision in designing an SEC experiment. Here, we compare the two most prevalent techniques for studying organic radicals—UV-Vis-NIR and EPR spectroelectrochemistry—and introduce Raman spectroelectrochemistry as a powerful alternative for detailed structural analysis.
UV-Vis-NIR Spectroelectrochemistry: The Workhorse Technique
Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroelectrochemistry is the most common method for studying DHP radical cations.[7][8] It monitors changes in the electronic absorption spectra of the solution adjacent to the electrode as a function of applied potential.
The Causality Behind the Method
The neutral this compound molecule typically absorbs in the UV region. Upon one-electron oxidation to the radical cation (DHP•+), the electronic structure is significantly altered, giving rise to new, intense absorption bands in the visible and near-infrared regions.[9] These new bands are the characteristic fingerprint of the radical cation. For instance, N-substituted DHP radical cations often exhibit distinct absorptions in the 650-700 nm range.[1][10] Further oxidation to the dication results in another spectral shift, with absorptions typically appearing around 430 nm.[9]
This technique is invaluable for:
-
Confirming Radical Formation: The appearance of the characteristic Vis-NIR bands provides direct evidence of radical cation generation.[1]
-
Determining Redox Potentials: By correlating the applied potential with the intensity of the absorption bands, one can precisely determine the formal potentials of the DHP/DHP•+ and DHP•+/DHP2+ redox couples.
-
Studying Stability and Kinetics: The stability of the radical cation can be assessed by monitoring the decay of its characteristic absorption band over time. This is crucial as stability is highly solvent-dependent.[10] For example, the decomposition of DHP radical cations has been observed to be significantly faster under light irradiation in solvents like N,N-dimethylacetamide (DMAc).[10]
Comparative Data: UV-Vis-NIR vs. Alternatives
| Feature | UV-Vis-NIR Spectroelectrochemistry | EPR Spectroelectrochemistry | Raman Spectroelectrochemistry |
| Information Provided | Electronic transitions, concentration, kinetics | Unpaired electron detection, spin density distribution, electronic structure | Vibrational modes, molecular structure, bonding changes |
| Primary Advantage | Widely accessible, excellent for quantitative analysis and kinetics | Unambiguous detection of paramagnetic species | High structural specificity, sensitive to conformational changes |
| Primary Limitation | Indirect structural information | Only detects paramagnetic species (radicals, not neutral or dication) | Can suffer from weak signals or fluorescence interference |
| Typical Application | Confirming radical generation, measuring stability, determining redox potentials | Proving radical identity, mapping electron delocalization | Characterizing bonding changes upon oxidation, studying ligand-centered states in metal complexes |
Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry: The Gold Standard for Radical Identification
EPR (also known as Electron Spin Resonance, ESR) is the only technique that directly and unambiguously detects species with unpaired electrons.[3] When coupled with electrochemistry, it provides definitive proof of radical cation formation and offers deep insight into its electronic structure.[7]
The Causality Behind the Method
The unpaired electron in the DHP•+ radical possesses a magnetic moment (spin). In an external magnetic field, this spin aligns either parallel or antiparallel, creating two energy levels. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these levels.[11] The precise magnetic field and frequency at which this resonance occurs (the g-factor) and the splitting of the signal due to interactions with nearby magnetic nuclei (hyperfine coupling) are exquisitely sensitive to the radical's chemical environment and electron distribution.[12]
This technique is essential for:
-
Unambiguous Identification: A clean EPR signal is conclusive evidence of a paramagnetic species.[13]
-
Mapping Spin Density: Analysis of the hyperfine coupling constants reveals how the unpaired electron is delocalized across the phenazine core and its substituents, which is critical for understanding its reactivity.[7]
-
Distinguishing Between Species: EPR can differentiate between different radical species that might have similar UV-Vis spectra. It also confirms the absence of a radical when the neutral or diamagnetic dication species are present.[14]
Raman Spectroelectrochemistry: A Probe for Structural Dynamics
Raman spectroelectrochemistry provides information about the vibrational modes of a molecule.[4] Changes in the Raman spectrum upon electrochemical oxidation reveal how the molecular structure and bonding are altered when the radical cation is formed.
The Causality Behind the Method
This technique involves irradiating the sample with a laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule's chemical bonds. The formation of the DHP•+ radical cation alters the bond orders within the phenazine ring system, leading to characteristic shifts in the Raman bands. For the related dipyridophenazine (dppz) ligand, an increase in the intensity of a band around 1575 cm⁻¹ upon oxidation is attributed to the formation of the dppz•⁻ radical anion, indicating specific changes in the ligand's vibrational structure.[2] This makes Raman SEC a powerful tool for pinpointing structural changes.
Experimental Design: A Self-Validating System
A robust spectroelectrochemical investigation relies on careful selection of experimental parameters. The choices of electrode, solvent, and electrolyte are not independent variables; they form an interconnected system that dictates the outcome.
Choosing the Right Tools for the Job
1. The Working Electrode: More Than Just a Surface
The working electrode is where the magic happens. Its material properties directly influence the potential window, optical transparency, and even the reaction pathway.[15]
-
Optically Transparent Electrodes (OTEs) for UV-Vis-NIR: For transmission measurements, the electrode must be transparent in the spectral region of interest. Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass are the standards.[7][8] They offer a good combination of conductivity and transparency.
-
Mesh or Wire Electrodes for EPR: EPR experiments are conducted in narrow quartz tubes. A platinum wire or mesh is typically used as the working electrode, with a platinum coil serving as the counter electrode.[7]
-
Carbon-Based Electrodes (Glassy Carbon, BDD): These materials offer a very wide potential window and are chemically inert, making them excellent choices for cyclic voltammetry studies to first establish the redox potentials before moving to the SEC cell.[16] Interestingly, the choice between a platinum and a graphite anode can sometimes determine whether radical or cationic intermediates are formed in a reaction.[16]
2. Solvent and Supporting Electrolyte: Controlling Stability and Conductivity
The solvent system is critical for ensuring the stability of the DHP•+ radical cation and providing sufficient conductivity.[10]
-
Solvent Choice: Acetonitrile (MeCN) is a common choice due to its wide electrochemical window and ability to dissolve many organic compounds and electrolytes.[17] However, the stability of DHP radical cations is highly solvent-dependent. Studies have also been conducted in DMAc and ethyl acetate to probe stability in environments relevant to specific applications like O-ATRP.[10] The choice of solvent can significantly impact radical lifetime, with some solvents potentially reacting directly with the radical cation.[10]
-
Supporting Electrolyte: A non-reactive electrolyte is required to ensure conductivity. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) are frequently used at concentrations around 0.1 M in organic solvents. They are electrochemically inert over a wide potential range. The interaction between the electrolyte's cation and the solvent can also play a role in the overall stability of the system.[18]
Visualizing the Workflow
A typical spectroelectrochemical experiment follows a logical progression from initial characterization to in-situ analysis.
Caption: General workflow for spectroelectrochemical analysis of DHP radical cations.
Experimental Protocols: A Step-by-Step Guide
Trustworthiness in scientific reporting comes from detailed, reproducible methodologies. Below are foundational protocols for the key experiments discussed.
Protocol 1: Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of the DHP/DHP•+ and DHP•+/DHP2+ couples.
-
Cell Assembly: Assemble a three-electrode cell with a glassy carbon working electrode (WE), a platinum wire counter electrode (AE), and a silver/silver chloride (Ag/AgCl) reference electrode (RE).[7]
-
Solution Preparation: Prepare a solution of ~1 mM this compound and 0.1 M TBAPF₆ in anhydrous acetonitrile.
-
Deoxygenation: Purge the solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
CV Scan: Set the potentiostat to scan from an initial potential where no reaction occurs (e.g., 0.0 V) towards a positive potential, past the first oxidation wave, and then reverse the scan back to the starting potential. A typical scan rate is 100 mV/s.
-
Data Analysis: Identify the anodic (Epa) and cathodic (Epc) peak potentials for the reversible wave. The half-wave potential (E₁/₂) is calculated as (Epa + Epc) / 2, which approximates the formal redox potential.[6]
Protocol 2: UV-Vis-NIR Spectroelectrochemistry
Objective: To obtain the absorption spectrum of the electrochemically generated DHP•+ and monitor its stability.
-
Cell Setup: Use an optically transparent thin-layer electrochemical (OTTLE) cell equipped with an ITO-coated glass slide as the WE, a platinum wire AE, and an Ag/AgCl RE.[7]
-
Blank Spectrum: Fill the cell with the electrolyte solution (0.1 M TBAPF₆ in MeCN) and record a background spectrum.
-
Sample Measurement: Fill the cell with the DHP sample solution (~1 mM in 0.1 M TBAPF₆/MeCN).
-
Potential-Step Experiment: Apply a potential slightly more positive than the E₁/₂ determined by CV. The solution near the electrode should change color as the radical cation is formed.
-
Spectral Acquisition: Record UV-Vis-NIR spectra at set intervals as the potential is applied and held. This allows for monitoring the growth of the radical cation's absorption bands.
-
Stability Test: After generating the radical cation, switch to an open-circuit potential and monitor the decay of the characteristic absorption bands over time to assess stability.[10]
Protocol 3: EPR Spectroelectrochemistry
Objective: To definitively detect the DHP•+ radical cation and analyze its hyperfine structure.
-
Cell Assembly: Use a specialized flat EPR spectroelectrochemical cell. The WE is typically a platinum wire or mesh, the AE is a platinum coil, and the RE is an Ag/AgCl wire.[7]
-
Sample Introduction: Introduce the deoxygenated DHP sample solution into the cell.
-
Positioning: Carefully place the cell within the EPR spectrometer's resonant cavity.
-
Radical Generation: Apply a constant potential sufficient to generate the DHP•+ radical cation.
-
EPR Spectrum Acquisition: Record the EPR spectrum while the potential is applied.
-
Data Analysis: Analyze the resulting spectrum to determine the g-factor and simulate the hyperfine coupling constants to model the spin density distribution.[9]
Visualizing Technique Relationships
The different techniques provide complementary information, building a comprehensive picture of the radical cation's properties.
Caption: Complementary nature of electrochemical and spectroscopic techniques.
Conclusion
The spectroelectrochemical characterization of this compound radical cations is a multi-faceted task that requires a thoughtful and integrated analytical approach. UV-Vis-NIR spectroelectrochemistry serves as an indispensable tool for monitoring reactions and quantifying stability, while EPR spectroelectrochemistry provides the ultimate confirmation of the radical's existence and electronic structure. Advanced techniques like Raman spectroelectrochemistry offer even deeper insights into the structural consequences of electron transfer.
By understanding the causality behind each technique and carefully selecting the experimental conditions—from the electrode material to the solvent—researchers can construct a self-validating system. This ensures that the data collected is not only accurate but also provides a comprehensive and trustworthy picture of these highly reactive and important chemical intermediates. The protocols and comparisons provided herein serve as a guide for both newcomers and experienced scientists to navigate the exciting field of organic radical cation chemistry.
References
- Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization.
- Electronic absorption, resonance Raman and excited-state resonance Raman spectroscopy of rhenium(I) and copper(I) complexes, with substituted dipyrido 3,2-a : 2 ',3 '-c phenazine ligands, and their electron reduced products.
- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. JoVE (Journal of Visualized Experiments). [Link]
- Probing the Excited States of Ru(II) Complexes with Dipyrido[2,3-a:3',2'-c]phenazine: A Transient Resonance Raman Spectroscopy and Computational Study.
- Surface-enhanced Raman scattering of phenazine.
- Electroorganic Chemistry: Choice of Electrodes 1.
- Coupled Benchtop NMR and EPR Spectroscopy Reveals the Electronic Structure of Viologen Radicals in a Redox Flow Battery.
- Stretching the phenazine MO in dppz: the effect of phenyl and phenyl–ethynyl groups on the photophysics of Re(i) dppz complexes. RSC Publishing. [Link]
- Redox Properties of N,N′ -Disubstituted Dihydrophenazine and Dihydrodibenzo[ a,c ]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications.
- An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics. PubMed. [Link]
- Application of Resonance Raman Spectroscopy to Electronic Structure in Metal Complex Excited States. Excited-State Ordering and Electron Delocalization in Dipyrido[3,2-a:2',3'-c]phenazine (dppz): Complexes of Re(I) and Ru(II).
- Electrode Materials in Modern Organic Electrochemistry.
- Electrode Materials in Modern Organic Electrochemistry. SciSpace. [Link]
- Cyclic Voltammetry Experiment. Gamry Instruments. [Link]
- In-Situ Spectro-Electrochemistry of Conductive Polymers Using Plasmonics to Reveal Doping Mechanisms. UCL Discovery. [Link]
- A Long-Lived Water-Soluble Phenazine Radical Cation.
- π-Extended Dihydrophenazines with Three-State NIR Electrochromism Involving Large Conform
- Experimental (a) and simulated (b) EPR spectra of radicals 2a (top) and 2d (bottom).
- A Long-Lived Water-Soluble Phenazine Radical C
- High-field EPR of bioorganic radicals. RSC Publishing. [Link]
- In Situ Infrared Spectroelectrochemistry for Understanding Structural Transformations of Precisely Defined Ions at Electrochemical Interfaces. PubMed. [Link]
- Redox-Active Organic Materials: From Energy Storage to Redox C
- EPR spectroscopy: A unique method for free radical analysis.
- An UV–vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics.
- Spectroelectrochemistry Using Agilent UV-Vis-NIR Spectrophotometers. Agilent Technologies. [Link]
- A primer to in-situ opto- and spectro-electrochemistry.
- ELECTROCHEMISTRY IN NEAR-CRITICAL AND SUPERCRITICAL FLUIDS PART VI. THE ELECTROCHEMISTRY OF FERROCENE AND PHENAZINE IN ACETONITRILE.
- Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. RSC Publishing. [Link]
- Cyclic Voltammetry.
- UV–vis spectra of 5, 10 and 11 (a) and 12 – 14 (b) in dichloromethane...
- In Situ Infrared Spectroelectrochemistry for Understanding Structural Transformations of Precisely Defined Ions at Electrochemical Interfaces.
- Weak Cation–Solvent Interactions in Ether‐Based Electrolytes Stabilizing Potassium‐ion Batteries.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stretching the phenazine MO in dppz: the effect of phenyl and phenyl–ethynyl groups on the photophysics of Re(i) dppz complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]
- 4. research.utwente.nl [research.utwente.nl]
- 5. 5. Experiments | Chemistry | University of Southampton [southampton.ac.uk]
- 6. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox-Active Organic Materials: From Energy Storage to Redox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. π-Extended Dihydrophenazines with Three-State NIR Electrochromism Involving Large Conformational Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. baranlab.org [baranlab.org]
- 17. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 18. researchgate.net [researchgate.net]
validating the mechanism of 5,10-Dihydrophenazine photocatalysis
The validation of the this compound photocatalytic mechanism requires a multi-faceted and logical experimental approach. By combining electrochemistry, steady-state and time-resolved spectroscopy, and quantum yield measurements, researchers can build a comprehensive and trustworthy model of their catalytic system. The powerful reducing nature, low cost, and sustainable profile of PHP derivatives make them highly attractive alternatives to traditional metal-based catalysts. [3]Future research will likely focus on tuning their photophysical properties through synthetic modification to further extend excited-state lifetimes, shift absorption profiles to longer wavelengths, and enhance their stability for even broader applications in chemical synthesis and drug development. [5][7][24]
References
- Quyen, P. P. H., Hagmeyer, N., Vuong, T. H., Prudlik, A., Francke, R., Dietzek-Ivanšić, B., & Mejía, E. (2025).
- Time Tech Spectra. (2025).
- University of Cambridge. (n.d.). Stern-Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors. Apollo - University of Cambridge Repository.
- Author(s) not specified. (n.d.). Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors.
- Author(s) not specified. (2022).
- Author(s) not specified. (2024). Exploring the Dynamics of Charge Transfer in Photocatalysis: Applications of Femtosecond Transient Absorption Spectroscopy. PMC - NIH.
- Author(s) not specified. (n.d.). Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers (RSC Publishing).
- Schuster, G. B., Schmidt, S. P., & Dixon, B. G. (1980). Photophysics of N,N-Dimethyldihydrophenazine and Benzoannelated Analogues. Structurally Dependent Excited State Hierarchy.
- Author(s) not specified. (2025). A simple technique to determine quantum yield for UV photocatalytic decomposition studies.
- Author(s) not specified. (n.d.). Photophysical properties of N,N'‐diaryl‐5,10‐dihydrophenazines...
- Author(s) not specified. (n.d.). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. PMC - PubMed Central.
- Author(s) not specified. (2023).
- Author(s) not specified. (n.d.).
- Author(s) not specified. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing.
- Author(s) not specified. (n.d.).
- Author(s) not specified. (2024).
- Author(s) not specified. (n.d.). Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region. Beilstein Journals.
- Author(s) not specified. (2023). High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers. ACS Organic & Inorganic Au.
- Author(s) not specified. (n.d.). Typical photocatalysts based on iridium(III),[3d,e,9,13]...
- Author(s) not specified. (2018). A Great Tool for Fluorescence Quenching Studies and Stern-Volmer Analysis – the Story Behind our Automated Continuous-flow Platform.
- Reddit User. (2020).
- Author(s) not specified. (2018).
- Author(s) not specified. (n.d.). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations.
- Author(s) not specified. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI.
- Author(s) not specified. (2021). Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Photocatalytic systems: reactions, mechanism, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.st-andrews.ac.uk [news.st-andrews.ac.uk]
- 4. BJOC - Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region [beilstein-journals.org]
- 5. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 6. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of N-Aryl Substituted Dihydrophenazines in Photoredox Catalysis
In the rapidly evolving landscape of organic synthesis, the quest for potent, cost-effective, and sustainable photocatalysts is paramount. N-aryl substituted dihydrophenazines have emerged as a compelling class of organic photoredox catalysts, offering a versatile and tunable platform that rivals and, in some cases, surpasses traditional iridium and ruthenium-based complexes.[1][2][3][4][5] This guide provides an in-depth comparison of the performance of various N-aryl substituted dihydrophenazines, underpinned by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
The strategic modification of the N-aryl substituents provides a powerful tool to modulate the photophysical and electrochemical properties of the dihydrophenazine core.[2][6][7] This fine-tuning of electronic properties is crucial for optimizing catalytic efficiency in a range of photoredox reactions, from atom transfer radical polymerization (ATRP) to C-N cross-coupling and dehalogenation reactions.[1][3][6][8]
The Dihydrophenazine Core: A Hub of Redox Activity
The 5,10-dihydrophenazine scaffold is the cornerstone of this catalyst class, possessing inherent redox activity that can be harnessed for chemical transformations.[9][10] The nitrogen atoms within the central ring are susceptible to oxidation, forming stable radical cations and even dications under appropriate conditions.[11][12] This ability to mediate electron transfer is the foundation of their photocatalytic prowess.
Caption: General molecular structure of N-aryl substituted dihydrophenazines.
Tailoring Performance: The Influence of N-Aryl Substituents
The nature of the N-aryl substituent dramatically influences the catalyst's performance by altering its electronic properties. Electron-donating or electron-withdrawing groups on the aryl rings can modulate the HOMO and LUMO energy levels, thereby affecting the redox potentials, absorption and emission wavelengths, and excited-state lifetimes.[2][7]
Comparative Performance Data
The following table summarizes the key performance metrics for a selection of N-aryl substituted dihydrophenazines, compiled from various studies. This data provides a basis for rational catalyst selection.
| N-Aryl Substituent | Oxidation Potential (V vs. SCE) | Emission Wavelength (nm) | Excited State Lifetime | Application Highlight | Reference |
| Phenyl | ~0.3 | ~450 | Varies | General photoredox reactions | [11] |
| 4-Methoxyphenyl | Lowered | Red-shifted | - | Enhanced reducing power | [12] |
| 4-(Trifluoromethyl)phenyl | Increased | Blue-shifted | Long-lived triplet state | Alkylation of silyl enol ethers | [2][4] |
| 4-Cyanophenyl | Increased | - | Short singlet state lifetime | Controlled polymerization (O-ATRP) | [13] |
| 1-Naphthyl | ~0.22 | - | 3.3 µs (triplet) | Controlled polymerization (O-ATRP) | [8] |
| 2-Naphthyl | ~0.21 | - | 0.61 µs (triplet) | Controlled polymerization (O-ATRP) | [8] |
| Various Heterocycles | Modulated | Modulated | - | Janus-type reactivity (oxidation & reduction) | [6] |
Note: The exact values can vary depending on the experimental conditions (e.g., solvent, electrolyte). Researchers should consult the original literature for detailed information.
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of N-aryl substituted dihydrophenazines is often straightforward, making them an attractive alternative to complex organometallic catalysts.[2][4]
General One-Pot Synthesis of N,N'-Diaryldihydrophenazines
This facile procedure is adapted from a common synthetic route.[4]
-
Starting Material: Substituted diarylamines serve as the precursors.
-
Oxidation: The diarylamine is oxidized using an oxidant like ceric ammonium nitrate. This generates the corresponding radical cation.
-
Dimerization & Cyclization: The radical cations then dimerize and undergo cyclization to form the dihydrophenazine core.
-
Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization.
Key Characterization Techniques
A combination of electrochemical and spectroscopic methods is essential to fully characterize the performance of these photocatalysts.
-
Cyclic Voltammetry (CV): This technique is crucial for determining the redox potentials of the catalyst in its ground and excited states. The CV of dihydrophenazines typically shows two reversible one-electron oxidation waves, corresponding to the formation of the radical cation and the dication.[9][12]
-
UV-Vis and Fluorescence Spectroscopy: These methods provide insights into the photophysical properties of the molecules, including their absorption and emission characteristics. Solvatochromic shifts in emission can indicate the presence of intramolecular charge transfer (CT) states, which are often beneficial for photocatalysis.[14]
-
Transient Absorption Spectroscopy: This technique allows for the determination of excited-state lifetimes, which is a critical parameter for efficient photocatalysis.[6][13]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to detect and characterize the radical cation species formed during the redox cycle.[6][12]
Caption: A typical experimental workflow for evaluating N-aryl dihydrophenazines.
Mechanism of Action in Photoredox Catalysis
N-aryl substituted dihydrophenazines typically operate through a photoinduced electron transfer (PET) mechanism. Upon absorption of visible light, the catalyst is promoted to an excited state, which is a much stronger reductant than the ground state.
Caption: A generalized photoredox catalytic cycle involving a dihydrophenazine catalyst.
In an oxidative quenching cycle, the excited catalyst (PC*) donates an electron to a substrate (A), generating the product radical anion (A.-) and the catalyst radical cation (PC.+). The ground state of the catalyst is then regenerated by accepting an electron from a sacrificial electron donor (D).[6]
Conclusion: A Bright Future for Dihydrophenazine Catalysis
N-aryl substituted dihydrophenazines represent a powerful and versatile class of organic photocatalysts. Their ease of synthesis, tunable electronic properties, and demonstrated efficacy in a wide range of chemical transformations make them a sustainable and cost-effective alternative to precious metal-based catalysts.[2][4][5] The ability to rationally design and fine-tune their performance through modification of the N-aryl substituents will undoubtedly continue to drive innovation in photoredox catalysis and open new avenues for synthetic chemistry.
References
- Quyen, P. P. H., Hagmeyer, N., Vuong, T. H., Prudlik, A., Francke, R., Dietzek-Ivanšić, B., & Mejía, E. (2025).
- B ← N Lewis Pair Fusion of N,N‐Diaryldihydrophenazines: Effect on Structural, Electronic, and Emissive Properties. PubMed Central.
- Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications.
- N, N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II)
- N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones. NIH. (2022-12-27).
- Synthesis and Reduction of Nitrogen-Substituted Diaryl Dihydrophenazine Diradical Dic
- B ← N Lewis Pair Fusion of N,N-Diaryldihydrophenazines: Effect on Structural, Electronic, and Emissive Properties. ChemRxiv.
- Construction And Properties Research Of Dihydrophenazine/Phenothiazine/Phenoxazine Radical System. Globe Thesis. (2024-08-27).
- Impact of Alkyl Core Substitution Kinetics in Diaryl Dihydrophenazine Photoredox Catalysts on Properties and Performance in O-
- N,N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy.
- N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones. MDPI. (2022-12-27).
- Redox Properties of N,N′ -Disubstituted Dihydrophenazine and Dihydrodibenzo[ a,c ]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications.
- B ← N Lewis Pair Fusion of N,N‐Diaryldihydrophenazines: Effect on Structural, Electronic, and Emissive Properties.
- Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. PubMed Central.
- Synthesis and Reduction of Nitrogen-Substituted Diaryl Dihydrophenazine Diradical Dications. American Chemical Society. (2023-08-21).
- N, N'-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones. PubMed. (2022-12-27).
- Influence of Dihydrophenazine Photoredox Catalyst Excited State Character and Reduction Potentials on Control in Organocatalyzed Atom Transfer Radical Polymerization.
- Dihydrophenazine-based polymer with multi-electron redox characteristics: its electrochemical performances as the cathode of aqueous zinc-ion batteries.
- Synthesis and Reduction of Nitrogen-Substituted Diaryl Dihydrophenazine Diradical Dications.
- N,N-Diaryl Dihydrophenazine photoredox catalysis for organocatalyzed atom transfer radical polymeriz
- Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization.
- N-monoarylated dihydrophenazines reduced and oxidized states as efficient organo-photocatalysts.
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. (2024-04-03).
Sources
- 1. N, N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N, N'-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Impact of Alkyl Core Substitution Kinetics in Diaryl Dihydrophenazine Photoredox Catalysts on Properties and Performance in O-ATRP. | Semantic Scholar [semanticscholar.org]
- 9. globethesis.com [globethesis.com]
- 10. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Computational Modeling of 5,10-Dihydrophenazine Reaction Pathways: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, catalysis, and medicinal chemistry, 5,10-dihydrophenazine and its derivatives stand out for their rich redox chemistry. The reversible interconversion between the reduced (dihydrophenazine) and oxidized (phenazine) states is central to their function.[1][2] Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction pathways of these molecules, enabling the prediction of their properties and the rational design of new functional derivatives.[3][4]
This guide provides an in-depth comparison of computational methodologies for modeling this compound reaction pathways, grounded in scientific literature and practical application. We will explore the nuances of different computational approaches, from predicting thermodynamic properties like redox potentials to mapping out kinetic reaction pathways, and discuss their validation with experimental data.
The Significance of this compound's Redox Chemistry
This compound is a non-aromatic, butterfly-shaped molecule that can undergo a two-electron, two-proton oxidation to form the planar, aromatic phenazine.[5] This transformation is at the heart of its utility in a variety of applications, including as an electron mediator in biofuel cells and a core structure in organic redox flow batteries.[4][6] The reaction pathways are often more complex than a simple, direct conversion, involving sequential electron and proton transfer steps, leading to the formation of radical cations and other intermediates.[7] Understanding these pathways is crucial for optimizing the performance of dihydrophenazine-based systems.
Comparing Computational Approaches for Modeling Reaction Pathways
The choice of computational method is paramount for accurately modeling the reaction pathways of this compound. Here, we compare the most common approaches, highlighting their strengths and weaknesses.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT has emerged as the most widely used method for studying phenazine derivatives due to its balance of accuracy and computational cost.[3][8] The selection of the functional and basis set significantly impacts the quality of the results.
Commonly Used Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a popular choice and has been shown to provide good agreement with experimental data for the structural parameters of phenazine.[8] It is often paired with Pople-style basis sets like 6-31G*.
-
M06-2X (Minnesota functional): This high-nonlocality functional is often used for single-point energy calculations on geometries optimized with other functionals (like B3LYP) to refine the electronic energies.[3][9] This composite approach can yield more accurate redox potentials.[9]
Basis Sets:
-
Pople Style (e.g., 6-31+G(d,p)): This basis set, which includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, is frequently used for geometry optimizations and frequency calculations of phenazine derivatives.[3][10] The inclusion of diffuse functions is particularly important for accurately describing anionic species involved in redox reactions.
Ab Initio Methods: High Accuracy at a High Cost
While less common for routine calculations on larger phenazine derivatives due to their computational expense, high-level ab initio methods like Coupled Cluster (CC) theory can be used to benchmark DFT results for smaller model systems.
Machine Learning (ML) Accelerated Approaches
A recent trend involves the use of machine learning models trained on DFT-calculated data to predict the redox potentials of a large number of phenazine derivatives rapidly.[3][10] This hybrid DFT-ML approach can accelerate the virtual screening of new candidates for applications like redox flow batteries.[10]
Key Reaction Pathways and Their Computational Modeling
Redox Potential Prediction
The standard redox potential (E°) is a key thermodynamic parameter that governs the tendency of this compound to be oxidized. Computationally, it is typically calculated from the Gibbs free energy change (ΔG) of the reduction reaction.[6]
Computational Protocol for Redox Potential Calculation:
A common and effective protocol involves a multi-step approach:[3][9]
-
Geometry Optimization: The geometries of the neutral (reduced) and charged (oxidized or radical) species are optimized in the gas phase using a functional like B3LYP with a basis set such as 6-31+G(d,p).[3][10]
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.[8]
-
Single-Point Energy Calculation: To improve the electronic energy, a single-point energy calculation is performed on the optimized geometries using a more accurate functional, such as M06-2X, often with the same or a larger basis set.[3][9]
-
Solvation Effects: The influence of the solvent is crucial and is typically incorporated using an implicit solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[10]
-
Gibbs Free Energy Calculation: The final Gibbs free energy in solution is calculated by combining the single-point energy in solution with the gas-phase thermal corrections.
-
Redox Potential Calculation: The redox potential is then calculated using the Nernst equation, referencing it to a standard electrode, often the Standard Hydrogen Electrode (SHE).[6]
Oxidation and Deprotonation Mechanisms
The oxidation of this compound can proceed through various pathways, including concerted proton-coupled electron transfer (PCET) or stepwise mechanisms involving initial electron transfer followed by proton transfer, or vice versa.[11][12] Computational modeling can help distinguish between these pathways by locating transition states and calculating activation energy barriers.
Modeling Proton-Coupled Electron Transfer (PCET):
PCET is a fundamental process in the redox chemistry of dihydrophenazines.[11] Theoretical models for electrochemical PCET can be used to calculate activation energies and simulate kinetic data like Tafel plots.[11][13][14] These models often require the calculation of:
-
Redox potentials and pKa values: To determine the thermodynamic feasibility of different steps.[13][14]
-
Reorganization energies: To quantify the structural changes upon electron and proton transfer.[13][14]
Electron Transfer Kinetics
Beyond thermodynamics, understanding the kinetics of electron transfer is crucial for applications like organic electronics.[15] Computational methods can be used to estimate electron transfer rates, although this is a more complex undertaking than redox potential prediction.
Experimental Validation: The Crucial Link
Computational predictions must be validated by experimental data to ensure their reliability. Cyclic voltammetry (CV) is the primary experimental technique for probing the redox behavior of this compound and its derivatives.[15][16]
Experimental Protocol: Cyclic Voltammetry of a this compound Derivative
Objective: To determine the redox potentials of a synthesized this compound derivative and compare them with computationally predicted values.
Materials:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6)
-
Synthesized this compound derivative
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.
-
Solution Preparation: Prepare a solution of the this compound derivative (typically in the millimolar concentration range) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate. The potential window should be chosen to encompass the expected redox events of the dihydrophenazine derivative.
-
Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
From the voltammogram, determine the anodic (oxidation) and cathodic (reduction) peak potentials.
-
The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as the average of the anodic and cathodic peak potentials.
-
Compare the experimentally determined E1/2 with the computationally predicted redox potential.
-
Data Presentation and Visualization
To facilitate comparison, quantitative data from computational and experimental studies are best presented in a structured format.
Table 1: Comparison of Calculated and Experimental Redox Potentials for Substituted Phenazines
| Phenazine Derivative | Substituent(s) | Computational Method | Calculated E° (V vs. SHE) | Experimental E1/2 (V vs. SHE) | Reference |
| Phenazine | - | B3LYP/6-31+G(d,p) | -0.12 | -0.12 | [6] |
| 2-Cyanophenazine | 2-CN | B3LYP/6-31G+(d) | +0.24 | +0.23 | [6] |
| 2-Aminophenazine | 2-NH2 | B3LYP/6-31G+(d) | -0.34 | -0.35 | [6] |
Note: The specific values in this table are illustrative and should be replaced with data from relevant literature for a specific study.
Visualizing Reaction Pathways and Workflows
Diagrams are invaluable for representing complex reaction pathways and experimental workflows.
Diagram 1: General Reaction Pathway for the Oxidation of this compound
Caption: A simplified representation of the two-electron oxidation of this compound.
Diagram 2: Computational Workflow for Redox Potential Prediction
Caption: A typical workflow for the computational prediction of redox potentials using DFT.
Conclusion and Future Directions
The computational modeling of this compound reaction pathways is a vibrant area of research with significant implications for materials science and drug development. While DFT methods, particularly when combined with appropriate functionals, basis sets, and solvation models, provide a robust framework for predicting redox potentials, there remains a need for more in-depth computational studies on the kinetics and detailed mechanisms of these reactions. The continued development of computational methodologies, including machine learning and advanced techniques for modeling PCET, will undoubtedly lead to a deeper understanding of this fascinating class of molecules and accelerate the discovery of new materials with tailored properties.
References
- Janus-type photo-redox properties and catalytic applications of this compound deriv
- Simulating the redox potentials of unexplored phenazine derivatives as electron mediators for biofuel cells. (2021). CORE. [Link]
- Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. (n.d.).
- Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. (2022).
- Density functional theory study of vibrational spectra of acridine and phenazine. (2003). PubMed. [Link]
- a) The redox mechanism and chemical structure of a phenazine‐based... (n.d.).
- Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning - PMC. (n.d.). NIH. [Link]
- New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. (n.d.). Sustainable Energy & Fuels (RSC Publishing). [Link]
- Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices. (n.d.).
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024). MDPI. [Link]
- This compound. (n.d.). PubChem. [Link]
- One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines. (n.d.).
- Theoretical Modeling of Electrochemical Proton-Coupled Electron Transfer. (2022). PubMed. [Link]
- Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. (n.d.). PubMed Central. [Link]
- Electro-Oxidative Synthesis of Phenazines. (2023).
- Exploring Proton-Coupled Electron Transfer at Multiple Scales. (n.d.). PubMed Central. [Link]
- Theoretical Modeling of Electrochemical Proton-Coupled Electron Transfer. (n.d.). Energy Frontier Research Center. [Link]
- Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. (2024). RSC Publishing. [Link]
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. (2021). ChemRxiv. [Link]
- Theoretical Modeling of Electrochemical Proton-Coupled Electron Transfer. (2022). OSTI.GOV. [Link]
- Theoretical Modeling of Electrochemical Proton-Coupled Electron Transfer. (2022). OSTI.GOV. [Link]
- Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization. (n.d.).
- A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. (2023).
- How to find the proper transition state in a DFT calculation? (2020).
- Formation of this compound from Phenazine by Pseudomonas cepacia IFO 15124 at Low Oxygen Tensions. (1996). PubMed. [Link]
Sources
- 1. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen per ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02832E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 8. Density functional theory study of vibrational spectra of acridine and phenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical Modeling of Electrochemical Proton-Coupled Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Proton-Coupled Electron Transfer at Multiple Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. Theoretical Modeling of Electrochemical Proton-Coupled Electron Transfer (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Organic Photocatalysts: 5,10-Dihydrophenazine in Focus
For: Researchers, scientists, and drug development professionals engaged in photoredox catalysis.
Introduction: The Rise of Organic Photocatalysts and the Need for Rigorous Benchmarking
The field of photoredox catalysis has witnessed a paradigm shift with the increasing adoption of organic photocatalysts. These metal-free alternatives offer significant advantages, including lower toxicity, cost-effectiveness, and tunable photophysical properties through molecular engineering. Among the diverse families of organic photocatalysts, 5,10-dihydrophenazines (PHZ) have emerged as a promising class, demonstrating remarkable efficacy in a range of chemical transformations. However, to fully harness their potential and make informed decisions in catalyst selection, a systematic and objective comparison with other established organic photocatalysts is paramount.
This guide provides a comprehensive framework for benchmarking 5,10-dihydrophenazine against other widely used organic photocatalysts such as phenothiazines and acridinium salts. We will delve into the key performance metrics, provide detailed experimental protocols for their determination, and present a comparative analysis based on experimental data from the literature. This document is designed to be a practical resource, empowering researchers to conduct their own robust evaluations and select the optimal photocatalyst for their specific application.
The Cornerstones of Photocatalyst Performance
The efficacy of a photocatalyst is governed by a set of intrinsic photophysical and electrochemical properties. A thorough understanding of these parameters is crucial for predicting and rationalizing catalytic activity. The three pillars of our benchmarking strategy are:
-
Redox Potentials: The ground- and excited-state redox potentials determine the thermodynamic feasibility of a photocatalytic reaction. The excited-state potential dictates the catalyst's ability to accept or donate an electron to a substrate.
-
Quantum Yield (Φ): This metric quantifies the efficiency of a photochemical process, representing the ratio of the number of desired events (e.g., product formation) to the number of photons absorbed. A higher quantum yield signifies a more efficient catalyst.
-
Photostability: The ability of a photocatalyst to withstand prolonged irradiation without significant degradation is critical for its practical utility, especially in large-scale applications. High photostability ensures consistent catalytic activity over time.
Comparative Analysis of Key Performance Metrics
To provide a clear and objective comparison, the following table summarizes the key performance metrics for this compound and its derivatives, alongside popular examples from the phenothiazine and acridinium salt families. It is important to note that these values can be influenced by the specific molecular structure and the solvent used.
| Photocatalyst Family | Example Compound | Ground-State Oxidation Potential (Eox) vs. SCE [V] | Excited-State Oxidation Potential (E*ox) vs. SCE [V] | Quantum Yield (Φ) | Key Characteristics & Applications |
| 5,10-Dihydrophenazines | 5,10-Diphenyl-5,10-dihydrophenazine | +0.38 | -2.1 to -3.4 | Often low fluorescence quantum yields; triplet quantum yields can be negligible.[1] | Strong reducing agents in the excited state, suitable for reductive dehalogenations and atom transfer radical polymerization (ATRP).[2] |
| N,N-di(2-naphthyl)-5,10-dihydrophenazine | - | - | High fluorescence quantum yields (>77%) have been reported for some derivatives.[3] | Used in organocatalyzed ATRP.[3] | |
| Phenothiazines | N-Phenylphenothiazine (PTH) | +0.75 | -2.1 | Can exhibit thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence.[4] | Widely used in a variety of photoredox reactions, including C-N and C-H/C-H cross-couplings.[4] |
| Extended Phenothiazine Derivatives | Variable | -1.72 to -2.17 | Generally exhibit higher fluorescence quantum yields than the parent phenothiazine.[4] | Show enhanced visible-light absorption and are effective for oxidative coupling of amines.[4] | |
| Acridinium Salts | 9-Mesityl-10-methylacridinium | > +2.0 (reduction potential) | +2.06 | Can have high fluorescence quantum yields.[5] | Strong oxidizing agents in the excited state, widely used in oxidative functionalizations.[6][7] |
| Bis(diarylamino)acridiniums | - | - | - | Exhibit dramatically increased photostability compared to parent acridinium salts.[6] |
Experimental Protocols for Robust Benchmarking
The following sections provide detailed, step-by-step methodologies for the key experiments required to benchmark organic photocatalysts. Adherence to these protocols will ensure the generation of reliable and comparable data.
Determination of Redox Potentials via Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable electrochemical technique for determining the ground-state redox potentials of a photocatalyst. From these values, the excited-state potentials can be estimated.
Methodology:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the photocatalyst in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., saturated calomel electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Cyclic Voltammogram Acquisition:
-
Set the potential window to a range that encompasses the expected oxidation and reduction events of the photocatalyst.
-
Apply a potential sweep at a defined scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
-
Internal Standard: After recording the voltammogram of the analyte, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record the voltammogram again. This allows for accurate referencing of the measured potentials.
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) for reversible redox events, which is the average of the anodic and cathodic peak potentials. This value corresponds to the ground-state redox potential.
-
For irreversible processes, the peak potential can be reported.
-
-
Calculation of Excited-State Potentials: The excited-state redox potentials can be estimated using the following equations:
-
E* (ox) = E (ox) - E₀,₀
-
E* (red) = E (red) + E₀,₀ where E₀,₀ is the zero-zero excitation energy determined from the intersection of the normalized absorption and emission spectra.
-
Workflow for Cyclic Voltammetry:
Caption: Workflow for determining redox potentials using cyclic voltammetry.
Measurement of Photoluminescence Quantum Yield (Φ)
The photoluminescence quantum yield is a critical parameter for assessing the efficiency of a photocatalyst. The relative method, using a well-characterized standard, is a widely adopted and accessible approach.
Methodology:
-
Selection of a Standard: Choose a quantum yield standard with a known quantum yield that absorbs and emits in a similar spectral region to the photocatalyst being tested (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the photocatalyst and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
UV-Vis Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Photoluminescence Measurement:
-
Using a spectrofluorometer, record the emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.
-
It is crucial to use the same experimental settings (e.g., excitation and emission slit widths, integration time) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Workflow for Quantum Yield Measurement:
Caption: Workflow for relative photoluminescence quantum yield measurement.
Assessment of Photostability
Evaluating the photostability of a photocatalyst is crucial for understanding its long-term performance and reusability. This is typically done by monitoring the change in its concentration or catalytic activity over a prolonged period of irradiation.
Methodology:
-
Sample Preparation: Prepare a solution of the photocatalyst in the desired solvent at a known concentration.
-
Irradiation:
-
Place the solution in a photochemically inert cuvette or reactor.
-
Irradiate the solution with a light source of a specific wavelength and intensity that is relevant to the intended application.
-
A control sample should be kept in the dark at the same temperature to account for any thermal degradation.
-
-
Monitoring Degradation:
-
At regular time intervals, withdraw an aliquot of the solution.
-
Analyze the concentration of the photocatalyst using a suitable analytical technique, such as UV-Vis spectroscopy (monitoring the absorbance at the λ_max) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the photocatalyst as a function of irradiation time.
-
The rate of degradation can be determined from the slope of this plot.
-
Compare the photostability of different photocatalysts by comparing their degradation rates under identical irradiation conditions.
-
-
Recyclability Test (Optional but Recommended):
-
After a catalytic run, recover the photocatalyst (if possible).
-
Re-use the recovered catalyst in a subsequent reaction under the same conditions.
-
Compare the catalytic activity over multiple cycles to assess its reusability and operational stability.
-
Workflow for Photostability Testing:
Caption: Workflow for assessing the photostability of a photocatalyst.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the systematic benchmarking of this compound against other classes of organic photocatalysts. By focusing on the key performance metrics of redox potentials, quantum yield, and photostability, and by adhering to the detailed experimental protocols provided, researchers can generate robust and comparable data to inform their catalyst selection process.
The data presented herein suggests that 5,10-dihydrophenazines are potent reducing photocatalysts, offering a valuable metal-free alternative for a variety of chemical transformations. While their fluorescence quantum yields can be modest, their strong excited-state reducing power makes them highly effective. In contrast, acridinium salts excel as powerful photooxidants. Phenothiazines offer a versatile platform with tunable properties.
The field of organic photoredox catalysis is continually evolving, with new catalyst scaffolds and innovative molecular designs emerging at a rapid pace. The principles and methodologies outlined in this guide will remain relevant and essential for the critical evaluation of these future catalysts, ensuring that the most effective and robust systems are identified and deployed to address the ever-growing challenges in chemical synthesis and drug development.
References
- Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymeriz
- Electrochemical Series of Photocatalysts and Common Organic Compounds. (URL not available)
- Janus-type photo-redox properties and catalytic applications of this compound deriv
- Streamlined Synthesis of Aminoacridinium Photocatalysts with Improved Photostability. [Link]
- Strongly reducing helical phenothiazines as recyclable organophotoredox c
- Phenothiazine Derivatives as Photoredox Catalysts for Cationic and Radical Photosensitive Resins for 3D Printing Technology and Photocomposites Synthesis. (URL not available)
- Synthesis of acridinium‐based photocatalysts and their photophysical... (URL not available)
- Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. [Link]
- Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxid
- Photophysical properties of the photocatalysts discussed in this review... (URL not available)
- Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applic
- Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox C
- Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. [Link]
- Photoredox catalysis of acridinium and quinolinium ion deriv
- Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox C
- Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxid
- Unlocking Photocatalytic Activity of Acridinium Salts by Anion‐Binding Co‐C
- High quantum yield acridinium compounds and their uses in improving assay sensitivity.
- Photocatalysis by Phenothiazine Dyes: Visible-Light-Driven Oxidative Coupling of Primary Amines at Ambient Temper
- (a)
- A review of photostability in organic solar cells: from mechanisms to improvement str
- Designing High Triplet Yield Phenothiazine Donor-Acceptor Complexes for Photoredox C
- Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxid
- Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution. [Link]
- Photocatalysis in Organic Synthesis - Past, Present, and Future. (URL not available)
- Quantum Yields of CO Formation in the Photocatalytic CO 2 Reduction Using BNAH or BIH. (URL not available)
- Best Practice in Photocatalysis: Comparing R
- Synthesis and Characterization of Acridinium Dyes for Photoredox C
- Recent Advances in Organic Photocatalysts for Solar W
- Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region. [Link]
- Photocatalytic Conversion of Organic Pollutants in Air: Quantum Yields Using a Silver/Nitrogen/TiO 2 Mesoporous Semiconductor under Visible Light. [Link]
- Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields?. (URL not available)
- Optimal Quantum Yields Research Articles - Page 1 - R Discovery. (URL not available)
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Recent advancements in the development of molecular organic photocatalysts [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 5. EP1946108A2 - High quantum yield acridinium compounds and their uses in improving assay sensitivity - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
A Senior Application Scientist's Guide to Quantifying Product Yields in Photocatalytic Reactions
Accurate quantification of product yields is the cornerstone of robust photocatalysis research. It is the definitive measure of a catalyst's efficiency and selectivity, guiding the development of novel materials for applications ranging from solar fuel production to environmental remediation. This guide provides a comparative analysis of the most common analytical techniques employed for this purpose, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
The Central Challenge: Choosing the Right Tool for the Job
The diverse nature of photocatalytic reactions, which can produce gaseous, liquid, and solid products, necessitates a range of analytical techniques. The selection of an appropriate method is not arbitrary; it is dictated by the physicochemical properties of the target analytes, the complexity of the reaction matrix, and the desired level of sensitivity and accuracy. A failure to choose the correct tool can lead to misleading results and hinder scientific progress. This guide will delve into the principles, protocols, and comparative merits of the most prevalent techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry.
Gas Chromatography (GC): The Gold Standard for Volatile Products
Gas chromatography is the undisputed workhorse for the analysis of volatile and gaseous products in photocatalysis, such as hydrogen (H₂) from water splitting and carbon monoxide (CO) and methane (CH₄) from CO₂ reduction.[1][2] Its high sensitivity, resolving power, and amenability to automation make it an indispensable tool.
The "Why" Behind GC: Principle of Separation and Detection
GC separates components of a mixture based on their differential partitioning between a stationary phase (a solid or liquid coated on a solid support within a column) and a mobile phase (an inert gas, such as argon or nitrogen). Volatile compounds are vaporized in a heated inlet and carried through the column by the mobile phase. Compounds that interact more strongly with the stationary phase travel more slowly and are thus separated.
The choice of detector is critical and depends on the analyte. For common gaseous products:
-
Thermal Conductivity Detector (TCD): A universal detector that measures the difference in thermal conductivity between the carrier gas and the analyte. It is non-destructive and ideal for quantifying permanent gases like H₂, O₂, N₂, CO, and CO₂.[3][4][5]
-
Flame Ionization Detector (FID): A highly sensitive detector for organic compounds. It is a destructive technique that pyrolyzes the analyte in a hydrogen flame, producing ions that generate a current. It is excellent for quantifying hydrocarbons like methane, ethane, and ethylene.[2][3][4][5]
Experimental Workflow: Quantifying H₂ from Photocatalytic Water Splitting
The following diagram and protocol outline a typical workflow for quantifying H₂ evolution using GC-TCD.
Caption: Workflow for H₂ quantification using GC-TCD.
Step-by-Step Protocol:
-
Reaction Setup: Disperse the photocatalyst in an aqueous solution containing a sacrificial electron donor in a sealed reactor with a septum-capped port. Purge the system with an inert gas (e.g., Argon) to remove air.
-
Photocatalysis: Irradiate the reactor with a suitable light source while stirring.
-
Gas Sampling: At regular time intervals, withdraw a known volume of the headspace gas (e.g., 100-500 µL) using a gas-tight syringe.[3]
-
GC Analysis: Immediately inject the gas sample into a GC equipped with a TCD and a column suitable for separating permanent gases (e.g., a molecular sieve column).
-
Data Acquisition: Record the chromatogram. The retention time of the peak will identify it as H₂, and the peak area is proportional to its amount.
-
Calibration: Prepare a calibration curve by injecting known amounts of high-purity H₂ into the GC. Plot the peak area versus the amount of H₂ to obtain a linear relationship.[6]
-
Yield Calculation: Use the calibration curve to determine the amount of H₂ produced in the reaction from the peak area of the sample chromatogram. The product yield can then be calculated based on the amount of catalyst and reaction time.
High-Performance Liquid Chromatography (HPLC): Versatility for Liquid-Phase Analysis
HPLC is a powerful technique for separating, identifying, and quantifying non-volatile and thermally labile compounds in the liquid phase. In photocatalysis, it is widely used for monitoring the degradation of organic pollutants and for quantifying soluble products from CO₂ reduction or organic synthesis.[7][8]
The "Why" Behind HPLC: Principles of Liquid-Phase Separation
HPLC operates on a similar principle to GC, but the mobile phase is a liquid solvent or a mixture of solvents. The sample is dissolved in a suitable solvent and injected into the mobile phase stream, which is pumped through a column packed with a stationary phase. Separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases.
Common modes of HPLC relevant to photocatalysis include:
-
Reversed-Phase HPLC: The most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is excellent for separating a wide range of organic molecules.
-
Normal-Phase HPLC: Employs a polar stationary phase and a non-polar mobile phase.
-
Ion-Exchange Chromatography: Separates ionic compounds based on their interaction with a charged stationary phase.
Detection is typically performed using a UV-Vis detector , which measures the absorbance of the analyte at a specific wavelength.[8]
Experimental Workflow: Monitoring the Degradation of an Organic Pollutant
The following diagram and protocol illustrate the use of HPLC to monitor the degradation of a model organic pollutant, such as phenol.
Caption: Workflow for pollutant degradation monitoring by HPLC-UV.
Step-by-Step Protocol:
-
Reaction Setup: Prepare an aqueous solution of the target pollutant and disperse the photocatalyst in it.
-
Photocatalysis: Irradiate the suspension with a suitable light source under constant stirring.
-
Sampling and Preparation: At specific time intervals, withdraw an aliquot of the suspension. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove the photocatalyst particles and stop the reaction.[2]
-
HPLC Analysis: Inject a known volume of the filtrate into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector set to the wavelength of maximum absorbance of the pollutant.[8]
-
Data Acquisition: Record the chromatogram. The peak corresponding to the pollutant will decrease in area as the reaction progresses.
-
Calibration: Prepare a series of standard solutions of the pollutant with known concentrations and analyze them by HPLC to create a calibration curve of peak area versus concentration.
-
Concentration Determination: Use the calibration curve to determine the concentration of the pollutant remaining at each time point. The degradation efficiency can then be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Quantitative Information
Quantitative NMR (qNMR) is an intrinsically quantitative technique that provides both structural and quantitative information about the molecules in a sample.[9] It is particularly valuable for analyzing complex liquid-phase reaction mixtures, identifying unknown byproducts, and performing in-situ reaction monitoring.[9][10]
The "Why" Behind qNMR: The Principle of Nuclear Resonance
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H) can absorb electromagnetic radiation at a specific frequency. The exact frequency depends on the chemical environment of the nucleus, allowing for the identification of different functional groups. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it inherently quantitative without the need for compound-specific response factors.[9]
Experimental Workflow: qNMR for Liquid Product Quantification
The following diagram and protocol outline a general workflow for quantifying liquid products from a photocatalytic reaction using qNMR with an internal standard.
Caption: General workflow for quantitative NMR (qNMR) analysis.
Step-by-Step Protocol:
-
Reaction and Sampling: After the photocatalytic reaction, take a precise volume of the liquid sample and filter it to remove the catalyst.
-
Sample Preparation: To the filtered sample, add a precise amount of a deuterated solvent (e.g., D₂O, CDCl₃) and a known amount of an internal standard.[9] The internal standard should be a stable compound with a simple NMR spectrum that does not overlap with the signals of the analytes.[5][11]
-
NMR Data Acquisition: Transfer the sample to an NMR tube and acquire a ¹H NMR spectrum. It is crucial to ensure a sufficiently long relaxation delay (d1) to allow for complete relaxation of all nuclei, which is essential for accurate quantification.[12]
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration: Integrate the area of a well-resolved peak of the analyte and a peak of the internal standard.
-
Concentration Calculation: The concentration of the analyte can be calculated using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / V_sample)
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral area of the peak
-
N = Number of protons giving rise to the signal
-
m_IS = Mass of the internal standard
-
MW = Molecular weight
-
V_sample = Volume of the initial sample
-
UV-Vis Spectrophotometry: A Simple Method for Specific Applications
UV-Vis spectrophotometry is a straightforward and widely accessible technique that can be used to quantify the concentration of light-absorbing species in a solution. In photocatalysis, its primary application is to monitor the degradation of colored organic compounds, such as dyes.[13]
The "Why" Behind UV-Vis: The Beer-Lambert Law
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the change in absorbance at the wavelength of maximum absorption (λ_max) of a dye, its degradation can be monitored over time.
Experimental Workflow: Monitoring Dye Degradation
The workflow is similar to that of HPLC for pollutant degradation, but the analysis step is simpler.
-
Reaction Setup: Prepare an aqueous solution of the dye and add the photocatalyst.
-
Photocatalysis: Irradiate the suspension under stirring.
-
Sampling: At regular intervals, take an aliquot and filter it to remove the catalyst.
-
Analysis: Measure the absorbance of the filtrate at the λ_max of the dye using a UV-Vis spectrophotometer.
-
Quantification: Use a pre-determined calibration curve of absorbance versus concentration to calculate the remaining dye concentration.
Comparative Analysis of Quantification Methods
Choosing the optimal analytical technique requires a careful consideration of several factors. The following table provides a comparative summary of the methods discussed.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | UV-Vis Spectrophotometry |
| Principle | Separation of volatile compounds in the gas phase | Separation of non-volatile compounds in the liquid phase | Nuclear spin resonance in a magnetic field | Absorption of UV-Visible light |
| Typical Analytes | H₂, CO, CH₄, light hydrocarbons[1][2] | Organic pollutants, soluble CO₂ reduction products, reaction intermediates[7][8] | Soluble organic products, intermediates, complex mixtures[9] | Colored compounds (dyes)[13] |
| Sensitivity | High (ppb to ppm)[1] | Moderate to High (ppb to ppm) | Moderate (µM to mM)[4] | Low to Moderate (µM to mM) |
| Selectivity | High (with appropriate column and detector) | High (with appropriate column and detector) | Very High (structurally specific) | Low (prone to interferences) |
| Quantification | Requires calibration (external or internal standard)[6] | Requires calibration (external or internal standard) | Intrinsically quantitative (internal standard recommended for high accuracy)[9] | Requires calibration |
| Advantages | Excellent for gases, high sensitivity, robust | Versatile for a wide range of non-volatile compounds, well-established methods | Provides structural information, no need for analyte-specific standards, non-destructive | Simple, rapid, and inexpensive |
| Disadvantages | Limited to volatile and thermally stable compounds | Requires sample filtration, can be time-consuming | Lower sensitivity than chromatographic methods, higher equipment cost, requires deuterated solvents | Limited to light-absorbing compounds, low selectivity |
Self-Validating Systems: Ensuring Trustworthiness in Your Data
To ensure the integrity of your quantitative data, it is crucial to build self-validating systems into your experimental design. This involves a combination of proper calibration, the use of standards, and control experiments.
The Importance of Calibration
External Standard Method: This involves creating a calibration curve by analyzing a series of standards of known concentrations. The concentration of the analyte in the unknown sample is then determined by interpolation from this curve.[6] This method is straightforward but can be susceptible to errors from sample injection volume and matrix effects.
Internal Standard Method: In this method, a known amount of a compound (the internal standard) is added to all samples and standards.[5][9] Quantification is based on the ratio of the analyte signal to the internal standard signal. This approach can compensate for variations in sample injection volume and sample loss during preparation, leading to improved precision and accuracy.[5]
Method Validation: Defining the Limits
For any quantitative method, it is essential to determine key validation parameters:
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected but not necessarily quantified with acceptable precision and accuracy.[14][15]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[14][15]
-
Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.
Conclusion: An Integrated Approach to Accurate Quantification
There is no single "best" method for quantifying product yields in photocatalysis. The choice of technique is intrinsically linked to the specific research question and the nature of the photocatalytic system. Often, a multi-faceted approach is required. For instance, in CO₂ reduction, GC is essential for analyzing gaseous products like CO and CH₄, while HPLC or NMR is needed to quantify liquid products such as formic acid or methanol.[2][7] By understanding the fundamental principles, advantages, and limitations of each technique, and by implementing rigorous, self-validating protocols, researchers can generate accurate and reproducible data that will drive the field of photocatalysis forward.
References
- University of Cambridge. (n.d.). Best Practices for Experiments and Reporting in Photocatalytic CO2 Reduction.
- Perfectlight Technology. (2022, November 17). Special Characterization Methods in Photocatalytic CO₂ Reduction.
- MDPI. (n.d.). Challenges and Prospects of TiO2-Based Photocatalysis for Wastewater Treatment: Keyword Analysis.
- RSC Publishing. (2013). Photocatalytic reduction of CO2: a brief review on product analysis and systematic methods.
- MDPI. (n.d.). Nanomaterials in Photocatalysis: An In-Depth Analysis of Their Role in Enhancing Indoor Air Quality.
- ResearchGate. (n.d.). Promises and Challenges in Photocatalysis.
- AIP Publishing. (2020, March 10). Visible-light photocatalysts: Prospects and challenges.
- Perfectlight Technology. (2022, January 13). Measuring Hydrogen Production Rate in Photocatalytic Water Splitting Experiments.
- Frontiers. (n.d.). Promises and Challenges in Photocatalysis.
- MDPI. (2023, March 21). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation.
- MDPI. (n.d.). Methodology for Simultaneous Analysis of Photocatalytic deNOx Products.
- LPD Lab Services Ltd. (n.d.). GC-TCD-FID Gas Analysis.
- RSC Publishing. (n.d.). Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy.
- ResearchGate. (n.d.). The selection criteria, as well as the number of materials which....
- Pharma Specialists. (2024, January 7). Differences between TCD and FID in GC.
- SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- ResearchGate. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis.
- ACS Publications. (2021, August 24). Systematic Assessment of Solvent Selection in Photocatalytic CO2 Reduction.
- ResearchGate. (n.d.). A comparative study of three techniques for determining photocatalytic activity.
- ACS Publications. (2015, May 21). Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields?.
- ResearchGate. (n.d.). 461 questions with answers in PHOTOCATALYSIS.
- Nanalysis. (2024, December 10). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results.
- ResearchGate. (n.d.). a) Comparison of the photocatalytic product yield and CH4 selectivity....
- RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
- MDPI. (2023, May 31). Quantitative In Situ Monitoring of Cu-Atom Release by Cu2O Nanocatalysts under Photocatalytic CO2 Reduction Conditions: New Insights into the Photocorrosion Mechanism.
- ResearchGate. (n.d.). Comparison between GC-TCD and GC-FID for the determination of propane in gas mixtur.
- ResearchGate. (n.d.). Quantitative analysis by 1H NMR and HPLC.
- Separation Science. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Special Characterization Methods in Photocatalytic COâ Reduction_Photocatalysis-Perfectlight [perfectlight.com.cn]
- 3. How to Choose the Best Gas Chromatography Detector: GC-FID, GC-TCD, or GC-MS? [monadlabtech.com]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. Differences between TCD and FID in GC [pharmaspecialists.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photocatalytic reduction of CO2: a brief review on product analysis and systematic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 10. Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 14. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 15. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to EPR Studies of 5,10-Dihydrophenazine Radical Intermediates
This guide provides an in-depth comparison of methodologies for the generation and characterization of 5,10-dihydrophenazine radical intermediates using Electron Paramagnetic Resonance (EPR) spectroscopy. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with theoretical insights to facilitate robust and reproducible experimental design.
Introduction to this compound Radicals and EPR Spectroscopy
This compound (H₂DP) is a heterocyclic organic compound that serves as a core scaffold in numerous applications, including photoredox catalysis, organic electronics, and as a precursor to biologically active molecules.[1] The facile oxidation of H₂DP leads to the formation of radical intermediates, which are critical to its function in these diverse fields.[2][3] Specifically, one-electron oxidation yields the this compound radical cation (H₂DP•+), while subsequent oxidation can produce the dication (H₂DP²⁺).[2] The neutral radical (HDP•) can also be formed under certain conditions.
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for the direct detection and characterization of these paramagnetic radical intermediates.[4][5] By probing the interaction of an unpaired electron with an external magnetic field, EPR provides detailed information about the electronic structure, spin density distribution, and dynamics of radical species.[6] This guide will compare and contrast the primary methods for generating H₂DP radicals for EPR analysis, delve into the interpretation of their EPR spectra, and explore the synergistic role of computational chemistry.
Generation of this compound Radical Intermediates for EPR Analysis: A Comparative Overview
The choice of method for generating H₂DP radicals for EPR studies is critical and depends on the specific research question, the desired radical species (cationic or neutral), and the experimental setup. The three most common approaches are chemical oxidation, electrochemical generation, and photochemical generation.
Chemical Oxidation
Chemical oxidation is a straightforward and widely used method for generating H₂DP radical cations in solution. This technique involves the use of a one-electron oxidizing agent to abstract an electron from the H₂DP molecule.
Principle: A chemical oxidant with a suitable redox potential accepts an electron from H₂DP, resulting in the formation of the H₂DP•+ radical cation. The choice of oxidant is crucial to ensure clean, single-electron transfer without over-oxidation to the dication or unwanted side reactions.
Common Oxidants:
-
Tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue"): A stable radical cation salt that is a powerful one-electron oxidant.
-
Nitrosonium tetrafluoroborate (NOBF₄) or hexafluoroantimonate (NOSbF₆): Effective one-electron oxidants.[2]
-
Silver salts (e.g., AgBF₄, AgClO₄): Milder oxidants that can be used for controlled oxidation.
Advantages:
-
Simplicity and Accessibility: Requires standard laboratory glassware and commercially available reagents.
-
Good for Bulk Generation: Can be used to prepare relatively stable solutions of the radical cation for detailed spectroscopic analysis.
-
Control over Stoichiometry: The concentration of the radical can be controlled by the stoichiometry of the oxidant added.[2]
Disadvantages:
-
Potential for Side Reactions: The oxidant or its reduction product may interfere with the EPR measurement or react with the radical species.
-
Limited Temporal Control: The reaction proceeds upon mixing, offering little control over the timing of radical generation.
-
Solvent Compatibility: The choice of solvent is dictated by the solubility of both H₂DP and the oxidant.
Experimental Protocol: Chemical Generation of H₂DP•+
-
Preparation of Stock Solutions:
-
Prepare a 1 mM solution of this compound in an appropriate dry, degassed solvent (e.g., dichloromethane, acetonitrile).
-
Prepare a 1.1 mM solution of tris(4-bromophenyl)aminium hexachloroantimonate in the same solvent.
-
-
Radical Generation:
-
In an EPR tube, add 200 µL of the H₂DP solution.
-
Carefully add 200 µL of the oxidant solution to the EPR tube.
-
Mix the solution thoroughly by gentle inversion. The solution should develop a characteristic color indicating the formation of the radical cation.[7]
-
-
EPR Measurement:
-
Immediately place the EPR tube in the spectrometer cavity.
-
Acquire the EPR spectrum at room temperature using appropriate instrument settings (e.g., microwave frequency ~9.5 GHz, microwave power ~1-5 mW, modulation frequency 100 kHz, modulation amplitude ~0.1 G).
-
Electrochemical Generation
In-situ electrochemical generation provides a clean and highly controllable method for producing radical intermediates directly within the EPR cavity. This technique is particularly useful for studying transient or unstable radical species.
Principle: A controlled potential is applied to a working electrode within a specialized electrochemical EPR cell. This potential is set to the one-electron oxidation potential of H₂DP, leading to the formation of H₂DP•+ at the electrode surface, which then diffuses into the active volume of the EPR resonator.
Advantages:
-
High Purity: Avoids chemical contaminants from oxidants or their byproducts.
-
Precise Control: The generation of the radical can be turned on and off by controlling the applied potential. The concentration of the radical can be fine-tuned by adjusting the potential or current.
-
Study of Unstable Radicals: Ideal for studying radicals with short lifetimes.
-
Direct Correlation with Redox Properties: Allows for the direct correlation of EPR data with cyclic voltammetry measurements.
Disadvantages:
-
Specialized Equipment: Requires a potentiostat and a specialized electrochemical EPR cell.
-
Lower Radical Concentration: The concentration of the radical in the active volume may be lower compared to bulk chemical generation.
-
Electrode Fouling: The working electrode surface can become passivated by reaction products, affecting the reproducibility of the measurements.
Experimental Protocol: Electrochemical Generation of H₂DP•+
-
Cell Assembly:
-
Assemble a three-electrode electrochemical EPR cell consisting of a working electrode (e.g., platinum gauze), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., silver wire).
-
-
Electrolyte Solution:
-
Prepare a solution of ~1-5 mM H₂DP in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
-
Cyclic Voltammetry (CV):
-
Perform a cyclic voltammogram of the solution to determine the one-electron oxidation potential of H₂DP.
-
-
In-situ EPR Generation:
-
Place the electrochemical EPR cell inside the EPR cavity.
-
Apply a constant potential slightly more positive than the onset of the first oxidation wave observed in the CV.
-
Begin acquiring EPR spectra. The signal intensity should increase as the radical is generated and diffuses into the resonator.
-
Photochemical Generation
Photochemical methods involve the use of light to induce electron transfer and generate radical species. This approach is particularly relevant for studying the photo-excited states and photoredox catalytic cycles of H₂DP derivatives.[4]
Principle: H₂DP can be photo-excited to a singlet or triplet state, which can then undergo electron transfer with a suitable electron acceptor or donor. Alternatively, a photosensitizer can be used to initiate the electron transfer process.
Advantages:
-
High Temporal Resolution: Allows for time-resolved EPR studies by using pulsed light sources.
-
Mimics Photoredox Conditions: Directly probes the radical intermediates formed under photocatalytic conditions.[4]
-
Clean Generation: Can be a very clean method, especially when using direct photo-excitation.
Disadvantages:
-
Specialized Equipment: Requires a light source (e.g., laser, LED) and an optically transparent EPR cavity or sample holder.
-
Quantum Yield Dependence: The efficiency of radical generation depends on the quantum yield of the photochemical process.
-
Potential for Photodegradation: Prolonged irradiation can lead to the degradation of the sample.
Experimental Protocol: Photochemical Generation of H₂DP•+
-
Sample Preparation:
-
Prepare a solution of H₂DP (~0.1-1 mM) and a suitable electron acceptor (e.g., a quinone) in a degassed solvent within a quartz EPR tube.
-
-
EPR Setup:
-
Place the EPR tube in an optically transparent EPR cavity.
-
Position a light source (e.g., a high-power LED or a laser with an appropriate wavelength) to illuminate the sample within the cavity.
-
-
EPR Measurement:
-
Acquire EPR spectra with and without light irradiation to observe the photo-generated radical signal.
-
For time-resolved studies, synchronize the light pulses with the EPR data acquisition.
-
Comparative Summary of Generation Methods
| Feature | Chemical Oxidation | Electrochemical Generation | Photochemical Generation |
| Principle | One-electron chemical oxidant | Controlled potential electrolysis | Photo-induced electron transfer |
| Advantages | Simple, accessible, good for bulk generation | High purity, precise control, good for unstable radicals | High temporal resolution, mimics photoredox conditions |
| Disadvantages | Potential side reactions, limited temporal control | Specialized equipment, lower concentration, electrode fouling | Specialized equipment, quantum yield dependent, potential photodegradation |
| Best Suited For | Stable radical characterization, initial screening | Mechanistic studies, unstable radicals, correlation with CV | Photoredox catalysis studies, time-resolved EPR |
EPR Spectral Analysis and Interpretation
The EPR spectrum of a this compound radical is characterized by its g-value and hyperfine coupling constants (hfc's).
-
g-value: The g-value is a dimensionless parameter that is analogous to the chemical shift in NMR. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023).[8] Deviations from this value provide information about the electronic environment of the unpaired electron. For H₂DP•+, the g-value is typically around 2.003.[8]
-
Hyperfine Coupling: Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹⁴N). This interaction splits the EPR signal into multiple lines, and the spacing between these lines (the hyperfine coupling constant, a) is a measure of the spin density at that nucleus. The pattern of splitting provides a fingerprint of the radical's structure.
For the H₂DP•+ radical, the unpaired electron is delocalized over the π-system of the molecule. The largest hyperfine couplings are typically observed for the two nitrogen atoms (¹⁴N, nuclear spin I = 1) and the protons attached to the aromatic rings.
Table of Representative EPR Parameters for this compound Radical Cations
| Radical Species | Solvent | g-value | Hyperfine Coupling Constants (Gauss) | Reference |
| 5,10-Diphenyl-5,10-dihydrophenazine•+ | CH₂Cl₂ | ~2.003 | a(²N) ≈ 6.5, a(⁴H) ≈ 1.8, a(⁴H) ≈ 0.9 | [2] |
| N,N'-disubstituted dihydrophenazine•+ | DCM | ~2.003 | Varies with substituent | [2] |
Note: Hyperfine coupling constants can be highly sensitive to the solvent and the specific substituents on the dihydrophenazine core.
The Role of Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental EPR studies of H₂DP radicals.[9][10]
Predicting EPR Parameters: DFT methods can be used to calculate the g-tensor and hyperfine coupling constants of a proposed radical structure.[11][12] By comparing the calculated parameters with the experimental values, one can confirm the identity of the observed radical and gain insights into its geometry and electronic structure.[13][14]
Understanding Spin Density Distribution: DFT calculations provide a detailed map of the spin density distribution within the radical. This information is invaluable for interpreting the experimental hyperfine coupling constants and understanding how substituents influence the electronic structure.
Workflow for Computational EPR Studies:
-
Geometry Optimization: The geometry of the radical is optimized using an appropriate DFT functional and basis set.
-
EPR Parameter Calculation: The g-tensor and hyperfine coupling constants are calculated for the optimized geometry.
-
Comparison with Experiment: The calculated parameters are compared with the experimental data to validate the computational model and the structural assignment of the radical.
Visualizing Experimental Workflows
Conclusion
The study of this compound radical intermediates by EPR spectroscopy is crucial for understanding their role in a variety of chemical processes. The choice of radical generation method—chemical, electrochemical, or photochemical—should be guided by the specific research objectives and available instrumentation. Each method offers distinct advantages and disadvantages in terms of control, purity, and relevance to the system under investigation. By combining careful experimental design with the insights from computational chemistry, researchers can gain a comprehensive understanding of the structure, reactivity, and function of these important radical species.
References
- Radical Addition to N,N-Diaryl Dihydrophenazine Photoredox Catalysts and Implications in Photoinduced Organocatalyzed Atom Transfer Radical Polymerization - PMC. (n.d.). PubMed Central. [Link]
- Huang, B., Kang, H., Zhao, X. L., Yang, H. B., & Shi, X. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design, 22(6), 3587–3593. [Link]
- Investigation of Various Organic Radicals Dispersed in Polymethylmethacrylate Matrices Using the Electron Spin Resonance Spectroscopy Technique | ACS Omega. (n.d.).
- Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells. (2018). Free Radical Biology and Medicine, 128, 127-136. [Link]
- Experimental (a) and simulated (b) EPR spectra of radicals 2a (top) and 2d (bottom) [5c,5d]. (n.d.).
- Quyen, P. P. H., Hagmeyer, N., Vuong, T. H., Prudlik, A., Francke, R., Dietzek-Ivanšić, B., & Mejía, E. (2023). Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers, 10(2), 355-364. [Link]
- Applications of some EPR methods to the investigation of the radical species produced by the reactions of hydroxyl radicals with PEFC-related fluorinated organic acids. (n.d.). RSC Publishing. [Link]
- This compound | C12H10N2 | CID 345330. (n.d.). PubChem. [Link]
- High-field EPR of bioorganic radicals. (2011). Electron Paramagnetic Resonance, 22, 107-154. [Link]
- Electric Field Dependence of EPR Hyperfine Coupling Constants. (2021). The Journal of Physical Chemistry A, 125(3), 835–844. [Link]
- Electron Paramagnetic Resonance (EPR) 4: Simulation of a real-life spectrum. (2021, March 6). YouTube. [Link]
- EPR Spectra of the Genuine-Organic and Metal-Organic TCNQ-Based Anion Radical Salts. (n.d.). Biblioteka Nauki. [Link]
- Simulated electron paramagnetic resonance (EPR) spectra for a radical... (n.d.).
- Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals. (2023). Physical Chemistry Chemical Physics, 25(20), 14035-14044. [Link]
- Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. (2024). Energy & Environmental Science, 17(7), 3045-3053. [Link]
- EPR Spectra Simulation of Anisotropic Spin 1/2 System. (n.d.). University of Wisconsin-Milwaukee. [Link]
- The four-component DFT method for the calculation of the EPR g-tensor using a restricted magnetically balanced basis - ReSpect program. (2022). The Journal of Chemical Physics, 157(16), 164114. [Link]
- A branched dihydrophenazine-based polymer as a cathode material to achieve dual-ion batteries with high energy and power density. (2023). Journal of Materials Chemistry A, 11(44), 24043-24051. [Link]
- Simulations of EPR Spectra. (n.d.). Auburn University. [Link]
- Stable Radicals in Dihydrophenazine Derivatives-Doped Epoxy Resin for High Photothermal Conversion. (2024). Small, 20(43), e2403623. [Link]
- Electron paramagnetic resonance spectroscopy studies of oxidative degradation of an active pharmaceutical ingredient and quantitative analysis of the organic radical intermediates using partial least-squares regression. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 347-354. [Link]
- Calculated hyperfine coupling constants of some sigma-type radicals. (n.d.). DergiPark. [Link]
- DFT Calculations of EPR Parameters of Transition Metal Complexes: Implications for Catalysis. (2018). Inorganics, 6(2), 52. [Link]
- Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. (2021). Macromolecules, 54(10), 4726–4738. [Link]
- Hydroxyl Radical Generation by the H2O2/CuII/Phenanthroline System under Both Neutral and Alkaline Conditions: An EPR/Spin-Trapping Investigation. (2021). Molecules, 26(22), 687. [Link]
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024). Polymers, 16(7), 986. [Link]
- Hyperfine coupling constants, electron-spin g-factors and vertical spectra of the X2Σ+ radicals BeH, MgH, CaH and BZ+, AlZ+, GaZ+ (Z = H, Li, Na, K). A theoretical study. (2004). Physical Chemistry Chemical Physics, 6(10), 2454-2463. [Link]
- Fourier transform EPR study and quantum chemical calculations of dihydrofuran radicals formed by triplet sensitized electron transfer in aqueous solution. (2006). Physical Chemistry Chemical Physics, 8(41), 4877-4884. [Link]
- Density Functional Study of Electron Paramagnetic Resonance Parameters and Spin Density Distributions of Dicopper(I) Complexes with Bridging Azo and Tetrazine Radical-Anion Ligands. (2004). Inorganic Chemistry, 43(17), 5347–5357. [Link]
- One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines. (n.d.).
- A Combined Experimental and Theoretical Study of ESR Hyperfine Coupling Constants for N,N,N',N'-Tetrasubstituted p-Phenylenediamine Radical Cations. (2022). Molecules, 27(19), 6527. [Link]
- Dihydrophenazine-based polymer with multi-electron redox characteristics: its electrochemical performances as the cathode of aqueous zinc-ion batteries. (2024). Ionics, 30(6), 2821-2832. [Link]
- DFT Protocol for EPR Prediction of Paramagnetic Cu(II) Complexes and Application to Protein Binding Sites. (2020). Molecules, 25(24), 5897. [Link]
- Electrochemical, spectroscopic and EPR study of transition metal complexes of dipyrido[3,2-a:2′,3′-c]phenazine. (1996). Journal of the Chemical Society, Dalton Transactions, (23), 4323-4329. [Link]
- Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research. (2024). Acta Pharmaceutica, 74(4), 545-573. [Link]
- Molecular Probes for Evaluation of Oxidative Stress by In Vivo EPR Spectroscopy and Imaging: State-of-the-Art and Limitations. (2019). Antioxidants, 8(2), 35. [Link]
- Electrochemical, spectroscopic and EPR study of transition metal complexes of dipyrido[3,2-a:2′,3′-c]phenazine. (1996). Journal of the Chemical Society, Dalton Transactions, (23), 4323-4329. [Link]
Sources
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. researchgate.net [researchgate.net]
- 3. Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical Addition to N,N-Diaryl Dihydrophenazine Photoredox Catalysts and Implications in Photoinduced Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron paramagnetic resonance spectroscopy studies of oxidative degradation of an active pharmaceutical ingredient and quantitative analysis of the organic radical intermediates using partial least-squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hyperfine coupling constants, electron-spin g-factors and vertical spectra of the X2Σ+ radicals BeH, MgH, CaH and BZ+, AlZ+, GaZ+ (Z = H, Li, Na, K). A theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. International Journal of Computational and Experimental Science and Engineering » Submission » Calculated hyperfine coupling constants of some sigma-type radicals [dergipark.org.tr]
- 14. Fourier transform EPR study and quantum chemical calculations of dihydrofuran radicals formed by triplet sensitized electron transfer in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Comparative Electrochemical Stability of Dihydrophenazine Derivatives
For researchers and professionals in drug development, materials science, and energy storage, understanding the nuanced electrochemical behavior of redox-active molecules is paramount. Among these, dihydrophenazine derivatives stand out for their rich, reversible redox chemistry, making them prime candidates for applications ranging from electrochromic devices to organic redox flow batteries.[1][2] However, the stability of these molecules under electrochemical stress is a critical determinant of their practical utility. An unstable derivative can lead to rapid performance degradation, side reactions, and ultimately, device failure.
This guide provides an in-depth comparison of the electrochemical stability of various dihydrophenazine derivatives. Moving beyond a simple data sheet, we will explore the causal relationships between molecular structure and stability, grounded in experimental evidence. We will dissect why certain substitutions enhance performance while others lead to predictable degradation pathways, offering a foundational understanding for the rational design of next-generation redox-active materials.
The Foundational Redox Chemistry of 5,10-Dihydrophenazine
The parent molecule, this compound, is a hydrogenated derivative of phenazine and serves as the foundational structure for this class of compounds.[3] Its electrochemical significance lies in a reversible two-electron, two-proton redox process, readily converting to the oxidized phenazine form.[3] This inherent redox activity is the basis for its applications, but the N-H bonds at the 5 and 10 positions are also reactive sites that can be a source of instability or a locus for derivatization to enhance stability and tune redox properties.[3][4]
Structural Modifications and Their Impact on Electrochemical Stability
The electrochemical stability of the dihydrophenazine core can be profoundly influenced by strategic substitutions at two key locations: the nitrogen atoms (N-5, N-10) and the aromatic rings (C-1 to C-4, C-6 to C-9).
N-5, N-10 Substitution: Capping the Reactive Sites
Substituting the hydrogen atoms on the central nitrogen atoms with alkyl or aryl groups is a primary strategy to block unwanted side reactions and enhance stability. This modification prevents proton-coupled electron transfer pathways that can lead to irreversible follow-up reactions.
A compelling example is the development of oligomers like poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ).[1] By replacing the N-H protons with more stable methyl and methacryloxyethyl groups, these materials exhibit good electrochemical stability and highly reversible two-electron transfer processes, making them excellent cathode materials for lithium-ion batteries.[1][5] The polymer backbone further enhances stability, preventing dissolution and improving cycling performance.[1] Similarly, incorporating 5,10-diphenyl-dihydrophenazine into a poly(aryl ether sulfone) backbone results in a material with exceptional electrochemical stability, with cyclic voltammetry curves that remain nearly unchanged after thousands of cycles.[2][6]
Aromatic Ring Substitution: Tuning Redox Potential and Mitigating Degradation
Functionalizing the peripheral aromatic rings allows for fine-tuning of the molecule's redox potential and can introduce specific mechanisms to prevent degradation.
Hydroxyl (-OH) Groups: The position of hydroxyl groups has a dramatic effect on stability, particularly in aqueous alkaline media for redox flow batteries.[7]
-
Stable Isomers (1,4- and 1,6-DHP): Dihydroxyphenazine (DHP) isomers with hydroxyl groups at the 1, 4, 6, and 9 positions exhibit high stability. For instance, 1,4-DHP and 1,6-DHP demonstrated minimal capacity loss in flow cell cycling (0.029% and 0.031% per day, respectively).[7] The positioning of these groups para to a central nitrogen appears to be a key stabilizing feature.
-
Unstable Isomers (1,8- and 2,7-DHP): Conversely, substitution at the 2, 3, 7, and 8 positions can lead to instability. These derivatives are thermodynamically prone to irreversible hydrogen rearrangement (tautomerization), which forms redox-inactive species and results in capacity fade.[7]
O-Alkyl-Carboxylate Groups: To improve aqueous solubility and stability, O-alkyl-carboxylate side chains can be attached to the phenazine core, often via hydroxyl groups. The length of the alkyl chain is a critical design parameter.
-
Phenazine-(2,3-diyl)dioxy diacetic acid (DAEP): This derivative, with shorter acetic acid side chains, is susceptible to degradation via side-chain loss.[8][9]
-
Phenazine-(2,3-diyl)dioxy dibutyric acid (DBEP): Extending the linker to a butyric acid chain significantly enhances chemical and electrochemical stability. An alkaline flow battery using DBEP demonstrated remarkable capacity retention of 99.997% per cycle for over 1000 cycles, highlighting the profound impact of side-chain engineering.[8][9]
Electron-Donating vs. Electron-Withdrawing Groups: Computational studies, corroborated by experimental work, have systematically mapped the influence of various functional groups on redox potential.[10][11][12]
-
Electron-Donating Groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups shift the redox potential to more negative values.[10][12]
-
Electron-Withdrawing Groups (EWGs) like cyano (-CN) groups make the redox potential more positive.[10]
This tunability is crucial for designing anolytes and catholytes with a large potential difference to maximize the energy density of a battery.[10] The stability of these substituted derivatives is predicted to be comparable to or even better than other commonly used organic redox-active molecules.[10]
Quantitative Comparison of Dihydrophenazine Derivatives
The following table summarizes key electrochemical performance metrics for several dihydrophenazine derivatives discussed in the literature. This data provides a clear, quantitative basis for comparison.
| Derivative Name | Application | Key Stability Metric | Redox Potential(s) | Source |
| 1,4-Dihydroxyphenazine (1,4-DHP) | Aqueous Redox Flow Battery Anolyte | 0.029% capacity loss per day | Not specified | [7] |
| 1,6-Dihydroxyphenazine (1,6-DHP) | Aqueous Redox Flow Battery Anolyte | 0.031% capacity loss per day | Not specified | [7] |
| PMEPZ Oligomer | Li-ion Battery Cathode | 68% capacity retention after 300 cycles | ~3.2/2.8 V and 4.1/3.7 V vs. Li/Li⁺ | [1][5] |
| PMEPZ-MWCNTs Composite | Li-ion Battery Cathode | 88% capacity retention after 300 cycles | Not specified | [1] |
| PAS-DPPZ-60 Polymer | Electrochromic Material / Battery Cathode | Stable CV over thousands of cycles; 82.6% capacity retention after 100 cycles (as cathode) | ~3.5/3.0 V and 4.1/3.8 V vs. Li/Li⁺ | [2][6] |
| DBEP | Aqueous Redox Flow Battery Anolyte | 99.997% capacity retention per cycle for >1000 cycles | Not specified | [8][9] |
Experimental Protocols for Assessing Electrochemical Stability
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. The following sections detail self-validating workflows for characterizing the stability of dihydrophenazine derivatives.
Protocol 1: Cyclic Voltammetry (CV) for Initial Screening
Cyclic voltammetry is the cornerstone technique for initial electrochemical characterization. It provides rapid insight into redox potentials and the reversibility of electron transfer, which is a primary indicator of stability.[13]
Objective: To determine the redox potentials and assess the electrochemical reversibility of a dihydrophenazine derivative.
Methodology:
-
Electrolyte Preparation: Prepare a solution of the dihydrophenazine derivative (e.g., 1-10 mM) in a suitable solvent (e.g., acetonitrile, 1 M NaOH) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆, 1 M NaOH).[2][14] Ensure all components are high purity and, for non-aqueous systems, rigorously dried.[13]
-
Cell Assembly: Assemble a three-electrode electrochemical cell.
-
De-aeration: Purge the electrolyte with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition:
-
Record a background CV of the electrolyte solution without the analyte.
-
Add the analyte and record CVs at various scan rates (e.g., 20, 50, 100, 200 mV/s).[14][15]
-
Perform multi-cycle scans (e.g., 50-100 cycles) to observe any changes in the voltammogram, such as decreasing peak currents or the appearance of new peaks, which indicate decomposition.
-
-
Data Analysis:
-
Reversibility: A stable, reversible redox couple will have a ratio of anodic to cathodic peak currents (ipa/ipc) close to 1.[13] The peak-to-peak separation (ΔEp) should be close to 59/n mV (where n is the number of electrons) for a perfectly reversible system.[13]
-
Stability: Overlapping CV curves after multiple cycles indicate good electrochemical stability.[2][6]
-
Caption: Workflow for Cyclic Voltammetry Analysis.
Protocol 2: Long-Term Cycling in an H-Cell
To assess stability over extended periods and hundreds of cycles, an H-cell provides a controlled environment to test an anolyte or catholyte candidate independently before moving to a full flow-cell setup.[13][16]
Objective: To quantify the capacity fade and stability of a charged dihydrophenazine derivative over prolonged galvanostatic cycling.
Methodology:
-
H-Cell Preparation:
-
Use a two-compartment glass H-cell separated by an ion-exchange membrane (e.g., Nafion).
-
Fill one compartment with the "active" electrolyte (the dihydrophenazine derivative solution).
-
Fill the other compartment with a "dummy" electrolyte or, more robustly, the same electrolyte to create a symmetric cell, which helps isolate degradation of the molecule itself.
-
-
Electrode Setup: Place identical carbon felt or paper electrodes in each compartment, connected to a potentiostat/galvanostat.
-
Cycling Protocol:
-
Charge the cell at a constant current (galvanostatic charging) to a set voltage limit or until the analyte is fully oxidized/reduced.
-
Discharge the cell at the same constant current to its initial voltage.
-
Repeat this charge/discharge cycle for hundreds or thousands of cycles.
-
-
Data Monitoring:
-
Record the capacity (in mAh) for each charge and discharge cycle.
-
Monitor the coulombic efficiency (discharge capacity / charge capacity) and energy efficiency for each cycle.
-
-
Post-Mortem Analysis: After cycling, the electrolyte can be analyzed using techniques like NMR, Mass Spectrometry, or HPLC to identify any degradation products, providing direct chemical evidence for the instability pathways.
Caption: Workflow for H-Cell Stability Testing.
Conclusion and Future Outlook
The electrochemical stability of dihydrophenazine derivatives is not an intrinsic, immutable property but one that can be intelligently engineered through rational molecular design. Key structure-stability relationships have been clearly established: N-5, N-10 substitution provides a robust method for blocking core reactivity, while functionalization of the aromatic rings allows for the fine-tuning of redox potentials and the mitigation of specific degradation pathways like tautomerization and side-chain cleavage.
For researchers in the field, the path forward involves a synergistic approach combining computational screening to predict stable candidates with the rigorous, standardized experimental validation outlined in this guide.[11][17] By understanding the causal links between structure and function, the scientific community can accelerate the development of highly stable, high-performance dihydrophenazine materials for the next generation of energy storage and electronic devices.
References
- Montoya, J., et al. (n.d.).
- He, Q., et al. (2023, April 21). Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries. Royal Society of Chemistry. [Link]
- Wang, Y., et al. (2024, February 7). Screening Ultra-Stable (Phenazine)dioxyalkanocic Acids with Varied Water-Solubilizing Chain Lengths for High-Capacity Aqueous Redox Flow Batteries. Journal of the American Chemical Society. [Link]
- Teichmanová, K., et al. (n.d.). Representative cyclic voltammograms of A) DPPZ‐IO and B) DPPZ‐IDO...
- Zhang, Y., et al. (2024, April 3). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. [Link]
- Kearns, K., et al. (n.d.). Cyclic voltammograms of selected phenazine derivatives CV curves of...
- Wang, Y., et al. (2024, February 7). Screening Ultra-Stable (Phenazine)
- He, Q., et al. (n.d.). Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion. Semantic Scholar. [Link]
- Zhang, Y., et al. (2024, April 3). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. PubMed. [Link]
- Mavrandonakis, A., et al. (2020, August 3). New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. Royal Society of Chemistry. [Link]
- Sharma, D., et al. (2023, May 15). Electro-Oxidative Synthesis of Phenazines. Organic Letters. [Link]
- de la Cruz, C., et al. (2023, April 21). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. PubMed. [Link]
- Wang, Y., et al. (2024, June 4). Dihydrophenazine-based polymer with multi-electron redox characteristics: its electrochemical performances as the cathode of aqueous zinc-ion batteries.
- Wang, Y., et al. (2025, November 13). A branched dihydrophenazine-based polymer as a cathode material to achieve dual-ion batteries with high energy and power density.
- Theunissen, L., et al. (n.d.). One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines.
- Wang, Y., et al. (n.d.). Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries. Royal Society of Chemistry. [Link]
- Huang, B., et al. (2022, May 6).
- de la Cruz, C., et al. (2023, March 9). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work.
- Roth, H. G., et al. (n.d.). Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry. Semantic Scholar. [Link]
- de la Cruz, C., et al. (n.d.). Redox potential (in V, vs. SHE) of phenazine derivatives versus the...
- Odom, S. A., et al. (2021, October 18).
- Odom, S. A., et al. (n.d.).
- Odom, S. A., et al. (2021, October 4).
- Roth, H. G., et al. (2025, August 5). Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry.
Sources
- 1. Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02269B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 613-32-1 [smolecule.com]
- 4. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening Ultra-Stable (Phenazine)dioxyalkanocic Acids with Varied Water-Solubilizing Chain Lengths for High-Capacity Aqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]
- 11. A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
- 17. Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 5,10-Dihydrophenazine: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential, safety-first logistical procedures for the proper disposal of 5,10-dihydrophenazine. Designed for researchers, scientists, and drug development professionals, this guide synthesizes hazard information with actionable, step-by-step disposal protocols to ensure laboratory safety and regulatory compliance. Adherence to these guidelines is critical for mitigating risks associated with the handling and disposal of this heterocyclic compound.
Core Directive: A Proactive Stance on Safety
Given the nature of chemical research and development, a comprehensive understanding of a compound's hazard profile is not always available. For this compound, while some data exists, a complete toxicological profile is not fully established. Therefore, this guide adopts a precautionary principle, treating the compound as hazardous and outlining a disposal process that prioritizes the safety of personnel and the protection of the environment. The procedures herein are designed to be a self-validating system of protocols, ensuring that each step logically follows from a foundation of chemical safety and regulatory awareness.
Scientific Integrity & Logic: Understanding the "Why" Behind the "How"
Hazard Profile of this compound and Related Compounds
The imperative for careful handling and disposal of this compound is rooted in its known hazards and those of structurally similar molecules. According to the Globally Harmonized System (GHS) classification, this compound is recognized as a substance that causes skin and serious eye irritation[1].
Further underscoring the need for caution is the hazard profile of a closely related analog, 5,10-dimethyl-dihydrophenazine. This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled, in addition to causing skin and eye irritation[2][3]. The structural similarity between these two compounds provides a strong scientific basis for treating this compound with a high degree of caution, assuming it may possess similar toxic properties.
This approach aligns with broader laboratory safety principles for phenazine derivatives, which are generally managed as hazardous substances requiring professional disposal services[4][5][6].
Regulatory Framework and Disposal Causality
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. RCRA establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator of the waste is legally responsible for its safe management from the point of generation to its final disposal[9].
Disposing of this compound down the drain or in the regular trash is strictly prohibited. Such improper disposal can lead to the contamination of water systems and pose a threat to aquatic life and human health. Therefore, the only acceptable and compliant disposal pathway is through a licensed professional waste disposal service that can handle and treat hazardous chemical waste, typically via incineration.
Visualization & Formatting
Hazard and Personal Protective Equipment (PPE) Summary
For quick reference, the following table outlines the key hazards and the corresponding personal protective equipment required when handling this compound waste.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation[1]. | Impermeable gloves (e.g., nitrile), laboratory coat, and other protective clothing as necessary. |
| Eye Irritation | Causes serious eye irritation[1]. | Chemical safety goggles or a full-face shield. |
| Potential Acute Toxicity | Based on the toxicity of 5,10-dimethyl-dihydrophenazine, this compound may be harmful if swallowed, inhaled, or in contact with skin[2][3]. | All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood. A respirator may be required if there is a risk of generating dust or aerosols. |
Detailed, Step-by-Step Disposal Protocol
The following is a procedural workflow for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation at the Source:
-
Immediately classify all materials that have come into contact with this compound as hazardous waste. This includes:
-
Residual solid this compound.
-
Experimental solutions containing the compound.
-
Contaminated labware such as pipette tips, weighing paper, and gloves.
-
Empty stock containers.
-
-
Segregate this waste stream from all other laboratory waste, including non-hazardous trash and other chemical waste streams, to prevent accidental reactions.
2. Containerization and Labeling:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, durable, and leak-proof container with a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and sealed container.
-
Labeling: Affix a hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The laboratory and principal investigator's contact information.
-
3. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste containers in a designated SAA within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment unit to mitigate spills.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company to schedule a pickup.
-
Provide the waste manifest with an accurate description of the waste as required.
-
Do not attempt to neutralize or treat the this compound waste unless you have a validated and approved protocol from your institution's safety office.
Disposal Decision Workflow
Caption: A logical workflow for the proper disposal of this compound waste.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 5,10-Dihydro-5,10-dimethylphenazine. National Center for Biotechnology Information.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- UFF. (n.d.). Chemical Waste Management for Laboratories.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Regulations.gov. (2015, January 20). NIOSH Pocket Guide to Chemical Hazards.
- Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.
- U.S. Environmental Protection Agency. (2016). 14887.pdf.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
Sources
- 1. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 5,10-Dihydro-5,10-dimethylphenazine | C14H14N2 | CID 288679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 5,10-Dihydrophenazine
Essential Safety and Handling Guide for 5,10-Dihydrophenazine
A Senior Application Scientist's Guide to Mitigating Risk in Research and Development
As researchers and drug development professionals, our work with novel chemical entities like this compound and its derivatives is foundational to innovation. These compounds, noted for their redox activity and potential in organic electronics and catalysis, demand a rigorous and proactive approach to safety.[1][2] This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your team.
Hazard Analysis: Understanding the Intrinsic Risks
This compound and its analogues are not benign substances. Their chemical structure and reactivity present several potential hazards that dictate our handling protocols. The primary risks are associated with direct contact and inhalation. According to safety data classifications, these compounds are known to cause significant skin and eye irritation.[3] Furthermore, certain derivatives are classified with acute toxicity if swallowed, inhaled, or brought into contact with skin.[4][5][6]
A critical, often overlooked, property is the compound's sensitivity to oxidation. This compound can readily oxidize to phenazine, especially when exposed to air, a reaction that can alter its chemical properties and potentially introduce new, uncharacterized hazards.[7] This reactivity underscores the need for precise handling and storage conditions.
Table 1: GHS Hazard Identification for Phenazine Derivatives
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic/Harmful if swallowed.[5][6] | Danger/Warning | ☠️ / ❗️ |
| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic/Harmful in contact with skin.[5][6] | Danger/Warning | ☠️ / ❗️ |
| Acute Toxicity, Inhalation (Category 3/4) | H331/H332: Toxic/Harmful if inhaled.[5][6] | Danger/Warning | ☠️ / ❗️ |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][6] | Warning | ❗️ |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[3][6] | Warning | ❗️ |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation.[5][8] | Warning | ❗️ |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. The selection of specific equipment is directly correlated to the hazards identified above. The principle is simple: create an impermeable barrier between the researcher and the chemical agent.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[9][10] | Protects against splashes and airborne particulates, preventing direct contact with mucous membranes and averting serious eye irritation.[3] |
| Skin Protection | Hand: Nitrile rubber gloves (minimum thickness of 4 mil). Inspect for tears before use and change immediately upon contamination.[9][10] Body: A flame-resistant lab coat (e.g., Nomex) with long sleeves, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[10] | Nitrile provides good resistance against a range of chemicals. A lab coat and proper attire prevent accidental skin contact and absorption, which can cause irritation or systemic toxicity.[4][6][9] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges and P95 or N95 particulate filters.[9][11] | Required when engineering controls (i.e., fume hood) are insufficient, when handling large quantities, or when there is a potential for aerosol or dust generation. This prevents inhalation, a primary route of exposure leading to respiratory irritation or acute toxicity.[5][6][9] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. All operations involving this compound should be performed within a certified chemical fume hood to control vapor and dust.[4][9]
Step 1: Preparation & Pre-Handling
-
Designate the Workspace: Cordon off a specific area within a chemical fume hood for the procedure.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment. Ensure waste containers are properly labeled and within arm's reach inside the hood.
-
Verify Engineering Controls: Confirm the chemical fume hood is functioning correctly (check airflow monitor).
-
Don PPE: Put on all required PPE as detailed in Table 2. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.
Step 2: Handling the Compound
-
Aliquoting Solids: If working with the solid form, handle it carefully to avoid generating dust.[9][11][12] Use tools like a spatula; avoid pouring directly from the bottle if possible.
-
Making Solutions: Add the solid to the solvent slowly. If the process is exothermic, prepare an ice bath in advance.
-
Maintain Awareness: At all times, keep the sash of the fume hood at the lowest practical height. Avoid direct contact with skin, eyes, and clothing.[4][9]
-
Prohibit Contamination: Do not eat, drink, or smoke in the laboratory.[4][6]
Step 3: Post-Handling & Cleanup
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container. Clean any contaminated glassware.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat (turn inside out), and finally eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]
-
Storage: Ensure the primary container of this compound is tightly sealed, clearly labeled, and stored in a cool, dry, and well-ventilated area away from light and oxidizing agents.[9][13]
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Immediate Response Plan
In the event of an exposure, immediate and correct action is paramount.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4][12] If breathing is difficult or they feel unwell, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate emergency medical help.[4]
Disposal Plan: Responsible Waste Management
Chemical waste must be handled with the same diligence as the parent compound.
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, wipes, pipette tips, excess reagent) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Container Integrity: Use containers that are chemically resistant and will not leak. Do not mix this waste with other waste streams.
-
Regulatory Compliance: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[4][6] Do not pour any amount of this chemical or its solutions down the drain.[4]
By integrating these principles of hazard awareness, rigorous PPE protocols, and systematic operational planning, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
References
- This compound | C12H10N2 | CID 345330. PubChem, National Institutes of Health.
- Janus-type photo-redox properties and catalytic applications of this compound derivatives. RSC Publishing.
- Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries. RSC Publishing.
- US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines. Google Patents.
Sources
- 1. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 2. Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02269B [pubs.rsc.org]
- 3. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 5,10-Dimethyl-5,10-dihydrophenazine | 15546-75-5 [sigmaaldrich.com]
- 6. 5,10-Dihydro-5,10-dimethylphenazine | 15546-75-5 | TCI AMERICA [tcichemicals.com]
- 7. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 8. 15546-75-5 | 5,10-Dimethyl-5,10-dihydrophenazine - AiFChem [aifchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Page loading... [wap.guidechem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
